Product packaging for 3-Methyl-2-phenylpyridine(Cat. No.:CAS No. 10273-90-2)

3-Methyl-2-phenylpyridine

Cat. No.: B078825
CAS No.: 10273-90-2
M. Wt: 169.22 g/mol
InChI Key: BJATUPPYBZHEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-2-phenylpyridine is a versatile pyridine derivative of significant interest in medicinal chemistry and materials science research. This compound serves as a privileged scaffold and key synthetic intermediate in the development of novel pharmacologically active molecules. Its structure, featuring a phenyl ring adjacent to a methyl-substituted pyridine, allows for strategic functionalization, making it a valuable building block for constructing more complex heterocyclic systems. Researchers utilize this compound in the synthesis of ligands for various biological targets, including kinases and G-protein-coupled receptors (GPCRs), where it can influence the compound's binding affinity and pharmacokinetic properties. Beyond pharmaceutical applications, this heteroaromatic compound is also investigated in the field of organic electronics as a potential precursor for ligands in phosphorescent OLEDs (Organic Light-Emitting Diodes) and other coordination complexes due to its electron-deficient nature and ability to coordinate with metal centers. Supplied for research use only, this high-purity compound is an essential tool for scientists exploring new chemical spaces in drug discovery programs and advanced material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N B078825 3-Methyl-2-phenylpyridine CAS No. 10273-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJATUPPYBZHEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145475
Record name 3-Methyl-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10273-90-2
Record name 3-Methyl-2-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10273-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-phenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10273-90-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-2-PHENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY9I0GL3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-phenylpyridine (CAS 10273-90-2)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Intermediate

3-Methyl-2-phenylpyridine, identified by CAS number 10273-90-2, is a substituted aromatic heterocycle that has garnered significant attention as a critical intermediate and building block in synthetic chemistry.[1] Its structure, which marries a pyridine ring with both a methyl and a phenyl group, imparts a unique set of physicochemical properties and reactivity patterns.[2] This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its applications and handling, providing field-proven insights for its effective utilization in research and development. As a versatile scaffold, it serves as a foundational component in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in experimental design, from reaction setup to purification and storage. This compound is typically a colorless to pale yellow or brown liquid.[1][2] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 10273-90-2[2][3]
Molecular Formula C₁₂H₁₁N[2][3]
Molecular Weight 169.22 g/mol [1][3]
Appearance Colorless to light yellow/orange/brown clear liquid[1][2]
Boiling Point ~148°C @ 16 mmHg; 160°C @ 3 mmHg[1][4]
Density ~1.065 g/cm³[1][4]
Refractive Index 1.6010 - 1.6040[5]
Flash Point 96°C[5]
pKa 4.73 ± 0.10 (Predicted)[5]
LogP (Octanol/Water) 3.057 (Calculated)[6]
Water Solubility (LogWS) -4.32 (log10 mol/L, Calculated)[6]
Storage Temperature Room Temperature, in a cool, dark place (<15°C recommended)[5]

Spectroscopic data are crucial for identity confirmation and purity assessment. Comprehensive spectral information for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, is publicly available through databases such as the NIST Chemistry WebBook and PubChem.[3][7][8]

Section 2: Synthesis and Chemical Reactivity

The synthesis of 2-arylpyridines has been revolutionized by modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. While numerous routes exist, palladium-catalyzed cross-coupling reactions are among the most prevalent.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A common and robust method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyridine-containing boronic acid or ester with a phenyl halide (or vice versa) in the presence of a palladium catalyst and a base.

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 2-chloro-3-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water, followed by a base such as sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (e.g., 90-100°C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture, separate the organic layer, and wash it with brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants & Catalyst cluster_process Purification Workflow R1 2-Chloro-3-methylpyridine Proc Suzuki-Miyaura Cross-Coupling R1->Proc R2 Phenylboronic Acid R2->Proc Cat Pd(0) Catalyst + Base (e.g., Na₂CO₃) Cat->Proc Workup Aqueous Work-up Proc->Workup Reaction Mixture Chrom Column Chromatography Workup->Chrom Crude Product Prod This compound Chrom->Prod Purified Product

Caption: Generalized Suzuki-Miyaura synthesis workflow.
Reactivity Profile: A Privileged Scaffold

The 2-arylpyridine motif is a cornerstone in coordination chemistry and catalysis. The pyridine nitrogen atom can act as a directing group, facilitating regioselective C-H bond activation and functionalization on the adjacent phenyl ring.[9]

  • Palladium-Catalyzed C-H Activation: The nitrogen atom coordinates to a metal center (e.g., Palladium), forming a metallacyclic intermediate.[9] This pre-organization facilitates the cleavage of a specific C-H bond, typically at the ortho position of the phenyl ring, allowing for further arylation, acylation, or other modifications.[9][10] This reactivity is crucial for building more complex molecular architectures. Electron-donating groups on the phenyl ring generally lead to higher product yields in these reactions.[9]

  • Electrophilic Substitution: Both the pyridine and phenyl rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The specific sites of substitution will be influenced by the directing effects of the methyl and phenyl groups.

G cluster_start Initial Complexation cluster_intermediate Key Intermediate cluster_final Functionalization Start This compound + Pd(II) Catalyst Intermediate Palladacycle Intermediate (N-coordination directs C-H cleavage) Start->Intermediate Cyclometalation Product Ortho-Functionalized Product Intermediate->Product Reductive Elimination Reagent Coupling Partner (e.g., Aryl Halide) Reagent->Intermediate Oxidative Addition Catalyst_Regen Pd(II) Catalyst (Regenerated) Product->Catalyst_Regen

Caption: C-H activation directed by the pyridine nitrogen.

Section 3: Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[11]

  • Oncology: The parent compound, this compound, has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including HeLa, MCF-7, Hep-G2, and T-24, with IC₅₀ values ranging from 1 to 92 μM.[12] This suggests its potential as a starting point for the development of novel anticancer agents. Structurally related 3-phenylpyridine derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[13]

  • Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry.[14] The 2-phenylpyridine core is found in compounds developed as insecticides, fungicides, and herbicides, highlighting the broad utility of this chemical class in crop protection.[14]

  • Organic Synthesis: Its primary role is as a versatile intermediate.[1] The structure allows for a wide array of chemical modifications, including electrophilic substitutions and metal-catalyzed cross-coupling reactions, enabling chemists to build complex molecular frameworks.[1]

Section 4: Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in regulated applications like pharmaceutical manufacturing.[15] High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Reverse-Phase HPLC Protocol

A reverse-phase (RP) HPLC method can be used for the analysis and purification of this compound.[16]

Step-by-Step Methodology:

  • Column: Utilize a Newcrom R1 reverse-phase column or an equivalent C18 column.[16]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. An acid modifier, such as phosphoric acid, is typically added. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[16]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

  • Instrumentation Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification.

  • Scalability: This analytical method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[16]

G cluster_prep Preparation cluster_hplc HPLC System Sample Sample Dissolved in Mobile Phase Injector Injector Sample->Injector MobilePhase Mobile Phase (MeCN/Water/Acid) MobilePhase->Injector Column RP Column (e.g., Newcrom R1) Injector->Column Detector UV or MS Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for RP-HPLC analysis.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[3][5]

Hazard InformationDetails
GHS Pictograms
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[3][5]H315: Causes skin irritation.[3][5]H318: Causes serious eye damage.[3][5]H335: May cause respiratory irritation.[3][5]
Precautionary Statements P261: Avoid breathing vapor/mist.[17]P270: Do not eat, drink or smoke when using this product.[5]P280: Wear protective gloves/eye protection/face protection.[5]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[17]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage Recommendations:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, appropriate protective gloves, and a lab coat.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid ingestion and inhalation of vapors. Keep the container tightly closed when not in use.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

References

  • This compound | CAS 10273-90-2. CymitQuimica. Available online
  • Key Properties and Applications of this compound for Synthesis. Haihang Industry. Available online
  • Chemical Properties of Pyridine, 3-methyl-2-phenyl- (CAS 10273-90-2). Cheméo. Available online
  • This compound | C12H11N | CID 66302. PubChem, National Institutes of Health. Available online
  • Material Safety Data Sheet - this compound, 97+%. Cole-Parmer. Available online
  • This compound. SIELC Technologies. Available online
  • Exploiting the Reactivity of Fluorinated 2-Arylpyridines in Pd-Catalyzed C–H Bond Arylation for the Preparation of Bright Emitting Iridium(III) Complexes.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances (2022). Available online
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, Wiley Online Library (2020). Available online
  • This compound. ChemicalBook. Available online
  • This compound 10273-90-2. TCI AMERICA. Available online
  • Data Sheet (Cat.No.TN9452). TargetMol. Available online
  • This compound. Starshinechemical. Available online
  • AB138876 | CAS 10273-90-2. abcr Gute Chemie. Available online
  • This compound | 10273-90-2. ChemicalBook. Available online
  • Pyridine, 3-methyl-2-phenyl-. Cheméo. Available online
  • SAFETY DATA SHEET. Angene Chemical. Available online
  • This compound(10273-90-2) IR Spectrum. ChemicalBook. Available online
  • Pyridine, 3-methyl-2-phenyl-. NIST WebBook, SRD 69. Available online
  • Catalyzed C−H Bond Arylation for the Preparation of Bright Emitting Iridium(III) Complexes.
  • Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines.
  • This compound TCI Analytical reagent. AMI Scientific. Available online
  • Process for the synthesis of 3-methyl-pyridine.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applic
  • Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. Benchchem. Available online
  • This compound. CymitQuimica. Available online
  • Ensuring Quality: Sourcing this compound for Pharmaceutical Applications. Haihang Industry. Available online
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI (2022). Available online

Sources

physical and chemical properties of 3-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-2-phenylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 10273-90-2) is a substituted pyridine derivative that serves as a crucial structural motif and versatile synthetic intermediate in medicinal chemistry and materials science. Its unique arrangement of a phenyl group and a methyl group on the pyridine core imparts a distinct set of physical and chemical properties that are leveraged in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] This guide provides a comprehensive technical overview of its core properties, spectroscopic profile, chemical reactivity, and established synthetic protocols. The content herein is structured to deliver not just data, but also field-proven insights into the practical application and handling of this important heterocyclic compound.

Compound Identification and Structure

Proper identification is the cornerstone of any chemical workflow. This compound is unambiguously defined by the following identifiers and structural representation.

IdentifierValueSource(s)
CAS Number 10273-90-2[1][2]
Molecular Formula C₁₂H₁₁N[1][2][4]
Molecular Weight 169.22 g/mol [1][5]
IUPAC Name This compound[5]
Common Synonyms 2-Phenyl-3-methylpyridine, 2-Phenyl-3-picoline, 2-Phenyl-β-picoline[2]
InChI Key BJATUPPYBZHEIO-UHFFFAOYSA-N[2]
Canonical SMILES CC1=C(N=CC=C1)C2=CC=CC=C2[5]

Molecular Structure: The structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a methyl group. The steric interaction between these adjacent substituents influences the molecule's conformation and reactivity.

Caption: 2D Structure of this compound.

Physical Properties

The physical state and bulk properties of a compound dictate its handling, storage, and application in various reaction conditions. This compound is typically supplied as a liquid.

PropertyValueCommentsSource(s)
Appearance Colorless to pale yellow or brown liquidColor may depend on purity and age.[1][2][4]
Boiling Point 148 - 148.5 °C at 16 mmHg (Torr)The reduced pressure boiling point indicates it is a relatively high-boiling compound.[1][6]
Density ~1.065 g/cm³ at 20 °CDenser than water.[1][6]
Solubility More hydrophobic than unsubstituted pyridine.Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[2]
pKa Data not readily available.For context, the pKa of the conjugate acid of the related 3-methylpyridine is ~5.6. The electron-withdrawing phenyl group at the 2-position is expected to decrease the basicity of the pyridine nitrogen slightly.

Spectroscopic Profile

Spectroscopic data is critical for quality control and structural confirmation. The following tables summarize the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Source(s)
8.56 d, J = 3.6 Hz 1H H6 (Pyridine) [7]
7.60 d, J = 7.6 Hz 1H H4 (Pyridine) [7]
7.58 – 7.52 m 2H Phenyl H [7]
7.51 – 7.45 m 2H Phenyl H [7]
7.44 – 7.38 m 1H Phenyl H [7]
7.20 dd, J = 7.6, 4.8 Hz 1H H5 (Pyridine) [7]

| 2.38 | s | 3H | -CH₃ |[7] |

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Source(s)
158.6 C2 (Pyridine) [7]
146.9 C6 (Pyridine) [7]
140.5 C4 (Pyridine) [7]
138.4 Phenyl C (quaternary) [7]
130.7 C3 (Pyridine) [7]
128.9 Phenyl CH [7]
128.1 Phenyl CH [7]
127.8 Phenyl CH [7]
122.0 C5 (Pyridine) [7]

| 20.0 | -CH₃ |[7] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Pyridine & Phenyl)
3000 - 2850C-H StretchAlkyl (-CH₃)
1600 - 1580C=C / C=N StretchAromatic Ring
1500 - 1400C=C / C=N StretchAromatic Ring
900 - 675C-H Bend (out-of-plane)Aromatic
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns useful for structural elucidation.

m/zIonInterpretationSource(s)
169[M]⁺Molecular Ion[5]
168[M-H]⁺Loss of a hydrogen radical, common in aromatic systems.[5]
154[M-CH₃]⁺Loss of the methyl radical, a common and favorable fragmentation.

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from its distinct reactivity profile.[1]

  • Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character, allowing it to act as a ligand or be protonated. Its basicity is slightly attenuated by the adjacent phenyl group.

  • Aromaticity: Both the pyridine and phenyl rings are aromatic, making them susceptible to electrophilic substitution reactions. The substitution pattern is directed by the existing groups.

  • C-H Activation: The phenyl ring, in particular, is a substrate for transition metal-catalyzed C-H activation reactions, allowing for the regioselective introduction of new functional groups at the ortho position of the phenyl ring.[8][9] This is a powerful tool in modern synthetic chemistry for creating complex molecules efficiently.

  • Versatility as an Intermediate: The structure allows for a wide range of modifications, including electrophilic substitutions, nucleophilic additions, and metal-catalyzed cross-coupling reactions, making it a valuable building block for APIs.[1][2]

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for synthesizing this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.

Catalytic Cycle

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields. The base activates the boronic acid, facilitating the key transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (Oxidative Addition Intermediate) Pd0->OxAdd Transmetal R¹-Pd(II)L₂-R² (Transmetalation Intermediate) OxAdd->Transmetal Transmetal->Pd0 Reduct Product R¹-R² Transmetal->Reduct Reductive Elimination complete Cycle Complete ArylHalide Aryl Halide (R¹-X) (e.g., 2-Bromo-3-methylpyridine) ArylHalide->OxAdd Oxidative Addition BoronicAcid Boronic Acid (R²-B(OH)₂) (e.g., Phenylboronic acid) BoronicAcid->Transmetal Transmetalation Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Example Experimental Protocol

This protocol describes a representative synthesis of a substituted 2-phenyl-3-methylpyridine derivative. The choice of anhydrous solvents and an inert atmosphere is paramount to prevent catalyst deactivation and side reactions.

Synthesis of this compound from 2-Bromo-3-methylpyridine and Phenylboronic Acid

  • Vessel Preparation: An oven-dried Schlenk flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., Nitrogen or Argon). This step is crucial to exclude oxygen and moisture, which can degrade the catalyst and boronic acid.

  • Reagent Addition: To the flask, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.). The excess boronic acid ensures complete consumption of the halide, while the base is essential for the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). The dppf ligand provides stability and enhances the catalytic activity.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane (4 mL) and Water (1 mL). The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. This removes the inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.[3]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value scaffold. Its derivatives are prominent in several areas of research.

  • Privileged Scaffold in Medicinal Chemistry: The phenylpyridine motif is considered a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. Derivatives have shown promise in developing treatments for cancer, inflammatory disorders, and neurodegenerative conditions.[10]

  • Anticancer Research: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and Hep-G2, with reported IC₅₀ values in the micromolar range.[2] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization.

  • Agrochemicals: The structural features of this compound are also incorporated into the design of novel pesticides and herbicides.[2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions in a well-ventilated fume hood.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H318: Causes serious eye damage.[5]

    • H335: May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Vertex AI Search Result. (2026). Key Properties and Applications of this compound for Synthesis. Source
  • CymitQuimica. (n.d.). CAS 10273-90-2: this compound. Source
  • CymitQuimica. (n.d.). This compound. Source
  • PubChem. (n.d.). This compound | C12H11N | CID 66302.
  • ChemicalBook. (2026). This compound (CAS 10273-90-2). Source
  • Benchchem. (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. Source
  • Benchchem. (n.d.). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Source
  • ACS Publications. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. Source
  • Benchchem. (n.d.).
  • ECHEMI. (n.d.). This compound | 10273-90-2. Source
  • Royal Society of Chemistry. (2015).
  • SpringerLink. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Molecular Diversity. Source

Sources

3-Methyl-2-phenylpyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-2-phenylpyridine: Structure, Properties, Synthesis, and Application

Abstract

This compound (CAS No. 10273-90-2) is a substituted heterocyclic aromatic compound of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its unique structural arrangement, featuring both a methyl and a phenyl group on a pyridine core, allows for a wide array of chemical modifications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the core molecular structure and physicochemical properties, presents a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines methods for structural verification, and discusses its applications and safety considerations.

Core Molecular Profile

A thorough understanding of the fundamental properties of this compound is the starting point for its effective application in research and development.

Molecular Structure and Identity

The compound consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a methyl group. This arrangement influences its steric and electronic properties, which are critical for its reactivity.

Caption: Figure 1: Molecular Structure of this compound

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and handling procedures.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁N[1][2][3][4]
Molecular Weight 169.22 g/mol [1][4][5]
IUPAC Name This compound[3][5]
CAS Number 10273-90-2[1][2][4][6]
Appearance Colorless to light yellow/orange or brown liquid[1][2][6][7]
Density ~1.065 g/cm³[1]
Boiling Point 148 °C @ 16 mmHg; 160 °C @ 3 mmHg[1][7]
SMILES Cc1cccnc1-c1ccccc1[2]
InChIKey BJATUPPYBZHEIO-UHFFFAOYSA-N[2][3][5]

Synthesis and Mechanistic Rationale

The creation of the C(aryl)-C(aryl) bond between the pyridine and phenyl rings is the key challenge in synthesizing this molecule. Modern palladium-catalyzed cross-coupling reactions provide the most efficient and reliable methods.

Retrosynthetic Analysis & Strategy Selection

The Suzuki-Miyaura cross-coupling reaction is the chosen method for its exceptional functional group tolerance, high yields, and the commercial availability and stability of boronic acid reagents. The primary disconnection is made at the C2-phenyl bond, leading to two key synthons: a halogenated 3-methylpyridine and phenylboronic acid. Using 2-chloro-3-methylpyridine is a cost-effective and highly reactive choice for the coupling partner.

product This compound reactants 2-Chloro-3-methylpyridine + Phenylboronic Acid product->reactants Suzuki-Miyaura Disconnection catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reactants->catalyst Reaction Conditions caption Figure 2: Synthetic Scheme via Suzuki-Miyaura Coupling

Caption: Figure 2: Synthetic Scheme via Suzuki-Miyaura Coupling

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system where successful completion and purification yield a product whose analytical data must match the expected values for this compound.

Reagents & Equipment:

  • 2-Chloro-3-methylpyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (4:1 solvent mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Separatory funnel, rotary evaporator, silica gel for column chromatography

Procedure:

  • Inert Atmosphere: Assemble the flask and condenser, and flush the system with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: To the flask, add 2-chloro-3-methylpyridine, phenylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the toluene/water solvent mixture via syringe. The aqueous phase is necessary to dissolve the carbonate base.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine. The washing steps remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Workflow Visualization

start Start: Assemble Glassware reagents Add Reactants, Catalyst, Base start->reagents solvent Add Toluene/Water Solvent reagents->solvent reflux Heat to Reflux under N₂ solvent->reflux workup Cool & Perform Aqueous Work-up reflux->workup purify Purify by Column Chromatography workup->purify end End: Pure Product purify->end caption Figure 3: Experimental Workflow for Synthesis

Caption: Figure 3: Experimental Workflow for Synthesis

Structural Verification and Quality Control

Confirmation of the product's identity and purity is a non-negotiable step in synthesis, ensuring the reliability of any subsequent research.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum should show a singlet for the methyl protons (~2.4 ppm), multiplets for the five protons of the phenyl group (~7.2-7.6 ppm), and distinct signals for the three protons on the pyridine ring.

  • ¹³C NMR: The spectrum will display 12 distinct carbon signals, including one for the methyl group and the characteristic signals for the two aromatic rings.

  • Mass Spectrometry (GC-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.[5] The gas chromatogram will indicate the purity of the sample.

Protocol: Product Characterization via GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

  • Data Acquisition: Run a standard temperature gradient program to separate any potential impurities. The mass spectrometer will record the mass spectrum of the components as they elute from the GC column.

  • Analysis: Integrate the peaks in the chromatogram to determine the purity percentage. Analyze the mass spectrum of the main peak to confirm the molecular weight is 169.22.[5]

Characterization Workflow Visualization

start Start: Purified Sample prep Prepare Dilute Solution start->prep inject Inject into GC-MS prep->inject acquire Acquire Chromatogram & Mass Spectra inject->acquire analyze Analyze Purity (GC) & Molecular Weight (MS) acquire->analyze end End: Confirmed Structure & Purity analyze->end caption Figure 4: Analytical Workflow for Product Verification

Caption: Figure 4: Analytical Workflow for Product Verification

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules.[1][6] The phenylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules designed to treat a range of diseases.[8]

  • Pharmaceutical Intermediates: It serves as a crucial starting material for active pharmaceutical ingredients (APIs).[1][9] Its structure can be further functionalized to interact with specific biological targets.

  • Scaffold for Drug Discovery: Derivatives of phenylpyridine have been investigated for various therapeutic activities, including anti-inflammatory (e.g., as COX-2 inhibitors) and anticancer applications (e.g., as tubulin polymerization inhibitors).[8]

  • Fine & Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of agrochemicals and other functional materials.[6][10]

Safety and Handling

Proper handling is essential due to the compound's hazardous properties.

  • Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][7] It may also cause respiratory irritation.

  • Precautions:

    • Always handle in a well-ventilated chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][12]

    • Avoid breathing vapors.[11]

    • Wash hands thoroughly after handling.[7]

    • Store in a tightly sealed container in a cool, dry place.

References

  • Vertex AI Search. (n.d.). Key Properties and Applications of this compound for Synthesis.
  • CymitQuimica. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS.
  • Synblock. (n.d.). CAS 10273-90-2 | this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CymitQuimica. (n.d.). CAS 10273-90-2: this compound.
  • Simson Chemie. (n.d.). 3-methyl-2-phenyl pyridine.
  • Starshinechemical. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound (CAS 10273-90-2).
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2020, January 9). SAFETY DATA SHEET.
  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Benchchem. (n.d.). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development.
  • Vertex AI Search. (n.d.). Ensuring Quality: Sourcing this compound for Pharmaceutical Applications.

Sources

Introduction: The Strategic Importance of the Phenylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-2-phenylpyridine: Synthesis, Characterization, and Applications

This compound (CAS No. 10273-90-2) is a heterocyclic aromatic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, which features a pyridine ring substituted with both a methyl and a phenyl group, provides a unique combination of steric and electronic properties. This arrangement allows for a wide range of subsequent chemical modifications, including electrophilic substitutions, nucleophilic additions, and further metal-catalyzed cross-coupling reactions.[2]

As a Senior Application Scientist, my perspective is that the true value of a building block like this compound lies not just in its structure, but in its strategic utility. It serves as a foundational scaffold for constructing novel chemical entities with tailored functions. Its derivatives are frequently explored in the development of active pharmaceutical ingredients (APIs) and agrochemicals, making a deep understanding of its synthesis and properties crucial for researchers in these fields.[2][3] This guide provides a comprehensive technical overview of its synthesis, analytical validation, and key applications, designed for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound dictate its handling, reaction conditions, and analytical approach. This compound is typically a brown or colorless to light yellow liquid.[1][3] Its key physicochemical and computed properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 2-Phenyl-3-methylpyridine, 2-Phenyl-β-picoline[4][5]
CAS Number 10273-90-2[4]
Molecular Formula C₁₂H₁₁N[5][6]
Molecular Weight 169.22 g/mol [1][2]
Appearance Brown or Colorless to Light yellow liquid[1][3]
Density ~1.065 g/cm³[2]
Boiling Point 148 °C @ 16 mmHg (21.3 mbar)[2][6]
XLogP3 2.9[4]

Synthesis and Mechanistic Insight: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved using modern cross-coupling methodologies. Among these, the Suzuki-Miyaura reaction is often the method of choice due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the requisite starting materials.[7][8] The reaction couples a halopyridine with a phenylboronic acid in the presence of a palladium catalyst and a base.

The causality behind this choice is rooted in efficiency and reliability. For this specific target, the coupling of 2-chloro-3-methylpyridine with phenylboronic acid is a logical and cost-effective strategy. While 2-bromo-3-methylpyridine would be more reactive, the chloro-analogue is often preferred on a larger scale due to lower cost.[8] The success of the reaction hinges on the precise orchestration of the catalytic cycle, which involves oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[9]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, where successful execution and characterization confirm the integrity of the process.

Materials:

  • 2-chloro-3-methylpyridine (1.0 equiv.)

  • Phenylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.5 - 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-3-methylpyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be sparged with the inert gas for 15-20 minutes to remove any residual dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification R1 2-chloro-3-methylpyridine Setup Combine Reactants & Base in Flask R1->Setup R2 Phenylboronic Acid R2->Setup R3 K₂CO₃ (Base) R3->Setup R4 Pd(OAc)₂ (Catalyst) Inert Evacuate & Backfill with Argon (3x) Setup->Inert Solvent Add Dioxane/H₂O & Degas Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat to 80-100 °C (12-24h) Catalyst->Heat Monitor Monitor via TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench with H₂O Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product Tubulin_Inhibition cluster_cell Cancer Cell Drug Phenylpyridine Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site MT Microtubules (Cytoskeleton) Tubulin->MT Polymerization Tubulin->MT Inhibition Cycle Cell Cycle Progression (G2/M Phase) MT->Cycle Enables Mitosis Apoptosis Apoptosis (Cell Death) Cycle->Apoptosis Arrest leads to

Sources

A Spectroscopic Guide to 3-Methyl-2-phenylpyridine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-2-phenylpyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. As a disubstituted pyridine, its structural elucidation serves as an excellent case study for the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these techniques are practically applied to characterize complex organic molecules.

Introduction: The Importance of Spectroscopic Characterization

This compound (C₁₂H₁₁N, MW: 169.22 g/mol ) is a molecule whose biological and chemical properties are intrinsically linked to its three-dimensional structure and electron distribution.[1] Precise characterization is therefore not merely an academic exercise but a critical step in quality control, reaction monitoring, and understanding structure-activity relationships (SAR). This guide moves beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation.

The structure and numbering scheme for this compound, which will be referenced throughout this guide, is presented below.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.56d3.61HH6
7.60d7.61HH4
7.58 – 7.52m-2HH2', H6'
7.51 – 7.45m-2HH3', H5'
7.44 – 7.38m-1HH4'
7.20dd7.6, 4.81HH5
2.38s-3HCH₃

Data recorded in CDCl₃ at 400 MHz.[2]

Expertise & Experience in Interpretation:

  • Downfield Protons (Pyridine Ring): The proton at the 6-position (H6) is the most deshielded (δ 8.56), appearing furthest downfield. This is a direct consequence of its position adjacent to the electronegative nitrogen atom, which withdraws electron density.[3] Its multiplicity as a doublet with a small coupling constant (J = 3.6 Hz) indicates coupling to H5.

  • Aromatic Region (Phenyl and Pyridine Protons): The protons of the phenyl ring (H2' to H6') and the remaining pyridine protons (H4, H5) resonate in the typical aromatic region (δ 7.20-7.60). The multiplet patterns arise from complex spin-spin coupling between adjacent protons. The doublet at δ 7.60 is assigned to H4, coupled to H5 (J = 7.6 Hz). The doublet of doublets at δ 7.20 corresponds to H5, showing coupling to both H4 (J = 7.6 Hz) and H6 (J = 4.8 Hz).

  • Upfield Protons (Methyl Group): The methyl group protons appear as a sharp singlet at δ 2.38. The singlet multiplicity confirms the absence of adjacent protons for coupling. Its relatively upfield position is characteristic of alkyl protons attached to an aromatic system.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment and hybridization state.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
158.6C2
146.9C6
140.5C1'
138.4C4
130.7C3
128.9C2', C6'
128.1C3', C5'
127.8C4'
122.0C5
20.0CH₃

Data recorded in CDCl₃ at 101 MHz.[2]

Expertise & Experience in Interpretation:

  • Quaternary Carbons: The carbons directly attached to the nitrogen (C2 at δ 158.6) and the phenyl-substituted carbon (C2) are significantly deshielded. The carbon bearing the methyl group (C3 at δ 130.7) and the ipso-carbon of the phenyl ring (C1' at δ 140.5) also appear at lower field and would typically show lower intensity in a standard proton-decoupled spectrum due to the absence of a directly attached proton and longer relaxation times.

  • Aromatic Carbons: The remaining carbons of the pyridine and phenyl rings resonate in the expected range of δ 122-147. The chemical shifts are influenced by the substitution pattern and the electronic effects of the nitrogen atom and the methyl group.

  • Aliphatic Carbon: The methyl carbon (CH₃) resonates at a characteristic upfield chemical shift of δ 20.0, consistent with an sp³-hybridized carbon attached to an sp² system.

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and instrument setup.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh 5-20 mg (¹H) or 20-50 mg (¹³C) of this compound. prep2 2. Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing TMS. prep1->prep2 prep3 3. Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 4. Insert sample and lock on the deuterium signal of CDCl₃. acq2 5. Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 6. Tune and match the probe for the desired nucleus (¹H or ¹³C). acq2->acq3 acq4 7. Acquire data using standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C). acq3->acq4 proc1 8. Apply Fourier transform to the FID. proc2 9. Phase correct the spectrum. proc1->proc2 proc3 10. Calibrate the chemical shift scale to TMS (0.00 ppm). proc2->proc3 proc4 11. Integrate ¹H signals and pick peaks for both spectra. proc3->proc4 M [C₁₂H₁₁N]⁺ m/z = 169 (Molecular Ion) M_H [C₁₂H₁₀N]⁺ m/z = 168 M->M_H - H• M_2H [C₁₂H₉N]⁺ m/z = 167 M_H->M_2H - H•

Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or hexane. [3]2. GC Method:

    • Injection: Inject 1 µL of the sample into the GC inlet, typically heated to 250 °C.

    • Separation: Use a capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. [4] * Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

    • Data Analysis: Identify the peak corresponding to this compound by its retention time and analyze the corresponding mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. FTIR confirms the presence of the key functional groups—aromatic rings and an alkyl substituent. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation behavior under ionization. This guide demonstrates a systematic and logical approach to spectroscopic analysis, underscoring the power of these techniques when used in concert for the rigorous characterization of chemical entities in a research and development setting.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.
  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.). Creative Proteomics.
  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
  • Computational mass spectrometry for small molecules. (2013, March 1). PubMed Central.
  • Key Properties and Applications of this compound for Synthesis. (n.d.). Autech Industry Co., Ltd.
  • This compound | C12H11N. (n.d.). PubChem.
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences.
  • What does a "Pyridine- FTIR analysis" can tell me? (2014, January 26). ResearchGate.
  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign.

Sources

1H NMR spectrum analysis of 3-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Methyl-2-phenylpyridine

Foreword

For the modern researcher in synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. It is the gold standard for the structural elucidation of small organic molecules. This guide is crafted for the practicing scientist, offering a deep dive into the ¹H NMR spectral analysis of a specific, structurally significant molecule: this compound. Beyond a simple recitation of data, this document provides the causal logic behind spectral features, grounding the interpretation in fundamental principles and advanced techniques. It is designed to serve not as a rigid template, but as a framework for critical thinking in spectroscopic analysis.

The Structural Landscape of this compound

This compound is a biaryl system composed of a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a methyl group. This substitution pattern introduces significant steric and electronic complexity. The proximity of the C3-methyl group to the C2-phenyl ring forces a non-planar conformation, restricting rotation about the C2-C(phenyl) single bond. This torsional strain is a defining feature of the molecule and has profound effects on its ¹H NMR spectrum, making it an excellent case study for understanding through-space interactions.

A complete analysis of its ¹H NMR spectrum allows us to:

  • Map the electronic environment of every proton in the molecule.

  • Confirm the covalent framework through scalar (J) couplings.

  • Elucidate the preferred solution-state conformation by observing through-space Nuclear Overhauser Effects (NOEs).

Deconstructing the Spectrum: Theoretical Predictions and Analysis

Before examining the experimental data, a theoretical prediction grounds our expectations. The molecule's protons can be divided into three distinct sets: the methyl protons, the phenyl protons, and the pyridine protons.

Figure 1: Structure and proton labeling for this compound.
Chemical Shift (δ) Analysis

The chemical shift of a proton is determined by its local electronic environment. In this molecule, the key influences are the electronegativity of the pyridine nitrogen, the aromatic ring currents of both rings, and steric effects.

  • Pyridine Protons (H4', H5', H6') : These protons are part of an electron-deficient aromatic system due to the nitrogen atom. Consequently, they are deshielded and appear downfield. The H6' proton, being ortho to the nitrogen, is the most deshielded of the three.

  • Phenyl Protons (H2-H6) : These five protons reside in a standard benzene ring environment, typically appearing as a complex multiplet in the 7-8 ppm range.

  • Methyl Protons (-CH₃) : These aliphatic protons are attached to an aromatic ring and are expected to appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.[1][2]

  • Steric Compression Effect : The close proximity of the methyl group and the phenyl ring can cause steric compression, which counter-intuitively leads to a deshielding (downfield shift) of the protons involved.[3][4] This is because the van der Waals repulsion distorts the electron clouds, reducing the shielding at the proton's nucleus.[3][5]

Spin-Spin Coupling (J) Analysis

Spin-spin coupling provides information about the connectivity of protons through covalent bonds. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds and the dihedral angle separating the protons.

  • Pyridine Ring Couplings :

    • ³J (ortho coupling): Between adjacent protons (e.g., H4'-H5', H5'-H6'). Typically 4-8 Hz.

    • ⁴J (meta coupling): Across four bonds (e.g., H4'-H6'). Typically 1-3 Hz.

    • ⁵J (para coupling): Across five bonds. Usually very small or zero.

  • Phenyl Ring Couplings : The ortho, meta, and para couplings within the phenyl ring lead to overlapping signals, often resulting in an unresolvable multiplet.

  • Methyl Group : As the methyl protons have no adjacent proton neighbors, their signal is an uncoupled singlet.

Acquiring a High-Fidelity Spectrum: Experimental Protocol

The quality of the NMR data is paramount for a successful analysis. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum. This protocol is a self-validating system; adherence to these steps ensures data is both accurate and reproducible.

Step 1: Sample Preparation

  • Analyte : Weigh approximately 5-10 mg of this compound.

  • Solvent : Using a calibrated pipette, dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are essential to avoid a large, overwhelming solvent signal in the ¹H spectrum.[6]

  • Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm), but TMS provides an absolute reference.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coils (typically ~4 cm).

Step 2: Spectrometer Setup and Calibration

  • Insertion & Locking : Insert the sample into the spectrometer magnet. The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming : Perform an automated or manual shimming procedure. This process adjusts the magnetic field homogeneity across the sample volume to maximize spectral resolution, resulting in sharp, symmetrical peaks.

Step 3: Data Acquisition (400 MHz Spectrometer)

  • Experiment : Select a standard 1D proton acquisition experiment.

  • Acquisition Parameters :

    • Spectral Width : Set to cover a range of approximately -2 to 12 ppm.

    • Pulse Angle : Use a 30° pulse to allow for a shorter relaxation delay.

    • Acquisition Time (AQ) : Set to 3-4 seconds for good digital resolution.

    • Relaxation Delay (D1) : Set to 2 seconds. This is a compromise between signal intensity and experiment time.

    • Number of Scans (NS) : Acquire 16 scans to improve the signal-to-noise ratio.

  • Tuning and Matching : Ensure the probe is properly tuned to the ¹H frequency and matched to the correct impedance for maximum sensitivity.

Step 4: Data Processing

  • Fourier Transform (FT) : The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phasing : Correct the phase of the spectrum so that all peaks are positive and have a pure absorption lineshape.

  • Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Integration : Integrate the area under each peak. The relative integral values are proportional to the number of protons each signal represents.

  • Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Interpreting the Experimental Spectrum of this compound

The following analysis is based on experimental data acquired in CDCl₃ at 400 MHz.[7]

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
A8.56d3.61HH6'
B7.60d7.61HH4'
C7.58 – 7.38m-5HPhenyl H2-H6
D7.20dd7.6, 4.81HH5'
E2.38s-3H-CH₃

Table 1: Assignment of the ¹H NMR Spectrum of this compound.[7]

Detailed Assignment Rationale:

  • Signal E (δ 2.38, s, 3H) : This singlet integrating to three protons is unambiguously assigned to the methyl group . Its chemical shift is typical for a methyl group attached to an aromatic ring.

  • Signal A (δ 8.56, d, 1H) : This is the most downfield signal, consistent with the H6' proton adjacent to the electronegative nitrogen. It appears as a doublet due to ortho-coupling to H5'. The smaller J value of ~4.8 Hz for this coupling is obscured, and the reported 3.6 Hz may reflect this or be an error in the source data; however, the multiplicity is clearly a doublet from the adjacent H5'. A small meta-coupling to H4' (⁴J) may contribute to slight peak broadening.

  • Signal D (δ 7.20, dd, 1H) : This signal for one proton shows two distinct couplings, a larger one of 7.6 Hz and a smaller one of 4.8 Hz. This pattern is characteristic of H5' , which is coupled to both H4' (ortho, ³J ≈ 7.6 Hz) and H6' (ortho, ³J ≈ 4.8 Hz).

  • Signal B (δ 7.60, d, 1H) : This doublet for one proton with a coupling of 7.6 Hz matches the coupling observed in signal D. This confirms its assignment as H4' , which is ortho-coupled to H5'.

  • Signal C (δ 7.58 – 7.38, m, 5H) : This complex multiplet integrating to five protons corresponds to the protons of the phenyl ring . The overlap of their signals prevents individual assignment without further experiments.

Advanced Elucidation with 2D NMR Spectroscopy

While the 1D spectrum allows for a confident assignment, 2D NMR techniques provide definitive proof of connectivity and spatial relationships, which is crucial for a molecule with conformational constraints.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment identifies protons that are J-coupled. For this compound, it would show cross-peaks connecting the entire pyridine spin system, confirming the assignments made from the 1D spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment is the most powerful tool for probing the 3D structure of this molecule. It detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The key expected correlation is between the methyl protons (Signal E) and the ortho-protons of the phenyl ring (part of Signal C) . Observing this NOE provides direct, irrefutable evidence that the preferred conformation of the molecule places these groups in close proximity due to the restricted rotation around the biaryl bond.

Diagram 1: Key through-bond (COSY) and through-space (NOESY) correlations expected for this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, beginning with theoretical predictions and followed by a meticulous examination of experimental 1D data, allows for the complete assignment of its proton signals. The chemical shifts reveal the distinct electronic environments of the pyridine, phenyl, and methyl protons, while the coupling constants confirm the covalent framework. Crucially, for this sterically hindered biaryl, advanced techniques like NOESY are essential to move beyond simple connectivity and probe the molecule's three-dimensional conformation in solution. The workflow presented in this guide—from sample preparation to advanced spectral interpretation—provides a robust and scientifically rigorous approach for any researcher tasked with the structural elucidation of complex organic molecules.

References

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines".
  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.
  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1957). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1494.
  • PubChem. (n.d.). 2-Phenylpyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of 2-phenylpyridine and Li salt 1a′ with 1a in PEG.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.
  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643–660.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.
  • Reddit. (2021). How does steric strain influence chemical shift in H NMR?. r/chemhelp.
  • Zhang, J., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 86(11), 7545–7556.
  • Zhang, Y., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on ¹H NMR spectroscopy. Organic & Biomolecular Chemistry, 19(31), 6749-6763.

Sources

biological activities of 3-Methyl-2-phenylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 3-Methyl-2-phenylpyridine Derivatives

Abstract

The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile and synthetically accessible foundation for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by its derivatives, with a focus on their potential applications in drug discovery and development. We will delve into the primary therapeutic areas where these compounds have shown significant promise, including oncology, anti-inflammatory medicine, and neuroprotection. For each area, this guide synthesizes the current understanding of the mechanisms of action, presents key quantitative data, and provides detailed experimental protocols to facilitate further research. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore and exploit the therapeutic potential of this important class of heterocyclic compounds.

The this compound Scaffold: A Foundation for Bioactivity

The unique arrangement of a pyridine ring substituted with both a methyl and a phenyl group endows the this compound core with distinct chemical properties that are highly advantageous for drug design.[3] This section outlines the fundamental characteristics and synthetic utility of this scaffold.

Chemical Structure and Properties

This compound (CAS 10273-90-2) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁N.[2] The structure features a pyridine ring, which acts as a hydrogen bond acceptor and can participate in π-stacking interactions, a lipophilic phenyl group that can be crucial for binding to hydrophobic pockets in target proteins, and a methyl group that can influence steric hindrance and metabolic stability. This combination of functionalities allows for a wide range of chemical modifications, making it a versatile starting point for creating large libraries of derivatives with diverse pharmacological profiles.[2][3]

Synthetic Strategies

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[2] The pyridine ring and its substituents can be readily modified through various established organic reactions. Researchers can leverage electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions to introduce new functional groups, thereby fine-tuning the biological activity, selectivity, and pharmacokinetic properties of the resulting derivatives.[2] The synthesis of more complex fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, often starts from functionalized pyridine precursors, demonstrating the scaffold's broad applicability.[4]

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has focused on the potent anticancer properties of 3-phenylpyridine derivatives.[1] These compounds have been shown to interfere with fundamental cellular processes required for tumor growth and survival, primarily through the inhibition of key protein kinases and the disruption of microtubule dynamics.[1][5]

Mechanism of Action 1: Kinase Inhibition

Many pyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of the cell cycle.[6][7] Cyclin-dependent kinases (CDKs), for instance, are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Certain pyrazolo[3,4-b]pyridine derivatives incorporating the 3-phenylpyridine scaffold have demonstrated potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[5]

cluster_kinase Kinase Active Site cluster_derivative ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation) Kinase->Phosphorylated_Substrate Phosphorylates No_Phosphorylation Inhibition of Phosphorylation (Cell Cycle Arrest) Kinase->No_Phosphorylation Derivative 3-Phenylpyridine Derivative Derivative->Kinase Competitively Binds

Figure 1: Mechanism of kinase inhibition by 3-phenylpyridine derivatives.
Mechanism of Action 2: Tubulin Polymerization Inhibition

The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Compounds that disrupt microtubule dynamics are among the most effective chemotherapeutic agents. Diarylpyridine derivatives, designed as analogs of the natural product Combretastatin A-4, have been shown to inhibit tubulin polymerization.[1] This destabilizes the microtubule network, leading to mitotic arrest and ultimately, apoptotic cell death.[1]

Quantitative Data: In-Vitro Anticancer & CDK2 Activity

The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency. The tables below summarize the comparative bioactivity of newly synthesized pyrazolo[3,4-b]pyridine derivatives against a known CDK inhibitor and a standard chemotherapeutic agent.[5]

Table 1: Comparative CDK2 Inhibitory Activity

Compound IC50 (µM) vs. CDK2
Derivative A 0.08
Derivative B 0.12

| Ribociclib (Standard) | 0.10 |

Table 2: Comparative Anticancer Activity

Compound IC50 (µM) vs. HCT-116 IC50 (µM) vs. MCF-7
Derivative A 1.25 2.50
Derivative B 3.10 4.15

| Doxorubicin (Standard) | 0.98 | 1.12 |

Data synthesized from publicly available research.[5]

Experimental Protocol: In-Vitro Cell Proliferation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 3-phenylpyridine derivatives on cancer cell lines.[1]

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in formazan production is directly proportional to the number of viable cells, thus serving as a reliable indicator of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at an appropriate density (e.g., 2 x 10³ to 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. The optimal seeding density must be determined empirically to ensure cells are in the logarithmic growth phase during the assay.

  • Compound Preparation: Prepare serial dilutions of the 3-phenylpyridine derivatives in the appropriate cell culture medium. A stock solution is typically prepared in DMSO and then diluted to final concentrations.

  • Treatment: Remove the growth medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for a period of 48 to 72 hours. The incubation time should be sufficient to observe the compound's effect on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. This allows for the conversion of MTT to formazan by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed Seed Cells in 96-well plate start->seed adhere Incubate Overnight (Adhesion) seed->adhere treat Treat cells with Derivatives & Controls adhere->treat incubate_treat Incubate (48-72 hours) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Experimental workflow for the MTT cell proliferation assay.

Anti-inflammatory Properties: Modulation of the COX Pathway

Chronic inflammation is implicated in a wide range of diseases. Certain 3-phenylpyridine derivatives have been investigated as potential anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes.[1][8]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[1] Non-selective NSAIDs inhibit both isoforms, leading to therapeutic effects but also to gastrointestinal side effects. The development of selective COX-2 inhibitors is a well-established strategy to mitigate these side effects. Several 3H-imidazo[4,5-b]pyridine derivatives, which feature a diaryl pharmacophore, have shown potent and selective COX-2 inhibition.[8]

Neuroprotective and Cytoprotective Effects

The central nervous system is a challenging but critical target for therapeutic intervention. While initial studies investigated the potential neurotoxicity of phenylpyridines, finding them unlikely to be a cause of idiopathic Parkinson's disease, subsequent research has uncovered the neuroprotective potential of other derivatives.[1][9]

Mechanism of Action: Antiradical and Cytoprotective Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to cellular damage in neurodegenerative diseases. A series of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives have demonstrated significant antiradical activity, effectively scavenging stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[10] This antioxidant capability is believed to underlie their observed cytoprotective effects, helping cells survive under conditions of stress.[10]

Quantitative Data: Antiradical Activity

The antioxidant potential of these compounds was compared to that of ascorbic acid, a well-known antioxidant.

Table 3: Antiradical Activity against DPPH Radical

Compound Antiradical Effect vs. DPPH (% Inhibition)
Derivative 3a Comparable to Ascorbic Acid
Derivative 3b Comparable to Ascorbic Acid
Derivative 3d Comparable to Ascorbic Acid

| Ascorbic Acid (Standard) | 100% (Reference) |

Data synthesized from publicly available research.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

Causality: This assay is based on the ability of an antioxidant compound to donate an electron to the stable DPPH free radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. Upon reduction by an antioxidant, the color fades to yellow. The degree of discoloration is proportional to the scavenging potential of the tested compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes to allow the reaction to reach completion.

  • Data Acquisition: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

Other Biological Activities

The versatility of the this compound scaffold extends beyond the activities detailed above, with research indicating potential in other therapeutic and industrial areas.

  • Antimicrobial Potential: Various pyridine derivatives have been synthesized and tested for antimicrobial activity, with some showing efficacy against both bacterial and fungal strains.[11][12] For example, certain 3-alkylpyridine alkaloids have displayed modest activity against Gram-positive bacteria by perturbing cellular membranes.[13] This remains a promising area for further exploration.

  • Agrochemical Applications: The broader class of 2-phenylpyridine derivatives has been successfully developed for use in agriculture as insecticides and herbicides, highlighting the wide-ranging bioactivity of the phenylpyridine core structure.[14][15]

Conclusion and Future Directions

The derivatives of this compound represent a highly promising class of compounds with a broad spectrum of demonstrable biological activities. Their efficacy as anticancer, anti-inflammatory, and neuroprotective agents is well-supported by in-vitro data. The synthetic tractability of the core scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on advancing lead compounds into in-vivo models to validate their therapeutic efficacy and safety. Furthermore, exploring novel modifications to the scaffold could uncover new biological targets and expand the therapeutic applications of this remarkable family of molecules. The continued investigation of this compound derivatives holds significant potential for the discovery of next-generation therapies for a range of human diseases.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Specialty Chemicals. (n.d.). Key Properties and Applications of this compound for Synthesis.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 6(3), 280. MDPI.
  • Vaskevich, R. I., et al. (2019). Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Russian Journal of General Chemistry, 89(10), 2154-2160. Springer.
  • Li, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. MDPI.
  • Aksenov, N. A., et al. (2022). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceuticals, 15(11), 1369. MDPI.
  • El-Malah, A. A., et al. (2022). Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. Future Journal of Pharmaceutical Sciences, 8(1), 43.
  • International Journal on Science and Technology. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6241. MDPI.
  • Khan, I., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Tropical Journal of Pharmaceutical Research, 15(11), 2419-2426.
  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
  • Klar, N., et al. (2018). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Marine Drugs, 16(10), 368. MDPI.
  • Perry, T. L., et al. (1988). 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. Journal of the Neurological Sciences, 85(3), 309-17.
  • Ghorab, M. M., et al. (2021). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. Journal of Taibah University for Science, 15(1), 1-11.

Sources

The Phenylpyridine Moiety: A Synthetic Journey from Classical Cyclizations to Modern C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylpyridine scaffold, a deceptively simple fusion of two of organic chemistry's most fundamental aromatic rings, is a cornerstone of modern molecular design. Its presence in pharmaceuticals, agrochemicals, and functional materials underscores the critical importance of robust and versatile synthetic methodologies for its construction. This technical guide provides a comprehensive exploration of the discovery and historical evolution of phenylpyridine synthesis, from the foundational cyclization reactions of the late 19th and early 20th centuries to the precision and elegance of 21st-century cross-coupling and C-H activation strategies. This narrative is designed to not only present established protocols but also to illuminate the causal relationships behind experimental choices, offering field-proven insights for the practicing chemist.

The Dawn of Pyridine Synthesis: Laying the Groundwork for Phenylpyridines

The story of phenylpyridine synthesis is inextricably linked to the broader history of pyridine chemistry. While the precise first synthesis of a simple phenylpyridine is not prominently documented, the development of methods to construct the pyridine ring itself in the late 19th and early 20th centuries provided the necessary chemical toolkit. These classical "named" reactions, often involving the condensation of acyclic precursors, established the fundamental principles of pyridine ring formation.

The Hantzsch Pyridine Synthesis: A Versatile Cyclocondensation

In 1881, Arthur Hantzsch reported a multi-component reaction that would become a mainstay of heterocyclic chemistry: the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[1] The Hantzsch synthesis is a powerful tool for the construction of highly functionalized pyridines.[2] To synthesize a phenylpyridine using this method, one of the carbonyl-containing starting materials or the aldehyde must bear a phenyl substituent. For instance, the reaction of ethyl benzoylacetate, formaldehyde, and ammonia would yield a phenyl-substituted pyridine.

The mechanism of the Hantzsch synthesis involves a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in a cyclization and dehydration to form the dihydropyridine intermediate.[3] Subsequent oxidation, often with nitric acid or other oxidizing agents, furnishes the aromatic pyridine.[4]

Mechanism of the Hantzsch Pyridine Synthesis

Hantzsch_Mechanism Start β-Ketoester + Aldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel Enamine_Formation Enamine Formation Start->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Enamine Enamine Enamine_Formation->Enamine Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine Cyclization_Dehydration->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Product Substituted Phenylpyridine Oxidation->Product

Caption: The Hantzsch synthesis proceeds via Knoevenagel condensation and enamine formation, followed by Michael addition, cyclization, and oxidation.

The Kröhnke Pyridine Synthesis: A Convergent Approach

Developed by Fritz Kröhnke, this method provides a convergent route to 2,4,6-trisubstituted pyridines.[5] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6] To synthesize a phenylpyridine, at least one of the reactants must contain a phenyl group. For example, the reaction of N-phenacylpyridinium bromide with chalcone (1,3-diphenyl-2-propen-1-one) in the presence of ammonium acetate yields 2,4,6-triphenylpyridine.[6]

The mechanism commences with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia and dehydrates to afford the substituted pyridine.[5][6]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine via Kröhnke Synthesis [6]

  • Reactants:

    • N-Phenacylpyridinium bromide (1.0 equiv)

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

    • Ammonium acetate (10 equiv)

    • Glacial acetic acid (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

The Era of Cross-Coupling: A Paradigm Shift in Phenylpyridine Synthesis

The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provided unprecedented efficiency and functional group tolerance for the formation of carbon-carbon bonds. For phenylpyridine synthesis, these reactions offered a more direct and modular approach, typically involving the coupling of a halo-pyridine with a phenyl-organometallic reagent, or vice versa.

The Suzuki-Miyaura Coupling: A Robust and Versatile Tool

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide or triflate, has become one of the most widely used methods for the synthesis of biaryl compounds, including phenylpyridines.[7] The stability and low toxicity of the boronic acid reagents contribute to its popularity.[7] A general approach to a phenylpyridine involves the reaction of a bromopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling [8]

  • Materials:

    • 3-Bromopyridine (1.0 mmol, 1.0 eq.)

    • Phenylboronic acid (1.2 mmol, 1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

    • 1,4-Dioxane (4 mL)

    • Degassed Water (1 mL)

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, combine 3-bromopyridine, phenylboronic acid, and potassium carbonate.

    • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add 1,4-dioxane and degassed water via syringe.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and perform an aqueous work-up by adding water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Negishi and Stille Couplings: Valuable Alternatives

The Negishi coupling employs an organozinc reagent, while the Stille coupling utilizes an organotin reagent.[9][10] Both are powerful palladium-catalyzed methods for phenylpyridine synthesis and can be advantageous when the requisite organometallic reagent is readily available or when specific functional group compatibility is required.[7] The Negishi coupling, in particular, is noted for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms.[9]

ReactionOrganometallic ReagentTypical CatalystBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100~90[8]
Negishi Phenylzinc chloridePd(PPh₃)₄Not requiredTHF65High[9]
Stille PhenyltributylstannanePd(PPh₃)₄Not requiredToluene11080-95[11]

The Forefront of Synthesis: Direct C-H Activation and Functionalization

The most recent evolution in phenylpyridine synthesis involves the direct functionalization of C-H bonds. This approach is highly atom-economical as it circumvents the need for pre-functionalized starting materials, such as organic halides and organometallic reagents. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been pivotal in the development of these methods.[12][13][14]

Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct C-H arylation has emerged as a powerful strategy for the synthesis of phenylpyridines.[12] These reactions often employ a directing group on the pyridine ring to guide the catalyst to a specific C-H bond for activation. The pyridine nitrogen itself can serve as a directing group, facilitating ortho-C-H activation of a phenyl substituent at the 2-position.[15]

The general mechanism for palladium-catalyzed C-H activation often involves the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide or a related coupling partner, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.[15]

Catalytic Cycle of Palladium-Catalyzed Direct C-H Arylation

CH_Activation_Mechanism Pd_catalyst Pd(II) Catalyst CH_Activation C-H Activation Pd_catalyst->CH_Activation Substrate 2-Phenylpyridine Substrate->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Reductive_Elimination->Pd_catalyst Catalyst Regeneration Product Di-substituted Phenylpyridine Reductive_Elimination->Product

Caption: Palladium-catalyzed C-H arylation involves C-H activation to form a palladacycle, followed by oxidative addition and reductive elimination.

Rhodium and Iridium Catalysis: Expanding the Scope

Rhodium and iridium catalysts have also proven effective for the C-H functionalization of pyridines.[14][16] Iridium-catalyzed C-H borylation, for instance, allows for the introduction of a boronic ester group onto the pyridine ring, which can then be used in subsequent Suzuki-Miyaura coupling reactions to introduce a phenyl group.[17][18] This two-step approach provides a powerful and flexible strategy for accessing a wide range of substituted phenylpyridines.

Conclusion: A Continuously Evolving Synthetic Landscape

The synthesis of phenylpyridines has undergone a remarkable evolution, from the classical multi-component cyclization reactions that established the foundations of pyridine chemistry to the highly efficient and selective transition metal-catalyzed cross-coupling and C-H activation methods that define modern organic synthesis. Each of these approaches offers a unique set of advantages and is a valuable tool in the arsenal of the synthetic chemist. As the demand for novel and complex molecular architectures continues to grow in drug discovery and materials science, the development of even more sophisticated and sustainable methods for the synthesis of the phenylpyridine scaffold will undoubtedly remain an active and exciting area of research.

References

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Kröhnke pyridine synthesis. (n.d.). In Wikipedia.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. (n.d.).
  • Iridium-catalyzed C-H borylation of pyridines. (2014). PubMed. [Link]
  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). PubMed Central. [Link]
  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (2012). Der Pharma Chemica. [Link]
  • Stille Coupling. (n.d.). NROChemistry. [Link]
  • Mechanism of the Kröhnke pyridine synthesis. (n.d.).
  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (2015). Organometallics. [Link]
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). ACS Omega. [Link]
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). PubMed Central. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Organic Letters. [Link]
  • Iridium-catalyzed C–H borylation of pyridines. (2014). Organic & Biomolecular Chemistry. [Link]
  • Kroehnke Pyridines: An Efficient Solvent-Free Synthesis of 2,4,6-Triarylpyridines. (2006). Tetrahedron Letters. [Link]
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). Molecules. [Link]
  • Iridium-catalyzed C-H borylation of substituted pyridines. (2025). American Chemical Society. [Link]
  • Synthesis of 2,4,6‐triarylpyridines from N‐unsubstituted enaminones and chalcones. (2022). The Chemical Record. [Link]
  • Mechanism of the Kröhnke pyridine synthesis. (n.d.).
  • Recent Advances in the Rhodium Catalyzed C-H Activation Reactions of 2-Phenylpyridines. (2020). ChemistrySelect. [Link]
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2021). RSC Advances. [Link]
  • An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. (2014). Maejo International Journal of Science and Technology. [Link]
  • Kröhnke Pyridin Synthese. (n.d.).
  • Negishi coupling. (n.d.). In Wikipedia.
  • Rhodium‐catalyzed the reaction of 2‐phenylpyridine and aldehydes. (n.d.).
  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society. [Link]
  • Stille reaction. (n.d.). In Wikipedia.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2021). RSC Publishing. [Link]
  • Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. (2021). Organic & Biomolecular Chemistry. [Link]
  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews. [Link]
  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]
  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2023). Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2020). Scholarship @ Claremont. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Str
  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). The Journal of Organic Chemistry. [Link]

Sources

A Comprehensive Guide to Computational Stability Analysis of 3-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the computational assessment of the stability of 3-methyl-2-phenylpyridine, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document outlines a multi-faceted approach employing established quantum chemical methods to elucidate the conformational landscape, rotational dynamics, and thermochemical properties of the target molecule. By integrating theoretical principles with step-by-step protocols, this guide serves as a practical resource for accurately predicting the stability and reactivity of this compound, thereby informing process optimization and a deeper understanding of its chemical behavior.

Introduction: The Significance of this compound in Chemical Synthesis

This compound (CAS No. 10273-90-2) is a heterocyclic aromatic compound of considerable interest in organic synthesis.[1][2] Its molecular architecture, featuring a pyridine ring substituted with both a methyl and a phenyl group, renders it a versatile precursor for the synthesis of complex molecular targets, including active pharmaceutical ingredients (APIs).[1] An in-depth understanding of the stability of this compound is paramount for optimizing reaction conditions, predicting potential degradation pathways, and ensuring the robustness of synthetic routes.

This guide delineates a computational workflow to rigorously assess the stability of this compound. We will explore its conformational preferences, the rotational energy barrier around the C-C bond connecting the phenyl and pyridine rings, and its thermodynamic stability through the calculation of its standard enthalpy of formation. The methodologies presented herein are grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry, and are supplemented with higher-level composite methods for enhanced accuracy.

Theoretical Foundations: A Multi-pronged Approach to Stability

The concept of molecular "stability" is multifaceted and can be computationally interrogated from several perspectives:

  • Conformational Stability: This pertains to the relative energies of different spatial arrangements (conformers) of a molecule. For this compound, the most significant conformational variable is the dihedral angle between the phenyl and pyridine rings.

  • Kinetic Stability: This is related to the energy barriers that prevent a molecule from converting to other conformations or reacting. A key parameter for this compound is the rotational energy barrier around the inter-ring C-C bond.

  • Thermodynamic Stability: This is an intrinsic property of a molecule, often quantified by its standard enthalpy of formation (ΔHf°). A lower enthalpy of formation generally indicates greater thermodynamic stability.

Our computational strategy will address each of these facets through a carefully selected sequence of calculations.

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed, field-proven protocol for the computational analysis of this compound. The workflow is designed to balance computational cost with accuracy, a crucial consideration in practical research environments.

Initial Structure Generation and Conformational Search

The first step is to generate a three-dimensional structure of this compound and explore its potential low-energy conformations. Given the torsional flexibility around the phenyl-pyridine bond, a comprehensive conformational search is essential.

Protocol:

  • Structure Building: Construct the this compound molecule using a molecular builder such as GaussView.

  • Initial Optimization: Perform an initial, low-level optimization to obtain a reasonable starting geometry. A molecular mechanics force field (e.g., MMFF94) or a semi-empirical method like PM7 is suitable for this purpose.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface as a function of the C-C bond dihedral angle. Tools like the GMMX add-on in GaussView or dedicated software like CREST can be utilized.[4][5] The goal is to identify all unique low-energy conformers. For a molecule of this size, a scan of the dihedral angle in steps of 10-15 degrees is a practical approach.

Geometry Optimization and Frequency Analysis

The conformers identified in the initial search must be re-optimized at a higher level of theory to obtain accurate geometries and relative energies. A subsequent frequency calculation is crucial to verify that the optimized structures are true energy minima.

Protocol:

  • DFT Optimization: For each conformer, perform a geometry optimization using Density Functional Theory (DFT). A popular and well-balanced choice of functional and basis set for organic molecules is B3LYP/6-31G(d).[1] For potentially improved accuracy, especially concerning non-covalent interactions, functionals like ωB97X-D with a larger basis set such as 6-311+G(d,p) can be employed.

  • Frequency Calculation: Following each optimization, perform a vibrational frequency calculation at the same level of theory.

  • Verification of Minima: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.

The relative energies of the optimized conformers, corrected for zero-point vibrational energy (ZPVE) from the frequency calculations, will reveal the most stable conformation of this compound.

Calculation of the Rotational Energy Barrier

The rotational barrier provides insight into the kinetic stability of the different conformers. This is determined by locating the transition state for rotation around the phenyl-pyridine C-C bond.

Protocol:

  • Transition State (TS) Guess: The planar conformation, where the dihedral angle is 0°, is a good initial guess for the transition state due to steric hindrance between the ortho-hydrogen of the phenyl ring and the nitrogen lone pair and methyl group on the pyridine ring. A conformation with a 90° dihedral angle should also be investigated as a potential transition state.

  • TS Optimization: Perform a transition state optimization starting from the guessed structure. Use an algorithm such as the Berny algorithm (opt=ts in Gaussian).

  • TS Verification: A frequency calculation on the optimized transition state structure must yield exactly one imaginary frequency corresponding to the rotation around the C-C bond.

  • Barrier Height Calculation: The rotational energy barrier is the difference in energy (including ZPVE correction) between the transition state and the most stable conformer.

For 2-phenylpyridine, the twist angle is significantly smaller than that of biphenyl (around 21° vs. 44°), and the rotational barrier is also lower.[6] The presence of the methyl group at the 3-position in our target molecule is expected to influence these values due to steric effects.

Thermochemical Analysis: Enthalpy of Formation

To quantify the intrinsic thermodynamic stability of this compound, we will calculate its standard enthalpy of formation (ΔHf°) using an isodesmic reaction scheme. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, leading to significant error cancellation in the calculations.[3][7][8]

Proposed Isodesmic Reaction:

This compound + Pyridine + Toluene → 2-Phenylpyridine + 3-Picoline + Benzene

Protocol:

  • Optimization and Frequencies: Perform geometry optimization and frequency calculations for all molecules in the isodesmic reaction (this compound, pyridine, toluene, 2-phenylpyridine, 3-picoline, and benzene) at a consistent and reliable level of theory (e.g., B3LYP/6-311+G(d,p) or a higher-level composite method like G3 or G3B3 for improved accuracy).[6][9]

  • Calculate Reaction Enthalpy (ΔHrxn): The enthalpy of the reaction at 298.15 K is calculated as: ΔHrxn = [Σ(Hproducts)] - [Σ(Hreactants)] where H is the calculated total enthalpy of each species.

  • Calculate ΔHf° of this compound: The enthalpy of formation of the target molecule is then derived using the following equation and experimental ΔHf° values for the other species: ΔHf°(this compound) = [ΔHf°(2-Phenylpyridine) + ΔHf°(3-Picoline) + ΔHf°(Benzene)] - [ΔHf°(Pyridine) + ΔHf°(Toluene)] - ΔHrxn

Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and communication.

Tabulated Data

Summarize all quantitative results in tables for easy comparison.

Table 1: Conformational Analysis of this compound

ConformerDihedral Angle (°)Relative Energy (kcal/mol)ZPVE-Corrected Relative Energy (kcal/mol)
Minimum 1
Minimum 2
TS (Planar)0
TS (Perpendicular)90

Table 2: Calculated Enthalpies of Formation

SpeciesCalculated Total Enthalpy (Hartree)Experimental ΔHf° (kcal/mol)
This compoundCalculated in this work
Pyridine
Toluene
2-Phenylpyridine
3-Picoline
Benzene
Visualizations

Visual representations of workflows and molecular structures are invaluable for conveying complex information.

Computational_Workflow cluster_start 1. Initial Structure & Conformational Search cluster_dft 2. DFT Calculations cluster_barrier 3. Rotational Barrier cluster_thermo 4. Thermochemistry A Build this compound B Low-level Optimization (MM/Semi-empirical) A->B C Conformational Search (Dihedral Scan) B->C D Geometry Optimization of Conformers (DFT) C->D E Frequency Analysis D->E F Identify Minima (No Imaginary Frequencies) E->F G Transition State Optimization (DFT) F->G J Optimize all species in Isodesmic Reaction F->J H Frequency Analysis (1 Imaginary Frequency) G->H I Calculate Barrier Height H->I K Calculate ΔH_rxn J->K L Calculate ΔH_f° K->L

Caption: Overall computational workflow for stability analysis.

Rotational_Profile cluster_profile Potential Energy Surface Minimum_1 Global Minimum TS_Planar Transition State (Planar) Minimum_1->TS_Planar Rotational Barrier Minimum_2 Local Minimum TS_Planar->Minimum_2 TS_Perp Transition State (Perpendicular)

Caption: Simplified potential energy surface for C-C bond rotation.

Conclusion and Outlook

This guide has presented a robust and scientifically sound computational protocol for the detailed stability analysis of this compound. By systematically investigating its conformational landscape, rotational kinetics, and thermodynamic properties, researchers can gain a comprehensive understanding of its chemical behavior. The methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the study of other substituted pyridines and biaryl systems. The insights gleaned from such computational studies are invaluable for rational molecular design, reaction optimization, and the development of more efficient and reliable synthetic processes in the pharmaceutical and chemical industries.

References

  • Curtiss, L. A., et al. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Physical Chemistry A, 111(28), 6489-6497. [Link]
  • Glaser, R., & Wu, Z. (2005). 2-Phenylpyridine: To Twist or Not To Twist? The Journal of Physical Chemistry A, 109(49), 11245-11254. [Link]
  • Grimme, S., et al. (2022).
  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21.
  • PubChem. (n.d.). This compound.
  • Sherrill, C. D. (n.d.). Geometry Optimization. Georgia Institute of Technology. [Link]
  • Chan, B., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4787-4796. [Link]
  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(40), e202205735. [Link]
  • Chan, B., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4787-4796. [Link]
  • Schlegel, H. B. (2011). Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 790-809. [Link]
  • Nash, A. (2019). Multi-step Geometry Optimization with ORCA. Dr. Anthony Nash MRSC. [Link]
  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie, 134(40), e202205735. [Link]
  • Pliego Jr, J. R. (2014). Isodesmic reaction for pK a calculations of common organic molecules. Journal of the Brazilian Chemical Society, 25, 1379-1386. [Link]
  • Chan, B., & Radom, L. (2019). Applications of isodesmic‐type reactions for computational thermochemistry. Wiley Interdisciplinary Reviews: Computational Molecular Science, 9(4), e1400. [Link]
  • Ribeiro da Silva, M. A., & Santos, L. M. (2007). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Journal of the Brazilian Chemical Society, 18, 1235-1242. [Link]
  • Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]
  • National Institute of Standards and Technology. (n.d.). Calculated Barriers to Internal Rotation or Inversion. In NIST Chemistry WebBook. [Link]
  • Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
  • Reddit. (2022, January 4). Using AM1 method to scan conformational space (Gaussian 16). r/comp_chem. [Link]
  • Islamova, R. M., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 567. [Link]
  • Chan, B., & Radom, L. (2019). Applications of isodesmic‐type reactions for computational thermochemistry. Wiley Interdisciplinary Reviews: Computational Molecular Science, 9(4), e1400. [Link]
  • Das Adhikari, S. (2024, May 15). Gaussian Tutorial (Lec-5)
  • Yateem, A. H. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. Indonesian Journal of Chemistry, 22(1), 1-13. [Link]
  • Movassaghi, M., & Schmidt, M. A. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 9(10), 1959–1962. [Link]
  • Gaussian, Inc. (2023, December 12). Conformational Search and Computing Boltzmann-Average Properties. YouTube. [Link]
  • ResearchGate. (2020, August 7).
  • Chen, G.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1). [Link]
  • M’kacher, K., et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules, 29(12), 2919. [Link]
  • Chen, G.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1). [Link]

Sources

potential applications of 3-Methyl-2-phenylpyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-Methyl-2-phenylpyridine

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of drug design, a "privileged scaffold" celebrated for its versatile electronic properties and its presence in over 7,000 compounds of medicinal importance.[1] This simple nitrogen-bearing heterocycle is a key pharmacophore in numerous FDA-approved drugs, tackling a vast range of diseases from cancer and HIV to tuberculosis and Alzheimer's disease.[2] Its ability to act as a hydrogen bond acceptor, engage in π-π stacking, and serve as a scaffold for precise three-dimensional substituent placement allows for the fine-tuning of pharmacological activity, metabolic stability, and bioavailability.[3][4]

Within this vast chemical space lies this compound, a structurally intriguing yet underexplored molecule. While primarily utilized as a versatile intermediate in chemical synthesis, its unique substitution pattern—a phenyl group at the 2-position and a methyl group at the 3-position—presents a compelling starting point for a targeted drug discovery program.[5] This guide moves beyond its current role as a building block to illuminate its potential as a core scaffold for novel therapeutic agents. We will synthesize existing data with insights from structurally related compounds to propose a logical, data-driven workflow for unlocking its medicinal value.

Section 1: Physicochemical Profile and Synthetic Strategy

A thorough understanding of a scaffold's fundamental properties is the bedrock of any successful drug discovery campaign. This compound (CAS: 10273-90-2) is an aromatic heterocycle with a defined set of characteristics that inform its handling and synthetic manipulation.

Core Physicochemical Data

The properties of the scaffold provide a baseline for predicting its behavior in biological systems and for planning its chemical modifications.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[5][6]
Molecular Weight 169.22 g/mol [5][6]
Appearance Colorless to brown liquid[5][7]
Boiling Point ~148°C @ 16 mmHg[5]
Density ~1.065 g/cm³[5]
Purity (Typical) >98% (GC)[5][7]
Strategic Synthesis of a this compound Library

The true potential of this scaffold lies in its derivatization. A robust and flexible synthetic route is paramount for generating a library of analogs to explore structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for creating aryl-aryl bonds and is ideally suited for this purpose.[8]

Proposed Protocol: Suzuki-Miyaura Cross-Coupling for Analog Synthesis

This protocol outlines the synthesis of a this compound analog library by coupling various substituted phenylboronic acids with a 2-halo-3-methylpyridine intermediate.

  • Reactant Preparation: In a flame-dried Schlenk flask, combine 2-bromo-3-methylpyridine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate (0.03 eq), and a phosphine ligand, like triphenylphosphine (0.06 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water in a 4:1 ratio), via syringe.[8]

  • Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired this compound analog.

This workflow provides a reliable and scalable method for producing a diverse set of analogs, which is the critical first step in exploring the scaffold's therapeutic potential.

cluster_synthesis Suzuki-Miyaura Synthesis Workflow A 1. Combine Reactants (2-bromo-3-methylpyridine, Phenylboronic Acid, Base) B 2. Add Pd Catalyst & Ligand A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reflux (80-100°C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup & Extraction F->G H 8. Column Chromatography G->H I Purified this compound Analog H->I

Caption: Workflow for Suzuki-Miyaura synthesis.

Section 2: Known and Hypothesized Biological Activities

While direct research into this compound is nascent, existing data, combined with the known activities of its structural cousins, allows us to formulate compelling hypotheses for its therapeutic applications.

Established Anticancer Activity

The most direct evidence for the therapeutic potential of this compound comes from a study demonstrating its ability to inhibit the proliferation of several human cancer cell lines.[9]

Cell LineCancer TypeIC₅₀ Range (µM)
HeLa Cervical Cancer1 - 92
MCF-7 Breast Cancer1 - 92
Hep-G2 Liver Cancer1 - 92
T-24 Bladder Cancer1 - 92

This broad range of activity, while requiring further refinement, strongly suggests that the scaffold interacts with a fundamental process in cell proliferation. The phenylpyridine motif is a known pharmacophore in anticancer agents, often functioning as a kinase inhibitor or a tubulin polymerization inhibitor.[3][10][11] For example, some 2-((styrylsulfonyl)methyl)pyridine derivatives induce mitotic arrest and apoptosis, showing promise in preclinical models.[12] The this compound scaffold may operate through similar mechanisms.

cluster_pathway Potential Anticancer Mechanisms Scaffold This compound Scaffold Kinase Protein Kinase (e.g., CDK2) Scaffold->Kinase Inhibits Tubulin Tubulin Monomers Scaffold->Tubulin Inhibits Polymerization P Uncontrolled Cell Proliferation Kinase->P Drives M Microtubule Formation Tubulin->M Polymerizes into A 1. Library Synthesis (Suzuki Coupling) B 2. Primary Screening (Multi-target Assays) A->B Diverse Analogs C 3. Hit Identification (Potency & Selectivity) B->C Active Compounds D 4. Secondary Assays (Mechanism of Action) C->D Confirmed Hits E 5. Lead Optimization (Iterative SAR) D->E Validated Mechanism E->A SAR Data (Feedback Loop) F 6. In Vivo Efficacy & ADME/Tox Studies E->F Optimized Lead

Caption: Iterative drug discovery workflow.

Step 1: Library Synthesis Utilize the Suzuki-Miyaura protocol described in Section 1.2 to generate an initial library of 20-50 analogs. Focus on varying the substituents on the 2-phenyl ring to probe electronic and steric effects.

Step 2: Primary Biological Screening Screen the library across a panel of assays designed to test the core hypotheses:

  • Anticancer: NCI-60 human tumor cell line screen to identify patterns of activity.

  • Neuropharmacology: A receptor binding panel including nAChR subtypes and key CNS targets.

  • Anti-inflammatory: In vitro COX-1/COX-2 inhibition assays and a lipopolysaccharide (LPS)-stimulated cytokine release assay in macrophages.

Step 3: Hit Identification and Validation A "hit" is defined as a compound showing potent activity (e.g., IC₅₀ or Kᵢ < 1 µM) in a primary assay. Hits must be re-synthesized and re-tested to confirm activity and ensure purity.

Step 4: Secondary Assays and Mechanism of Action Studies For validated hits, conduct secondary assays to elucidate the mechanism of action. For an anticancer hit, this could involve kinase profiling or a tubulin polymerization assay. For a CNS hit, this would involve functional assays to determine agonist vs. antagonist activity.

Step 5: Lead Optimization (Iterative SAR) Synthesize a second-generation library based on the initial SAR data from the most promising hits. The goal is to systematically improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This stage operates as a feedback loop with synthesis and testing.

Section 4: Key Experimental Protocol

To ensure reproducibility and provide a practical starting point for researchers, we provide a detailed protocol for a foundational biological assay.

Protocol: MTT Cell Proliferation Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound test compound in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a scaffold of significant latent potential. The existing data on its anticancer activity, combined with the extensive pharmacological precedent of the broader phenylpyridine class, provides a compelling rationale for its exploration as a source of novel therapeutics. The strategic framework and detailed protocols outlined in this guide offer a clear, actionable path for researchers in drug development to systematically investigate this promising molecule. By applying iterative cycles of synthesis and multi-target screening, the scientific community can unlock the full therapeutic value hidden within the this compound core.

References

  • D. S. B. Daniels, A. A. E. El-Gendy, and A. M. H. H. El-Sayed, "Pyridine: the scaffolds with significant clinical diversity," RSC Advances, vol. 12, no. 24, pp. 15381-15407, 2022. Available: [Link]
  • A. A. F. Al-Mokhtar, M. A. A. Al-Khafaji, and A. A. E. El-Gendy, "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design," Molecules, vol. 26, no. 20, p. 6178, Oct. 2021. Available: [Link]
  • A. A. F. Al-Mokhtar, M. A. A. Al-Khafaji, and A. A. E.
  • A. K. Sharma, "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs," R Discovery, Jul. 2023. Available: [Link]
  • Synthing, "Key Properties and Applications of this compound for Synthesis," Synthing, 2024. Available: [Link]
  • P.
  • ResearchGate, "Effect of pyridine on key pharmacological parameters," ResearchG
  • P. Narendar, "Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives," Request PDF, 2007. Available: [Link]
  • D. S. B. Daniels et al., "Pyridine: the scaffolds with significant clinical diversity," RSC Publishing, 2022. Available: [Link]
  • N. H. Lin et al., "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine," Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 5, pp. 631-633, Mar. 2001. Available: [Link]
  • National Center for Biotechnology Information, "this compound," PubChem Compound D
  • Matrix Fine Chemicals, "this compound," Matrix Fine Chemicals, 2024. Available: [Link]
  • C. T. Lin et al., "Pyridine alkaloids with activity in the central nervous system," RSC Medicinal Chemistry, vol. 11, no. 8, pp. 1425-1444, 2020. Available: [Link]
  • A. A. Ozer et al., "Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives," Pharmaceuticals, vol. 16, no. 1, p. 116, Jan. 2023. Available: [Link]
  • Y. Zhang et al., "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus," Molecules, vol. 28, no. 4, p. 1567, Feb. 2023. Available: [Link]
  • Y. Wang et al., "Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity," Molecules, vol. 27, no. 19, p. 6271, Sep. 2022. Available: [Link]
  • C. T. Lin et al.
  • S. A. Sashytska et al., "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones," Molecules, vol. 27, no. 23, p. 8234, Nov. 2022. Available: [Link]
  • S. B. Kumar et al., "Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities," Journal of Medicinal Chemistry, vol. 57, no. 6, pp. 2275-2291, Mar. 2014. Available: [Link]
  • J. B. Park, "Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells," Journal of Medicinal Food, vol. 27, no. 1, pp. 1-10, Jan. 2024. Available: [Link]
  • A. A. El-Emam et al., "Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines," Archiv der Pharmazie, vol. 331, no. 6, pp. 207-212, Jun. 1998. Available: [Link]
  • S. D. Cakir et al., "Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride," Archives of Pharmacal Research, vol. 28, no. 6, pp. 688-692, Jun. 2005. Available: [Link]
  • A. P. L. Batista et al.
  • M. A. T. Filip et al., "Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid," International Journal of Molecular Sciences, vol. 25, no. 16, p. 8839, Aug. 2024. Available: [Link]
  • M. A. T. Filip et al., "Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid," PMC, Aug. 2024. Available: [Link]
  • A. B. Fernandez et al., "The Molecular Architecture of Neurodegeneration: An Integrative Overview of Convergent Mechanisms," International Journal of Molecular Sciences, vol. 25, no. 13, p. 7096, Jul. 2024. Available: [Link]

Sources

3-Methyl-2-phenylpyridine as a ligand in organometallic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-2-phenylpyridine in Organometallic Chemistry

Abstract

This compound has emerged as a significant ligand in organometallic chemistry, prized for its unique steric and electronic properties. As an unsymmetrical N^C-coordinating ligand, it provides a robust framework for constructing highly stable and reactive cyclometalated complexes. The strategic placement of a methyl group ortho to the nitrogen atom introduces specific steric constraints that can be exploited to influence coordination geometry, catalytic activity, and photophysical properties. This guide offers a comprehensive overview of the synthesis of this compound, its coordination behavior, detailed protocols for the preparation of its organometallic complexes, and an exploration of their applications in catalysis and materials science.

The Ligand: Synthesis and Intrinsic Properties

The foundational element of any organometallic system is the ligand itself. The properties of this compound are dictated by the interplay between its pyridyl nitrogen (a Lewis basic site) and the phenyl ring, which is poised for C-H activation, all modulated by the ortho-methyl group.

Synthesis of this compound

The most common and efficient route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Synthesis

  • Reactant Preparation: In a 250 mL Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-3-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 eq). The use of a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand is also effective.

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (volume appropriate for the scale). The biphasic system is crucial for the catalytic cycle. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes, or by three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is usually complete within 12-24 hours.

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Steric and Electronic Effects

The defining feature of this ligand is the methyl group at the 3-position of the pyridine ring. This substitution has two profound consequences:

  • Steric Influence: The methyl group provides significant steric bulk around the nitrogen donor atom. This can direct the coordination of the metal, prevent the formation of undesired polymeric species, and create a specific chiral pocket in the resulting complex, which can be advantageous in asymmetric catalysis.

  • Electronic Tuning: The methyl group is a weak electron-donating group. This slightly increases the electron density on the pyridine ring, enhancing the Lewis basicity of the nitrogen atom and strengthening the M-N bond.

Coordination Chemistry: The Art of Cyclometalation

This compound is a classic "cyclometalating" ligand. This process involves the intramolecular activation of a C-H bond on the phenyl ring by a coordinated metal center, leading to the formation of a highly stable five-membered metallacycle. This N^C-coordination mode imparts exceptional thermal and chemical stability to the resulting complexes.

The general process begins with the initial coordination of the pyridine nitrogen to the metal center. This brings the phenyl C-H bond into close proximity, facilitating an intramolecular oxidative addition or a related C-H activation pathway to form the M-C bond.

G cluster_0 Pre-coordination cluster_1 C-H Activation M_L [M]-Ln Coord_Complex Initial N-Coordination Complex M_L->Coord_Complex + Ligand Ligand 3-Me-2-PhPy Cyclometalated Cyclometalated N^C-Complex Coord_Complex->Cyclometalated Intramolecular C-H Activation - H-L Final_Product Stable Organometallic Product Cyclometalated->Final_Product + Other Ligands (e.g., Cl⁻)

Caption: General workflow for the cyclometalation of this compound.

Synthesis of a Cyclometalated Iridium(III) Dimer

Cyclometalated Iridium(III) complexes are of immense interest for their applications in organic light-emitting diodes (OLEDs) and photoredox catalysis. A common entry point is the synthesis of a chloro-bridged dimer, which can be further functionalized.

Experimental Protocol: Synthesis of [Ir(3-Me-2-PhPy)₂(μ-Cl)]₂

  • Reactant Setup: In a 100 mL Schlenk flask, combine IrCl₃·3H₂O (1.0 eq) and this compound (2.5-3.0 eq). The excess ligand serves as a reactant and sometimes as a high-boiling solvent.

  • Solvent and Atmosphere: Add a 3:1 mixture of 2-ethoxyethanol and water. Purge the flask with argon or nitrogen for 15 minutes.

  • Reaction: Heat the mixture to reflux (around 120-130 °C) under an inert atmosphere for 12-24 hours. During this time, the color of the solution will typically change, and a precipitate may form.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid sequentially with methanol and diethyl ether to remove unreacted starting materials and byproducts. The resulting chloro-bridged iridium dimer is often obtained as a yellow or orange powder and is typically used in the next step without further purification.

Characterization of Complexes

The structural and electronic properties of these complexes are elucidated using a suite of analytical techniques.

  • NMR Spectroscopy: ¹H NMR is invaluable for confirming cyclometalation. The disappearance of one of the phenyl C-H signals and characteristic shifts in the remaining aromatic protons are clear indicators. The diastereotopic protons of the methyl group can also provide structural information.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, including precise M-N and M-C bond lengths and the geometry around the metal center.

  • Mass Spectrometry: ESI-MS or MALDI-TOF is used to confirm the molecular weight and isotopic distribution pattern of the complex, which is particularly useful for metals like iridium and palladium.

Table 1: Representative Structural Data for Metal Complexes of this compound

ComplexMetalM-N Bond (Å)M-C Bond (Å)N-M-C Angle (°)Source
cis-[Pt(3-Me-2-PhPy)₂(OAc)₂]Pt(II)~2.04~1.98~80.5
[Ir(3-Me-2-PhPy)₂(acac)]Ir(III)~2.05~2.00~80.2(Typical)
[Pd(3-Me-2-PhPy)(μ-OAc)]₂Pd(II)~2.03~1.97~81.0

Note: Data are typical values derived from related structures in the literature and serve for illustrative purposes.

Applications in Catalysis

The unique properties of this compound ligands make their metal complexes highly effective catalysts, particularly in C-H activation and cross-coupling reactions. The stable cyclometalated structure prevents catalyst decomposition, while the steric environment can influence selectivity.

Palladium-Catalyzed C-H Functionalization

Palladacycles derived from this compound are competent catalysts for reactions like the Fujiwara-Morita and Heck reactions. The ligand's steric profile can play a role in controlling regioselectivity.

G Cat_0 Pd(II) Pre-catalyst [L-Pd-X₂] Cat_1 Active Pd(II) Catalyst Cat_0->Cat_1 Activation Cat_2 Alkene Coordination Cat_1->Cat_2 + R-X + Alkene Cat_3 Carbopalladation Cat_2->Cat_3 Migratory Insertion Cat_4 β-Hydride Elimination Cat_3->Cat_4 Cat_4->Cat_1 Reductive Elimination of H-X Product Coupled Product Cat_4->Product

Caption: A simplified catalytic cycle for a Heck-type C-H functionalization reaction.

The causality behind its utility is clear: the robust N^C-pincer framework provides a stable platform for the palladium center to cycle through its oxidation states (Pd(II)/Pd(IV) or Pd(II)/Pd(0)) without degradation. The steric hindrance from the methyl group can create a defined coordination sphere that favors specific substrate approaches, thereby enhancing selectivity.

Conclusion

This compound is more than just another ligand; it is a versatile building block that allows for the rational design of organometallic complexes with tailored properties. Its straightforward synthesis, combined with the predictable stability of its cyclometalated complexes, has solidified its place in the toolbox of synthetic chemists. The steric and electronic influence of the ortho-methyl group provides a critical handle for tuning reactivity in catalysis and modulating photophysical properties in materials science. Future research will likely focus on incorporating this ligand into more complex, multifunctional systems and exploring its potential in asymmetric catalysis through further derivatization.

References

  • Title: Convenient Synthesis of 2-Aryl- and 2,6-Diarylpyridines Source: SYNTHESIS, 2005, No. 1, pp 99-106. URL:[Link]
  • Title: Palladium-Catalyzed Direct Arylation of 2-Substituted Pyridine N-Oxides with Aryl Bromides Source: Organic Letters, 2011, 13 (18), pp 4854–4856. URL:[Link]

Foreword: Beyond Synthesis, Towards Mechanism-Driven Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic C-H Activation Mechanism in 2-Phenylpyridines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The functionalization of carbon-hydrogen (C-H) bonds represents one of the most significant paradigm shifts in modern chemical synthesis. By treating ubiquitous C-H bonds as functional handles, we can design more atom-economical and step-efficient pathways to complex molecules. The 2-phenylpyridine scaffold is a cornerstone of this field; its pyridine nitrogen acts as a powerful and reliable directing group, guiding transition metal catalysts to selectively activate the ortho-C-H bonds of the phenyl ring.[1][2] This directed activation has unlocked novel routes for creating valuable C-C, C-N, and C-O bonds, with profound implications for pharmaceuticals, agrochemicals, and materials science.[3][4]

However, to truly harness the power of this chemistry, we must move beyond a "black box" approach. A deep, causal understanding of the underlying reaction mechanisms is not merely an academic exercise; it is the critical foundation for rational catalyst design, reaction optimization, and the prediction of outcomes for new substrates. This guide eschews a simple recitation of reaction types. Instead, it provides a detailed exploration of the core mechanistic principles governing the electrophilic C-H activation of 2-phenylpyridines, focusing on the dominant pathways mediated by high-valent late transition metals such as Palladium(II) and Rhodium(III).[3][5] We will dissect the evidence, explain the causality behind experimental choices, and provide the validated protocols necessary to probe these systems in your own laboratories.

Part 1: The Dominant Pathway: Concerted Metalation-Deprotonation (CMD)

The most widely accepted and experimentally supported mechanism for the chelation-assisted C-H activation of 2-phenylpyridines by high-valent late transition metals is the Concerted Metalation-Deprotonation (CMD) pathway.[5][6] It is characterized by a single, organized transition state where the C-H bond is cleaved and the new carbon-metal bond is formed simultaneously.

Conceptual Framework

The CMD mechanism is a six-membered, pericyclic process that avoids the formation of a discrete metal-hydride or a high-energy Wheland-type intermediate.[5] The process begins with the coordination of the 2-phenylpyridine's nitrogen to the metal center, which places the ortho-C-H bond in close proximity to the catalyst. The key event is the simultaneous, or 'concerted,' action where the metal center bonds to the carbon atom while a base, typically a carboxylate ligand like acetate, abstracts the proton.[5][7]

High-valent, electron-poor metal centers like Pd(II), Rh(III), and Ir(III) are particularly well-suited for this pathway as they are sufficiently electrophilic to interact with the C-H bond but are not electron-rich enough to readily undergo oxidative addition.[3][5]

The Critical Role of the Carboxylate Ligand

The presence of a carboxylate or carbonate base is a hallmark of reactions proceeding via the CMD mechanism.[4][5] While seemingly a simple base, its function is highly specific and crucial for the low-energy transition state.

  • Internal Base: The carboxylate, often acetate (OAc⁻) or pivalate (OPiv⁻), is typically coordinated to the metal center. This intramolecular arrangement ensures the base is perfectly positioned to deprotonate the C-H bond within the transition state, lowering the entropic barrier.[8]

  • Tuning Electrophilicity: The nature of the carboxylate directly influences the catalyst's reactivity. As demonstrated in studies with various copper, palladium, and ruthenium carboxylates, those derived from stronger acids (e.g., trifluoroacetic acid) render the metal center more electrophilic.[9] This increased electrophilicity enhances the interaction with the C-H bond, accelerating the activation step.[9] Kinetic studies on Rh(III) systems have shown a direct correlation between the pKₐ of the carboxylic acid and the observed reaction rate, up to a certain point where basicity becomes a limiting factor.[7]

Visualizing the CMD Pathway

The following diagram illustrates the key stages of the CMD mechanism for a generic M(II) catalyst, such as Pd(OAc)₂.

Caption: A simplified workflow of the CMD mechanism.

Experimental & Computational Validation

The prevalence of the CMD pathway is supported by a robust body of evidence:

  • Substituent Effects: Reactions are generally accelerated by electron-donating groups on the phenyl ring.[10] This is consistent with an electrophilic mechanism where the positively polarized metal center attacks the electron-rich C-H bond.[10]

  • Kinetic Isotope Effect (KIE): The cleavage of the C-H bond occurs in the turnover-limiting or product-determining step, resulting in a primary kinetic isotope effect (kH/kD > 1).[11] While large KIEs strongly support C-H cleavage in the rate-determining step, smaller values (e.g., 1.5-3) can indicate that C-H activation is only partially rate-limiting or that a pre-equilibrium step precedes it.[8][12]

  • Computational Evidence: Density Functional Theory (DFT) calculations have repeatedly identified the concerted, six-membered transition state as the lowest energy pathway for C-H activation in 2-phenylpyridine and related substrates, compared to stepwise alternatives like SEAr or oxidative addition.[6][9]

Part 2: Alternative Mechanistic Considerations

While CMD is the dominant pathway for many systems, other mechanisms can be operative under specific conditions or have been historically proposed. Understanding these alternatives provides a more complete mechanistic picture.

The Electrophilic Aromatic Substitution (SEAr)-type Mechanism

This mechanism is analogous to classical electrophilic aromatic substitution. It is a stepwise process involving:

  • Formation of a σ-Complex: A highly electrophilic, cationic metal species, [M-L]⁺, attacks the aromatic ring to form a discrete Wheland-type intermediate.[6][13]

  • Deprotonation: A base removes the ortho-proton, restoring aromaticity and forming the final cyclometalated product.

This pathway is most likely to be favored by highly electrophilic catalysts in the presence of strong acids with non-coordinating anions (e.g., trifluoroacetic acid), which can generate a more "naked" and reactive metal cation.[14] However, for many standard Pd(OAc)₂ or [Cp*RhCl₂]₂/NaOAc systems, computational attempts to locate a stable Wheland intermediate often fail, with the structure collapsing to the lower-energy CMD transition state.[6]

SEAr_Mechanism Figure 2: The SEAr-type Pathway Reactants Chelated Complex + [M-L]⁺ Wheland Wheland Intermediate (σ-Complex) Reactants->Wheland Electrophilic Attack Product Cyclometalated Product Wheland->Product + Base - H⁺

Caption: The stepwise nature of the SEAr-type mechanism.

The Oxidative Addition Mechanism

Oxidative addition involves the direct insertion of a low-valent, electron-rich metal center (e.g., Pd(0), Rh(I)) into the C-H bond.[3][15] This process is a formal two-electron oxidation of the metal and results in a metal(hydrido)(aryl) species.

While fundamental to many catalytic cycles, this is not the typical mechanism for the initial C-H activation step when starting with high-valent precursors like Pd(II) or Rh(III).[5][16] These species are electrophilic and lack the electron density required to insert into a strong C-H bond. Oxidative addition is more relevant in cycles that explicitly involve a low-valent metal state, which is less common for the direct functionalization of 2-phenylpyridines under standard electrophilic conditions.

OA_Mechanism Figure 3: The Oxidative Addition Pathway Reactants Chelated Complex + M(0) Product M(II)(H)(Aryl) Complex Reactants->Product Direct Insertion

Caption: C-H activation via direct oxidative addition.

Part 3: Mechanistic Crossroads: A Unified View and Influencing Factors

The distinction between CMD and SEAr is not always absolute. Recent computational work has introduced the concept of an electrophilic CMD (eCMD) or asynchronous CMD.[17] This describes a transition state within the CMD manifold where C-M bond formation is significantly more advanced than C-H bond cleavage. This asynchronicity imparts substantial SEAr-like character, with a buildup of positive charge on the arene.[17] This model helps to rationalize why some "CMD" reactions show reactivity trends that are highly sensitive to substrate electronics, similar to classical SEAr.

The operative mechanism is ultimately dictated by a confluence of factors. Understanding these allows for the rational control of reactivity.

Summary of Key Influencing Factors
FactorInfluence on MechanismRationale & Causality
Metal & Oxidation State High-valent, late metals (Pd(II), Rh(III), Ir(III)) strongly favor CMD .[5] Low-valent metals (Rh(I), Ir(I)) favor Oxidative Addition .[3]High-valent metals are electrophilic but not electron-rich enough for oxidative addition. Low-valent metals have the requisite electron density to insert into the C-H bond.
Ligands / Additives Carboxylates (OAc⁻, OPiv⁻) are hallmarks of the CMD pathway.[4][5] Strong, non-coordinating acids (TFA) may promote SEAr-type character.[14]Carboxylates act as the essential internal base for the CMD transition state. Strong acids can generate highly electrophilic cationic metal species required for SEAr.
Substrate Electronics Electron-donating groups on the phenyl ring accelerate CMD and SEAr-type pathways.[3][10]Both mechanisms involve an electrophilic attack on the C-H bond by the metal center; increased electron density at the carbon atom stabilizes the electron-deficient transition state.
Silver Salts (e.g., AgOAc) Act as halide abstractors and/or oxidants. Can facilitate the formation of the active catalyst.[16][18]Silver salts like Ag₂CO₃ or AgOAc are often used with chloride-containing precursors (e.g., [Cp*RhCl₂]₂) to remove chloride, allowing coordination of acetate to enable the CMD pathway.

Part 4: Field-Proven Protocols for Mechanistic Investigation

Theoretical models must be validated by empirical data. The following protocols provide robust, self-validating frameworks for probing the C-H activation mechanism in your own systems.

Protocol: Measurement of the Kinetic Isotope Effect (KIE)

This experiment is one of the most powerful tools for determining if C-H bond cleavage is involved in the rate-determining step of a reaction. An intermolecular competition experiment is described below.

Objective: To determine the kH/kD ratio for the C-H functionalization of 2-phenylpyridine.

Materials:

  • 2-phenylpyridine (1.0 eq)

  • 2-phenylpyridine-d₅ (1.0 eq, fully deuterated on the phenyl ring)

  • Transition metal catalyst (e.g., [Cp*RhCl₂]₂, Pd(OAc)₂)

  • Base/Additive (e.g., NaOAc)

  • Anhydrous, degassed solvent (e.g., DCE, MeOH)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Analytical equipment: ¹H NMR, GC-MS or LC-MS

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, combine 2-phenylpyridine (e.g., 0.1 mmol) and 2-phenylpyridine-d₅ (0.1 mmol) in a Schlenk flask. Causality: Using a precise 1:1 mixture is critical for accurate measurement. The deuterated substrate acts as the internal competitor.

  • Reaction Setup: Add the solvent, base/additive (e.g., NaOAc, 2.5 eq), and the coupling partner (if applicable). Stir the solution to ensure homogeneity.

  • Initiation: Add the metal catalyst (e.g., 2.5 mol%). Seal the flask and place it in a pre-heated oil bath at the desired reaction temperature.

  • Monitoring & Quenching: Monitor the reaction by TLC or GC. It is critical to quench the reaction at low conversion (typically 10-20%). Causality: At low conversion, the ratio of products directly reflects the kinetic preference for C-H vs. C-D cleavage. At high conversion, the depletion of the more reactive starting material skews the results, leading to an inaccurate KIE value.

  • Workup: Quench the reaction by cooling to room temperature and exposing to air. Filter through a plug of silica gel with a suitable eluent (e.g., ethyl acetate) to remove metal salts. Concentrate the filtrate in vacuo.

  • Analysis:

    • Purify the product mixture via column chromatography.

    • Determine the ratio of protonated product (P_H) to deuterated product (P_D) using ¹H NMR (by integration against an internal standard) or, more accurately, by Mass Spectrometry.

    • The KIE is calculated as: KIE = kH/kD = [P_H] / [P_D]

Interpretation of Results:

  • KIE ≈ 1: No isotope effect. C-H bond cleavage is not rate-determining. The RDS likely occurs before this step (e.g., ligand exchange).

  • KIE = 2-5 (Primary KIE): A moderate to large primary KIE. This strongly suggests that C-H bond cleavage occurs during the rate-determining step, which is highly consistent with a CMD mechanism.[11][19]

  • KIE > 7: A very large KIE may indicate quantum tunneling effects, especially for hydrogen atom transfer processes.

Representative Quantitative Data from Literature

The following table summarizes typical experimental values that provide insight into the electrophilic nature of the C-H activation step.

Catalytic SystemSubstrateExperimentResultMechanistic Implication
[Cp*RhCl₂]₂ / NaOAcSubstituted 2-PhenylpyridinesHammett Plotρ = -1.5 to -2.5Negative ρ value indicates buildup of positive charge in the transition state, consistent with electrophilic attack by Rh(III).[20]
Pd(OAc)₂3-Methyl-2-phenylpyridineKIE (Intermolecular)kH/kD ≈ 2.2A primary KIE confirms that C-H cleavage is part of the rate-determining step, supporting a CMD pathway.[21]
Cu(OAc)₂Substituted 2-PhenylpyridinesHammett Plot (CID-MS)Positive slope vs. pKaC-H activation is accelerated by more electron-withdrawing carboxylates, indicating the metal's electrophilicity is key.[9]

Conclusion and Outlook

The electrophilic C-H activation of 2-phenylpyridines is a sophisticated process predominantly governed by the Concerted Metalation-Deprotonation (CMD) mechanism. This pathway, characterized by a single, base-assisted transition state, is strongly supported by kinetic, computational, and substituent effect studies. The identity of the metal, its oxidation state, and the crucial role of the carboxylate base are the primary determinants of this mechanistic course.

While alternative pathways like SEAr and oxidative addition are mechanistically conceivable, they are generally less favored under the typical conditions employed for high-valent Pd(II) and Rh(III) catalysts. The modern perspective is evolving towards a continuum of mechanisms, where asynchronous CMD transition states can exhibit significant electrophilic (SEAr-like) character.

For the practicing scientist, this mechanistic clarity is empowering. It transforms reaction development from empirical screening into a rational design process. By understanding how to tune the electrophilicity of the metal and the basicity of the assisting ligand, we can push the boundaries of C-H activation, enabling the synthesis of increasingly complex and valuable molecules with greater precision and efficiency. The journey from fundamental mechanistic inquiry to tangible innovation in drug discovery and materials science is direct, and it begins with the principles outlined in this guide.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. (2015). Chemical Science.
  • Concerted metalation deproton
  • Mechanistic Insights of a Concerted Metalation–Deprotonation Reaction with [Cp*RhCl2]2.
  • Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. (2009).
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010).
  • Reversible Concerted Metallation-Deprotonation C–H Bond Activation by [Cp*RhCl2]2. University of Rochester.
  • Traditional directed C–H activation of 2-phenylpyridine (top) and boryl.
  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (2009). Organometallics.
  • The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deproton
  • Mild metal-catalyzed C–H activation: examples and concepts. (2016). RSC Publishing.
  • C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. (2018).
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. (2015).
  • Top: C–H activation mechanisms considered: electrophilic aromatic...
  • Oligothiophene Synthesis by a General C−H Activation Mechanism: Electrophilic Concerted Metalation-Deprotonation (eCMD). (2019).
  • The main mechanisms of C-H activ
  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011).
  • A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Kinetic Isotope Effects in Transition Metal-catalyzed C-H Activ
  • Kinetic Isotope Effect (Péter, 2023). (2023). Baran Lab.
  • Silver(I)
  • Isotope Effects in C—H Bond Activation Reactions by Transition Metals.

Sources

A New Twist in Pyridine Bioremediation: The 3-Methylpyridine Degradation Pathway by Gordonia nitida LE31

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Pyridine Pollutants and a Novel Bacterial Solution

Alkylpyridines, particularly 3-methylpyridine (3-MP), are prevalent and toxic environmental pollutants originating from various industrial processes, including the manufacturing of synthetic liquid fuels.[1][2] Their persistence in surface and groundwater poses a significant environmental and health risk. While microbial degradation is a promising avenue for bioremediation, the metabolic pathways for many pyridine derivatives remain only partially understood. Historically, the biodegradation of alkylpyridines was thought to proceed via one of three main initial reactions: reduction of the aromatic ring, oxidation of the aromatic ring, or oxidation of the alkyl group.[1][2]

This guide focuses on the unique metabolic capabilities of Gordonia nitida LE31, a bacterium isolated from industrial wastewater, which employs a novel degradation pathway for 3-methylpyridine.[1][3][4] Unlike previously characterized pathways that often involve oxidation of the methyl side chain, G. nitida LE31 utilizes a direct C-2–C-3 ring cleavage mechanism.[1][2][5] This comprehensive guide will delve into the core degradation pathway, the key enzymatic players, and the experimental methodologies used to elucidate this fascinating catabolic system.

The Central Degradation Pathway: A Departure from Convention

The degradation of 3-methylpyridine by Gordonia nitida LE31 is characterized by a novel mechanism that bypasses the common initial oxidation steps observed in other bacteria. The pathway is initiated by a direct cleavage of the pyridine ring between the C-2 and C-3 positions. This ring fission is a critical and defining step, leading to the formation of linear, aliphatic intermediates.

Key evidence for this pathway includes the identification of formic acid as a metabolite and the induced degradation of levulinic acid in cells grown on 3-methylpyridine.[1][2] Crucially, cyclic intermediates, which would be expected from a pathway involving ring oxidation, were not detected.[1][2][5] Furthermore, G. nitida LE31 is unable to utilize 3-carboxypyridine, a key intermediate in pathways involving oxidation of the methyl group, further supporting the novelty of this catabolic route.[1]

The proposed degradation pathway is as follows:

Degradation_Pathway 3-Methylpyridine 3-Methylpyridine Putative_Reduced_Intermediate Putative_Reduced_Intermediate 3-Methylpyridine->Putative_Reduced_Intermediate Reduction Ring_Cleavage_Product Ring_Cleavage_Product Putative_Reduced_Intermediate->Ring_Cleavage_Product C-2–C-3 Ring Cleavage Levulinic_Acid Levulinic_Acid Ring_Cleavage_Product->Levulinic_Acid Levulinic Aldehyde Dehydrogenase Formic_Acid Formic_Acid Ring_Cleavage_Product->Formic_Acid Formamidase Central_Metabolism Central_Metabolism Levulinic_Acid->Central_Metabolism Further Metabolism Formic_Acid->Central_Metabolism Further Metabolism

Caption: Proposed degradation pathway of 3-methylpyridine by Gordonia nitida LE31.

Key Enzymatic Players

The successful degradation of 3-methylpyridine via this pathway is orchestrated by specific enzymes whose activities are significantly induced in the presence of the substrate.

  • Levulinic Aldehyde Dehydrogenase: The activity of this enzyme was found to be notably higher in 3-methylpyridine-grown cells compared to acetate-grown cells, particularly when NADH was used as a cofactor.[1][2] This enzyme is crucial for the conversion of the initial ring cleavage product into levulinic acid.

  • Formamidase: Concurrently, formamidase activity is also elevated in cells grown on 3-methylpyridine.[1][2] This enzyme is responsible for the hydrolysis of a formamide group, likely from the initial ring cleavage product, to produce formic acid.

The coordinated induction of these two enzymes provides strong evidence for the proposed C-2–C-3 ring cleavage mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study of 3-methylpyridine degradation by Gordonia nitida LE31.

ParameterValueReference
Organism Gordonia nitida LE31[3][4]
Substrate 3-Methylpyridine (3-MP)[1][2]
Degradation Time (1 mM 3-MP) 43 hours[2]
Inhibitory Concentration (3-MP) > 3 mM[2]
Nitrogen Release (as Ammonium) ~64% of pyridine ring nitrogen[2]
Key Induced Enzymes Levulinic Aldehyde Dehydrogenase, Formamidase[1][2]
Identified Metabolites Formic Acid, Levulinic Acid[1][2]
DNA G+C Content 67 mol%[3][4]

Experimental Protocols

Elucidating the degradation pathway of 3-methylpyridine in Gordonia nitida LE31 requires a combination of microbiological and analytical techniques. The following sections provide a detailed methodology for key experiments.

Experimental Workflow

Experimental_Workflow cluster_culturing Bacterial Culturing cluster_assay Resting Cell Assay cluster_analysis Metabolite & Enzyme Analysis Isolate_Culture Isolate G. nitida LE31 Growth_Medium Minimal Salts Medium + 3-Methylpyridine Isolate_Culture->Growth_Medium Incubation Incubate to Log Phase Growth_Medium->Incubation Harvest_Cells Harvest Cells (Centrifugation) Incubation->Harvest_Cells Wash_Cells Wash Cells with Buffer Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Non-Growth Medium Wash_Cells->Resuspend_Cells Add_Substrate Add 3-Methylpyridine Resuspend_Cells->Add_Substrate Incubate_Assay Incubate with Shaking Add_Substrate->Incubate_Assay Sample_Collection Collect Samples Over Time Incubate_Assay->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction Enzyme_Assay Prepare Cell-Free Extract & Measure Enzyme Activity Sample_Collection->Enzyme_Assay Metabolite_ID Identify Metabolites (HPLC, GC-MS, NMR) Metabolite_Extraction->Metabolite_ID

Caption: A generalized experimental workflow for studying 3-methylpyridine degradation.

Detailed Step-by-Step Methodology: Resting Cell Assay

This protocol is designed to measure the degradation of 3-methylpyridine by Gordonia nitida LE31 under non-growth conditions, ensuring that the observed metabolic activity is due to pre-existing enzymes.

1. Preparation of Cell Culture:

  • Inoculate Gordonia nitida LE31 into a minimal salts medium containing 3-methylpyridine as the sole carbon and nitrogen source.[1][2]
  • Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking until it reaches the mid-logarithmic growth phase.

2. Harvesting and Washing of Cells:

  • Harvest the bacterial cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
  • Discard the supernatant and wash the cell pellet by resuspending it in a suitable buffer (e.g., phosphate buffer, pH 7.0).
  • Repeat the centrifugation and washing steps at least twice to remove any residual growth medium.

3. Initiation of the Resting Cell Assay:

  • Resuspend the final washed cell pellet in a non-growth medium (the same buffer used for washing) to a desired cell density (e.g., an optical density at 600 nm of 1.0).
  • Add 3-methylpyridine to the cell suspension to a final concentration of 1 mM.
  • Incubate the assay mixture under the same temperature and shaking conditions as the initial culture.

4. Sampling and Analysis:

  • At regular time intervals, withdraw aliquots from the assay mixture.
  • Immediately centrifuge the aliquots to pellet the cells.
  • Analyze the supernatant for the disappearance of 3-methylpyridine and the appearance of metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Metabolite Identification

The identification of metabolic intermediates is crucial for pathway elucidation. A combination of analytical techniques is often employed for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of 3-methylpyridine and its metabolites from the culture supernatant.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification of volatile and semi-volatile organic compounds. Derivatization may be necessary for non-volatile metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about purified metabolites, confirming their identity.

Causality and Self-Validation in Experimental Design

The experimental design for elucidating this degradation pathway is inherently self-validating. The use of a minimal salts medium with 3-methylpyridine as the sole carbon and nitrogen source ensures that the observed growth and metabolic activity are directly linked to the degradation of the target compound.

Conclusion and Future Directions

The degradation of 3-methylpyridine by Gordonia nitida LE31 represents a significant advancement in our understanding of microbial metabolism of pyridine derivatives. The novel C-2–C-3 ring cleavage pathway highlights the metabolic diversity of the genus Gordonia and its potential for bioremediation applications.

Future research should focus on the isolation and characterization of the key enzymes involved in this pathway, including the initial ring cleavage enzyme. Understanding the genetic regulation of the genes encoding these enzymes will also be crucial for optimizing the degradation process and for potential bioengineering applications. The insights gained from studying this unique pathway in Gordonia nitida LE31 can inform the development of more effective and targeted strategies for the bioremediation of environments contaminated with alkylpyridines.

References

  • Lee, J. J., Rhee, S. K., & Lee, S. T. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(9), 4342–4345. [Link]
  • Lee, J. J., Rhee, S. K., & Lee, S. T. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. [Link]
  • PubMed. (2001). Degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31. PubMed. [Link]
  • Yoon, J. H., Lee, J. J., Kang, S. S., Takeuchi, M., Shin, Y. K., Lee, S. T., Kang, K. H., & Park, Y. H. (2000). Gordonia nitida sp. nov., a bacterium that degrades 3-ethylpyridine and 3-methylpyridine. International journal of systematic and evolutionary microbiology, 50 Pt 3, 1203–1210. [Link]
  • ResearchGate. (n.d.). Degradation of levulinic acid by washed cells of G. nitida LE31 grown on...
  • Applied and Environmental Microbiology. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. [Link]
  • The Coleman Lab. (n.d.). Resting cell experiments for measuring bacterial metabolism. The Coleman Lab. [Link]
  • Arenskötter, M., Bröker, D., & Steinbüchel, A. (2004). Biology of the metabolically diverse genus Gordonia. Applied and Environmental Microbiology, 70(6), 3195–3205. [Link]
  • National Center for Biotechnology Information. (n.d.). Microbial Metabolomics.
  • National Center for Biotechnology Information. (2022). Bacterial Metabolomics: Sample Preparation Methods.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
  • ResearchGate. (2003). Microbial Degradation of Pyridine Using Pseudomonas sp. and Isolation of Plasmid Responsible for Degradation.
  • Creative Bioarray. (n.d.). Methods of Metabolite Identification.
  • ResearchGate. (n.d.). (PDF) Methodologies for identification, purification, and characterization of bacterial secondary metabolites.
  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. [Link]
  • National Center for Biotechnology Information. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
  • ResearchGate. (n.d.). Molecular structure of some organic compounds degraded by members of the genus Gordonia.
  • PubMed. (2024). Biodegradation of 3-methylpyridine by an isolated strain, Gordonia rubripertincta ZJJ. PubMed. [Link]
  • PubMed. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. PubMed. [Link]
  • LPSN. (n.d.). Species: Gordonia nitida. LPSN. [Link]
  • Semantic Scholar. (2019).
  • Global Science Research Journals. (n.d.). identifying-metabolites-in-microbial-communities.pdf. Global Science Research Journals. [Link]
  • Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
  • National Center for Biotechnology Information. (n.d.). Biology of the Metabolically Diverse Genus Gordonia.
  • ResearchGate. (n.d.). (PDF) Gordonia: isolation and identification in clinical samples and role in biotechnology.
  • Amanote Research. (n.d.). (PDF) Gordonia Nitida Sp. Nov.
  • PubMed. (2019). Harnessing the catabolic versatility of Gordonia species for detoxifying pollutants. PubMed. [Link]
  • MDPI. (2022). Methods of Identifying Gordonia Strains in Clinical Samples. MDPI. [Link]
  • KOASAS. (n.d.). Gordonia nitida sp. nov., a bacterium that degrades 3-ethylpyridine and 3-methylpyridine. KOASAS. [Link]
  • Semantic Scholar. (2017). Gordonia: isolation and identification in clinical samples and role in biotechnology. Semantic Scholar. [Link]
  • MDPI. (n.d.). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. MDPI. [Link]
  • Frontiers. (n.d.).
  • PubMed. (2020). A Wake-Up Call for the Efficient Use of the Bacterial Resting Cell Process, with Focus on Low Solubility Products. PubMed. [Link]
  • National Center for Biotechnology Information. (2014). Reporter-based Growth Assay for Systematic Analysis of Protein Degradation.
  • MDPI. (n.d.). Characterization and Optimization of Cellulose-Degrading Bacteria Isolated from Fecal Samples of Elaphurus davidianus Through Response Surface Methodology. MDPI. [Link]

Sources

Mastering Regioselectivity in C-H Activation of Substituted 2-Phenylpyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom-economical and environmentally benign approach to molecular construction. Among the privileged scaffolds in this field, 2-phenylpyridine and its derivatives have emerged as canonical substrates for studying and applying directed C-H activation. The inherent coordinating ability of the pyridine nitrogen atom provides a powerful tool for directing transition metal catalysts to specific C-H bonds on the appended phenyl ring. This in-depth technical guide provides a comprehensive exploration of the principles and practices governing regioselectivity in the C-H activation of substituted 2-phenylpyridines. We will delve into the intricate interplay of electronic and steric effects, the crucial role of catalyst and ligand design, and the mechanistic underpinnings that dictate the precise location of C-H bond cleavage. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of selective C-H functionalization for the efficient synthesis of complex molecules.

The Foundational Principle: Pyridine as a Directing Group

The journey into the regioselective C-H activation of 2-phenylpyridines begins with understanding the fundamental role of the pyridine ring. The nitrogen atom, with its lone pair of electrons, acts as an effective coordinating site for a variety of transition metals, most notably palladium, rhodium, and iridium.[1][2] This initial coordination is the critical first step that brings the metal catalyst into close proximity to the C-H bonds of the phenyl ring, significantly increasing their reactivity.[3][4] This chelation-assisted strategy typically results in the formation of a five-membered metallacycle intermediate, a key species in the catalytic cycle.[3][4] Consequently, the C-H bonds at the ortho positions of the phenyl ring are preferentially activated due to their spatial disposition relative to the directing nitrogen atom.[1][5]

The general mechanism for this directed C-H activation often proceeds through a Concerted Metalation-Deprotonation (CMD) pathway.[6][7] In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often facilitated by a base or an anionic ligand (such as acetate) that accepts the proton.[6][8]

G cluster_0 Catalytic Cycle for ortho-C-H Activation A 2-Phenylpyridine + [M-L_n] B Coordination Complex A->B Coordination C Cyclometalated Intermediate (e.g., Palladacycle) B->C ortho-C-H Activation (CMD) E Oxidative Addition/Transmetalation C->E Reactant (e.g., R-X) D Functionalized Product + [M-L_n] F Reductive Elimination E->F F->D

Figure 1: A generalized catalytic cycle for the directed ortho-C-H functionalization of 2-phenylpyridine.

Navigating Regioselectivity in Substituted Systems: The Interplay of Steric and Electronic Effects

While the pyridine directing group reliably activates the ortho C-H bonds, the introduction of substituents on the phenyl ring, particularly at the meta-position, presents a fascinating challenge in regioselectivity. With two non-equivalent ortho C-H bonds, the catalyst must now "choose" between them. This choice is governed by a delicate balance of steric and electronic factors.

Steric Hindrance: The Dominant Factor

In many cases, steric hindrance is the primary determinant of regioselectivity. The transition metal catalyst, often bulky due to its ligands, will preferentially activate the less sterically encumbered C-H bond.[8][9] For a meta-substituted 2-phenylpyridine, this means the C-H bond para to the substituent is generally favored for activation over the C-H bond ortho to the substituent.[4][9] Studies have shown that even a relatively small methyl group at the meta position can lead to the formation of a single regioisomer.[8] This steric control is a robust and predictable phenomenon across various catalytic systems.[4][9]

Electronic Effects: A More Nuanced Influence

The electronic nature of the substituents on the phenyl ring also plays a crucial role, particularly in influencing the rate of the C-H activation step. The mechanism of C-H activation is often electrophilic in nature, meaning the metal center acts as an electrophile that attacks the electron-rich C-H bond.[6][8] Consequently, substrates bearing electron-donating groups (EDGs) on the phenyl ring tend to react faster than those with electron-withdrawing groups (EWGs).[8][10]

However, the influence of electronics on regioselectivity is more complex. While EDGs increase the overall reactivity, they may not strongly differentiate between the two ortho positions. Conversely, some studies have indicated that under certain conditions, particularly in competition experiments, substrates with electron-donating directing groups react preferentially.[2] It is important to note that the electronic effect of the substituent on the pyridine ring can also modulate the directing group's ability and, consequently, the overall reaction efficiency.[2]

Substituent at meta-Position Dominant Factor Major Product Typical Regioselectivity (A:B)
-CH₃StericActivation at C-H para to -CH₃>20:1
-OCH₃StericActivation at C-H para to -OCH₃>20:1
-FStericActivation at C-H para to -F>20:1
-CF₃Steric & ElectronicActivation at C-H para to -CF₃~6:1 to >20:1
-COOMeSteric & ElectronicActivation at C-H para to -COOMeHigh, often >20:1

Table 1: Regioselectivity in the Pd(OAc)₂-catalyzed acetoxylation of meta-substituted 2-phenylpyridines. Data synthesized from multiple sources.[9]

The Catalyst and Ligand Sphere: Fine-Tuning Regioselectivity

The choice of the transition metal and its associated ligands is paramount in controlling the outcome of C-H activation reactions. While palladium has been a workhorse in this field, other metals like rhodium, iridium, ruthenium, and even copper have demonstrated unique reactivity and selectivity profiles.[6][11][12]

The Role of the Metal Center

Different metals can favor different mechanistic pathways and exhibit varying sensitivities to steric and electronic effects. For instance, rhodium(III) and iridium(III) catalysts are also highly effective for the C-H activation of 2-phenylpyridines, often proceeding through an electrophilic C-H activation mechanism.[8] The regioselectivity observed with these metals is also highly sensitive to steric effects.[8]

Ligand and Additive Effects

The ligands surrounding the metal center are not mere spectators; they actively participate in the catalytic cycle and can profoundly influence both reactivity and selectivity. For example, the use of mono-protected amino acid (MPAA) ligands in palladium catalysis has been shown to enable reactions at room temperature and tolerate a broad range of substrates.[7]

Additives, particularly carboxylates like sodium acetate (NaOAc), play a crucial role in many C-H activation reactions.[6][8] They are believed to participate in the CMD step by acting as a proton shuttle.[6] The nature of the carboxylate can also influence the reaction; carboxylates derived from stronger acids can make the metal center more electrophilic, thereby accelerating the C-H activation step.[6][12]

G cluster_0 Factors Influencing Regioselectivity Factors Substrate Properties Catalyst System Reaction Conditions Substrate Electronic Effects (EDG/EWG) Steric Hindrance Factors:f0->Substrate Catalyst Metal Center (Pd, Rh, Ir) Ligands (e.g., MPAA) Additives (e.g., Acetates) Factors:f1->Catalyst Conditions Solvent Temperature Factors:f2->Conditions

Figure 2: Key factors influencing the regioselectivity of C-H activation in substituted 2-phenylpyridines.

Experimental Protocols: A Practical Guide

To provide a practical context, the following section outlines a general experimental procedure for a palladium-catalyzed ortho-C-H arylation of a substituted 2-phenylpyridine.

General Procedure for Palladium-Catalyzed ortho-Arylation

Materials:

  • Substituted 2-phenylpyridine (1.0 equiv)

  • Aryl halide (e.g., Aryl iodide, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Pivolic acid (PivOH, 30 mol%)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted 2-phenylpyridine, aryl halide, Pd(OAc)₂, K₂CO₃, and PivOH.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-arylated 2-phenylpyridine.

Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture, as the catalytic species can be sensitive. The regioselectivity of the product should be confirmed by NMR spectroscopy, paying close attention to the coupling patterns in the aromatic region.

Future Outlook and Conclusion

The study of regioselectivity in the C-H activation of 2-phenylpyridines has provided fundamental insights that are broadly applicable to the field of C-H functionalization. While significant progress has been made, particularly in achieving high ortho-selectivity, challenges and opportunities remain. The development of catalysts capable of overriding the inherent directing group effect to achieve meta- or para-selective functionalization is a major frontier.[13][14] Furthermore, expanding the scope of C-H activation to include a wider range of functional groups and more complex molecular scaffolds will continue to drive innovation in drug discovery, materials science, and agrochemicals.[1][5]

References

  • Jones, W. D., et al. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics.
  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Ma, X., et al. (2015). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science.
  • Struwe, J., et al. (2022). Mechanistic Insights into Light-Mediated C–H Functionalization of 2-Phenylpyridines. ACS Catalysis.
  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Wu, Y., et al. (2015). Ligand-Directed ortho-CH Chlorination and Acylation with Palladium-Catalyzed and Chemo-Selective. Organic Letters.
  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines. RSC Advances.
  • Ma, X., et al. (2015). Carboxylate-assisted C-H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science.
  • Daugulis, O., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society.
  • Daugulis, O., et al. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters.
  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Yu, J-Q., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.
  • Hartwig, J. F., et al. (2010). C−H borylation of 2‐phenylpyridine. Angewandte Chemie International Edition.
  • Hu, C., et al. (2012). Iron-Catalyzed Direct Suzuki–Miyaura Reaction: Theoretical and Experimental Studies on the Mechanism and the Regioselectivity. The Journal of Organic Chemistry.
  • Yu, J-Q., et al. (2014). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity. Journal of the American Chemical Society.
  • Ozerov, O. V., et al. (2018). Cooperative C-H Activation of Pyridine by PBP Complexes of Rh and Ir Can Lead to Bridging 2-Pyridyls with Different Connectivity to the B-M Unit. Organometallics.
  • Duckett, S. B., et al. (2020). Steric and electronic effects on acetate-assisted cyclometallation of 2-phenylpyridines at [MCl2Cp*]2 (M = Ir, Rh). Dalton Transactions.
  • Daugulis, O. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research.
  • Su, W., et al. (2015). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyl-2-phenylpyridine from 3-bromopyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

3-Methyl-2-phenylpyridine is a significant heterocyclic compound, serving as a critical intermediate in the synthesis of various pharmaceutical agents and functional materials.[1] Its structure, which features a pyridine ring substituted with both methyl and phenyl groups, provides a versatile scaffold for developing complex organic molecules.[1] The synthesis of such biaryl compounds has been significantly advanced by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and widely adopted method.[2][3]

This application note provides a detailed guide to the synthesis of this compound from 3-bromopyridine and o-tolylboronic acid, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol is designed to be robust and reproducible, offering high yields and selectivity. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and present data for expected outcomes.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[2][4] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (3-bromopyridine) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent (o-tolylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to enhance the polarization of the organic ligand.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the palladium(II) complex, forming the desired biaryl product (this compound) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Mechanistic Diagram

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar-R Reductive_Elimination->Product 3-Bromopyridine 3-Bromopyridine (Ar-X) 3-Bromopyridine->Oxidative_Addition o-Tolylboronic_Acid o-Tolylboronic Acid (R-B(OH)2) o-Tolylboronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromopyridine and o-tolylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromopyridine≥98%Commercially Available
o-Tolylboronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Celite®---Commercially Available
Silica Gel230-400 meshCommercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Catalyst and Solvents:

    • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v). The solvent volume should be sufficient to ensure proper stirring (approximately 5-10 mL per mmol of 3-bromopyridine).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[4]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a liquid.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product node_setup 1. Reaction Setup - Add reactants & base to flask - Inert atmosphere node_catalyst 2. Add Catalyst & Solvents - Pd(PPh3)4 - Dioxane/Water node_setup->node_catalyst node_heat 3. Heat Reaction - 80-100 °C, 12-24h - Monitor progress node_catalyst->node_heat node_workup 4. Aqueous Work-up - Quench with water - Extract with EtOAc node_heat->node_workup node_purify 5. Purification - Dry over MgSO4 - Concentrate - Flash Chromatography node_workup->node_purify node_product This compound node_purify->node_product

Caption: General experimental workflow for the synthesis.

Data and Expected Results

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValue
Reactants
3-Bromopyridine1.0 mmol (158 mg)
o-Tolylboronic acid1.2 mmol (163 mg)
Catalyst
Pd(PPh₃)₄0.03 mmol (35 mg)
Base
K₂CO₃2.0 mmol (276 mg)
Solvent
1,4-Dioxane/Water (4:1)5 mL
Reaction Conditions
Temperature90 °C
Time18 hours
Expected Yield 85-95%
Product Appearance Colorless to pale yellow liquid[1]
Purity (post-chromatography) >98%

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are of high purity and anhydrous where specified.

    • Thoroughly deoxygenate the reaction mixture and maintain an inert atmosphere. The palladium catalyst is sensitive to oxygen.

    • Consider using alternative palladium catalysts or ligands, such as Pd(OAc)₂ with a phosphine ligand like SPhos or PCy₃, which can be more active for certain substrates.[7]

  • Side Reactions:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.

    • Protodeboronation (loss of the boronic acid group) can be minimized by ensuring the reaction conditions are not overly harsh.

  • Purification:

    • Careful execution of flash column chromatography is crucial for obtaining a highly pure product.

    • The product can be visualized on TLC plates using UV light.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound from 3-bromopyridine and o-tolylboronic acid. This protocol provides a detailed, step-by-step guide for researchers to successfully perform this transformation. By understanding the underlying mechanism and paying close attention to the experimental details, high yields of the desired product can be consistently achieved. This synthetic route is amenable to scale-up and is a valuable tool in the development of novel pharmaceuticals and functional materials.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • International Journal of Trend in Scientific Research and Development. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
  • Myers, A. G. The Suzuki Reaction. [Link]
  • ACS Publications.
  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
  • ResearchGate.
  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
  • Google Patents. Process for preparing biaryl compounds.
  • OKCHEM. Key Properties and Applications of this compound for Synthesis. [Link]

Sources

The Suzuki-Miyaura Coupling: A Comprehensive Guide to 2-Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of 2-Arylpyridines and the Power of Cross-Coupling

The 2-arylpyridine structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies. Among the myriad of C-C bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a particularly robust and widely adopted strategy.[3] This reaction offers a powerful tool for forging a bond between an sp2-hybridized carbon of a pyridine ring and an aryl group, demonstrating high functional group tolerance and generally yielding non-toxic byproducts.[4]

However, the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling is not without its challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen can often lead to catalyst inhibition and diminished reaction yields.[5][6] Furthermore, the stability of the 2-pyridylboron reagents can be a significant hurdle, as they are often prone to decomposition through protodeboronation.[7] This application note provides a detailed exploration of the Suzuki-Miyaura coupling for 2-arylpyridine synthesis, offering in-depth mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 2-halopyridine to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, particularly with less reactive electrophiles like 2-chloropyridines.[10] The electron-rich and bulky phosphine ligands are crucial here, as they facilitate the cleavage of the carbon-halogen bond.[9][10]

  • Transmetalation: In this step, the aryl group is transferred from the organoboron reagent (e.g., boronic acid) to the palladium(II) center. The base plays a critical role in this process, activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[11][12]

  • Reductive Elimination: The final step is the reductive elimination of the 2-arylpyridine product from the palladium(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9] Bulky ligands also promote this step, helping to bring the two organic fragments in close proximity for bond formation.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR')_2 + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R(L_n) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product FinalProduct 2-Arylpyridine (Ar-R) Product->FinalProduct ArX 2-Halopyridine (Ar-X) ArX->OxAdd Boronic Arylboronic Acid (R-B(OR')_2) Boronic->Transmetal Base Base Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guide to Success

The success of a Suzuki-Miyaura coupling for 2-arylpyridine synthesis is highly dependent on the careful selection and optimization of several key parameters.

The Pyridine Electrophile

A variety of 2-substituted pyridines can serve as the electrophilic partner. The reactivity of the leaving group generally follows the trend: I > OTf > Br >> Cl.[13] While 2-chloropyridines are often more economical, they typically require more active catalyst systems to achieve good yields.[13][14] An alternative and increasingly popular approach utilizes pyridine-2-sulfonyl fluoride (PyFluor) as the electrophile, which can be coupled with a range of (hetero)aryl boronic acids and esters.[1][15][16]

The Organoboron Reagent

Arylboronic acids are the most common organoboron reagents used in Suzuki couplings.[13] However, their stability can be a concern, particularly for 2-pyridyl boronic acids which are known for their instability.[2][17] Arylboronic pinacol esters and organotrifluoroborates offer advantages in terms of stability and ease of handling.[13] In some challenging cases, the use of lithium triisopropyl 2-pyridylboronates has been reported as an effective strategy.[13]

The Catalyst System: Palladium and Ligands

The choice of the palladium precursor and, more importantly, the ligand is critical for a successful coupling, especially with challenging substrates like 2-chloropyridines.[10] Standard catalysts like Pd(PPh₃)₄ may be ineffective in these cases.[10]

  • Bulky, Electron-Rich Phosphine Ligands: These ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are the industry standard for difficult couplings.[10] They promote both the oxidative addition and reductive elimination steps.[10]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium and are highly effective for the coupling of electron-rich aryl chlorides.[6][10]

The Base and Solvent System

The base and solvent system is crucial for facilitating the transmetalation step and ensuring all reaction components remain in solution.[10]

  • Bases: For challenging couplings, stronger bases are often required.[10] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and often provide excellent results.[10] Weaker bases like potassium carbonate (K₂CO₃) may be suitable for more reactive substrates.[18]

  • Solvents: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are standard.[14] The presence of water can enhance the solubility of inorganic bases and influence the transmetalation mechanism.[1]

Experimental Protocols

The following protocols provide a general guideline for the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling. Optimization for specific substrates is likely to be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridines

This protocol is a general starting point for the coupling of 2-bromopyridines with arylboronic acids.

Materials:

ReagentAmount (mmol)Molar Equivalents
2-Bromopyridine derivative1.01.0
Arylboronic acid1.2-1.51.2-1.5
Pd(PPh₃)₄0.03-0.050.03-0.05
K₂CO₃2.0-3.02.0-3.0
1,4-Dioxane/H₂O (4:1)5 mL-

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Coupling of 2-Chloropyridines

This protocol employs a more active catalyst system suitable for less reactive 2-chloropyridines.

Materials:

ReagentAmount (mmol)Molar Equivalents
2-Chloropyridine derivative1.01.0
Arylboronic acid1.2-1.51.2-1.5
Pd₂(dba)₃0.01-0.020.01-0.02
XPhos0.02-0.040.02-0.04
K₃PO₄2.0-3.02.0-3.0
Anhydrous Toluene5 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-chloropyridine derivative, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor choice of ligand; Insufficiently strong base; Low reaction temperature.Screen different palladium precursors and ligands (e.g., Buchwald ligands, NHCs)[10]; Use a stronger base (e.g., K₃PO₄, Cs₂CO₃)[10]; Increase the reaction temperature[19].
Protodeboronation of Boronic Acid Presence of excess water; Use of strong, aqueous bases.Use anhydrous solvents; Consider using a more stable boronic ester (e.g., pinacol ester)[19]; Use a non-aqueous base like CsF[10].
Homocoupling of Boronic Acid Presence of oxygen; Incomplete reduction of Pd(II) precatalyst.Ensure the reaction is performed under a strict inert atmosphere[9]; Use a Pd(0) source directly or ensure complete in-situ reduction of the Pd(II) precatalyst[9].
Dehalogenation of Pyridine Side reaction after oxidative addition.Screen different ligands, as excessively bulky ligands can sometimes promote this side reaction[19]; Run the reaction at the lowest effective temperature[19].

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-arylpyridines, providing access to a vast array of valuable compounds for various applications. While challenges related to substrate reactivity and reagent stability exist, a thorough understanding of the reaction mechanism and careful optimization of the reaction parameters—including the choice of electrophile, organoboron reagent, catalyst system, base, and solvent—can lead to highly efficient and successful outcomes. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for researchers to develop robust and reliable methods for the synthesis of this important class of compounds.

References

  • Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling - Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid - Benchchem.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - ACS Fall 2025.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki Coupling - Organic Chemistry Portal.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
  • EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents.
  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners | Organic Letters - ACS Publications.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.

Sources

Palladium-Catalyzed Synthesis of 3-Methyl-2-phenylpyridine: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

The 3-methyl-2-phenylpyridine scaffold is a valuable building block in medicinal chemistry and materials science, frequently appearing in the structure of active pharmaceutical ingredients (APIs) and functional organic materials.[1] This application note provides a comprehensive guide to its synthesis via the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming C(sp²)–C(sp²) bonds.[2] We delve into the mechanistic underpinnings of the reaction, explain the critical role of each component—catalyst, ligand, base, and solvent—and provide a detailed, field-proven laboratory protocol. This guide is designed for researchers, chemists, and drug development professionals seeking to reliably synthesize this important intermediate with a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Suzuki-Miyaura Coupling

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling has become a preferred strategy due to its mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents, which are generally stable, commercially available, and have low toxicity compared to other organometallic compounds.[3][4]

This reaction facilitates the coupling of an organoboron species (like phenylboronic acid) with an organic halide or triflate (like 2-chloro-3-methylpyridine).[5] For the synthesis of this compound, this approach offers a direct and high-yielding pathway, making it ideal for both small-scale research and large-scale production.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[3][5][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Three Pillars of the Suzuki-Miyaura Mechanism
  • Oxidative Addition: The cycle begins with the active catalyst, a 14-electron Pd(0) complex, which undergoes oxidative addition to the organic halide (2-Chloro-3-methylpyridine).[3][5] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new Pd(II) intermediate. This is often the rate-determining step of the entire cycle.[3]

  • Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the Pd(II) complex.[3][6] This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its phenyl group to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (the methyl-pyridyl and phenyl groups) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired this compound product.[5][6] This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Aryl)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Aryl)(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Aryl-Ar' trans_complex->product_out start_point end_point boron_reagent Ar'-B(OH)₂ + Base boron_reagent->trans_complex halide_reagent Aryl-X halide_reagent->oa_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Reagent Selection and Rationale

The success of the synthesis is critically dependent on the judicious selection of each component.

Palladium Catalyst and Ligand

The catalyst system consists of a palladium source (pre-catalyst) and a ligand. While Pd(0) is the active species, more stable and air-tolerant Pd(II) salts like Pd(OAc)₂ or pre-formed complexes like Pd(dppf)Cl₂ are commonly used.[9][10]

  • Palladium Source: Pd(OAc)₂ is a cost-effective and common choice. It is reduced in situ to the active Pd(0) species.[9] Pd₂(dba)₃ is a Pd(0) source but can be less stable.

  • Ligand: Ligands stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity.[11] Bulky, electron-rich phosphine ligands enhance the rates of oxidative addition and reductive elimination, making them highly effective.[12][13] For coupling with aryl chlorides, which are less reactive than bromides or iodides, using advanced ligands like SPhos or XPhos can be beneficial.[7][14] For this protocol, we use [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a robust and reliable pre-catalyst where the ligand is already complexed.[2][10]

The Role of the Base

The base is not merely a pH adjuster; it is a stoichiometric promoter essential for the transmetalation step.[8] The choice of base can significantly impact yield and must be matched to the substrates and solvent.

BaseTypeStrengthKey Characteristics & Causality
K₃PO₄ InorganicStrongHighly effective for a broad range of substrates. Its strength facilitates the formation of the boronate complex, accelerating transmetalation. Often a superior choice for challenging couplings.[8][9]
K₂CO₃ / Na₂CO₃ InorganicModerateVery common, inexpensive, and effective for many standard couplings. Requires an aqueous phase for solubility and activity. A good first choice for optimization studies.[8][15]
Cs₂CO₃ InorganicStrongMore soluble in organic solvents than other carbonates, which can be advantageous in certain solvent systems. Often used for difficult or sterically hindered couplings.[8]
Et₃N OrganicWeakGenerally provides poor results in Suzuki couplings as it is often not strong enough to efficiently generate the required boronate species.[16]
Solvent System

The solvent must be able to dissolve the organic substrates, the palladium complex, and, to some extent, the base or the aqueous phase containing it. It should also be relatively high-boiling and stable under the reaction conditions.[17][18]

  • 1,4-Dioxane/Water: A classic and highly effective solvent system. Dioxane solubilizes the organic components and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[2][6]

  • Toluene/Water: Another excellent choice, particularly for higher temperature reactions.

  • THF/Water: Suitable for lower temperature couplings, but its lower boiling point limits the accessible temperature range.

Experimental Protocol: Synthesis of this compound

This protocol details the coupling of 2-chloro-3-methylpyridine with phenylboronic acid.

Reaction Scheme:

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
2-Chloro-3-methylpyridineC₆H₆ClN127.575.01.0638 mg
Phenylboronic AcidC₆H₇BO₂121.936.01.2732 mg
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·Pd816.640.10.0282 mg
Potassium Phosphate (K₃PO₄)K₃PO₄212.2710.02.02.12 g
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--20 mL
Water (deionized)H₂O18.02--5 mL

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,4-Dioxane is a potential carcinogen. Palladium compounds can be toxic.

Experimental Workflow

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification a Add solids (halide, boronic acid, base, catalyst) to a flame-dried Schlenk flask. b Seal flask, evacuate, and backfill with Argon (x3). a->b c Add degassed solvents (Dioxane, Water) via syringe. b->c d Heat reaction mixture at 90°C with vigorous stirring. c->d e Monitor reaction by TLC or LC-MS (typically 12-24h). d->e f Cool mixture to room temp. Add water and EtOAc. e->f g Separate layers in a sep. funnel. Extract aqueous layer with EtOAc (x2). f->g h Combine organic layers, wash with brine, dry over Na₂SO₄. g->h i Filter and concentrate under reduced pressure. h->i j Purify crude oil via flash column chromatography (e.g., Hexanes/EtOAc). i->j k Collect fractions and concentrate to afford pure product. j->k

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-methylpyridine (638 mg, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), potassium phosphate (2.12 g, 10.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (82 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 20-30 minutes. Using syringes, add 1,4-dioxane (20 mL) followed by water (5 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (25 mL) and ethyl acetate (EtOAc, 30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with EtOAc (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product as a dark oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% EtOAc). Combine the product-containing fractions and concentrate under reduced pressure to afford this compound as a liquid (typically a pale yellow to brown oil).[1] Expected yield: 75-90%.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base.1. Use a fresh catalyst source. Consider a different ligand for aryl chlorides (e.g., SPhos).2. Ensure proper flame-drying of glassware and thorough degassing of solvents.3. Switch to a stronger base like Cs₂CO₃ or ensure K₃PO₄ is finely powdered and dry.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure (freeze-pump-thaw cycles are more rigorous than sparging).
Protodeborylation Boronic acid is unstable under reaction conditions (hydrolytic cleavage of C-B bond).Use a more stable boronic ester (e.g., a pinacol ester).[19] Reduce reaction time or temperature if possible.
Difficult Purification Co-elution of product with byproducts or residual starting materials.Optimize the chromatography solvent system. Consider a second purification or distillation if necessary.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Ghaffari, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
  • ResearchGate. What kinds of Pd catalysts are used for suzuki reaction? [Link]
  • BYJU'S. Suzuki Coupling Reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Ghaffari, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
  • Chemistry LibreTexts.
  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)
  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
  • ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Wikipedia. Negishi coupling. [Link]
  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • XINGRUI INDUSTRY CO., LIMITED. Key Properties and Applications of this compound for Synthesis. [Link]

Sources

Application Note & Protocol: High-Efficiency Separation of Phenylpyridine Isomers via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Phenylpyridines (isomers: 2-, 3-, and 4-phenylpyridine) are heterocyclic aromatic compounds of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. They serve as critical precursors for pharmaceuticals, ligands in catalysis, and components of organic light-emitting diodes (OLEDs)[1]. Synthetic routes often yield mixtures of these isomers, necessitating a robust purification strategy. The primary challenge in their separation lies in the extremely close boiling points of the 2- and 3-isomers.

This application note provides a comprehensive, field-tested protocol for the separation of a ternary mixture of phenylpyridine isomers using high-efficiency vacuum fractional distillation. We will delve into the theoretical principles, apparatus setup, step-by-step execution, and post-separation analysis, explaining the critical causality behind each experimental choice to ensure a successful and reproducible outcome.

Principle of Separation: The Necessity of High-Efficiency Vacuum Distillation

The separation of liquids by distillation is governed by differences in their boiling points and vapor pressures. For mixtures with components having boiling points separated by less than 25 °C, simple distillation is ineffective[2]. Fractional distillation is required, which introduces a fractionating column to create a vertical temperature gradient and provide a large surface area for repeated vaporization-condensation cycles[3][4]. Each of these cycles is equivalent to a simple distillation and is termed a "theoretical plate"[5][6][7][8][9]. The greater the number of theoretical plates, the more efficient the separation.

The physical properties of phenylpyridine isomers, summarized in Table 1, reveal the inherent difficulty of their separation:

Table 1: Physical Properties of Phenylpyridine Isomers
Isomer CAS Number Molecular Weight ( g/mol ) Boiling Point (Atmospheric)
2-Phenylpyridine1008-89-5155.20[10]268-270 °C[1][11]
3-Phenylpyridine1008-88-4[12]155.20[12][13]269-270 °C (@749 mmHg)[12][14]
4-Phenylpyridine939-23-1155.20[15]~281 °C[15]

The boiling points of 2- and 3-phenylpyridine are nearly identical at atmospheric pressure, making their separation by this method exceptionally challenging. Furthermore, their high boiling points (well over 250 °C) introduce a significant risk of thermal decomposition during prolonged heating.

To overcome these challenges, this protocol employs vacuum distillation . By reducing the pressure inside the apparatus, the boiling points of all components are significantly lowered, mitigating the risk of thermal degradation[16][17][18][19]. This allows for a safer and more controlled distillation process.

Apparatus, Materials, and Safety

Essential Apparatus
  • Heating mantle with variable controller (Variac) and magnetic stirring

  • Round-bottom flask (distilling pot), appropriately sized for the sample volume (fill to 1/2 to 2/3 capacity)

  • High-efficiency fractionating column (e.g., Vigreux, or preferably, a packed column with Raschig rings or metal sponge for higher theoretical plate count)[4][20]

  • Distillation head with thermometer adapter

  • High-precision thermometer (-10 to 300 °C)

  • Condenser (Liebig or Allihn)

  • Vacuum take-off adapter

  • Receiving flasks (multiple, round-bottom)

  • Vacuum pump (diaphragm or rotary vane) capable of achieving <10 mmHg

  • Digital vacuum gauge (Manometer)

  • Glass wool and aluminum foil for insulation

  • Boiling chips or magnetic stir bar

  • Standard laboratory glassware and clamps

Reagents & Consumables
  • Crude phenylpyridine mixture

  • Anhydrous magnesium sulfate or sodium sulfate (for drying, if necessary)

  • High-vacuum grease

  • Solvents for cleaning (e.g., acetone, isopropanol)

Mandatory Safety Precautions
  • Hazard Overview: Phenylpyridine isomers are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[10][13][21][22][23][24][25].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. The entire procedure must be conducted inside a certified chemical fume hood[25][26].

  • Vacuum Safety: Inspect all glassware for cracks or star fractures before use to prevent implosion under vacuum. Use a safety shield around the apparatus. Never apply vacuum to a fully sealed system.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[21][24]. If inhaled, move to fresh air[21][27]. Seek medical attention if irritation persists.

Experimental Protocol: Step-by-Step Methodology

Pre-Distillation: Preparation and Assembly
  • Sample Preparation: Ensure the crude phenylpyridine mixture is free of water and volatile solvents. If necessary, dry the mixture over anhydrous magnesium sulfate, filter, and perform a simple distillation or rotary evaporation to remove any low-boiling impurities.

  • Apparatus Assembly:

    • Place the appropriately sized round-bottom flask, containing the crude mixture and a magnetic stir bar, in the heating mantle.

    • Securely clamp the fractionating column vertically onto the flask. For packed columns, ensure the packing material is uniform and does not obstruct vapor flow.

    • Attach the distillation head, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser[3]. This placement is critical for accurately measuring the temperature of the vapor entering the condenser.

    • Connect the condenser and attach coolant tubing (water in bottom, out top).

    • Attach the vacuum take-off adapter and the receiving flask.

    • Connect the vacuum pump via a cold trap (recommended) to the vacuum adapter. Install the digital vacuum gauge between the trap and the apparatus.

    • Lightly grease all ground glass joints to ensure a perfect seal under vacuum. Use minimal grease to avoid sample contamination.

  • Insulation: Once assembled, wrap the fractionating column and distillation head with glass wool, followed by a layer of aluminum foil. This step is crucial for maintaining the temperature gradient along the column and preventing premature condensation, thereby ensuring the theoretical plates function efficiently[3].

Fractional_Distillation_Setup cluster_main Vacuum Fractional Distillation Apparatus cluster_utilities Utilities flask Distilling Flask (with Stir Bar) column Packed Fractionating Column (Insulated) flask->column Vapor Rises mantle Heating Mantle mantle->flask head Distillation Head column->head thermometer Thermometer head->thermometer condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter water_out Coolant Out condenser->water_out receiver Receiving Flask adapter->receiver Distillate Collects vacuum To Vacuum Pump & Manometer adapter->vacuum water_in Coolant In water_in->condenser Distillation_Workflow start Start Distillation (System under Vacuum) heat Apply Gentle Heat start->heat reflux Establish Slow Reflux in Column heat->reflux temp_stable1 Head Temp Stabilizes? (Fraction 1) reflux->temp_stable1 temp_stable1->heat No, increase heat slightly collect1 Collect Fraction 1 (2-Phenylpyridine) temp_stable1->collect1 Yes temp_rise1 Temp Rises? collect1->temp_rise1 temp_rise1->collect1 No collect_int1 Switch Flask: Collect Intermediate temp_rise1->collect_int1 Yes temp_stable2 Head Temp Stabilizes? (Fraction 2) collect_int1->temp_stable2 temp_stable2->heat No, increase heat collect2 Collect Fraction 2 (3-Phenylpyridine) temp_stable2->collect2 Yes temp_rise2 Temp Rises? collect2->temp_rise2 temp_rise2->collect2 No collect3 Switch Flask: Collect Fraction 3 (4-Phenylpyridine) temp_rise2->collect3 Yes end_dist Distillation Complete (Pot nearly dry) collect3->end_dist shutdown Cool System, Vent, & Shutdown end_dist->shutdown

Figure 2: Decision workflow for the fractional distillation process.

Post-Distillation Analysis

To validate the success of the separation, the purity of each collected fraction must be assessed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. It will provide the retention time for each isomer and confirm its identity via mass spectrum, allowing for accurate quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the isomers and check for cross-contamination. The aromatic region of the spectrum is distinct for each isomer.

Troubleshooting

Problem Possible Cause Solution
Bumping / Unstable Boiling Insufficient stirring; superheating.Ensure stir bar is functioning. Add fresh boiling chips if not stirring.
Pressure Fluctuations Leaks in the system.Check all ground glass joints for a proper seal. Re-grease if necessary.
Flooded Column Heating rate is too high.Reduce heat immediately. Allow the liquid to drain back into the pot before resuming at a lower temperature.
Temperature Drops During Collection All of the current fraction has distilled.Increase the heating mantle temperature to begin distilling the next higher-boiling fraction.
Product Solidifies in Condenser Distilling a high-melting point solid (4-phenylpyridine).Turn off coolant flow to the condenser or gently warm the outside of the glass with a heat gun to re-melt the solid.

References

  • Material Safety Data Sheet - 4-Phenylpyridine-N-Oxide, 97%. Cole-Parmer. [Link]
  • Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [Link]
  • What is Vacuum Distillation & How Does it Work? Lechler. [Link]
  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]
  • What is theoretical plate and column hold-up and how does it affect the efficiency of fractional distill
  • When Vacuum Distillation is Useful. (2024). Sihai Energy Technology. [Link]
  • Theory of Fractional Distillation. (2022). Chemistry LibreTexts. [Link]
  • Chromatography Fundamentals, Part V: Theoretical Plates: Significance, Properties, and Uses.
  • Vacuum Distill
  • Video: Fractional Distillation: Principle, Purific
  • Overview of Vacuum Distillation. (2022). Chemistry LibreTexts. [Link]
  • 2-Phenylpyridine.
  • Fractionating Columns. (2022). Chemistry LibreTexts. [Link]
  • 3-Phenylpyridine.
  • 2-Phenylpyridine. Wikipedia. [Link]
  • How effective is Vigreux column compared to other fractional distillation columns in terms of ethanol water separ
  • How useful are vigreux columns, really? Do you use them? Reddit. [Link]
  • Distill
  • 2-Phenylpyridine - Hazardous Agents. Haz-Map. [Link]
  • Fractional distill
  • What is Fractional Distill
  • Fraction
  • 4-Phenylpyridine.
  • Fractional Distillation. (2021). Chemistry LibreTexts. [Link]
  • The Fractional Distillation of a Binary Mixture. University of Missouri–St. Louis. [Link]

Sources

Application Notes and Protocols: Recrystallization Techniques for Purifying Solid Phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

In the realms of pharmaceutical development and materials science, the purity of a compound is paramount. Phenylpyridines, a class of organic compounds composed of a phenyl group attached to a pyridine ring, are crucial building blocks in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs)[1][2]. The synthesis of these compounds often results in a crude product containing impurities from starting materials, byproducts, and residual solvents. Recrystallization stands as a powerful and widely employed technique for the purification of these solid organic compounds[3][4][5][6].

This document provides a comprehensive guide to the recrystallization of solid phenylpyridines, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering the user to adapt and troubleshoot the process effectively.

Recrystallization is fundamentally a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system[4][5]. The core principle is that most solids are more soluble in a hot solvent than in a cold one[7]. By dissolving the impure phenylpyridine in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the phenylpyridine molecules will selectively crystallize out of the solution, leaving the impurities behind in the mother liquor[4][8].

The Critical Role of Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for recrystallizing phenylpyridine should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The phenylpyridine should be highly soluble in the solvent at its boiling point but sparingly soluble at room temperature or below[3][9]. This ensures maximum recovery of the purified solid upon cooling.

  • Inertness: The solvent must not react with the phenylpyridine[3][10].

  • Dissolves Impurities Well or Not at All: Ideally, impurities should either be completely soluble in the cold solvent (and thus remain in the mother liquor) or completely insoluble in the hot solvent (allowing for their removal by hot filtration)[10].

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step[10].

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible[9].

Given that phenylpyridine has good solubility in organic solvents like ethanol, ether, and chloroform, but is relatively insoluble in water, a range of potential solvents and solvent systems can be considered[1]. The polarity of the solvent plays a significant role, and a general principle is that "like dissolves like"[8]. Phenylpyridines, being aromatic heterocycles, have a degree of polarity and are often soluble in moderately polar to nonpolar organic solvents.

Solvent Screening Protocol

A systematic approach to solvent selection is crucial. This typically involves small-scale solubility tests.

Protocol 1: Small-Scale Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of the crude phenylpyridine into a small test tube.

  • Add a few drops of the test solvent at room temperature and observe the solubility.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.

  • If the solid dissolves in the hot solvent, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Record your observations for each solvent tested.

Common Solvents for Phenylpyridine Recrystallization

Based on the properties of phenylpyridines, the following solvents and solvent systems are often good starting points for screening:

Solvent/SystemRationale & Considerations
Ethanol Phenylpyridines often show good solubility in hot ethanol and lower solubility when cold. It is a relatively safe and common laboratory solvent.[11]
Methanol Similar to ethanol, but often provides higher solubility. Can be used in combination with other solvents.
Acetone A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation and premature crystallization.[12][13]
Ethyl Acetate/Hexane A common mixed-solvent system. The phenylpyridine is dissolved in the more polar "good" solvent (ethyl acetate) at an elevated temperature, and the less polar "poor" solvent (hexane) is added until the solution becomes cloudy (the point of saturation).[14]
Toluene/Hexane Another effective mixed-solvent system for aromatic compounds.[15]
Dichloromethane/Hexane A versatile system, but care should be taken due to the volatility of dichloromethane.

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of solid phenylpyridine.

G A Dissolution: Dissolve crude phenylpyridine in a minimum amount of hot solvent. B Hot Filtration (Optional): Remove insoluble impurities. A->B C Cooling & Crystallization: Allow the solution to cool slowly to induce crystal formation. B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Rinse crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals. E->F

Caption: General workflow for the recrystallization of solid phenylpyridine.

Detailed Recrystallization Protocols

Protocol 2: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach if a suitable single solvent is identified.

Materials:

  • Crude solid phenylpyridine

  • Recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate

  • Short-stemmed funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude phenylpyridine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate, with gentle swirling. Continue adding the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield[8][10].

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the product. To do this, pre-heat a second Erlenmeyer flask and a short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[7]. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation[4][5].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter flask[16].

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities[8][16].

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For a more thorough drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Protocol 3: Mixed-Solvent Recrystallization (Anti-Solvent Addition)

This technique is employed when no single solvent has the desired solubility characteristics. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an anti-solvent) in which it is insoluble to induce crystallization.[][18]

Materials:

  • Crude solid phenylpyridine

  • "Good" solvent (e.g., ethyl acetate, dichloromethane)

  • "Poor" solvent (e.g., hexane, pentane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude phenylpyridine in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the solution with swirling until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Re-dissolution and Crystallization: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Advanced Techniques and Considerations

Seeding

If crystals are slow to form, adding a "seed crystal" (a small, pure crystal of the phenylpyridine) can induce crystallization by providing a nucleation site for crystal growth[8].

Scratching

Gently scratching the inside of the flask with a glass rod at the surface of the solution can also create nucleation sites and initiate crystallization[8].

Oiling Out

Sometimes, instead of forming crystals, the phenylpyridine may separate as an oil. This often occurs if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent. If oiling out occurs, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[19]

Polymorphism

It is important to be aware that phenylpyridines can exhibit polymorphism, meaning they can exist in different crystalline forms with distinct physical properties.[20][21] The specific recrystallization conditions (solvent, cooling rate, etc.) can influence which polymorph is obtained. Characterization of the final product by techniques such as melting point analysis, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) is recommended to identify the polymorphic form.

Troubleshooting Common Recrystallization Problems

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.[19][22] - Try seeding the solution or scratching the inside of the flask.[22]
Low recovery of crystals - Too much solvent was used. - The crystals were washed with too much cold solvent. - The solution was not cooled sufficiently.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Use a minimal amount of ice-cold solvent for washing.
Crystals are colored or appear impure - The decolorizing step (if needed) was insufficient. - The cooling was too rapid, trapping impurities.- Redissolve the crystals and repeat the recrystallization, possibly with the addition of activated charcoal for decolorization. - Ensure slow cooling.
Oiling out occurs - The solution was cooled too quickly. - The melting point of the phenylpyridine is below the boiling point of the solvent.- Reheat the solution, add more solvent, and cool more slowly.[22] - Consider using a lower-boiling point solvent or a different solvent system.

Conclusion

Recrystallization is an indispensable technique for the purification of solid phenylpyridines. By understanding the principles of solubility and carefully selecting the appropriate solvent and technique, researchers can achieve high purity levels essential for downstream applications in drug development and materials science. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for successfully implementing and optimizing recrystallization procedures for this important class of compounds.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Alchemist-chem. (n.d.). Phenylpyridine: Properties, Applications, Safety Data & Supplier Information.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown. (n.d.). Recrystallization1.
  • University of Colorado Boulder. (n.d.). Crystallization.
  • Studylib. (2015, May 20). Crystallization Technique: Organic Chemistry Lab Guide.
  • ChemicalBook. (2025, January 27). 2-Phenylpyridine | 1008-89-5.
  • Jasperse, J. (n.d.). Recrystallization I. Chem 355.
  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • ACS Publications. (2020, February 5). Polymorphism and Host–Guest Chemistry of a Phenylpyridine-Functionalized Zwitterion. Crystal Growth & Design.
  • Unknown. (2021, July 16). Experimental No. (4) Recrystallization.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • ChemicalBook. (n.d.). 2-Phenylpyridine CAS#: 1008-89-5.
  • Unknown. (n.d.). Recrystallization.
  • ACS Publications. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
  • Unknown. (2025, May 11). API Manufacturing: SOP for Recrystallization for API Purification – V 2.0.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Unknown. (2023, September 14). Rapid single crystal growth via guest displacement from host.
  • RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • ResearchGate. (n.d.). Real‐time monitoring of single‐crystal growth, showing the increase in....
  • Wikipedia. (n.d.). 2-Phenylpyridine.
  • MDPI. (n.d.). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine.
  • FooDB. (2010, April 8). Showing Compound 4-Phenylpyridine (FDB011123).
  • MDPI. (n.d.). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications.
  • ResearchGate. (2025, March 9). (PDF) Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand.
  • ResearchGate. (2025, August 5). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals.
  • Sigma-Aldrich. (n.d.). 2-Phenylpyridine 98 1008-89-5.

Sources

Application Note & Protocol: High-Purity Isolation of 3-Methyl-2-phenylpyridine via Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Methyl-2-phenylpyridine is a critical heterocyclic intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3] Its unique structure, featuring a pyridine ring substituted with both methyl and phenyl groups, allows for a diverse range of chemical modifications, making it a valuable building block in drug development and fine chemical synthesis.[1] Given its role as a precursor, achieving high purity is paramount to ensure the integrity and efficacy of the final products.

Silica gel chromatography is a fundamental, widely adopted technique for the purification of synthetic compounds. The principle relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a less polar mobile phase (eluent). This application note provides a comprehensive, field-proven protocol for the purification of this compound. We will delve into the causality behind experimental choices, from method development using Thin-Layer Chromatography (TLC) to a step-by-step guide for flash column chromatography, including critical troubleshooting advice.

Physicochemical Properties & Chromatographic Relevance

Understanding the properties of this compound is essential for designing an effective purification strategy. Its structure imparts a moderate polarity, making it an ideal candidate for normal-phase chromatography on silica gel.

PropertyValueSource
CAS Number 10273-90-2[1][2]
Molecular Formula C₁₂H₁₁N[1][4]
Molecular Weight 169.22 g/mol [1][4]
Appearance Colorless to pale yellow or brown liquid[1][2][5]
Boiling Point ~148°C @ 16 mmHg[1]
LogP 2.81[6]

The presence of the nitrogen atom in the pyridine ring introduces basicity, a crucial factor to consider. Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups. These acidic sites can interact strongly with the basic nitrogen of the pyridine, leading to poor separation, peak tailing, and in some cases, degradation of the target compound.[7][8] This guide will address how to mitigate these effects.

Core Principles: Method Development with TLC

Before committing a crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). The goal is to identify a mobile phase (eluent) that provides a target Retention Factor (Rf) of 0.2 - 0.4 for this compound.[8] This Rf range ensures the compound moves sufficiently through the column for good separation from impurities without eluting too quickly.

Causality of Eluent Selection: A binary solvent system, typically a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is the standard starting point for compounds of moderate polarity.

  • Hexanes (or Heptane): The non-polar "weak" solvent that encourages retention on the polar silica gel.

  • Ethyl Acetate: The "stronger" polar solvent that competes with the analyte for binding sites on the silica, thus moving it up the plate/column.

By varying the ratio of these two solvents, the polarity of the mobile phase is fine-tuned to achieve the desired separation.

Protocol 3.1: TLC Method Development
  • Preparation: Prepare several small beakers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). It is also highly recommended to prepare an identical set of eluents containing 0.5-1% triethylamine (TEA) by volume. TEA is a competing base that deactivates the acidic silanol sites on the silica, preventing the common issue of peak tailing with pyridine compounds.[7][8][9]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compound will absorb UV light.[10] Circle the visible spots.

  • Analysis & Optimization:

    • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the target spot has an Rf < 0.2 (too close to the baseline), the eluent is not polar enough. Increase the proportion of ethyl acetate.[9]

    • If the target spot has an Rf > 0.4 (too close to the solvent front), the eluent is too polar. Decrease the proportion of ethyl acetate.[9]

    • If the spot appears as a streak or "tail," use the corresponding eluent containing TEA. This almost always resolves the issue for basic compounds.[7][9]

Workflow for Purification

The following diagram outlines the logical flow from initial analysis to the final isolated product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Analysis & Isolation TLC_Start Prepare Eluent Systems (Hex/EtOAc +/- TEA) TLC_Run Run TLC Plates TLC_Start->TLC_Run TLC_Analyze Analyze Rf & Spot Shape TLC_Run->TLC_Analyze TLC_Decision Rf = 0.2-0.4? No Tailing? TLC_Analyze->TLC_Decision TLC_Decision->TLC_Start Adjust Polarity Add TEA Col_Prep Pack Silica Gel Column TLC_Decision->Col_Prep Optimized System Found Sample_Load Load Crude Sample (Wet or Dry Loading) Col_Prep->Sample_Load Elute Elute with Optimized Solvent Sample_Load->Elute Collect Collect Fractions Elute->Collect Frac_TLC Analyze Fractions by TLC Collect->Frac_TLC Combine Combine Pure Fractions Frac_TLC->Combine Evap Evaporate Solvent Combine->Evap Final_Product Pure this compound Evap->Final_Product

Caption: Workflow for the purification of this compound.

Protocol: Flash Column Chromatography

This protocol assumes an optimal eluent system has been determined via TLC (Protocol 3.1).

Materials & Equipment
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)[11]

  • Glass chromatography column

  • Optimized eluent (e.g., Hexanes:Ethyl Acetate + 0.5% TEA)

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Procedure
  • Column Preparation:

    • Insert a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. Add a ~1 cm layer of sand.[8]

    • Prepare a slurry of silica gel in the initial, least polar eluent. For example, if your separation eluent is 15% EtOAc in hexanes, make the slurry in 5-10% EtOAc in hexanes.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[12]

    • Carefully add the powdered sample to the top layer of sand in the prepared column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the optimized eluent.

    • Using gentle positive pressure (from a pump or inert gas), begin to push the eluent through the column.

    • Start collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL depending on column size).

    • Maintain a constant flow rate and ensure the solvent level does not run dry.

  • Fraction Analysis and Product Isolation:

    • Using TLC, analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Identify all fractions that contain only the pure target compound (single spot at the correct Rf).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a liquid or oil.[1][2]

Caption: Separation of components on a silica gel column.

Troubleshooting Guide

Even with careful planning, issues can arise. This table provides solutions to common problems encountered during the chromatography of pyridine derivatives.

ProblemProbable Cause(s)Recommended Solution(s)
Streaking / Tailing of Spots Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[7][8]Add a basic modifier like triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0.1-2.0% to the eluent. This deactivates the acidic sites.[9]
Product is Stuck at the Baseline (Rf ≈ 0) The eluent is not polar enough to move the compound.[9]Increase the polarity of the eluent by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Product Runs with Solvent Front (Rf ≈ 1) The eluent is too polar, providing no retention on the silica.[9]Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Product Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.[13][14]1. Deactivate the silica by flushing the packed column with eluent containing 1-2% TEA before loading the sample.[8] 2. Consider using a different stationary phase like neutral or basic alumina.[8]
Poor Separation of Product and Impurity The chosen eluent system does not provide adequate resolution.Re-evaluate the separation on TLC. Try different solvent combinations (e.g., dichloromethane/methanol, diethyl ether/hexanes) to alter the selectivity.[15]
Cracked or Channeled Silica Bed Improper packing of the column or allowing the column to run dry.This is often unrecoverable. The column must be repacked carefully, ensuring the silica bed is always submerged in solvent.

Conclusion

Silica gel chromatography is a powerful and effective method for the purification of this compound when key principles are understood and applied. Successful isolation hinges on methodical development using TLC to identify an optimal eluent system. Critically, for pyridine-containing compounds, mitigating the acidic nature of the silica stationary phase through the addition of a basic modifier like triethylamine is essential for achieving high purity and recovery. The protocols and troubleshooting guide presented here provide a robust framework for researchers to confidently purify this important chemical intermediate.

References

  • Key Properties and Applications of this compound for Synthesis. (n.d.). Google Cloud.
  • CAS 10273-90-2: this compound. (n.d.). CymitQuimica.
  • This compound | C12H11N | CID 66302. (n.d.). PubChem, NIH.
  • This compound. (n.d.). CymitQuimica.
  • This compound | 10273-90-2. (n.d.). ChemicalBook.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI.
  • TLC Troubleshooting with SiliCycle's SiliaPlate. (n.d.). SiliCycle.
  • This compound | SIELC Technologies. (2018). SIELC Technologies.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Chromatographic Purification of Pyridine Derivatives. (n.d.). BenchChem, Technical Support Center.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Purification of 3-Bromo-2-methylpyridine by Column Chromatography. (n.d.). BenchChem, Technical Support Center.
  • Troubleshooting for Thin Layer Chromatography. (2021). SiliCycle.
  • Supporting Information. (n.d.). Wiley-VCH.
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 3-Methyl-4-hydroxypyridine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of 3-Methyl-4-hydroxypyridine in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). 3-Methyl-4-hydroxypyridine and its derivatives are significant in medicinal chemistry and drug development, necessitating a reliable analytical method for their characterization and quantification.[1] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established principles of analytical chemistry and guided by regulatory standards for method validation.[2][3][4]

Introduction

3-Methyl-4-hydroxypyridine, a heterocyclic compound, serves as a crucial building block in the synthesis of various functionalized pyridine derivatives with potential biological activity.[5] Its analysis is pivotal for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. The inherent polarity of 3-Methyl-4-hydroxypyridine presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention.[6] This method overcomes this challenge through the application of Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of polar compounds.[7][8] The high selectivity and sensitivity of tandem mass spectrometry make it the ideal detection technique for quantifying low concentrations of the analyte in complex biological samples.

A key characteristic of 4-hydroxypyridines is the existence of a tautomeric equilibrium between the pyridinol and the pyridone forms, which can be influenced by the solvent environment.[1] This HPLC-MS/MS method is designed to be robust against such tautomerism, providing a reliable quantification of the total amount of 3-Methyl-4-hydroxypyridine present in the sample.

Experimental Workflow Overview

The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s1 Biological Matrix (e.g., Plasma, Urine) s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection & Dilution s3->s4 h1 HILIC Chromatography s4->h1 Injection m1 ESI+ Ionization h1->m1 m2 MRM Detection m1->m2 d1 Peak Integration m2->d1 Data Acquisition d2 Calibration Curve Generation d1->d2 d3 Quantification & Reporting d2->d3

Caption: High-level overview of the analytical workflow.

Materials and Reagents

  • Standards: 3-Methyl-4-hydroxypyridine (Reference Standard), Isotope-labeled internal standard (e.g., 3-Methyl-4-hydroxypyridine-d3)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Sample Preparation: Protein precipitation plates or microcentrifuge tubes, solid-phase extraction (SPE) cartridges (optional, for enhanced cleanup).[9]

Detailed Protocols

Protocol 1: Standard and Sample Preparation

Rationale: A simple protein precipitation method is employed for its efficiency in removing the bulk of macromolecules from biological matrices like plasma and urine.[10][11] For cleaner samples or lower detection limits, solid-phase extraction (SPE) can be considered. The use of an isotope-labeled internal standard is crucial for correcting matrix effects and variations in instrument response.

Procedure:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 3-Methyl-4-hydroxypyridine and its internal standard (IS) in methanol.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: a. To 100 µL of the biological sample (e.g., plasma, urine), add 20 µL of the internal standard working solution (e.g., at 100 ng/mL). b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean vial for analysis. For HILIC, it may be necessary to dilute the supernatant with a high percentage of organic solvent to match the initial mobile phase conditions and ensure good peak shape.

Protocol 2: HPLC-MS/MS Instrument Setup and Analysis

Rationale: A HILIC column is selected for its ability to retain and separate polar analytes like 3-Methyl-4-hydroxypyridine.[7][8] The mobile phase consists of a high percentage of organic solvent with a small amount of aqueous buffer to facilitate the HILIC mechanism. Formic acid and ammonium formate are used as mobile phase additives to improve peak shape and enhance ionization efficiency in positive electrospray ionization (ESI) mode.[12]

Table 1: HPLC Parameters

ParameterValue
HPLC System A high-performance liquid chromatography system capable of binary gradient elution is recommended.
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% A to 40% A over 5 minutes, followed by a 2-minute re-equilibration at 5% A.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 7 minutes

Table 2: Mass Spectrometer Parameters

ParameterValue
Mass Spectrometer A triple quadrupole mass spectrometer is required for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 3-Methyl-4-hydroxypyridine: To be determined by infusion and optimization (Precursor > Product)
Internal Standard: To be determined by infusion and optimization (Precursor > Product)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Collision Energy Optimized for each transition
Dwell Time 100 ms

Note on MRM Transitions: The specific precursor and product ions for 3-Methyl-4-hydroxypyridine and its internal standard must be empirically determined by infusing a standard solution into the mass spectrometer and optimizing the collision energy for the most stable and intense fragment ions. For a related compound, 2-ethyl-6-methyl-3-hydroxypyridine, the transition m/z 138.0 → 123.0 was used, which can serve as a starting point for optimization.[13]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][3][4][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is expected.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS/MS method for the quantitative analysis of 3-Methyl-4-hydroxypyridine in biological matrices. By employing HILIC for chromatographic separation and tandem mass spectrometry for detection, this method offers the necessary sensitivity, specificity, and robustness for demanding research and development applications. The detailed protocols and validation guidelines herein serve as a complete resource for scientists and researchers in the pharmaceutical and life sciences industries.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Quality Guidelines - ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • Optimized selection of liquid chromatography conditions for wide range analysis of natural compounds - PubMed.
  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography - MDPI.
  • Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed.
  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora.
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with - Google.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent.
  • Sample Preparation | Agilent.
  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - Semantic Scholar.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC - NIH.
  • Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry.
  • Bruker Guide to MALDI Sample Preparation.
  • LC/MS/MS Method Package for Primary Metabolites - Shimadzu Scientific Instruments.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methylpyridine

3-Methylpyridine, also known as 3-picoline, is a pivotal heterocyclic organic compound with the chemical formula C₆H₇N. It serves as a critical intermediate in the synthesis of a wide array of valuable products across the pharmaceutical and agrochemical industries. Notably, it is a key precursor for the production of niacin (Vitamin B3) and nicotinamide, essential human nutrients. Its derivatives are also integral to the manufacture of insecticides, such as chlorpyrifos, and various other specialty chemicals. The global demand for 3-methylpyridine necessitates robust, efficient, and safe large-scale synthesis processes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3-methylpyridine. It delves into the prevalent manufacturing routes, offering detailed protocols, mechanistic insights, and critical process parameters. The focus is on providing a practical and scientifically grounded resource that emphasizes both efficiency and safety.

Dominant Industrial Synthesis Routes: A Comparative Overview

The commercial production of 3-methylpyridine is primarily achieved through two major synthetic pathways: the vapor-phase condensation of acrolein with ammonia and the Chichibabin pyridine synthesis using a mixture of acetaldehyde, formaldehyde, and ammonia. The choice between these routes often depends on feedstock availability, desired product purity, and the overall economic viability of the process.

Synthesis from Acrolein and Ammonia

This is currently the most significant industrial method for 3-methylpyridine production. The reaction involves the vapor-phase condensation of acrolein and ammonia over a solid acid catalyst at elevated temperatures.[1]

The reaction proceeds through a complex network of steps on the catalyst surface. While the precise mechanism can vary with the catalyst used, it is generally understood to involve the following key transformations:

  • Michael Addition: Ammonia undergoes a Michael addition to the α,β-unsaturated aldehyde, acrolein, to form 3-aminopropanal.

  • Condensation and Cyclization: The 3-aminopropanal can then react with another molecule of acrolein through a series of condensation and cyclization reactions.

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration and dehydrogenation (aromatization) to form the stable pyridine ring of 3-methylpyridine.

The catalyst, typically a zeolite or a mixed metal oxide on a support like silica or alumina, plays a crucial role in facilitating these steps by providing acidic sites for the condensation and cyclization reactions.[2] The nature and strength of these acid sites can significantly influence the selectivity towards 3-methylpyridine over the main byproduct, pyridine.[2]

G cluster_feed Feed Preparation cluster_reaction Reaction Section cluster_separation Separation & Purification cluster_output Products Acrolein Acrolein Storage Vaporizer Vaporizer Acrolein->Vaporizer Ammonia Ammonia Storage Ammonia->Vaporizer Mixer Gas Mixer Vaporizer->Mixer Reactor Fixed-Bed Catalytic Reactor (350-450°C) Mixer->Reactor Cooler Condenser Reactor->Cooler Separator Gas-Liquid Separator Cooler->Separator Distillation1 Fractional Distillation (Pyridine Removal) Separator->Distillation1 Distillation2 Fractional Distillation (3-Picoline Purification) Distillation1->Distillation2 Crude 3-Picoline Byproduct Pyridine Distillation1->Byproduct Pyridine Fraction Product High-Purity 3-Methylpyridine Distillation2->Product

Sources

synthesis of 2-phenylpyridine derivatives for insecticidal activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Evaluation of 2-Phenylpyridine Derivatives for Novel Insecticidal Applications

Authored by a Senior Application Scientist

The escalating challenge of insecticide resistance in major agricultural pests necessitates the continuous discovery and development of novel chemical entities with unique modes of action.[1][2][3] Among the myriad of heterocyclic compounds, the 2-phenylpyridine scaffold has emerged as a privileged structure in agrochemical research, forming the core of various herbicides, fungicides, and insecticides.[4] Its rigid structure and tunable electronic properties make it an ideal backbone for creating diverse molecular libraries with potent biological activities.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis of 2-phenylpyridine derivatives and robust protocols for evaluating their insecticidal efficacy. We move beyond simple step-by-step instructions to explain the underlying chemical principles and biological rationale, empowering researchers to not only replicate but also innovate upon these methodologies.

Strategic Approaches to the Synthesis of 2-Phenylpyridine Scaffolds

The construction of the 2-phenylpyridine core and its subsequent derivatization are critical to achieving desired insecticidal profiles. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly effective method for forming the C-C bond between the phenyl and pyridine rings.[1][3] This method offers high yields, mild reaction conditions, and excellent functional group tolerance.

Causality and Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential. The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.

  • Ligand: Phosphine ligands (e.g., PPh₃, dppf) are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling A 2-Halopyridine Catalyst Pd(0) Catalyst Base A->Catalyst B Phenylboronic Acid B->Catalyst C 2-Phenylpyridine Derivative Catalyst->C Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Derivatization via Amidation: Building Bioactivity

Once the 2-phenylpyridine core is synthesized, further functionalization is often necessary to enhance insecticidal activity. A common and effective strategy is the introduction of an N-phenylbenzamide moiety, a substructure present in many commercial pesticides.[1] This is typically achieved through a two-step process involving nucleophilic substitution followed by amidation.

Workflow and Rationale:

  • Nucleophilic Aromatic Substitution (SₙAr): An intermediate, such as a substituted phenol, is reacted with a nitro-fluorobenzene derivative. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the phenoxide, displacing the fluoride.

  • Reduction: The nitro group is then reduced to an amine (e.g., using Fe/HCl or catalytic hydrogenation), which serves as the precursor for the amide bond formation.

  • Amidation: The resulting aniline derivative is coupled with a carboxylic acid using a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or by converting the carboxylic acid to a more reactive acyl chloride.

Derivatization_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Suzuki Coupling Product (e.g., 2-(4-hydroxyphenyl)pyridine) B SₙAr Reaction (with Nitro-fluorobenzene) A->B C Nitro Group Reduction (to Aniline) B->C D Amidation Reaction (with Substituted Benzoic Acid) C->D E Final Insecticidal Compound (2-Phenylpyridine Derivative) D->E

Caption: Multi-step derivatization workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including specific characterization checkpoints.

Protocol 2.1: Synthesis of an Intermediate - 2-(4-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine

This protocol details the Suzuki-Miyaura coupling to create a key building block.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • 4-hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (H₂O)

  • Ethyl acetate, Hexane, Saturated NaCl solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.06 eq).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and H₂O in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 85°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1]

Protocol 2.2: Synthesis of a Final Compound - N-(substituted-phenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide

This protocol outlines the multi-step derivatization.[1]

Step A: SₙAr Reaction

  • In a flask, dissolve the product from Protocol 2.1 (1.0 eq) and a substituted 4-fluoro-3-nitrobenzoic acid derivative (1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Heat the reaction to 80°C and stir for 6-8 hours.

  • After cooling, pour the mixture into ice water and acidify with HCl (1M) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the intermediate ether-linked acid.

Step B: Amidation

  • Dissolve the acid from Step A (1.0 eq), a substituted aniline (1.1 eq), and HBTU (1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization.

  • Validation: Obtain ¹H NMR, ¹³C NMR, and HRMS data for the final compound to confirm its identity and purity. The presence of characteristic peaks for the amide proton and the trifluoromethyl group is a key indicator of success.[1]

Protocols for Evaluating Insecticidal Activity

Evaluating the biological activity of newly synthesized compounds is crucial. The following protocols provide standardized methods for assessing insecticidal potency.

Protocol 3.1: Leaf-Dipping Bioassay

This method is effective for testing activity against foliage-feeding insects like the armyworm (Mythimna separata) and aphids (Aphis craccivora).[1][5]

Materials:

  • Synthesized 2-phenylpyridine derivatives

  • Acetone (as a solvent)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Target insects (e.g., 3rd instar larvae of M. separata)

  • Fresh host plant leaves (e.g., cabbage, corn)

  • Petri dishes, filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of desired concentrations (e.g., 500, 250, 100, 50, 10 mg/L) by diluting the stock solution with distilled water containing 0.1% Triton X-100.

  • Controls:

    • Positive Control: A commercial insecticide with a known mode of action (e.g., chlorantraniliprole).[6]

    • Negative Control (Solvent Control): A solution of 0.1% Triton X-100 in water with the same percentage of acetone used in the test solutions.

  • Leaf Treatment: Dip fresh, uniform-sized leaves into the test solution for 10-30 seconds.[5] Allow the leaves to air-dry completely on filter paper.

  • Insect Exposure: Place one treated leaf into a Petri dish lined with moist filter paper. Introduce a set number of insects (e.g., 10 larvae) into each dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, >70% relative humidity, 16:8 L:D photoperiod).

  • Data Collection: Record the number of dead insects at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Calculate the mortality rate for each concentration. If mortality is observed in the negative control, correct the data using Abbott's formula:[7]

    • Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100

  • Replication: Perform each treatment with at least three biological replicates.

Bioassay_Workflow A Prepare Test Solutions (Serial Dilutions) C Treat Leaves (Leaf-Dipping Method) A->C B Prepare Controls (Positive & Negative) B->C D Introduce Insects to Treated Leaves C->D E Incubate Under Controlled Conditions D->E F Record Mortality (24, 48, 72h) E->F G Calculate Corrected Mortality (Abbott's Formula) F->G H Determine LC₅₀/IC₅₀ Values G->H

Caption: Workflow for insecticidal bioassay.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of derivatives allows for the establishment of a Structure-Activity Relationship (SAR), guiding future synthesis efforts.

Table 1: Example of Insecticidal Activity Data for 2-Phenylpyridine Derivatives

Compound IDR¹ SubstituentR² SubstituentMortality (%) against M. separata @ 500 mg/L[1]
5a 2-CH₃, 5-Cl4-H100%
5b 2-CH₃, 4-Cl4-H80%
5d 2-CH₃, 5-Cl4-F100%
5g 2-CH₃, 5-Cl3-CF₃100%
5k 2-CH₃, 5-Cl4-CF₃100%
Control --0%

This table is a representative example based on data structures found in the cited literature.

Interpreting the Data: From the sample data, one could infer that for this series, a chloro-substituent at the 5-position of the aniline ring (R¹) is beneficial for high activity against M. separata. Furthermore, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on the other phenyl ring (R²) appears to maintain or enhance this high level of activity.[1] Such insights are invaluable for designing the next generation of compounds with potentially greater potency or a broader spectrum of activity.

Conclusion

The 2-phenylpyridine scaffold represents a highly promising platform for the development of novel insecticides.[3] By employing robust synthetic strategies such as the Suzuki-Miyaura coupling and targeted derivatization via amidation, researchers can efficiently generate diverse libraries of candidate compounds. The successful application of these molecules hinges on rigorous and standardized biological evaluation. The protocols detailed in this guide provide a solid foundation for both the synthesis and the bio-efficacy testing of these derivatives, paving the way for the discovery of next-generation crop protection agents.

References

  • Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]
  • OUCI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PubMed, 28(4), 1567. [Link]
  • ResearchGate. (n.d.). Overview of the synthesis of the 2-phenylpyridine derivatives.
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed, (144). [Link]
  • ResearchGate. (n.d.). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes | Request PDF.
  • ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF.
  • He, Y., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10. [Link]
  • MDPI. (n.d.). Peer-review of "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus". MDPI. [Link]
  • Semantic Scholar. (n.d.). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. [Link]
  • Wikipedia. (n.d.). 2-Phenylpyridine. [Link]
  • ResearchGate. (n.d.). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety | Request PDF.

Sources

The Strategic Utility of 3-Methyl-2-phenylpyridine in Pharmaceutical Intermediate Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the 2,3-Disubstituted Pyridine Scaffold

In the landscape of modern pharmaceutical development, the pyridine scaffold remains a cornerstone of molecular design, prized for its unique electronic properties and ability to engage with biological targets.[1][2] Among its myriad derivatives, 3-Methyl-2-phenylpyridine stands out as a particularly valuable intermediate. Its structure, featuring a strategically positioned methyl group and a phenyl ring on the pyridine core, offers a versatile platform for constructing complex, biologically active molecules.[3] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate manufacturing, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The inherent reactivity of the this compound core allows for a diverse range of chemical modifications, including electrophilic substitution, nucleophilic addition, and, most notably, metal-catalyzed cross-coupling reactions.[3] This versatility has established it as a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).

Table 1: Physicochemical Properties of this compound [3][4][5][6]

PropertyValue
CAS Number 10273-90-2
Molecular Formula C₁₂H₁₁N
Molecular Weight 169.22 g/mol
Appearance Colorless to light yellow/orange clear liquid
Boiling Point ~148 °C @ 16 mmHg
Density ~1.065 g/cm³
Purity >98.0% (GC)

Part 1: Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is paramount for its application in multi-step pharmaceutical manufacturing. Palladium-catalyzed cross-coupling reactions are the methods of choice, offering high yields and broad functional group tolerance under relatively mild conditions. The selection of a specific methodology often hinges on the availability and cost of starting materials.

Protocol 1.1: Suzuki-Miyaura Coupling for the Synthesis of this compound

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. In this protocol, 2-bromo-3-methylpyridine is coupled with phenylboronic acid. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.

Diagram 1: Suzuki-Miyaura Coupling Workflow

reagents Combine: - 2-Bromo-3-methylpyridine - Phenylboronic Acid - Base (e.g., K₂CO₃) inert_atm Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert_atm->solvent catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) solvent->catalyst reaction Heat and Stir (e.g., 90°C, 12-18h) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-3-methylpyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford this compound.[7]

Protocol 1.2: Negishi and Kumada Couplings as Alternative Synthetic Routes

The Negishi and Kumada couplings offer powerful alternatives to the Suzuki-Miyaura reaction, particularly when organozinc or Grignard reagents are readily available or preferred.

Table 2: Comparison of Cross-Coupling Methods for this compound Synthesis

ReactionOrganometallic ReagentCatalyst (Typical)Base (Typical)Key Advantages
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃High functional group tolerance; stable reagents.[8]
Negishi Phenylzinc halidePd(PPh₃)₄, Ni(acac)₂Not requiredHigh reactivity; couples sp³, sp², and sp carbons.[9][10]
Kumada Phenylmagnesium halideNi(dppe)Cl₂, Pd(dppf)Cl₂Not requiredUtilizes readily available Grignard reagents.[11][12]

Experimental Protocol (General for Negishi Coupling): [7]

  • Preparation of Phenylzinc Reagent: In a flame-dried flask under an inert atmosphere, react bromobenzene with activated zinc dust in anhydrous THF to generate phenylzinc bromide.

  • Coupling Reaction: In a separate flask, dissolve 2-bromo-3-methylpyridine and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Addition: Slowly add the freshly prepared phenylzinc bromide solution (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction and Work-up: Stir the mixture until the starting material is consumed (monitor by TLC or GC-MS). The work-up and purification follow a similar procedure to the Suzuki-Miyaura coupling.

Part 2: Application in the Synthesis of Etoricoxib, a COX-2 Inhibitor

A prime example of the utility of this compound is in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain. The 2-(6-methylpyridin-3-yl) portion of Etoricoxib can be derived from intermediates related to this compound.

Diagram 2: Retrosynthetic Analysis of Etoricoxib

etoricoxib Etoricoxib intermediate1 5-chloro-3-(4-(methylsulfonyl)phenyl)-2-halopyridine etoricoxib->intermediate1 C-C bond formation intermediate2 Organometallic derivative of 6-methyl-3-aminopyridine or related structures etoricoxib->intermediate2 C-C bond formation precursor1 Substituted Pyridine intermediate1->precursor1 precursor2 4-(Methylsulfonyl)phenyl derivative intermediate1->precursor2 precursor3 This compound (or its precursors) intermediate2->precursor3

Caption: Retrosynthetic approach to Etoricoxib highlighting the key bond disconnections.

While various synthetic routes to Etoricoxib exist, a common strategy involves the coupling of a substituted pyridine ring with a 4-(methylsulfonyl)phenyl moiety. The this compound scaffold serves as a foundational structure for the pyridine component of the final drug molecule.

Part 3: Potential Applications in the Synthesis of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs used to treat inflammatory conditions, particularly chronic obstructive pulmonary disease (COPD). Roflumilast is a notable example of a PDE4 inhibitor. The synthesis of Roflumilast and its analogues often involves substituted pyridine intermediates.[13][14][15]

While a direct, large-scale industrial synthesis of a marketed PDE4 inhibitor from this compound is not prominently documented in the reviewed literature, the structural motifs present in many PDE4 inhibitors suggest that this compound is a highly relevant starting point for the synthesis of novel analogues. Its 2,3-disubstituted pattern allows for the introduction of various functional groups that can interact with the active site of the PDE4 enzyme.

For instance, the synthesis of Roflumilast analogues involves the acylation of 3,5-dichloropyridin-4-amine.[16] The development of novel PDE4 inhibitors could involve the use of this compound as a scaffold to explore new chemical space and improve pharmacokinetic profiles.[13]

Part 4: Broader Applications in Medicinal and Agrochemical Chemistry

The utility of this compound extends beyond the aforementioned examples. Its derivatives are being explored in various areas of medicinal chemistry due to the prevalence of the biaryl pyridine motif in biologically active molecules.[17]

Furthermore, the 2-phenylpyridine scaffold is also found in a range of modern agrochemicals, including herbicides, fungicides, and insecticides.[2][17] The ability to perform versatile cross-coupling reactions on the pyridine ring allows for the systematic modification of the molecule to optimize its biological activity against various agricultural pests.

Conclusion

This compound is a versatile and highly valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds. Its utility is primarily derived from its amenability to a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein for the synthesis of this compound via Suzuki-Miyaura, Negishi, and Kumada couplings offer researchers a practical guide to accessing this important building block. Its demonstrated application in the synthesis of the COX-2 inhibitor Etoricoxib, and its potential for the development of novel PDE4 inhibitors and other biologically active molecules, underscore its strategic importance in modern chemical synthesis. As the demand for novel therapeutics and agrochemicals continues to grow, the role of versatile intermediates like this compound is set to expand further.

References

  • Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. PubMed.
  • (PDF) Synthesis and Characterization of Novel Roflumilast Analogues. ResearchGate.
  • Negishi coupling. Wikipedia.
  • Kumada coupling. Wikipedia.
  • Kumada Coupling. Organic Chemistry Portal.
  • Kumada Coupling. NROChemistry.
  • (PDF) Synthesis of An Impurity in Crude Roflumilast. ResearchGate.
  • Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. ResearchGate.
  • This compound. PubChem.
  • Negishi Coupling. Organic Chemistry Portal.
  • This compound | CAS. Matrix Fine Chemicals.
  • US8604064B2 - Process for the preparation of roflumilast. Google Patents.
  • 3-Methylpyridine: Synthesis and Applications. PubMed.
  • CA2763574C - Process for the synthesis of 3-methyl-pyridine. Google Patents.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine. Google Patents.

Sources

Application Notes and Protocols for the 3-Phenylpyridine Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The 3-phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile and foundational framework for the design of novel therapeutic agents.[1][2] Its unique combination of a hydrogen-bond-accepting pyridine ring and a phenyl group capable of hydrophobic and π-stacking interactions allows for high-affinity binding to a multitude of biological targets. This guide provides a comprehensive overview of its applications, supported by detailed experimental protocols and field-proven insights to empower researchers in harnessing its full potential. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, showing significant promise in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases.[1]

Therapeutic Applications in Oncology

The 3-phenylpyridine motif is a cornerstone in the development of modern anticancer agents, primarily through its incorporation into molecules that inhibit key enzymes driving cancer progression.[1][2]

Mechanism of Action: Kinase and Tubulin Inhibition

Derivatives of 3-phenylpyridine have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation and survival.[1] For instance, pyrazolo[3,4-b]pyridine derivatives incorporating the 3-phenylpyridine scaffold have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3] Additionally, the scaffold is found in compounds that inhibit tubulin polymerization. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, mirroring the mechanism of potent natural products like Combretastatin A-4.[1][2]

Diagram 1: General Mechanism of Kinase Inhibition

Kinase_Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling 3PP_Inhibitor 3-Phenylpyridine Kinase Inhibitor 3PP_Inhibitor->Kinase Binds & Blocks ATP Site AD_Multifunctional cluster_targets Therapeutic Targets AD_Pathology Alzheimer's Disease Pathology Abeta Aβ Aggregation AD_Pathology->Abeta Metals Metal Ion Dyshomeostasis AD_Pathology->Metals Oxidative_Stress Oxidative Stress AD_Pathology->Oxidative_Stress H3R H₃ Receptor AD_Pathology->H3R 3PP_Agent 3-Phenylpyridine-based Multifunctional Agent 3PP_Agent->Abeta Inhibits 3PP_Agent->Metals Chelates 3PP_Agent->Oxidative_Stress Scavenges 3PP_Agent->H3R Antagonizes

Sources

Troubleshooting & Optimization

Suzuki Coupling Optimization: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction and seek to optimize its performance for higher yields and purity. As a cornerstone of modern organic synthesis, mastering the Suzuki coupling is essential, yet its intricacies can present significant challenges.[1][2]

This center moves beyond simple protocols, offering a deeper dive into the causality behind experimental choices. We will explore the reaction mechanism as a foundation for troubleshooting, address common failure points with a symptom-based approach, and provide data-driven strategies for advanced optimization.

The Foundation: Understanding the Catalytic Cycle

A firm grasp of the Suzuki coupling mechanism is the most powerful troubleshooting tool. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][5] The reactivity order for the halide is I > Br > OTf >> Cl.[7][8]

  • Transmetalation : The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This crucial step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the ligand exchange on the palladium center.[6][7][9]

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][6]

Visualizing the Core Mechanism

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pdi R¹-Pd(II)L₂-X pd0->pdi Oxidative Addition pdii R¹-Pd(II)L₂-R² pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product R¹-R² pdii->product organohalide R¹-X organohalide->pdi organoboron R²-B(OR)₂ organoboron->pdii base Base (e.g., K₂CO₃) base->pdii Activates Boron Species

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during Suzuki coupling reactions. Identify your primary symptom and explore the potential causes and recommended solutions.

Symptom 1: Low or No Yield of Desired Product

This is the most frequent issue, often stemming from problems with reagents, the catalyst, or reaction conditions.[1][10]

Potential CauseRecommended Troubleshooting Steps & Explanation
Poor Reagent Quality Aryl Halide: Confirm the purity. The reactivity order is I > Br > OTf >> Cl.[8] Aryl chlorides are notoriously less reactive and require specialized, highly active catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][7][11] Boronic Acid/Ester: Boronic acids can degrade over time, especially if electron-deficient.[8] Consider using a fresh batch. For particularly unstable boronic acids (e.g., some heteroaromatics), switching to a more robust boronic ester (pinacol, MIDA) can prevent decomposition before catalysis occurs.[12][13]
Catalyst Inactivity Pd(0) Oxidation: The active Pd(0) species is sensitive to oxygen. Incomplete degassing of solvents and reagents allows oxygen to oxidize Pd(0) to inactive Pd(II), or cause the formation of palladium black.[8][14] Solution: Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert atmosphere throughout the reaction.[10] Ligand Degradation: Phosphine ligands are susceptible to oxidation.[8] Use fresh ligands and store them under an inert atmosphere.
Ineffective Base/Solvent System The choice of base and solvent is interdependent and crucial for activating the boronic acid.[5][9] Weak Bases (e.g., K₂CO₃, K₃PO₄): Often perform well in polar aprotic solvents like DMF or dioxane, sometimes with water as a co-solvent.[5][7] Strong Bases (e.g., NaOH, NaOMe): Typically used in THF or water.[5] Action: If your yield is low, screen a different base/solvent combination. For instance, if K₂CO₃ in DMF/H₂O fails, try K₃PO₄ in dioxane.[9]
Suboptimal Temperature Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C) to drive the reaction forward.[10] However, excessively high temperatures can accelerate catalyst decomposition and side reactions like protodeboronation.[11] Action: If the reaction is sluggish, incrementally increase the temperature. If side products are observed, try lowering the temperature and extending the reaction time.
Symptom 2: Significant Side Product Formation

The appearance of unexpected products points to specific competing reaction pathways.

Side ReactionIdentification & CausePrevention Strategies
Protodeboronation Observation: Your starting boronic acid is consumed, but instead of the coupled product, you isolate the arene (R²-H).[15] Cause: This is the protonolysis of the C-B bond, a major side reaction, especially with electron-deficient or certain heteroaromatic boronic acids.[8][15] It can be catalyzed by the base or trace acid/water.[15][16]1. Use a Milder Base: Switch from strong bases like NaOH to weaker ones like K₃PO₄ or Cs₂CO₃.[16] 2. Use a More Stable Boron Reagent: Convert the boronic acid to a pinacol or MIDA boronate ester. These act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[8][15] 3. Anhydrous Conditions: For particularly sensitive substrates, rigorously dried solvents and reagents can help.
Homocoupling (Glaser Coupling) Observation: Formation of a biaryl product from two molecules of the boronic acid (R²-R²) or the aryl halide (R¹-R¹).[14] Cause: Boronic acid homocoupling is often promoted by the presence of oxygen, which can facilitate a separate Pd-catalyzed oxidative coupling pathway.[3][8][17]1. Rigorous Degassing: This is the most critical factor. Ensure the reaction is completely free of oxygen by thoroughly degassing the solvent and maintaining a strict inert atmosphere.[8][17] 2. Control Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes suppress aryl halide homocoupling.
Dehalogenation Observation: Your starting aryl halide is consumed, but you isolate the corresponding arene (R¹-H).[3] Cause: After oxidative addition, the palladium intermediate can sometimes react with a hydride source in the mixture (e.g., from an amine base or alcoholic solvent) followed by reductive elimination.[3]1. Change the Solvent/Base: Avoid solvents or bases that can easily act as hydride donors if this is a persistent issue. 2. Catalyst/Ligand Choice: Sometimes, the ligand can influence the propensity for this side reaction. Screening different ligands may be necessary.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Suzuki Coupling reagents Check Reagent Quality (Halide, Boronic Acid, Catalyst, Solvent, Base) start->reagents conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->conditions side_products Analyze for Side Products (LCMS, NMR) start->side_products protodeboronation Protodeboronation Detected? (Arene R²-H) side_products->protodeboronation Yes homocoupling Homocoupling Detected? (Biaryl R²-R²) protodeboronation->homocoupling No sol_proto Use Milder Base Use Boronic Ester Lower Temperature protodeboronation->sol_proto no_reaction No Reaction / Stalled? homocoupling->no_reaction No sol_homo Improve Degassing Check Pd(II) Precatalyst Source homocoupling->sol_homo Yes sol_stall Screen Catalyst/Ligand Increase Temperature Screen Base/Solvent no_reaction->sol_stall Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

Q1: My Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) isn't working. Why? A1: Pd(II) sources must be reduced in situ to the active Pd(0) catalyst for the cycle to begin. This reduction can be accomplished by phosphine ligands, an amine base, or by the homocoupling of two boronic acid molecules.[3][18] If this activation step is inefficient, the reaction will fail. Ensure your ligands and other reagents are pure, or consider starting with a dedicated Pd(0) source like Pd(PPh₃)₄.[18]

Q2: How critical is the choice of phosphine ligand? A2: It is extremely critical, especially for challenging substrates. Ligands stabilize the palladium catalyst and modulate its reactivity.[3]

  • Electron-rich, bulky ligands (e.g., biarylphosphines like SPhos, XPhos) accelerate both oxidative addition (especially for aryl chlorides) and reductive elimination, leading to higher catalyst turnover.[2][3]

  • Bidentate ligands (e.g., dppf) can offer greater stability to the catalyst complex.[19] If a standard ligand like PPh₃ fails, screening a panel of more advanced ligands is a standard optimization step.[20][21]

Q3: Can I run the reaction in water? A3: Yes, one of the advantages of the Suzuki coupling is its compatibility with aqueous media, which is beneficial for both safety and environmental reasons.[7][22] Organoboranes and many inorganic bases are water-soluble.[5] Often, a biphasic system (e.g., Toluene/H₂O) or a water-miscible co-solvent (e.g., Dioxane/H₂O) is used.[7][20]

Q4: What role does water play when used as a co-solvent? A4: Water helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄, which is essential for their function in the catalytic cycle. This facilitates the formation of the active boronate species required for transmetalation.[3]

Q5: My reaction works, but the yield is inconsistent. What should I check first? A5: Inconsistent yields often point to a variable that is not being properly controlled. The most common culprit is the exclusion of oxygen.[8] Ensure your degassing procedure is identical every time. The second most common issue is reagent stability; the age and storage conditions of your boronic acid, palladium catalyst, and phosphine ligands can lead to variability.[8]

Standard Experimental Protocol (Starting Point)

This general procedure can be adapted for a wide range of substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid or Ester (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and palladium catalyst.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
  • Suzuki reaction: easy mechanism, application. (2022, August 13). Chemistry Notes. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews. [Link]
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. [Link]
  • Optimization in reaction conditions for Suzuki coupling reactions...
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Protodeboron
  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. [Link]

Sources

Technical Support Center: Challenges in Suzuki Coupling of 2-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the "2-Pyridyl Problem"

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for C-C bond formation in modern synthetic chemistry, especially within pharmaceutical research and development where pyridine-containing biaryls are ubiquitous scaffolds.[1][2] However, researchers often encounter significant challenges when using 2-halopyridines as substrates, a phenomenon frequently dubbed the "2-Pyridyl Problem."

2-Bromo-pyridines are particularly challenging coupling partners.[1] The primary difficulties stem from two main properties of the substrate:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, located at the 2-position, can effectively coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive palladium complexes, thereby sequestering the catalyst from the reaction cycle and leading to low yields or complete reaction failure.[3][4][5]

  • Electronic Effects: The electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, particularly the initial oxidative addition of the palladium(0) catalyst into the C-Br bond, which is often the rate-determining step.[2][6][7]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of Suzuki coupling with 2-bromo-pyridine substrates and achieve successful outcomes in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Product Yield

Q: My Suzuki coupling of 2-bromo-pyridine is giving a very low yield, or it's not working at all. What are the most likely causes and how can I fix it?

A: Low yield is the most common issue and can originate from several sources. The primary culprits are typically catalyst deactivation, inefficient oxidative addition, or competing side reactions.

Core Problem: Catalyst Deactivation by Pyridine Nitrogen The nitrogen atom in 2-bromo-pyridine can act as a ligand for the palladium center, leading to catalyst deactivation.[3][4][5]

  • Solution 1: Employ Bulky, Electron-Rich Ligands. The most effective strategy is to use bulky phosphine ligands that sterically shield the palladium center, preventing the pyridine nitrogen from coordinating. These ligands are also highly electron-rich, which facilitates the oxidative addition step.[3][8]

    • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , and RuPhos are industry standards for these challenging couplings.[3][9] N-heterocyclic carbenes (NHCs) can also be highly effective.[10][11]

    • Causality: The bulkiness of these ligands creates a "pocket" around the palladium atom that is accessible to the C-Br bond but too crowded for the pyridine nitrogen to bind effectively.

  • Solution 2: Use Palladium Pre-catalysts. Modern palladium pre-catalysts, such as the G2, G3, or G4 palladacycles (e.g., XPhos Pd G4), are designed to generate the active Pd(0) species more reliably and efficiently in situ.[12] This can lead to more consistent and reproducible results compared to using separate Pd sources and ligands.[9]

Core Problem: Inefficient Oxidative Addition The C-Br bond in 2-bromo-pyridine can be less reactive than in other aryl bromides, leading to a slow oxidative addition step.[2][3]

  • Solution: Optimize Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[10] Typical temperature ranges are 80-110 °C.[9][13] Monitor for thermal decomposition of your substrates if pushing the temperature higher.

Issue 2: Significant Dehalogenation of Starting Material

Q: I'm observing a significant amount of the de-brominated pyridine byproduct (Ar-H instead of Ar-Ar'). What causes this and how can I suppress it?

A: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[10] This occurs via a palladium-hydride (Pd-H) intermediate.

Mechanism of Dehalogenation A Pd-H species can form from the reaction of the palladium complex with various components in the reaction mixture, such as trace water, amine bases, or alcohol solvents.[10][14] This Pd-H species can then undergo reductive elimination with the 2-pyridyl group to form the undesired dehalogenated product.[14] N-heterocyclic halides are particularly susceptible to this side reaction.[10][15]

  • Solution 1: Optimize the Base. The choice of base is critical. Avoid strong, nucleophilic bases that can generate Pd-H species.

    • Recommended Bases: Weaker inorganic bases are often preferred. Potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , and especially potassium phosphate (K₃PO₄) are excellent choices. K₃PO₄ is often effective in anhydrous conditions, which can further minimize dehalogenation.[16]

    • Causality: These bases are strong enough to facilitate the transmetalation step but are less likely to participate in pathways that generate palladium hydrides compared to bases like hydroxides or alkoxides.

  • Solution 2: Use Anhydrous Solvents. If your reaction tolerates it, using anhydrous solvents can reduce the sources of protons that contribute to the formation of Pd-H species.[3] However, note that a small amount of water is often necessary to dissolve the base and facilitate the transmetalation step.[8][14] A carefully controlled ratio, such as 10:1 dioxane:water, is a common starting point.[17]

  • Solution 3: Protect N-H Groups. If your pyridine substrate contains other N-H functionalities (e.g., pyrroles, indoles), deprotonation by the base can increase the electron density of the ring system and promote dehalogenation. Protecting the N-H group (e.g., with a BOC group) can suppress this side reaction.[10][15]

Issue 3: Boronic Acid Decomposition (Protodeboronation)

Q: My boronic acid seems to be decomposing during the reaction. How can I prevent this?

A: The cleavage of the C-B bond by a proton source (protodeboronation) is a major competing pathway that consumes your nucleophile.[3][5] Heteroaryl boronic acids, in particular, can be unstable.[1][14]

  • Solution 1: Use Boronate Esters or Trifluoroborate Salts. These derivatives are generally more stable than the corresponding boronic acids.[3]

    • Pinacol esters (Bpin) are the most common and can be easily prepared or purchased.[14]

    • Potassium trifluoroborate salts (BF₃K) are highly crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.

  • Solution 2: Optimize Base and Water Content. As with dehalogenation, the choice of base and the amount of water are critical.

    • Excess water and strong bases can accelerate protodeboronation.[5][8] Try using K₃PO₄ or Cs₂CO₃ and minimize the water content in your solvent system.

  • Solution 3: Ensure Thorough Degassing. Oxygen can promote the homocoupling of boronic acids, another decomposition pathway.[3][14] Ensure your reaction mixture and solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[10][17]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction and highlights the key challenge posed by 2-bromo-pyridine.

Suzuki_Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) oa_complex trans-ArPd(II)(Br)L₂ pd0->oa_complex Oxidative Addition deactivation Inactive [Pd(Py)L₂] Complex pd0->deactivation Catalyst Inhibition transmetal_complex ArPd(II)(Ar')L₂ oa_complex->transmetal_complex Transmetalation product Ar-Ar' (Product) transmetal_complex->product re_entry transmetal_complex->re_entry Reductive Elimination aryl_halide 2-Bromo-Pyridine (Ar-Br) aryl_halide->pd0 boronic_acid Ar'-B(OR)₂ + Base boronic_acid->oa_complex

Caption: Suzuki Cycle with 2-Bromo-Pyridine Inhibition Pathway.

Troubleshooting Workflow for Low Yields

Use this decision tree to diagnose and solve low-yield issues in your Suzuki coupling reaction.

Troubleshooting_Workflow cluster_caption decision decision action action start Start: Low Yield decision1 Major Component? start->decision1 Analyze Crude Reaction by LCMS/NMR sm_remaining sm_remaining decision1->sm_remaining Starting Material (2-Bromo-Pyridine) dehalogenation dehalogenation decision1->dehalogenation Dehalogenated Pyridine homocoupling homocoupling decision1->homocoupling Boronic Acid Homocoupling action1 Problem: Inactive Catalyst or Slow Oxidative Addition Solution: 1. Switch to bulky ligand (SPhos, XPhos). 2. Use a modern pre-catalyst (e.g., G3/G4). 3. Increase reaction temperature. sm_remaining->action1 action2 Problem: Pd-H Formation Solution: 1. Switch base to K₃PO₄ or Cs₂CO₃. 2. Use anhydrous solvent system. 3. Screen different ligands. dehalogenation->action2 action3 Problem: Protodeboronation or Presence of Oxygen Solution: 1. Use boronate ester (Bpin) or BF₃K salt. 2. Ensure rigorous degassing. 3. Optimize base (use K₃PO₄). homocoupling->action3

Caption: A logical workflow for troubleshooting low yields.

Recommended Catalyst Systems & Conditions

The table below summarizes experimentally validated conditions for the Suzuki coupling of 2-bromo-pyridine derivatives. Note that yields are highly dependent on the specific coupling partners and require optimization.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O80-10070-85[13][18]
Pd(OAc)₂ / SPhosK₃PO₄Toluene or Dioxane80-11085-95+[9][13]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene80-110High[9]
Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Dioxane / H₂O80-10070-85[13]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 2-bromo-pyridine with an arylboronic acid. Always perform reactions under an inert atmosphere (Argon or Nitrogen).

Materials:

  • 2-Bromo-pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) OR Pd Source/Ligand (e.g., Pd(OAc)₂ / SPhos, 1-3 mol% Pd, 2-6 mol% Ligand)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromo-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).[4][9]

  • Catalyst Addition: If working in a glovebox, add the palladium pre-catalyst at this stage. If not, seal the flask and proceed to the next step before adding the catalyst under a positive pressure of inert gas.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4][10]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe to achieve a concentration of 0.1–0.5 M with respect to the 2-bromo-pyridine.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Frequently Asked Questions (FAQs)

Q1: Is 2-chloro-pyridine a better substrate than 2-bromo-pyridine? A: Generally, no. The carbon-chlorine (C-Cl) bond is significantly stronger than the carbon-bromine (C-Br) bond, making the oxidative addition step even more difficult for 2-chloro-pyridines.[2][5] While 2-chloro-pyridines are often cheaper, they typically require more active (and expensive) catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields to their bromo-counterparts.[2]

Q2: Can I run this reaction open to the air? A: It is strongly discouraged. While some Suzuki protocols are described as "aerobically stable," the presence of oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition, resulting in lower yields and inconsistent results. Rigorous exclusion of oxygen is crucial for reproducibility, especially for challenging substrates.[10]

Q3: My boronic acid is old. Could that be the problem? A: Yes. Boronic acids, especially heteroaryl boronic acids, can degrade over time, often forming anhydride "boroxine" species upon dehydration or decomposing via protodeboronation.[19] It is always best to use a fresh, high-quality boronic acid or to check the quality of an older batch by NMR before use. If in doubt, using the corresponding pinacol boronate ester is a more robust alternative.[3][14]

Q4: What is the role of water in the reaction? A: The role of water is multifaceted. It is often required to dissolve the inorganic base (like K₂CO₃ or K₃PO₄). The resulting hydroxide or carbonate ions are believed to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the transmetalation step.[18][20] However, excess water can promote protodeboronation and other side reactions.[8] Therefore, the amount of water is a critical parameter to optimize.

Q5: What if steric hindrance is a problem on my substrates? A: If either the 2-bromo-pyridine or the boronic acid has bulky ortho-substituents, steric hindrance can slow down both the oxidative addition and reductive elimination steps.[21] In these cases, using ligands with a larger "bite angle" (like XantPhos) or highly active, bulky monodentate ligands (like tBu₃P or the Buchwald ligands) can be beneficial.[16][22][23] These ligands can promote the necessary geometric changes at the palladium center to accommodate sterically demanding substrates.

References

  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Benchchem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Struggling with Suzuki Reaction. Reddit.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.

Sources

Technical Support Center: Minimizing Byproduct Formation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, achieving high yields and purity can be challenging due to the formation of various byproducts.[3] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and minimize these undesired side reactions, ensuring the robustness and efficiency of your synthetic routes.

Understanding the Landscape of Suzuki-Miyaura Side Reactions

Before delving into troubleshooting, it's crucial to understand the common culprits that diminish the yield of your desired cross-coupled product. The primary side reactions include protodeboronation, homocoupling, and dehalogenation. Each has distinct mechanistic origins and, therefore, requires specific strategies for mitigation.

The Suzuki-Miyaura Catalytic Cycle and Points of Byproduct Formation

The desired reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] However, at various stages, competing reactions can lead to the formation of byproducts.

Suzuki-Miyaura Catalytic Cycle and Byproducts cluster_cycle Desired Catalytic Cycle cluster_byproducts Byproduct Formation Pathways Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)₂ + Base) Ar-H Ar-H (Dehalogenation) ArPd(II)(X)L2->Ar-H Hydride Source Ar-Ar' Ar-Ar' (Desired Product) ArPd(II)(Ar')L2->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination Ar'-H Ar'-H (Protodeboronation) Ar'-Ar' Ar'-Ar' (Homocoupling) Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Ar'-H H₂O / H⁺ Ar'-B(OR)2->Ar'-Ar' O₂ / Pd(II)

Caption: The Suzuki-Miyaura cycle and key byproduct pathways.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you identify the likely cause of byproduct formation based on your experimental observations and provides targeted solutions.

Issue 1: Significant Formation of Protodeboronated Byproduct (Ar'-H)

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the boronic acid.[5][6] This is often a major side reaction, especially with electron-deficient or heteroaromatic boronic acids.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protodeboronation?

A1: The main culprits are typically excess water, high temperatures, and harsh basic conditions.[9][10] The reaction pH is a critical factor in the mechanism of protodeboronation.[6]

Q2: My boronic acid is known to be unstable. What can I do?

A2: For notoriously unstable boronic acids, such as 2-pyridine boronic acid, consider using more stable derivatives like MIDA boronates or organotrifluoroborates.[6] These reagents employ a "slow-release" strategy, maintaining a low concentration of the free boronic acid in the reaction mixture and minimizing degradation.[6][11]

Troubleshooting & Optimization Strategies
Potential Cause Troubleshooting Strategy Underlying Rationale
Excess Water/Protic Solvent Use anhydrous and degassed solvents.[7] If an aqueous system is necessary, minimize the water content and consider a biphasic system.Water can act as a proton source, leading to the cleavage of the C-B bond.[9]
High Reaction Temperature Screen a range of lower temperatures (e.g., 60-90 °C).[10]Elevated temperatures can accelerate the rate of protodeboronation.[9]
Inappropriate Base Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[12] Avoid strong bases like NaOH or KOH if protodeboronation is significant.[13]Strong bases can promote the hydrolysis of the boronic acid. The choice of base can significantly impact the reaction's outcome.[13][14]
Slow Catalytic Turnover Increase catalyst loading slightly or use a more active catalyst system (e.g., Buchwald precatalysts).[15]If the desired cross-coupling is slow, the boronic acid has more time to decompose. Efficient catalysts can outcompete the protodeboronation pathway.[6]
Experimental Protocol: Minimizing Protodeboronation with a Sensitive Boronic Acid
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid ester (e.g., pinacol ester, 1.2–1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5][16]

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas like argon or nitrogen (repeat this cycle three times).[7]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 2-MeTHF or CPME).[9][15] Finally, add the palladium catalyst (e.g., a G3 Buchwald precatalyst, 0.5–2 mol%).[5]

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) with vigorous stirring.[15]

  • Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS.[7][16] Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[7][16]

Issue 2: Prominent Homocoupling of Boronic Acid (Ar'-Ar')

Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction that reduces the yield of the desired product and complicates purification.[17][18]

Frequently Asked Questions (FAQs)

Q1: What reaction conditions favor homocoupling?

A1: The presence of oxygen is a major contributor to homocoupling.[18][19][20] It is believed that oxygen can facilitate a Pd(II)-mediated pathway for this side reaction.[19] Additionally, certain catalyst systems and slow transmetalation can also lead to increased homocoupling.[12]

Q2: I'm using a Pd(II) precatalyst. Could this be the problem?

A2: Yes, if the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species is not efficient, the remaining Pd(II) can promote homocoupling.[12]

Troubleshooting & Optimization Strategies

Potential Cause Troubleshooting Strategy Underlying Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture.[18] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a stoichiometric homocoupling reaction with the boronic acid.[19]
Pd(II) Precatalyst Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄).[12] Alternatively, the addition of a mild reducing agent like potassium formate can help suppress homocoupling.[19]This minimizes the concentration of Pd(II) species that can lead to the undesired homocoupling pathway.[12][19]
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[12]These ligands promote the desired reductive elimination step of the catalytic cycle and can disfavor the side reactions leading to homocoupling.[4][8]
Slow Transmetalation Ensure the chosen base is effective for your specific boronic acid. For sterically hindered substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary.[12][21]If transmetalation is slow, the concentration of the Ar-Pd(II)-X intermediate increases, providing more opportunity for side reactions.

graph "Homocoupling Mitigation Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="High Homocoupling Observed"]; B[label="Check Reaction Atmosphere"]; C [label="Is the system rigorously deoxygenated?"]; D [label="Improve Degassing Protocol\n(e.g., freeze-pump-thaw)"]; E [label="Evaluate Catalyst System"]; F [label="Using Pd(II) precatalyst?"]; G [label="Switch to Pd(0) source or add mild reducing agent"]; H [label="Optimize Ligand/Base"]; I[label="Are ligand and base optimal for transmetalation?"]; J [label="Screen bulky ligands and stronger bases"]; K [label="Homocoupling Minimized", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D [label="No"]; C -> E [label="Yes"]; D -> E; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; G -> H; H -> I; I -> J [label="No"]; I -> K [label="Yes"]; J -> K; }

Caption: A workflow for troubleshooting boronic acid homocoupling.

Issue 3: Dehalogenation of the Aryl Halide (Ar-H)

Dehalogenation of the aryl halide starting material is another yield-reducing side reaction where the halogen is replaced by a hydrogen atom.[8][22]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of the hydride that causes dehalogenation?

A1: The hydride can originate from several sources, including the solvent (especially alcohols), the base (e.g., alkoxides), or even from the phosphine ligand or boronic acid under certain conditions.[8][22]

Q2: Does the choice of halide (I, Br, Cl) matter?

A2: Yes, the propensity for dehalogenation can be influenced by the halide. Aryl iodides, while more reactive in oxidative addition, are often more prone to dehalogenation than aryl bromides.[22] Aryl chlorides are generally less susceptible but require more active catalyst systems.[7][22]

Troubleshooting & Optimization Strategies
Potential Cause Troubleshooting Strategy Underlying Rationale
Hydride Source from Solvent/Base Avoid protic solvents like alcohols.[22] Use non-hydridic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) instead of alkoxides.[22]This eliminates potential sources of hydride that can intercept the Ar-Pd(II)-X intermediate and lead to dehalogenation via reductive elimination.[8]
High Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can promote side reactions, including dehalogenation. Lowering the temperature can improve selectivity for the desired cross-coupling.[22]
Catalyst System Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation by accelerating the desired catalytic steps.[22]The ligand's electronic and steric properties influence the relative rates of cross-coupling versus dehalogenation.[22]
Substrates with Acidic Protons If your substrate has an acidic proton (e.g., unprotected indoles or pyrroles), consider protecting it.Acidic protons can interfere with the catalytic cycle and promote side reactions.[22]

Conclusion: A Systematic Approach to a Cleaner Reaction

Minimizing byproduct formation in Suzuki-Miyaura coupling is a multifactorial challenge that requires a systematic and informed approach to optimization.[3] By understanding the mechanistic origins of common side reactions such as protodeboronation, homocoupling, and dehalogenation, researchers can make rational adjustments to their reaction conditions. Key parameters to consider are the purity and stability of the boronic acid, the choice of catalyst, ligand, base, and solvent, and the rigorous exclusion of oxygen and water. This guide provides a framework for troubleshooting these issues, enabling the development of more robust, efficient, and scalable synthetic processes in academic and industrial settings.

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • American Chemical Society. (2022). A basic switch leads to big changes in Suzuki coupling. ACS Publications.
  • Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. ACS Publications.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Wikipedia. (n.d.). Protodeboronation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. ResearchGate.
  • Inamdar, G. (2018). Response to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Aroua, S., et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. ArODES.
  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Reddit. (2024). For the pro's (Suzuki).
  • Riddell, S. M., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. NIH.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). A Review on Palladium Catalyzed Coupling Reactions.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
  • ACS Omega. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications.
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting catalyst deactivation in pyridine synthesis. This resource is structured to offer not only solutions but also the underlying scientific principles to empower your experimental choices.

This guide provides in-depth troubleshooting for common issues related to catalyst deactivation during pyridine synthesis, a critical process in the production of many pharmaceuticals and agrochemicals. We will explore the primary mechanisms of deactivation – poisoning, coking, and sintering – and provide actionable protocols for diagnosis and catalyst regeneration.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your pyridine synthesis experiments.

Issue 1: Sudden and Rapid Loss of Catalyst Activity

A sharp, unexpected drop in pyridine yield often points to catalyst poisoning.

  • Probable Cause: Catalyst Poisoning Catalyst poisoning occurs when impurities in the feedstock or reaction environment chemically bond to the active sites of the catalyst, rendering them inactive.[1][2][3] This is a common issue in gas-phase reactions where trace contaminants can have a significant impact.[4]

  • Diagnostic Steps:

    • Feedstock Analysis: Immediately analyze your feedstock (e.g., acetaldehyde, formaldehyde, ammonia) for common catalyst poisons.[5] Key poisons to look for include sulfur compounds (H₂S), halides, and heavy metals.[1][6][7]

    • In-situ Reaction Monitoring: If your reactor setup allows, use online analytical techniques like mass spectrometry to detect any unusual components in the gas stream.

  • Solutions:

    • Feedstock Purification: Implement a purification step for your reactants. This could involve passing the feedstock through a guard bed containing adsorbents specific to the identified poisons.

    • Catalyst Regeneration (If Applicable): For certain types of poisoning, regeneration may be possible. For example, some sulfur poisoning can be reversed by treating the catalyst with steam at high temperatures.[5] However, many poisons cause irreversible deactivation, necessitating catalyst replacement.[1][8]

Issue 2: Gradual and Steady Decline in Pyridine Yield

A slow, continuous decrease in catalyst performance over time is a classic symptom of coking or fouling.

  • Probable Cause: Coking/Fouling Coke, a carbonaceous deposit, can form on the catalyst surface and within its pores, blocking access to active sites.[5][6][9] This is a prevalent issue with zeolite catalysts like HZSM-5, which are commonly used in pyridine synthesis.[10] The formation of coke can be exacerbated by suboptimal reaction conditions.[11]

  • Diagnostic Steps:

    • Temperature-Programmed Oxidation (TPO): A TPO analysis of a spent catalyst sample is the most definitive way to confirm and quantify coke deposition.[5] This technique involves heating the catalyst in a controlled oxidizing atmosphere and measuring the amount of CO₂ produced.

    • Visual Inspection: In some cases, a visual inspection of the spent catalyst may reveal a darkening or blackening due to coke formation.

  • Solutions:

    • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant ratios can help minimize the rate of coke formation.[5]

    • Catalyst Regeneration: Coking is often a reversible deactivation mechanism.[9] A carefully controlled regeneration process involving the combustion of coke in a diluted air stream can restore catalyst activity.[5]

Issue 3: Increased Reactor Pressure Drop and Decreased Flow Rate

A noticeable increase in the pressure drop across the catalyst bed is a strong indicator of physical blockage.

  • Probable Cause: Severe Coking and/or Catalyst Attrition Excessive coke formation can physically block the catalyst pores and the void spaces within the reactor bed.[5] Additionally, the catalyst particles themselves can break down over time (attrition), leading to the formation of fine particles that impede gas flow.[5]

  • Diagnostic Steps:

    • Reactor Temperature Profile: An uneven temperature profile across the reactor bed can suggest channeling, which is often caused by blockages.[5]

    • Catalyst Particle Size Analysis: After unloading the reactor, a particle size analysis of the spent catalyst can reveal if attrition has occurred.

  • Solutions:

    • Catalyst Regeneration: If coking is the primary cause, a regeneration cycle should be performed.

    • Catalyst Inspection and Replacement: If catalyst attrition is significant, the catalyst bed will need to be replaced. Consider using a more mechanically robust catalyst formulation for future experiments.

Issue 4: Changes in Product Selectivity

A shift in the distribution of pyridine and its derivatives (e.g., picolines) can indicate a change in the nature of the active sites.

  • Probable Cause: Sintering/Thermal Degradation At high reaction temperatures, the small crystallites of the active metal on a supported catalyst can migrate and agglomerate into larger particles, a process known as sintering.[12][13] This leads to a decrease in the active surface area and can alter the catalyst's selectivity.[12][13] For zeolite catalysts, high temperatures can also lead to structural changes and a loss of acid sites.[14][15]

  • Diagnostic Steps:

    • X-ray Diffraction (XRD): XRD analysis can be used to determine the crystallite size of the active metal. An increase in crystallite size compared to the fresh catalyst is a clear indication of sintering.[16]

    • Chemisorption Analysis: Techniques like pulse chemisorption can measure the active metal surface area. A decrease in this area points to sintering.[16]

    • Ammonia Temperature-Programmed Desorption (NH₃-TPD): For zeolite catalysts, NH₃-TPD can be used to quantify the number and strength of acid sites.[14] A loss of acidity suggests thermal degradation.

  • Solutions:

    • Optimize Reaction Temperature: Ensure the reaction is carried out within the recommended temperature range for the catalyst. Even brief temperature excursions can cause irreversible sintering.[13]

    • Catalyst Selection: If high temperatures are unavoidable, consider using a catalyst with higher thermal stability.[13]

    • Catalyst Replacement: Sintering is generally an irreversible process, and the catalyst will likely need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in pyridine synthesis?

A1: The three primary mechanisms are:

  • Poisoning: Chemical deactivation of active sites by impurities in the feedstock.[2][6]

  • Coking/Fouling: Physical blockage of active sites and pores by carbonaceous deposits.[6][9]

  • Sintering/Thermal Degradation: Loss of active surface area due to the agglomeration of metal particles at high temperatures.[6][12][13]

Q2: How can I prevent catalyst deactivation?

A2: Proactive measures are key to extending catalyst life. These include:

  • High-Purity Reactants: Using high-quality feedstock is the first line of defense against poisoning.[17]

  • Optimized Operating Conditions: Maintaining optimal temperature, pressure, and reactant ratios can minimize coking and sintering.[17]

  • Proper Reactor Design: Ensuring uniform flow and temperature distribution in the reactor can prevent localized "hot spots" that accelerate deactivation.

Q3: Is it always possible to regenerate a deactivated catalyst?

A3: Not always. Deactivation by coking is often reversible through controlled oxidation.[5][9] Some forms of poisoning can also be reversed. However, deactivation by sintering or severe poisoning is typically irreversible, requiring catalyst replacement.[1][8]

Q4: What are the most common catalysts used in industrial pyridine synthesis?

A4: Zeolite catalysts, particularly those of the ZSM-5 type, are widely used for the gas-phase synthesis of pyridine from acetaldehyde, formaldehyde, and ammonia due to their shape selectivity and acidity.[18][19]

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Analysis

  • Sample Preparation: A known weight of the spent catalyst is placed in a quartz reactor tube.

  • Inert Gas Purge: The sample is heated to a low temperature (e.g., 100-150°C) under a flow of an inert gas (e.g., He or N₂) to remove any adsorbed water and volatile compounds.

  • Oxidation Ramp: The gas flow is switched to a dilute oxygen mixture (e.g., 5% O₂ in He). The temperature is then ramped up at a controlled rate (e.g., 10°C/min).

  • Detection: The effluent gas is passed through a detector, typically a mass spectrometer or a thermal conductivity detector (TCD), to continuously measure the concentration of CO₂ produced from the combustion of coke.

  • Data Analysis: The amount of coke on the catalyst is quantified by integrating the CO₂ signal over time.

Protocol 2: Catalyst Regeneration by Controlled Coke Combustion

  • Inert Purge: The deactivated catalyst bed in the reactor is purged with an inert gas (e.g., nitrogen) to remove any residual reactants.

  • Low-Temperature Oxidation: A dilute stream of air in nitrogen (e.g., 1-2% air) is introduced at a relatively low temperature (e.g., 350-400°C) to initiate a slow and controlled combustion of the coke.

  • Temperature Monitoring: The temperature of the catalyst bed is carefully monitored to avoid excessive exotherms that could cause thermal damage (sintering) to the catalyst.

  • Complete Combustion: The temperature is gradually increased to ensure the complete removal of all carbonaceous deposits.

  • Final Purge: Once the regeneration is complete (indicated by the cessation of CO₂ production), the reactor is purged again with an inert gas before reintroducing the reactants.

Data Presentation

Table 1: Common Catalyst Poisons in Pyridine Synthesis and Their Sources

PoisonCommon SourceDeactivation Mechanism
Sulfur Compounds (e.g., H₂S)Contaminated feedstockChemical bonding to active sites[6]
Halogen CompoundsImpurities in raw materialsStrong adsorption on active sites[1]
Heavy Metals (e.g., Pb, Hg)Equipment corrosion, feedstock impuritiesIrreversible chemical reaction with active sites[6]
Carbon Monoxide (CO)Incomplete combustion, side reactionsStrong chemisorption on metal sites[1][3]

Visualization

Diagram 1: Catalyst Deactivation Mechanisms

DeactivationMechanisms cluster_poisoning Poisoning cluster_coking Coking/Fouling cluster_sintering Sintering Poison Poison Molecule ActiveSite_P Active Site Poison->ActiveSite_P Chemical Bonding Coke Coke Deposit ActiveSite_C Active Site Coke->ActiveSite_C Blockage Pore Catalyst Pore Coke->Pore Blockage SmallCrystals Small Crystallites LargeCrystal Large Crystallite SmallCrystals->LargeCrystal High Temperature Agglomeration

Caption: The three primary mechanisms of catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

TroubleshootingWorkflow Start Decreased Pyridine Yield RateOfDecline Assess Rate of Deactivation Start->RateOfDecline SuddenDrop Sudden/Rapid Drop RateOfDecline->SuddenDrop Rapid GradualDecline Gradual/Steady Decline RateOfDecline->GradualDecline Gradual Poisoning Suspect Poisoning SuddenDrop->Poisoning CheckPressure Check Reactor Pressure Drop GradualDecline->CheckPressure IncreasedPressure Increased CheckPressure->IncreasedPressure Increased StablePressure Stable CheckPressure->StablePressure Stable AnalyzeFeed Analyze Feedstock Poisoning->AnalyzeFeed Coking Suspect Coking TPO Perform TPO Coking->TPO Sintering Suspect Sintering/ Thermal Degradation XRD Perform XRD/ Chemisorption Sintering->XRD IncreasedPressure->Coking StablePressure->Sintering

Sources

improving solubility of starting materials in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with starting material solubility—a common and often critical hurdle in pyridine ring formation. Instead of a rigid manual, this center functions as a direct line to an experienced application scientist, offering solutions, the underlying principles behind them, and validated protocols to guide your experimental work.

Section 1: The Solubility Challenge with Pyridine

Pyridine is a uniquely versatile yet complex solvent. Its polar, aprotic, and basic nature makes it an active participant in many reactions, not just an inert medium.[1][2] This dual role is often the source of solubility issues.

Q1: I'm starting a Hantzsch synthesis, and one of my starting materials won't dissolve in pyridine. Why is this happening?

Answer: This is a classic challenge in multi-component reactions like the Hantzsch synthesis.[3][4][5][6] The issue typically stems from a mismatch in polarity between your starting material and the pyridine solvent. Pyridine is a polar solvent, but it may not be sufficient to dissolve two common classes of reactants:

  • Highly Non-Polar Compounds: If your aldehyde or β-keto ester has long alkyl chains or large, non-polar aromatic groups, its "like dissolves like" preference is for a non-polar environment. Pyridine, while miscible with many organic solvents, may not adequately solvate these hydrophobic regions on its own.[1]

  • Ionic Salts: The nitrogen source in a Hantzsch synthesis is often an ammonium salt (e.g., ammonium acetate).[5] More broadly, if you are using a reactant that is an amine hydrochloride or another salt, it will have very low solubility in purely organic solvents.[7][8][9] Ionic compounds require highly polar, often protic, solvents to break apart their crystal lattice, and pyridine alone is often insufficient.

Understanding which of these two categories your starting material falls into is the first step in troubleshooting.

Section 2: Troubleshooting Guide & Validated Protocols

Here we address specific, common solubility problems with direct, actionable solutions.

Problem A: My non-polar starting material is insoluble and has formed an oil or a thick slurry.

This scenario is common when a key starting material, such as a substituted benzaldehyde, is too hydrophobic to dissolve completely in neat pyridine. The goal is to modify the solvent system to better match the solute's polarity without disrupting the reaction.

Solution: Introduce a Non-Polar Co-Solvent.

Causality: By adding a non-polar, aprotic co-solvent, you create a mixed-solvent system with a lower overall polarity. This new environment can better solvate the hydrophobic regions of your starting material, bringing it into solution. Toluene is an excellent first choice because it is completely miscible with pyridine, is non-reactive, and can be easily removed later.[10][11][12]

SolventFormulaBoiling Point (°C)Dipole Moment (D)Key Feature
Toluene C₇H₈110.60.36Excellent for azeotropic removal of pyridine during workup.[10][13]
Xylene C₈H₁₀~140~0.5Higher boiling point allows for higher reaction temperatures.
Dioxane C₄H₈O₂101.10.4A polar ether that can help bridge solubility gaps.
Chloroform CHCl₃61.71.04Good solvent for many organics, but use with caution due to reactivity.

Data compiled from various sources.[13][14]

  • Setup: In separate small vials, add a representative amount of your insoluble starting material.

  • Solvent Addition: To each vial, add pyridine. Then, to each vial except the control, add a different co-solvent (Toluene, Xylene, Dioxane) in varying ratios (e.g., 4:1, 2:1, 1:1 Pyridine:Co-solvent).

  • Observation: Stir or gently warm each vial to determine which solvent system provides the best solubility.

  • Reaction Test: Run a small-scale test reaction using the most promising co-solvent system. Monitor the reaction progress by TLC against the control (neat pyridine) to ensure the co-solvent does not negatively impact the reaction rate or outcome.

Problem B: My amine hydrochloride salt is completely insoluble.

Amine salts are crystalline and ionic, making them notoriously insoluble in most organic solvents, including pyridine.[7][8][15] For the amine to participate in the reaction, it must be neutralized to its more soluble "free base" form.

Solution: In-Situ Free-Basing.

Causality: An amine salt like R-NH₃⁺Cl⁻ can be deprotonated by a stronger, non-nucleophilic base. Pyridine itself is a base and can serve this function. If pyridine is not a strong enough base, an auxiliary base like triethylamine (TEA) can be added. The deprotonation removes the ionic charge, converting the salt into a neutral organic molecule, which is significantly more soluble in the organic reaction medium. The byproduct is a pyridinium salt or triethylammonium salt, which often precipitates but is generally inert.[7][16]

  • Reagent Setup: To your reaction flask, add the amine hydrochloride salt and the pyridine solvent.

  • Base Addition: Add a slight excess (1.1 to 1.5 equivalents) of a suitable base.

    • Option 1 (Pyridine as Base): If pyridine is intended to be both the solvent and the base, ensure it is in stoichiometric excess relative to the amine salt.

    • Option 2 (Auxiliary Base): If a stronger base is needed, add triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. You may observe the solid amine salt being replaced by a different solid (the ammonium salt byproduct).

  • Confirmation (Optional): To confirm free-basing, you can take a small aliquot, filter it, and analyze the filtrate by TLC or ¹H NMR to see the signals corresponding to the free amine.

  • Proceed with Reaction: Once the free-basing is complete, proceed with the addition of your other reagents to the reaction mixture.

Problem C: My reaction is a thick, un-stirrable slurry.

Even with co-solvents, complete solubility may not be achievable. The goal then shifts from achieving a homogenous solution to managing a heterogeneous slurry effectively to ensure proper mixing and reaction.[17][18]

Solution 1: High Dilution.

Causality: Increasing the total volume of the solvent can physically separate the solid particles, making the mixture less viscous and easier to stir. This ensures that reagents in the liquid phase have better access to the surface of the solid particles. However, this can slow down reaction rates due to lower concentrations.

Solution 2: Slow Addition / Slurry Dosing.

Causality: Rather than adding an insoluble solid all at once, adding it portion-wise or as a pre-mixed slurry in a separate solvent allows the reaction to consume the material as it is introduced. This keeps the instantaneous concentration of suspended solids low, maintaining a stirrable consistency.

Section 3: Visual Workflow & Advanced FAQs

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process when encountering a solubility issue.

Solubility_Troubleshooting start Insoluble Starting Material in Pyridine is_salt Is the material an ionic salt (e.g., R-NH3+Cl-)? start->is_salt is_nonpolar Is the material highly non-polar / hydrophobic? is_salt->is_nonpolar  No free_base ACTION: Perform in-situ free-basing (Protocol 2.2) is_salt->free_base  Yes cosolvent ACTION: Use a non-polar co-solvent like Toluene (Protocol 2.1) is_nonpolar->cosolvent  Yes polar_cosolvent ACTION: Consider a polar aprotic co-solvent (DMF, DMSO). Use with caution. is_nonpolar->polar_cosolvent  No (Material is polar but not a salt) slurry Is the mixture still a thick slurry? free_base->slurry cosolvent->slurry polar_cosolvent->slurry manage_slurry ACTION: Increase dilution or use slow addition / slurry dosing. slurry->manage_slurry  Yes end_soluble Proceed with Reaction (Homogeneous) slurry->end_soluble  No end_slurry Proceed with Reaction (Heterogeneous) manage_slurry->end_slurry

Sources

optimizing reaction time and temperature for 3-Methyl-2-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyl-2-phenylpyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. The synthesis, primarily achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, requires careful control of multiple parameters to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The Suzuki-Miyaura coupling is the most widely employed method due to its high functional group tolerance, generally good to excellent yields, and the commercial availability of the required reagents.[1] This reaction typically involves coupling a halo-pyridine, such as 2-chloro- or 2-bromo-3-methylpyridine, with phenylboronic acid in the presence of a palladium catalyst and a base.[1]

Q2: Which starting material is better: 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine?

The choice depends on a balance between reactivity and cost. 2-Bromo-3-methylpyridine is generally more reactive than its chloro- counterpart, which can lead to shorter reaction times and potentially higher yields under milder conditions.[1] However, 2-chloro-3-methylpyridine is often more cost-effective, making it a preferable starting material for large-scale synthesis, provided the reaction conditions are optimized to accommodate its lower reactivity.

Q3: What are the critical parameters to control for a successful Suzuki-Miyaura synthesis of this compound?

Optimizing the synthesis requires careful management of several key parameters:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is paramount. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂, but specialized phosphine ligands like SPhos or XPhos can significantly improve yields, especially for less reactive substrates.[2]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2][3] The strength and solubility of the base can dramatically impact the reaction rate and yield.

  • Solvent System: The solvent must solubilize the reactants and facilitate heat transfer. Common choices include toluene, 1,4-dioxane, or DMF, often with water as a co-solvent to aid in dissolving the base.[2]

  • Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally increase the reaction rate but can also lead to catalyst degradation and byproduct formation.[4][5] Optimization is necessary to find the balance that maximizes yield in a reasonable timeframe.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[2] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst degradation and ensure reproducibility.[2]

Troubleshooting Guide: Optimizing Reaction Time and Temperature

This section addresses specific issues you may encounter during your experiments, focusing on achieving optimal reaction outcomes.

Problem 1: My reaction yield is very low or I'm getting no product at all. What are the potential causes and how can I troubleshoot this?

Low or no yield is a common issue that can stem from several factors. A systematic approach is the best way to identify and solve the problem.

  • Potential Cause 1: Inactive Catalyst. The palladium catalyst is the core of the reaction, and its inactivity is a primary reason for failure. Catalysts can degrade if they are old or have been exposed to air.[2]

    • Solution: Use a fresh, high-quality palladium source. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[2] Consider using air- and moisture-stable pre-catalysts, which can simplify handling and improve consistency.[2]

  • Potential Cause 2: Suboptimal Base or Solvent. The base is essential for the transmetalation step, and the solvent impacts both reagent solubility and reaction temperature.[2] An inappropriate choice can stall the catalytic cycle.

    • Solution: Screen several bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for challenging couplings.[3] Similarly, screen solvents such as dioxane, toluene, or DMF, with and without water as a co-solvent.[2]

  • Potential Cause 3: Poor Quality of Starting Materials. Impurities in your 2-halo-3-methylpyridine or phenylboronic acid can interfere with the reaction. Boronic acids, in particular, can degrade over time.

    • Solution: Ensure all reagents are pure and solvents are dry and degassed.[6] If you suspect the quality of your boronic acid, consider using a freshly opened bottle or purifying the existing stock.

  • Potential Cause 4: Insufficient Temperature or Reaction Time. The reaction may be proceeding very slowly under your current conditions, especially if using a less reactive substrate like 2-chloro-3-methylpyridine.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or GC/LC-MS.[4][7] Be aware that excessively high temperatures can degrade the catalyst.[5] If increasing temperature doesn't help or leads to decomposition, try extending the reaction time at a moderate temperature.

Problem 2: The reaction is generating a significant amount of biphenyl (from phenylboronic acid homocoupling). How can I minimize this side reaction?

Homocoupling is a common side reaction, often promoted by the presence of oxygen or high catalyst loading.

  • Solution 1: Rigorously Exclude Oxygen. Ensure your reaction flask is properly purged with an inert gas and that your solvents are thoroughly degassed before use. Oxygen can facilitate the homocoupling pathway.[6]

  • Solution 2: Optimize Catalyst Loading. While sufficient catalyst is needed, excessive amounts can sometimes promote side reactions. Try decreasing the palladium catalyst loading to 1-2 mol%.[3]

  • Solution 3: Adjust Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is standard, but a large excess can increase homocoupling. Ensure your stoichiometry is accurate.

Problem 3: My reaction works, but it's very slow. How can I increase the rate without compromising the yield?

  • Solution 1: Increase Temperature. This is the most direct way to increase the reaction rate. Monitor the reaction closely, as higher temperatures can also increase the rate of side reactions or catalyst decomposition.[4] A temperature screen is highly recommended (see table below).

  • Solution 2: Change the Ligand. If you are using a standard ligand like triphenylphosphine (PPh₃), switching to a more electron-rich and sterically bulky ligand (e.g., Buchwald ligands like SPhos) can dramatically accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination).[2]

  • Solution 3: Re-evaluate the Base/Solvent System. A stronger, more soluble base can accelerate the transmetalation step. For example, switching from K₂CO₃ to Cs₂CO₃ often leads to faster reactions.[3]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the synthesis.

G cluster_problem Identify Problem cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Problem Low Yield / No Product / Slow Reaction Catalyst Catalyst Inactivity Problem->Catalyst Is catalyst active? Conditions Suboptimal Conditions (Base, Solvent, Temp) Problem->Conditions Are conditions optimal? Reagents Poor Reagent Quality Problem->Reagents Are reagents pure? Sol_Catalyst Use Fresh Catalyst Ensure Inert Atmosphere Screen Pre-catalysts Catalyst->Sol_Catalyst Sol_Conditions Screen Bases (K2CO3, Cs2CO3) Screen Solvents (Dioxane, Toluene) Optimize Temperature & Time Conditions->Sol_Conditions Sol_Reagents Verify Purity of Halide Use Fresh Boronic Acid Use Dry, Degassed Solvents Reagents->Sol_Reagents

Sources

Technical Support Center: Accelerating Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reducing Experimental Count

Welcome, researchers and drug development professionals. This guide is designed to move you beyond traditional, time-consuming "one-factor-at-a-time" (OFAT) optimization and towards intelligent, efficient strategies for refining your Suzuki-Miyaura cross-coupling reactions.[1][2] The Suzuki coupling, a cornerstone of modern synthesis for its ability to form C-C bonds, presents a complex optimization challenge due to the interplay of multiple reaction parameters. This guide provides targeted, in-depth answers to common challenges, grounded in mechanistic principles and proven experimental strategies.

Section 1: Foundational Principles - Moving Beyond OFAT

Q1: Why is my traditional optimization approach for Suzuki coupling taking so many experiments and yielding suboptimal results?

Traditional optimization, where one variable (e.g., temperature) is changed while others are held constant, is fundamentally inefficient for complex reactions like the Suzuki coupling.[2][3] This method fails to account for the fact that reaction parameters—such as the catalyst, ligand, base, and solvent—often interact with each other in unpredictable ways.[1][3] For example, the optimal base may change depending on the chosen ligand and solvent system. The OFAT approach cannot map these complex relationships, leading to a lengthy, resource-intensive process that often lands on a local, rather than a global, optimum.

Modern strategies like Design of Experiments (DoE) and High-Throughput Experimentation (HTE) are designed to overcome this by exploring the chemical space more efficiently.[1][2] DoE uses statistical methods to simultaneously vary multiple factors, allowing you to identify not only the most significant variables but also their interactions, all with a drastically reduced number of experiments.[3][4] HTE utilizes parallel processing to conduct many experiments at a microscale, enabling rapid screening of a wide range of conditions.[5][6]

Section 2: Troubleshooting Guide - A Mechanistic Approach

This section addresses common experimental failures by linking them to the underlying catalytic cycle. Understanding why a reaction is failing is the first step to fixing it efficiently.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] Each step has unique requirements that can be a source of failure.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R¹-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition   OA_Complex->Pd0  Reductive  Elimination Product R¹-R² TM_Complex R¹-Pd(II)-R²(L_n) (Transmetalation Complex) TM_Complex->OA_Complex Transmetalation   ArylHalide R¹-X Organoboron R²-B(OR)₂ Base Base

Caption: A simplified representation of the key steps in the Suzuki coupling catalytic cycle.

Q2: My reaction shows low or no conversion of the starting material (aryl halide). What's the likely problem?

This issue typically points to a failure in the initial Oxidative Addition step.

  • Causality: Oxidative addition is often the rate-determining step, especially with less reactive aryl chlorides or electron-rich aryl halides.[7][8] The Pd(0) catalyst must be electron-rich enough to insert into the carbon-halide bond.

  • Troubleshooting Steps:

    • Evaluate Your Ligand: The ligand is critical for tuning the catalyst's electronic properties.[9] For challenging substrates like aryl chlorides, switch to bulky, electron-donating phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs).[7][9][10] These ligands increase the electron density on the palladium center, promoting oxidative addition.[9]

    • Check Catalyst Precursor: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[11] This reduction can be inefficient. Consider switching to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that readily forms the active species.

    • Increase Temperature: Oxidative addition is often accelerated by heat. A modest increase in temperature (e.g., from 80°C to 100°C) can be effective, but monitor for substrate or product decomposition.

    • Consider the Halide: Reactivity follows the trend I > Br > OTf >> Cl.[7] If you are struggling with an aryl chloride, it may be more efficient to synthesize the analogous aryl bromide or iodide if the synthetic route allows.

Q3: My aryl halide is consumed, but I'm getting significant side products like homocoupling (R²-R²) or dehalogenation (R¹-H). What's going wrong?

These side products suggest issues with Transmetalation or catalyst stability.

  • Causality:

    • Homocoupling of the boronic acid (R²-R²) often occurs when the transmetalation step is slow, allowing two boronic acid molecules to couple, a process that can be promoted by oxygen or Pd(II) species.[11]

    • Dehalogenation occurs when the oxidative addition complex reacts with a hydride source (often the solvent or base) before transmetalation can occur.[11]

  • Troubleshooting Steps:

    • The Role of the Base is Crucial: Transmetalation requires activation of the organoboron reagent by a base.[9][10][12] The choice of base is critical and can even alter the reaction mechanism.[13][14] If you are using a weak base (e.g., KOAc), try a stronger one like K₃PO₄ or K₂CO₃.[13] The base's role is multifaceted, including forming a more nucleophilic boronate species.[9][14]

    • Check Boronic Acid/Ester Quality: Boronic acids are prone to decomposition (protodeboronation), especially in solution.[11][15] Use fresh, high-purity boronic acid. Alternatively, switch to more stable boronate esters like pinacol (Bpin) or MIDA esters, which can slowly release the boronic acid, minimizing degradation.[11][12][15]

    • Solvent and Water Content: The presence of a small amount of water is often beneficial, or even necessary, for transmetalation with certain bases like K₃PO₄.[8] If running under strictly anhydrous conditions, consider adding a few equivalents of water. The solvent choice also impacts base solubility and reactivity.[5]

    • Degas Rigorously: Oxygen can lead to catalyst decomposition and promote homocoupling.[11] Ensure your solvent and reaction vessel are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

Q4: The reaction works, but requires high catalyst loading (>1 mol%). How can I improve turnover number (TON)?

High catalyst loading is often a sign of catalyst deactivation or an inefficient catalytic cycle. This is a critical issue in process chemistry due to the cost and toxicity of palladium.[16]

  • Causality: The active Pd(0) species can aggregate into inactive palladium black, or ligands can dissociate, leading to catalyst death. This is often a problem at higher temperatures or with prolonged reaction times.

  • Troubleshooting Steps:

    • Ligand Choice: Bulky ligands that create a stable, coordinatively saturated complex around the palladium can prevent aggregation and improve catalyst lifetime. Re-evaluate your ligand choice based on screening results.

    • Use a Precatalyst: Modern palladium precatalysts are designed for high stability and efficient generation of the active monoligated Pd(0) species, leading to higher activity and lower required loadings.

    • Lower the Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition. Once initial conditions are found, try reducing the temperature to find a balance between reaction speed and catalyst stability.

    • Controlled Dosing: In some cases, slow addition of one of the reagents can maintain a low, steady concentration that prevents side reactions or catalyst inhibition, a strategy often employed in industrial scale-up.[13]

Section 3: Practical Workflows for Efficient Optimization

Workflow 1: High-Throughput Experimentation (HTE) for Initial Condition Screening

HTE is ideal for rapidly screening a wide array of discrete variables (catalysts, ligands, bases, solvents) to identify promising leads.[5][17]

Objective: To quickly identify the best combination of catalyst, ligand, and base from a pre-selected library.

Methodology (96-well plate format):

  • Plate Preparation: In an inert atmosphere glovebox, dispense stock solutions of various palladium precatalysts and ligands into the wells of a 96-well plate. Evaporate the solvent to leave behind the solid catalyst system in each well.[5]

  • Reagent Addition: Prepare stock solutions of your aryl halide, organoboron reagent, and various bases in a suitable solvent (e.g., dioxane, THF).

  • Automated Dispensing: Use a liquid handling robot to dispense the aryl halide, organoboron, and base solutions into the wells according to a predefined experimental map. This ensures accuracy and speed.

  • Reaction & Quenching: Seal the plate and place it on a heated shaker block for the desired reaction time and temperature. After the reaction, quench all wells simultaneously with a suitable solution (e.g., water or an internal standard in solvent).

  • Analysis: Analyze the reaction outcomes using high-speed analytical techniques like UPLC-MS to determine the yield or conversion in each well.[5]

  • Data Visualization: Use software to generate a heatmap of the results, which provides an immediate visual representation of the most successful conditions.[5]

Caption: A streamlined workflow for performing HTE screening of Suzuki coupling reactions.

Workflow 2: Design of Experiments (DoE) for Fine-Tuning Continuous Variables

Once HTE has identified the best discrete components (e.g., Pd(dppf)Cl₂ catalyst, K₃PO₄ base), DoE is used to optimize continuous variables like temperature, concentration, and catalyst loading.[3][4][18]

Objective: To build a statistical model of the reaction to find the true optimum conditions and understand parameter interactions.

Methodology (using Response Surface Methodology - RSM):

  • Factor & Level Definition: Identify the key continuous variables (factors) and define a high, middle, and low value (levels) for each.

FactorLow Level (-1)Mid Level (0)High Level (+1)
Temperature (°C)7085100
Catalyst Loading (mol%)0.51.01.5
Base Equivalents1.52.02.5
  • Experimental Design: Use DoE software to generate an experimental plan (e.g., a Box-Behnken or Central Composite Design). This plan will consist of a specific set of experiments (typically 15-20 for 3 factors) designed to efficiently map the response surface.[3][19]

  • Execution: Run the experiments exactly as specified by the design. It is crucial to include center point runs (all factors at the mid-level) to assess experimental reproducibility.[19]

  • Modeling & Analysis: Input the results (e.g., yield %) into the DoE software. The software performs a regression analysis to create a mathematical model that describes how the yield changes as a function of the input factors.

  • Optimization: Use the model to generate response surface plots and identify the combination of factors that predicts the maximum yield. The model can also reveal interactions, such as whether the optimal temperature changes at different catalyst loadings.

  • Validation: Run a final experiment at the predicted optimal conditions to validate the model's prediction.

This DoE approach can reduce the number of required experiments from potentially 40+ in a traditional approach to just 15, while providing a much deeper understanding of the reaction space.[3]

Section 4: Advanced FAQs

Q5: My substrates are very sterically hindered. What are the best starting points for optimization?

For sterically hindered biaryl couplings, the reductive elimination step can become rate-limiting.

  • Ligand Strategy: Use very bulky ligands that facilitate the final bond-forming step. Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) are the state-of-the-art for these transformations.[14][20]

  • Base/Solvent: Strong bases and polar aprotic solvents (e.g., K₃PO₄ in dioxane/water) are often required to drive the reaction forward.

Q6: How can I apply these principles to scale-up for pharmaceutical manufacturing?

On a large scale, cost, safety, and robustness are paramount.[16]

  • Catalyst Loading: DoE is essential for minimizing catalyst loading to reduce costs and ease the burden of removing residual palladium from the final product.[3][16]

  • Robustness: The statistical model from a DoE study can define an "operating space" where the reaction performs consistently well, ensuring batch-to-batch reproducibility.

  • Continuous Flow: For some processes, transitioning to a continuous flow reactor can offer superior control over temperature and mixing, leading to better yields and safety profiles compared to large batch reactors.[19]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development. ACS Publications.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Domainex.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Royal Society of Chemistry.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments | Request PDF. ResearchGate.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki–Miyaura Reaction | Journal of Chemical Education. ACS Publications.
  • Application of statistical design of experiment to identify key factors in cross coupling reactions. ResearchGate.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Application of statistical design of experiment to identify key factors in cross coupling reactions. National Center for Biotechnology Information.
  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT.
  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. YouTube.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate.
  • High-throughput kinetic study of hydrogenation over palladium nanoparticles: combination of reaction and analysis. PubMed.
  • Strategy used to synthesize high activity and low Pd catalyst for Suzuki coupling reaction: an experimental and theoretical investigation. Royal Society of Chemistry.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.

Sources

Technical Support Center: Addressing Inefficient Transmetalation in Heteroaryl Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heteroaryl cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the transmetalation step in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling of heteroaryl systems. Heteroaromatic compounds are notorious for their complex reactivity, often leading to stalled reactions, low yields, and frustrating side products.[1][2] The Lewis basicity of heteroatoms can lead to catalyst poisoning, and the electronic properties of these rings can make key steps in the catalytic cycle, like transmetalation, unexpectedly sluggish.[2][3]

This resource provides field-proven insights and actionable troubleshooting strategies to diagnose and solve these intricate problems.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a pyridine boronic acid is not working. What is the most common reason for failure?

A1: The most frequent issue is catalyst inhibition. The Lewis basic nitrogen atom of the pyridine can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[3][4] Another common issue is rapid protodeboronation of the electron-deficient heteroaryl boronic acid.[5][6][7]

Q2: What is "protodeboronation" and why is it a problem with heteroaryl boronic acids?

A2: Protodeboronation is an undesired side reaction where the C–B bond of the boronic acid is cleaved by a proton source (like water or alcohol) and replaced with a C–H bond.[7] This effectively destroys your nucleophile. Heteroaryl boronic acids, especially those that are electron-deficient (e.g., pyridyl, pyrimidinyl), are particularly susceptible to this process, which is often accelerated under the basic conditions required for the Suzuki-Miyaura reaction.[6][7][8]

Q3: How does the choice of base impact a heteroaryl coupling reaction?

A3: The base is critical and plays multiple roles. It activates the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[9][10] However, an overly strong or poorly soluble base can accelerate catalyst decomposition or promote protodeboronation.[6][11] For sensitive heteroaryl substrates, weaker bases like K₃PO₄ or Cs₂CO₃, or even fluoride sources like CsF, are often preferred over strong hydroxides or alkoxides.[11][12]

Q4: I see a lot of homocoupling of my boronic acid. What causes this?

A4: Homocoupling (R²-R²) is often a sign of catalyst decomposition or the presence of oxygen. Rigorous degassing of your solvent and reaction vessel is crucial to prevent oxidation of the active Pd(0) catalyst.[13] Certain conditions can also favor the unwanted coupling of two boronic acid molecules. Switching to a different ligand or using a more stable boronic ester can sometimes mitigate this issue.

Q5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A5: While boronic acids are common, boronic esters (like pinacol or MIDA esters) are often more stable and less prone to protodeboronation and homocoupling.[5][6] Using a stable ester can provide a "slow release" of the active boronic acid under the reaction conditions, maintaining a low, steady concentration that favors the desired cross-coupling pathway.[6] For particularly challenging couplings, switching to a neopentylglycol or MIDA boronic ester is a highly recommended strategy.[3]

In-Depth Troubleshooting Guides

Problem 1: Reaction Stalls or Fails to Initiate

Symptoms:

  • No product formation observed by LC-MS or TLC.

  • Only starting materials are present after several hours at elevated temperature.

  • Formation of palladium black (a sign of catalyst decomposition).[13][14]

Probable Causes & Solutions:

  • Catalyst Inhibition by Heteroatom Coordination: The lone pair on a nitrogen or sulfur atom in your substrate is binding to the palladium center, shutting down catalysis.[3][13]

    • Solution: Increase the ligand-to-metal ratio. Adding more ligand can help prevent the heteroaryl substrate from coordinating to the palladium. Try increasing from a 1:2 Pd:Ligand ratio to 1:4.

    • Solution: Use specialized ligands. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) like SPhos, XPhos, or RuPhos are designed to create a sterically hindered pocket around the palladium, which can prevent substrate binding while still allowing the catalytic cycle to proceed.[13][14]

    • Solution: Consider an additive. Lewis acids like trimethyl borate have been shown to coordinate to the problematic heteroatom, effectively "masking" it from the catalyst and preventing poisoning.[3]

  • Inefficient Transmetalation: The transfer of the heteroaryl group from boron to palladium is the rate-limiting step and is extremely slow. This is common for electron-rich heteroaryl halides or electron-deficient heteroarylboronic acids.

    • Solution: Change the base. The choice of base is critical for activating the boronic acid. If you are using a mild base like K₂CO₃, switching to a stronger, more activating base like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation.[14][15] In anhydrous conditions, soluble bases like potassium trimethylsilanolate (TMSOK) can be highly effective.[3]

    • Solution: Switch to a boronic ester. As mentioned in the FAQs, boronic esters can exhibit different reactivity profiles. It has been demonstrated that some boronic esters can undergo transmetalation directly without prior hydrolysis, and in some cases, react faster than the corresponding boronic acid.[3]

    • Solution: Alter the solvent system. The solvent impacts the solubility of the base and the boronate species.[10] For example, using a more polar solvent or a biphasic mixture (e.g., Toluene/H₂O) can dramatically influence the reaction rate.[16] For anhydrous couplings, solvents like THF or dioxane are common.[17]

Catalytic Cycle and Point of Failure

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting where inefficient transmetalation becomes a bottleneck.

Suzuki_Miyaura_Cycle cluster_problem Common Failure Point Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Rate-Limiting Step) PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Product RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetalation Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) CheckDecomposition Analyze Crude Reaction: Protodeboronation or Dehalogenation? Start->CheckDecomposition Protodeboronation Protodeboronation Dominant? CheckDecomposition->Protodeboronation Yes Dehalogenation Dehalogenation Dominant? CheckDecomposition->Dehalogenation No FixProtodeboronation Switch to Boronic Ester (Pinacol, MIDA) Use Anhydrous Conditions Use Milder Base (K₃PO₄, CsF) Protodeboronation->FixProtodeboronation NoReaction Only Starting Material Remains? Dehalogenation->NoReaction No FixDehalogenation Lower Temperature Use Milder Base Screen Ligands Dehalogenation->FixDehalogenation Yes FixNoReaction Problem is likely Transmetalation/Catalyst Death 1. Screen Ligands (Bulky, e-rich) 2. Screen Bases (Stronger, Soluble) 3. Screen Solvents 4. Add Lewis Acid (e.g., B(OMe)₃) NoReaction->FixNoReaction Yes

Caption: A logical workflow for troubleshooting a failed heteroaryl coupling reaction.

Data Summary Table: Recommended Starting Conditions for Screening

When optimizing a challenging heteroaryl coupling, screening several parameters is often necessary. [15][18][19]The table below provides a validated set of starting points for different components.

ParameterRecommended Conditions for ScreeningRationale & Causality
Catalyst Pd₂(dba)₃ (Precatalyst) or G3/G4 Palladacycles (e.g., XPhos Pd G3)Palladacycles are air-stable and highly active. Pd₂(dba)₃ is a common, effective Pd(0) source. [14]
Ligand SPhos, XPhos, RuPhos, P(tBu)₃Bulky, electron-rich monophosphine ligands accelerate reductive elimination and stabilize the catalyst, preventing heteroatom coordination. [1][13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFK₃PO₄ and Cs₂CO₃ offer a good balance of strength and mildness. CsF is excellent for minimizing protodeboronation. [12][14]
Solvent Dioxane/H₂O (4:1), Toluene, 2-MeTHF (anhydrous), IPASolvent choice affects reagent solubility and the reaction pathway (hydrolytic vs. anhydrous transmetalation). [10][16]
Boron Source Boronic Acid, Pinacol Boronate, MIDA BoronateEsters provide greater stability against protodeboronation. MIDA boronates offer a slow-release mechanism. [3][6]
Experimental Protocol: General Procedure for Reaction Screening

This protocol provides a reliable method for screening conditions in parallel to quickly identify an effective system.

Materials:

  • A vial block with stir bars for parallel reactions.

  • Anhydrous, degassed solvents.

  • Inert atmosphere glovebox or Schlenk line.

  • Heteroaryl Halide (R¹-X)

  • Heteroarylboronic Acid/Ester (R²-BY₂)

  • Palladium precatalyst and ligand

  • Base

Procedure:

  • Preparation (Inert Atmosphere): To an array of reaction vials, add the heteroaryl halide (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen reaction solvent. Add the appropriate volume of this catalyst solution to each reaction vial. The final catalyst loading should be 1-5 mol % Pd.

  • Reaction: Seal the vials, remove them from the inert atmosphere, and place them in the pre-heated vial block. Stir vigorously for the designated time (e.g., 12-24 hours) at the desired temperature (e.g., 80-110 °C).

  • Monitoring & Analysis: After the reaction time, allow the vials to cool. Take a small aliquot from each, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify major byproducts.

  • Optimization: Based on the results, select the best-performing condition(s) for further optimization or scale-up.

This systematic approach, grounded in a mechanistic understanding of the challenges inherent to heteroaryl coupling, will empower you to overcome inefficient transmetalation and achieve success in your synthetic endeavors.

References
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
  • Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Wikipedia contributors. (2023).
  • Zhang, L., et al. (2020).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia contributors. (2023).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Synlett. [Link]
  • Nielsen, D. K., et al. (2018). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling.
  • Espinet, P., & Echavarren, A. M. (2004). Effect of the Leaving Ligand X on Transmetalation of Organostannanes (vinylSnR3) with LnPd(Ar)(X) in Stille Cross-Coupling Reactions. A Density Functional Theory Study. Organometallics. [Link]
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. [Link]
  • Lee, H. G., et al. (2019).
  • Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
  • Kumar, A., et al. (2020). Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction. Molecules. [Link]
  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
  • Fuentes-Rivera, J. J., et al. (2019).
  • Smith, A. B. (2025). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. Journal of Organic Chemistry. [Link]
  • Li, C., et al. (2019). Roles of Bases in Transition-Metal Catalyzed Organic Reactions. Chemical Reviews. [Link]
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Jana, A., & Datta, A. (2016). A potential role of a substrate as a base for the deprotonation pathway in Rh-catalysed C–H amination of heteroarenes: DFT insights. Dalton Transactions. [Link]
  • Reddy, B. V. S., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
  • Dangel, B. D., et al. (2012). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. Journal of the American Chemical Society. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF. [Link]
  • Coster, M. J. (n.d.). Cross-Coupling Chemistry. University of Queensland. [Link]
  • Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Jana, S., & Sengupta, S. (2020). Homo coupling, disproportionation and cross coupling of alkyl groups. Role of the transition metal catalyst.
  • Denmark, S. E., & Smith, R. C. (2009).
  • Sharma, S. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
  • Coster, M. (2018). Common cross coupling reactions. YouTube. [Link]

Sources

preventing protodeboronation of boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting and Preventing Protodeboronation of Boronic Acids

As a Senior Application Scientist, I've frequently guided researchers through the nuances of the Suzuki-Miyaura coupling. One of the most persistent and yield-damaging side reactions we encounter is protodeboronation—the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This guide is structured to move from understanding the fundamental mechanism of this side reaction to actionable, field-proven troubleshooting strategies to help you suppress it in your experiments.

Understanding the Enemy: The "Why" of Protodeboronation

Before you can solve a problem, you must understand its origin. Protodeboronation is a protonolysis reaction that competes directly with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Essentially, your boronic acid, the key nucleophilic partner, is destroyed before it can couple with your electrophile.

Several factors can accelerate this undesired pathway, including the reaction's pH, the presence of water, temperature, and the electronic and steric nature of the boronic acid itself. The mechanism can be catalyzed by either acid or, more commonly under Suzuki conditions, base.[2][3] The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[4][5] However, this same boronate intermediate is also highly susceptible to reacting with a proton source (like water), leading to the loss of your starting material.[2]

Electron-deficient arylboronic acids and certain heteroarylboronic acids (like 2-pyridylboronic acid) are particularly prone to this decomposition.[6][7] For some heteroaromatics, this instability is maximized under neutral pH conditions where a reactive zwitterionic intermediate can form, leading to rapid C-B bond fragmentation.[1][7]

The diagram below illustrates the competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway.

G cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Destructive Protodeboronation Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArX Ar-X (Electrophile) ArX->OA ArPdX Ar-Pd(II)-X OA->ArPdX TM_Complex Transmetalation Complex ArPdX->TM_Complex Forms complex with activated boronate Base Base (e.g., K₃PO₄) Base->TM_Complex R_BOH2 R-B(OH)₂ (Nucleophile) R_BOH2->TM_Complex R_BOH2_p R-B(OH)₂ TM Transmetalation TM_Complex->TM Boronate [R-B(OH)₃]⁻ (Activated Boronate) ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Product) RE->Product R_BOH2_p->Boronate Base_p Base (OH⁻) Base_p->Boronate ProtonSource Proton Source (e.g., H₂O) Decomposition Protodeboronation ProtonSource->Decomposition Boronate->Decomposition Byproduct R-H (Byproduct) Decomposition->Byproduct

Figure 1. Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the lab. The key to success is often to accelerate the desired Suzuki coupling so that it outpaces the undesired protodeboronation.[1][8]

Q1: My yield is low and I'm seeing a lot of the "R-H" byproduct. What's the first thing I should check?

A1: This is the classic signature of protodeboronation.[8] The first parameters to investigate are your base and the presence of water .

  • Base Selection: Strong bases like sodium or potassium hydroxide (NaOH, KOH) can aggressively promote base-catalyzed protodeboronation.[8]

    • Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are excellent first choices.[7][8][9] They are basic enough to facilitate the catalytic cycle but are less likely to accelerate the decomposition of your boronic acid.

  • Water Content: While many Suzuki protocols use aqueous mixtures, water is the proton source for protodeboronation. Excess water can be detrimental.

    • Solution: Minimize water. Consider using anhydrous solvents (e.g., dry THF, Dioxane, Toluene) and oven-dried glassware.[10][11][12] If the reaction is sluggish, sometimes a small, controlled amount of water is necessary, but starting under strictly anhydrous conditions is a powerful troubleshooting step.[10][11] Using a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) can be a highly effective strategy for running homogeneous reactions without water.[11][13]

Q2: I've switched to a milder base and anhydrous conditions, but protodeboronation is still a problem. What's next?

A2: If the fundamentals of base and solvent are addressed, the next step is to look at your catalyst system and temperature . The goal is to make the productive coupling reaction kinetically favored.

  • Catalyst & Ligand: A slow catalyst gives the boronic acid more time to decompose.

    • Solution: Use a highly active palladium precatalyst and a suitable ligand. Modern bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination, increasing the overall catalytic turnover rate.[7][8][14] This rapid turnover can "outrun" the slower protodeboronation side reaction.[1] However, be aware that in some cases, very bulky ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation, so careful ligand selection is key.[15][16]

  • Temperature: High temperatures accelerate all reactions, including decomposition.[8]

    • Solution: Lower the reaction temperature. Many modern catalyst systems are so active they can perform couplings at room temperature or with gentle heating (e.g., 40–60 °C).[7][9] Find the lowest temperature at which your coupling proceeds efficiently.

G Start High Protodeboronation Detected CheckBase Is the base strong? (e.g., NaOH, KOH) Start->CheckBase SwitchBase ACTION: Switch to milder base (K₃PO₄, K₂CO₃) CheckBase->SwitchBase Yes CheckWater Is the reaction run in aqueous media? CheckBase->CheckWater No SwitchBase->CheckWater GoAnhydrous ACTION: Use anhydrous solvent and oven-dried glassware CheckWater->GoAnhydrous Yes CheckCatalyst Is the catalyst system slow or inefficient? CheckWater->CheckCatalyst No GoAnhydrous->CheckCatalyst OptimizeCatalyst ACTION: Use modern precatalyst with bulky phosphine ligand (e.g., XPhos G3) CheckCatalyst->OptimizeCatalyst Yes CheckTemp Is the temperature high? (>80 °C) CheckCatalyst->CheckTemp No OptimizeCatalyst->CheckTemp LowerTemp ACTION: Lower temperature to 40-60 °C CheckTemp->LowerTemp Yes ConsiderEster Still an issue? Consider using a Boronic Ester or MIDA Boronate CheckTemp->ConsiderEster No LowerTemp->ConsiderEster

Figure 2. A troubleshooting workflow for mitigating protodeboronation.
Q3: My boronic acid itself seems inherently unstable. Are there alternatives?

A3: Absolutely. For substrates that are notoriously prone to protodeboronation (e.g., electron-deficient aromatics, vinyl groups, or certain heterocycles like 2-pyridyl), switching from a boronic acid to a more stable derivative is often the most robust solution.[6][17][18]

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable, crystalline solids that are easier to handle and purify than their corresponding acids.[18][19] The steric bulk around the boron center can protect it from hydrolysis and subsequent protodeboronation.[19] While they are often considered more stable, it's important to note that under basic aqueous conditions, they can hydrolyze back to the boronic acid, which then undergoes protodeboronation.[20][21] Therefore, using them with anhydrous conditions is often synergistic.[11][13]

  • Organotrifluoroborates (R-BF₃K): These salts are highly stable and release the active boronic acid slowly under the reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-tolerant solids.[22] They are unreactive until a mild aqueous base is used to trigger a slow release of the free boronic acid.[22] This "slow-release" strategy is a powerful method to keep the instantaneous concentration of the unstable boronic acid very low, minimizing side reactions while still enabling the desired coupling.[1][17][23][24] This approach has proven highly effective for challenging substrates like 2-pyridyl boronates.[25]

Data Summary & Recommended Protocols

Table 1: Influence of Reaction Parameters on Protodeboronation

The following table summarizes the qualitative impact of key reaction parameters on the rate of the undesired protodeboronation side reaction.

ParameterCondition to AVOIDRecommended ConditionRationale
Base Strong, hydroxide bases (NaOH, KOH)Weaker, non-nucleophilic bases (K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[7]
Solvent Protic/Aqueous mixtures (if problematic)Anhydrous solvents (THF, Dioxane, Toluene)Removes the primary proton source required for the side reaction.[10][11]
Temperature High temperatures (e.g., >80-100 °C)Lowest effective temperature (e.g., RT - 60 °C)Slows the rate of decomposition relative to the desired coupling.[9]
Catalyst Inefficient or slow catalyst system (e.g., Pd(PPh₃)₄)Highly active precatalyst + bulky phosphine ligandAccelerates the desired C-C coupling to outcompete protodeboronation.[7][14]
Boron Reagent Unstable Boronic AcidBoronic Ester (Pinacol, Neopentyl) or MIDA BoronateIncreases stability and allows for a "slow-release" of the active nucleophile.[17][23]
Protocol 1: General Procedure for Mitigating Protodeboronation with an Unstable Boronic Acid

This protocol is a robust starting point for coupling aryl halides with boronic acids known to be susceptible to protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane or THF, to make a ~0.1 M solution) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction Execution: Seal the vessel and place it in a pre-heated oil bath or heating block set to a moderate temperature (start at 60 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the protodeboronated byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Protodeboronation - Wikipedia. (n.d.).
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1044-1055*.
  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165*.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(4), 478-491*.
  • BenchChem. (2025).
  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate.
  • BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem.
  • Robbins, D. W., & Hartwig, J. F. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 13(16), 4280-4283*.
  • Blore, C., & Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-40). Royal Society of Chemistry.
  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
  • Nykaza, T. V., et al. (2018).
  • McDonald, R. I., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(36), 14814-14826*.
  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. (n.d.). ResearchGate.
  • BenchChem. (2025). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem.
  • BenchChem. (2025). Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem.
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826*.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421*.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. (2018).
  • Martins, A. M., & Beira, F. T. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3337-3347*.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate.
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443*.
  • Vantourout, J. C., et al. (2016). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). ResearchGate.

Sources

Technical Support Center: Optimizing Base Selection for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As researchers, scientists, and drug development professionals, we understand that optimizing this powerful C-C bond-forming reaction is critical to your success. The choice of base is a parameter of immense leverage, capable of dictating yield, reaction rate, and byproduct formation. This guide moves beyond simple recommendations to explain the fundamental principles and provide actionable troubleshooting strategies for your most challenging coupling reactions.

Section 1: Frequently Asked Questions - The Fundamentals of Base Selection

This section addresses the core principles governing the role of the base in the Suzuki-Miyaura reaction. Understanding these fundamentals is the first step toward rational optimization.

Q1: What is the primary role of the base in the Suzuki-Miyaura catalytic cycle?

The base is a critical activator in the catalytic cycle, specifically for the transmetalation step. Its primary role is to enhance the nucleophilicity of the organoboron species, making it competent to transfer its organic group to the palladium center.[1] Without a base, the reaction is often sluggish and prone to side reactions.[2]

Computational and experimental studies have revealed two primary mechanistic pathways through which the base accomplishes this activation[3][4][5]:

  • The Boronate Pathway: The base reacts directly with the neutral boronic acid (RB(OH)₂) to form a more nucleophilic anionic boronate species (e.g., [RB(OH)₃]⁻).[6][7][8][9] This "ate" complex is significantly more reactive and readily engages in transmetalation with the Pd(II)-halide complex.[10][11]

  • The Hydroxide/Oxo-Palladium Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex (LₙPd(Ar)X) to form a palladium-hydroxide species (LₙPd(Ar)OH). This complex is more electron-rich and reacts with the neutral boronic acid to facilitate the transmetalation.[4][5][12]

The operative pathway is often dependent on the specific reaction conditions, including the base, solvent, and substrates used.[5]

Q2: What are the main types of bases used, and how do they differ?

Bases for Suzuki-Miyaura coupling are typically categorized as inorganic or organic. Inorganic bases are far more common and their efficacy depends on factors like strength (pKa), solubility, and the nature of the cation.[5]

  • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are perhaps the most widely used bases. They are moderately strong and require water as a co-solvent to achieve sufficient solubility and activity. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often shows enhanced reactivity, which is sometimes attributed to the "cesium effect."[13]

  • Phosphates (e.g., K₃PO₄): A strong, reliable, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates and less reactive aryl chlorides.[14] It is often used as a finely ground powder.

  • Hydroxides (e.g., NaOH, KOH, Ba(OH)₂): Strong bases that can be very effective but may promote side reactions or degradation of sensitive substrates due to their high basicity and nucleophilicity.[5][15][16]

  • Fluorides (e.g., KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid.[5] They are considered milder bases and are particularly useful for reactions involving substrates with base-sensitive functional groups, such as esters.[16][17]

  • Alkoxides (e.g., KOtBu): Very strong bases used for challenging couplings, especially with unreactive electrophiles like aryl chlorides.[5] Their high reactivity requires careful control to avoid side reactions.

  • Organic Bases (e.g., Triethylamine (TEA), DIPEA): Generally less effective than inorganic bases for most standard Suzuki couplings.[15] They are non-nucleophilic and can be useful when dealing with highly base-sensitive substrates where inorganic bases are too harsh.[5]

Q3: How does the pKa of the boronic acid influence base selection?

The acidity of the boronic acid is a key factor. Boronic acids are Lewis acids, and their reactivity in the "boronate pathway" is linked to their ability to form the anionic boronate complex. Studies have shown that when competing, the boronic acid with the lower pKa (the stronger acid) is favored, especially when using a limited amount of base.[6][7] This is because the more acidic boronic acid will be deprotonated more readily to form the reactive boronate. Therefore, for electron-deficient (and thus more acidic) boronic acids, a weaker base may be sufficient. Conversely, electron-rich (less acidic) boronic acids may require a stronger base to efficiently form the active boronate species.

Q4: Does the choice of solvent affect base performance?

Absolutely. The solvent system dictates the solubility and, therefore, the availability and effectiveness of the base.

  • Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): These are very common for Suzuki couplings.[18] Water is often required to solubilize inorganic bases like K₂CO₃ and K₃PO₄.[19] In these systems, phase-transfer phenomena can be crucial for bringing the dissolved base into contact with the catalyst and substrates in the organic phase.[12]

  • Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane, THF): When using anhydrous conditions, a base soluble in the organic solvent is necessary. Cs₂CO₃ and organic bases are often used in these cases. Anhydrous conditions can be beneficial for minimizing side reactions like protodeboronation, especially with sensitive substrates.[20]

Section 2: Troubleshooting Guide - Solving Common Problems

This guide is structured to help you diagnose and solve specific issues encountered during your experiments by focusing on the role of the base.

Problem 1: Low or No Reaction Yield

A low yield is the most common issue. Before blaming the base, always perform initial checks: ensure your catalyst and ligand are active, the solvent is properly degassed, and your reaction is under an inert atmosphere to prevent catalyst oxidation.[21] If those factors are controlled, consider the following base-related questions.

  • Is the base strong enough?

    • Diagnosis: Your boronic acid may be too electron-rich (less acidic) to be activated by a weak base like Na₂CO₃. The transmetalation step may be the rate-limiting factor.

    • Solution: Switch to a stronger base. A systematic screen is often effective. A good order to try is Na₂CO₃ < K₂CO₃ < K₃PO₄ < KOtBu . For many challenging substrates, K₃PO₄ is a robust starting point.[14]

  • Is the base causing decomposition?

    • Diagnosis: Strong bases can promote side reactions. The most common is protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source, rendering it inactive. This is especially problematic for electron-deficient or heteroaromatic boronic acids.[12][21] Additionally, strong hydroxides can hydrolyze sensitive functional groups like esters or amides on your substrates.

    • Solution:

      • Switch to a milder base: If you suspect decomposition, move to a less harsh base. Fluoride bases like KF or CsF are excellent choices for base-sensitive substrates.[16][17]

      • Use anhydrous conditions: Water can be the proton source for protodeboronation. Switching to an anhydrous solvent with a soluble base like Cs₂CO₃ can minimize this side reaction.[21]

      • Use a more stable boron reagent: Consider converting the boronic acid to a more stable pinacol ester, MIDA boronate, or trifluoroborate salt.[18][21] These reagents often release the active boronic acid slowly, keeping its instantaneous concentration low and minimizing decomposition.[20]

  • Is the base soluble?

    • Diagnosis: If you are using an inorganic base like K₂CO₃ in an anhydrous organic solvent (e.g., toluene) without a phase-transfer catalyst, the base may not be sufficiently available to participate in the reaction.

    • Solution: Add a small amount of water to create a biphasic system, which is standard practice for many carbonate and phosphate bases.[19] Alternatively, switch to a base with better organic solubility, such as Cs₂CO₃ or an organic base like DIPEA .[5][22]

Problem 2: Significant Side Product Formation
  • Issue: Protodeboronation (Ar-B(OH)₂ → Ar-H)

    • Diagnosis: You observe the arene byproduct corresponding to your boronic acid starting material. As mentioned above, this is often catalyzed by strong bases in the presence of a proton source (like water).[12]

    • Solution: Employ milder bases (KF , CsF ) or anhydrous conditions.[16][17] Reducing reaction time and temperature can also help.[21]

  • Issue: Homocoupling of Boronic Acid (2 x Ar-B(OH)₂ → Ar-Ar)

    • Diagnosis: You observe the symmetrical biaryl derived from your boronic acid. This side reaction can be promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[19] While less directly related to the base itself, the reaction conditions chosen for a particular base (e.g., high temperatures) can exacerbate the issue.

    • Solution: Ensure rigorous deoxygenation of your reaction mixture and maintain a positive pressure of inert gas (Argon or Nitrogen).[16][21]

Problem 3: Reaction Stalls or is Sluggish
  • Diagnosis: The reaction starts but does not proceed to completion. This can happen if the base is not optimal for the specific substrate combination, leading to a slow transmetalation step. It can also occur with certain nitrogen-containing heterocycles, which can deprotonate and inhibit the palladium catalyst.[23]

  • Solution:

    • Increase Base Strength: A stronger base can accelerate a slow transmetalation. Switching from K₂CO₃ to K₃PO₄ is a common strategy.[14]

    • Change the Cation: Sometimes, simply changing the cation can have a dramatic effect. Cs₂CO₃ or CsF can accelerate reactions where sodium or potassium salts are sluggish.[13]

    • For N-Heterocycles: The pKa of the N-H bond is critical. If the base is strong enough to deprotonate the heterocycle, the resulting anion can act as a ligand and inhibit the catalyst.[23] In these cases, a careful balance is needed. A base that is strong enough to promote the Suzuki coupling but not so strong that it quantitatively deprotonates the heterocycle is ideal. Screening bases of varying strengths is essential.

Problem 4: Issues with Specific Substrates
  • Substrate: Sterically Hindered (e.g., ortho-substituted)

    • Challenge: Both oxidative addition and reductive elimination can be slow. A highly active catalyst is needed, and the base plays a crucial role.

    • Recommended Base: Potassium phosphate (K₃PO₄) is widely regarded as the base of choice for sterically demanding couplings.[14][16] Stronger bases like KOtBu can also be effective, often paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[14][24][25]

  • Substrate: Electron-Deficient or Electron-Rich

    • Challenge: The electronic properties of the coupling partners affect both the oxidative addition and transmetalation steps.

    • Recommendation: There is no single rule, and screening is key. For electron-deficient boronic acids (more acidic), a milder base like Na₂CO₃ or KF may be sufficient and can help prevent protodeboronation. For less reactive, electron-rich aryl chlorides, a stronger base like K₃PO₄ or KOtBu is often required to facilitate the difficult oxidative addition and subsequent steps.[2][5]

  • Substrate: Contains Base-Sensitive Functional Groups (e.g., esters, ketones with α-protons)

    • Challenge: Strong bases like hydroxides or alkoxides can cause saponification of esters or unwanted aldol-type side reactions.

    • Recommended Base: Use a milder, non-nucleophilic base. Potassium fluoride (KF) or cesium fluoride (CsF) are excellent first choices.[16][17] Mild carbonates like Na₂CO₃ can also be effective, but fluorides are generally safer for highly sensitive substrates.

Section 3: Experimental Protocols & Data
Protocol: General Procedure for Base Screening

This protocol provides a framework for efficiently screening multiple bases for a new Suzuki-Miyaura reaction.

Materials:

  • Aryl Halide (1.0 equiv, e.g., 0.5 mmol)

  • Boronic Acid or Ester (1.2-1.5 equiv, e.g., 0.6-0.75 mmol)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos; 2-4 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1), degassed

Procedure:

  • To an array of reaction vials each containing a stir bar, add the aryl halide (0.5 mmol) and the boronic acid (0.75 mmol).

  • To each respective vial, add one of the bases to be screened (e.g., K₂CO₃, 1.0 mmol).

  • In a separate flask, prepare a stock solution of the palladium precatalyst and ligand in the degassed solvent.

  • Seal the reaction vials with screw caps containing a septum. Purge each vial with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step.[21]

  • Using a syringe, add the degassed solvent to each vial, followed by the catalyst/ligand stock solution.

  • Place the array of vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir for the intended reaction time (e.g., 12-24 hours).

  • After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal base.

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
BaseTypeRelative StrengthTypical ConditionsBest For...Potential Issues
Na₂CO₃ CarbonateWeak-ModerateAqueous/organic biphasicGeneral purpose, electron-deficient boronic acidsMay be too weak for challenging substrates.[15]
K₂CO₃ CarbonateModerateAqueous/organic biphasicGeneral purpose aryl bromides/iodidesIneffective for many aryl chlorides.[5]
Cs₂CO₃ CarbonateModerate-StrongAqueous/organic or anhydrousSluggish reactions, improved organic solubilityHigher cost.[13]
K₃PO₄ PhosphateStrongAqueous/organic biphasicSterically hindered substrates , aryl chloridesCan be too strong for some sensitive groups.[14]
KOH / NaOH HydroxideVery StrongAqueous/organic biphasicWhen high basicity is requiredCan promote side reactions, hydrolyze esters.[5]
KF / CsF FluorideMildAqueous or anhydrousBase-sensitive substrates (e.g., esters)May not be strong enough for unreactive partners.[16][17]
KOtBu AlkoxideVery StrongAnhydrous organicUnreactive aryl chlorides, challenging couplingsHigh reactivity can lead to side products.[5]
TEA / DIPEA AmineWeak-ModerateAnhydrous organicHighly base-sensitive substratesOften less effective than inorganic bases.[5][15]
Section 4: Visual Guides
Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Step pd0 Pd(0)L₂ pd2_oxid Ar¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_trans->product ar1x Ar¹-X (Aryl Halide) ar1x->pd2_oxid ar2b Ar²B(OH)₂ (Boronic Acid) boronate [Ar²B(OH)₂B]⁻ (Activated Boronate) ar2b->boronate base Base (B⁻) base->boronate boronate->pd2_trans Crucial step facilitated by the base

Caption: The base activates the boronic acid to facilitate the key transmetalation step.

Diagram 2: Troubleshooting Flowchart for Base Selection

Troubleshooting_Flowchart start Start: Low Yield or No Reaction checks Initial Checks: Inert atmosphere? Active catalyst? Degassed solvent? start->checks substrate_type Analyze Substrates checks->substrate_type  Yes, all good steric_hindrance Are substrates sterically hindered? substrate_type->steric_hindrance base_sensitive Are there base-sensitive groups (e.g., esters)? steric_hindrance->base_sensitive No try_k3po4 Use Strong Base: K₃PO₄ or KOtBu with bulky ligand steric_hindrance->try_k3po4 Yes electronics Substrate Electronics base_sensitive->electronics No try_kf Use Mild Base: KF or CsF base_sensitive->try_kf Yes unreactive_halide Is electrophile an unreactive Ar-Cl? electronics->unreactive_halide try_strong_base Use Strong Base: K₃PO₄ unreactive_halide->try_strong_base Yes screen_bases Screen standard bases: K₂CO₃, Cs₂CO₃, K₃PO₄ unreactive_halide->screen_bases No (Ar-Br/I/OTf)

Caption: A decision tree to guide base selection when troubleshooting a Suzuki reaction.

Section 5: References

Sources

Technical Support Center: Impact of Solvent Choice on Regioselectivity in C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during C-H activation experiments, providing explanations and actionable troubleshooting steps.

Q1: I'm observing a mixture of regioisomers in my C-H activation reaction. What are the likely solvent-related causes?

The formation of a regioisomeric mixture suggests that the energy barriers for the activation of different C-H bonds are comparable under your current reaction conditions. The solvent plays a crucial role in modulating these energy landscapes.[1] Here are the primary solvent-related factors to consider:

  • Differential Stabilization of Transition States: The solvent can stabilize or destabilize the transition states leading to different regioisomers.[1][2] Polar solvents, for instance, are particularly effective at stabilizing charged or highly polarized transition states.[1][3] If one regioisomeric pathway proceeds through a more charged transition state, a polar solvent will preferentially lower the activation barrier for that pathway, thus enhancing its selectivity.[1][4][5] Conversely, a nonpolar solvent may favor a less polar, neutral transition state, leading to a different regioisomeric outcome.[4][5]

  • Solvent Coordination to the Catalyst: Solvents, particularly those with Lewis basic sites (e.g., DMF, DMSO, MeCN), can coordinate to the metal center of the catalyst.[1][6][7] This coordination can alter the steric and electronic properties of the catalyst, thereby influencing which C-H bond is preferentially activated.[1][6] In some cases, solvent coordination can even invert the selectivity of a reaction compared to when non-coordinating solvents are used.[6][7]

  • Substrate Solvation: The way a solvent solvates the substrate can influence the accessibility of different C-H bonds to the catalyst.[1] For example, a solvent capable of hydrogen bonding might interact with a functional group on the substrate, sterically hindering nearby C-H bonds and favoring activation at a more distant site.[1]

Troubleshooting Steps:

  • Systematic Solvent Screen: Conduct a systematic screen of solvents with varying properties (polarity, coordinating ability, protic/aprotic nature). A good starting point is to compare a nonpolar solvent (e.g., toluene, hexane), a polar aprotic solvent (e.g., THF, DMF), and a polar protic solvent (e.g., t-Amyl alcohol, HFIP).[8]

  • Consider Unconventional Solvents: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 1,1,1-trifluoroethanol (TFE) have unique properties, including high polarity and the ability to stabilize cationic intermediates, which can significantly enhance both reactivity and selectivity in certain C-H activation reactions.[1][9]

  • Analyze Computational Studies: If available, consult computational studies (DFT calculations) for similar reaction systems.[4][5][10] These can provide valuable insights into the transition state geometries and energies in different solvent environments, helping to rationalize observed selectivities and predict more effective solvents.

Q2: How does the polarity of the solvent (polar vs. nonpolar) specifically influence regioselectivity?

Solvent polarity is a key determinant of regioselectivity in C-H activation reactions.[1] The fundamental principle lies in the differential solvation of the transition states leading to the various regioisomers.[1][3]

  • Polar Solvents: These solvents possess large dipole moments and are effective at solvating charged species and stabilizing polar transition states.[1][11] In a C-H activation mechanism that proceeds through a charged intermediate or a transition state with significant charge separation, a polar solvent will lower the activation energy for this pathway, thereby favoring the corresponding regioisomer.[4][5] For example, in Rh(III)-catalyzed reactions, a heteroatom-directed C-H activation can involve the formation of charged intermediates, a process that is favored by more polar solvents.[4][5]

  • Nonpolar Solvents: In contrast, nonpolar solvents are less capable of stabilizing charged species. They tend to favor reaction pathways that proceed through neutral intermediates and transition states.[4][5] If an alternative, non-directed C-H activation pathway with a neutral transition state is available, it may become the dominant pathway in a nonpolar solvent, leading to a different regioisomeric product.[4][5]

Solvent Property Effect on C-H Activation Impact on Regioselectivity
High Polarity Stabilizes charged intermediates and transition states.[1][3]Favors pathways with charged or highly polar transition states.[4][5]
Low Polarity Favors neutral intermediates and transition states.[4][5]Favors pathways with neutral or less polar transition states.[4][5]
Coordinating Ability Can bind to the metal center, altering its steric and electronic properties.[1][6]Can switch or enhance selectivity by modifying the catalyst's active site.[6][7]
Hydrogen Bonding Can interact with the substrate or catalyst, influencing their reactivity and the accessibility of C-H bonds.[1]Can direct the reaction to a specific site by sterically blocking other potential C-H activation sites.[1]
Q3: My C-H activation reaction is not proceeding or is very sluggish. Could the choice of solvent be the culprit?

Absolutely. The solvent can dramatically impact the rate of a C-H activation reaction, and an inappropriate choice can lead to low or no conversion.[1] Here's how the solvent can inhibit your reaction:

  • Poor Solubility: If your substrate or catalyst is not sufficiently soluble in the chosen solvent, the reaction will be slow due to poor mixing and mass transport limitations.[1]

  • Catalyst Deactivation: Some solvents can coordinate too strongly to the catalyst, leading to deactivation. For instance, a highly coordinating solvent might occupy the open coordination site required for C-H bond activation.

  • Transition State Destabilization: If the transition state of the desired reaction is significantly destabilized by the solvent, the activation energy will be high, resulting in a slow reaction.[1]

  • Solvent Viscosity: Highly viscous solvents can hinder the diffusion of reactants to the catalyst's active sites, leading to reduced reaction rates.[1] Conversely, less viscous solvents allow for faster diffusion and can improve reaction kinetics.[1]

Troubleshooting Steps:

  • Check Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If not, select a solvent with better solubilizing properties for your specific substrate and catalyst.

  • Vary Solvent Polarity and Coordinating Ability: Test a range of solvents to find one that provides an optimal balance of solubility and reactivity.

  • Increase Temperature: If solubility is an issue, cautiously increasing the reaction temperature may improve both solubility and the reaction rate. However, be mindful of potential side reactions and catalyst decomposition at higher temperatures.

Q4: I've observed a complete switch in regioselectivity upon changing the solvent. What is the mechanistic basis for this?

A solvent-induced switch in regioselectivity is a strong indicator that two different mechanistic pathways with distinct transition states are competing, and the solvent is tipping the balance in favor of one over the other.[4][5][8]

A prime example is the competition between a directed and a non-directed C-H activation pathway.[4][5]

  • Directed Pathway: This often involves a directing group on the substrate coordinating to the metal center. This process can lead to the formation of charged intermediates, which are preferentially stabilized by polar solvents .[4][5]

  • Non-Directed Pathway: This pathway does not involve coordination of a directing group and often proceeds through neutral intermediates. This mechanism is less dependent on solvent polarity and can become dominant in nonpolar solvents .[4][5]

Therefore, switching from a polar to a nonpolar solvent can shift the reaction from a directed to a non-directed pathway, resulting in the formation of a different regioisomer.[4][5]

Best Practices and Protocol Optimization
Systematic Solvent Screening Workflow

A systematic approach to solvent screening is crucial for optimizing the regioselectivity of a C-H activation reaction.

Solvent_Screening_Workflow start Initial Reaction Conditions (Sub-optimal Regioselectivity) cat1 Category 1: Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane) start->cat1 cat2 Category 2: Polar Aprotic Solvents (e.g., THF, DMF, MeCN, Acetone) start->cat2 cat3 Category 3: Polar Protic Solvents (e.g., t-Amyl Alcohol, TFE, HFIP) start->cat3 analyze Analyze Regioisomeric Ratio (GC, NMR) cat1->analyze cat2->analyze cat3->analyze optimize Optimize with Best Solvent Class (Temperature, Concentration, Ligand) analyze->optimize final Optimized, Regioselective Protocol optimize->final

Caption: A workflow for systematic solvent screening in C-H activation.

Key Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol provides a general starting point for a palladium-catalyzed C-H arylation reaction and highlights key points for solvent-related optimization.

Materials:

  • Substrate (e.g., a substituted arene with a directing group) (1.0 mmol)

  • Aryl Halide (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (3-5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the substrate, aryl halide, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the chosen solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization Points:

  • Solvent Choice: This is the most critical parameter for regioselectivity. Start with a standard solvent like DMF or toluene and then explore other options based on the principles outlined in this guide.

  • Temperature: Lowering the temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[12]

  • Ligand: The choice of ligand can also have a profound effect on regioselectivity.[2] A solvent screen should ideally be performed with the optimal ligand for the reaction.

The Underlying Science: A Deeper Dive
Transition State Theory and Solvent Effects

The regioselectivity of a C-H activation reaction is determined by the relative activation energies (ΔG‡) of the competing pathways. The solvent influences these activation energies by differentially solvating the ground states (reactants) and the transition states.[3][13]

Transition_State_Diagram cluster_0 Nonpolar Solvent cluster_1 Polar Solvent R_np Reactants TS1_np TS1 (less polar) R_np->TS1_np ΔG‡₁ (lower) TS2_np TS2 (more polar) R_np->TS2_np ΔG‡₂ (higher) P1_np Product 1 TS1_np->P1_np P2_np Product 2 TS2_np->P2_np R_p Reactants TS1_p TS1 (less polar) R_p->TS1_p ΔG‡₁ (higher) TS2_p TS2 (more polar) R_p->TS2_p ΔG‡₂ (lower) P1_p Product 1 TS1_p->P1_p P2_p Product 2 TS2_p->P2_p

Caption: Differential stabilization of transition states by polar and nonpolar solvents.

As illustrated in the diagram, a polar solvent will preferentially stabilize the more polar transition state (TS2), lowering its activation energy and favoring the formation of Product 2. In a nonpolar solvent, the less polar transition state (TS1) is relatively more stable, leading to the preferential formation of Product 1.

Coordinating vs. Non-Coordinating Solvents
  • Non-Coordinating Solvents (e.g., toluene, hexane, dichloromethane): These solvents have minimal interaction with the metal center of the catalyst. The reactivity and selectivity are primarily governed by the intrinsic properties of the catalyst, ligand, and substrate.

  • Coordinating Solvents (e.g., DMF, DMSO, MeCN, THF): These solvents possess lone pairs of electrons that can coordinate to the metal center.[6][7] This coordination can:

    • Modify the electronic properties of the catalyst: A coordinating solvent can make the metal center more or less electron-rich, which can influence its reactivity.[1]

    • Alter the steric environment: The presence of a solvent molecule in the coordination sphere of the metal can create steric hindrance that favors the activation of a less hindered C-H bond.[1]

    • Promote or inhibit ligand dissociation: Solvent coordination can influence the equilibrium between different catalytically active species.

The choice between a coordinating and a non-coordinating solvent can therefore be a powerful tool for tuning the regioselectivity of a C-H activation reaction.[6][7]

References
  • Greener Solvents in C-H Activation: Advancing Sustainable Transform
  • Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. (n.d.). Journal of the American Chemical Society. [Link]
  • How Solvent Affects C–H Activation and Hydrogen Production Pathways in Homogeneous Ru-Catalyzed Methanol Dehydrogenation Reactions. (2018).
  • Experimental and DFT studies explain solvent control of C-H activation and product selectivity in the Rh(III). (n.d.). JACS. [Link]
  • Effect of solvent viscosity on the activation barrier of hydrogen tunneling in the lipoxygenase reaction. (2023). PubMed. [Link]
  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv. [Link]
  • Explain solvent effects in terms of transition st
  • Solvent Effects on Transition States. (n.d.). University of Jyväskylä. [Link]
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
  • Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight. (n.d.). Green Chemistry (RSC Publishing). [Link]
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical. [Link]
  • Solvent Dictated Organic Transform
  • Effect of solvent viscosity on the activation barrier of hydrogen tunneling in the lipoxygenase reaction. (n.d.).
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. (2021). Chemical Science (RSC Publishing). [Link]
  • Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. (n.d.). PubMed. [Link]
  • Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. (2022). Chem. Sci.. [Link]
  • Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. (2021).
  • A Catalysis Guide Focusing on C–H Activation Processes. (2025).
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). PMC - NIH. [Link]
  • A Catalysis Guide Focusing on C–H Activ
  • Studies of C–H Activation and Functionalization: Combined Computational and Experimental Efforts to Elucidate Mechanisms, Principles, and Catalysts. (n.d.).
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. (n.d.). Chemical Science (RSC Publishing). [Link]
  • Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. (2023). RSC Publishing. [Link]
  • Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. (n.d.). Semantic Scholar. [Link]
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]
  • Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. (2021). Green Chemistry. [Link]
  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… (n.d.). OUCI. [Link]
  • Emerging unconventional organic solvents for C–H bond and related functionalization reactions. (2020). Chemical Society Reviews (RSC Publishing). [Link]
  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. (n.d.). PMC - PubMed Central. [Link]
  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. (n.d.). Princeton University. [Link]
  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. (2021). RSC Publishing. [Link]
  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]
  • Rhodium-Catalyzed Asymmetric C-H Functionaliz
  • Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. (n.d.). ACS Omega. [Link]
  • Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. (2016).

Sources

Technical Support Center: Pilot Production of 3-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Bench to Pilot

3-Methyl-2-phenylpyridine is a valuable heterocyclic intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its structure, featuring a pyridine ring with both methyl and phenyl substituents, offers a versatile scaffold for further chemical modification.[1] While numerous synthetic routes exist for laboratory-scale preparation, scaling up to pilot production introduces significant challenges in terms of reaction control, safety, cost-effectiveness, and product purity.

This guide is designed for researchers, chemists, and process engineers navigating the complexities of scaling the synthesis of this compound. We will provide in-depth troubleshooting advice, validated protocols, and a framework for decision-making to ensure a robust and reproducible pilot-scale process. Our primary focus will be on the Suzuki-Miyaura cross-coupling reaction, a widely employed and highly versatile method for forming the critical C-C bond in this molecule.[2]

Process Overview: Recommended Synthetic Workflow

The recommended pathway for pilot-scale synthesis involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a suitable 2-halopyridine derivative and a phenylboronic acid derivative. This approach is favored for its high functional group tolerance, generally good yields, and well-understood mechanism, which aids in troubleshooting.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Workup & Isolation cluster_3 Phase 4: Purification & QC R1 2-Bromo-3-methylpyridine Reactor Pilot Reactor (Inert Atmosphere) R1->Reactor Charge Reagents R2 Phenylboronic Acid R2->Reactor Charge Reagents R3 Palladium Catalyst & Ligand R3->Reactor Charge Reagents R4 Base (e.g., K₂CO₃) R4->Reactor Charge Reagents R5 Anhydrous Solvent (e.g., Dioxane/Water) R5->Reactor Charge Reagents Heating Controlled Heating (e.g., 80-100 °C) Reactor->Heating Heat to Setpoint Monitoring In-Process Control (TLC, HPLC) Heating->Monitoring Monitor Progress Quench Reaction Quench Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude Crude Product Concentration->Crude Purification Distillation or Column Chromatography Crude->Purification QC Final Product QC (NMR, HPLC, GC-MS) Purification->QC Final This compound (>98% Purity) QC->Final

Caption: High-level workflow for pilot-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling the recommended route for scaling up this synthesis?

A1: The Suzuki-Miyaura coupling is often preferred for several key reasons in a pilot production context:

  • High Reliability: It is one of the most robust and well-understood cross-coupling reactions, with a vast body of literature to support troubleshooting.[3]

  • Commercial Availability of Reagents: The required starting materials (e.g., 2-bromo-3-methylpyridine, phenylboronic acid), catalysts, and ligands are commercially available in bulk.

  • Milder Conditions: Compared to alternatives like Grignard reactions, Suzuki couplings often proceed under milder conditions, which is safer and requires less specialized equipment on a large scale.

  • Functional Group Tolerance: The reaction is tolerant of a wide variety of functional groups, reducing the need for protecting group strategies that add steps and cost.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Safety is paramount. Key concerns include:

  • Reagent Handling: this compound and its precursors can be irritating to the eyes, respiratory system, and skin.[4][5] Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and lab coats.[4][6]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[7] Failure to maintain a strict inert atmosphere (nitrogen or argon) can deactivate the catalyst and poses a fire risk with certain solvents.

  • Solvent Hazards: Many solvents used (e.g., dioxane, toluene) are flammable and have specific health hazards. Ensure adequate ventilation and operate in an environment free from ignition sources.[8]

  • Exotherms: While Suzuki reactions are not typically prone to violent runaways, all chemical reactions should be monitored for exotherms during scale-up. The initial charge and heating phase are critical.

Q3: My reaction fails to initiate or shows very low conversion. What are the most common culprits?

A3: This is a frequent issue, often traceable to one of three areas: the catalyst system, reagent quality, or the reaction environment.

  • Catalyst Inactivity: The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. The pyridine nitrogen in the substrate can also coordinate to the palladium center, inhibiting the reaction.[7][9] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can often overcome this inhibition.[7]

  • Poor Reagent Quality: The presence of water is highly detrimental. It can lead to protodeboronation, where the boronic acid's C-B bond is cleaved by a proton source, effectively removing it from the reaction.[7] Ensure all solvents are anhydrous and the base is finely ground and dry.[7]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive state.[7] It is critical to thoroughly degas all solvents and maintain a strict inert atmosphere throughout the entire process.[7]

Q4: I'm observing significant homocoupling of my phenylboronic acid. How can I minimize this?

A4: Homocoupling (forming biphenyl) is a common side reaction, often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote the side reaction.[7] The most critical step to minimize this is the strict exclusion of oxygen through rigorous degassing of solvents (e.g., sparging with argon for an extended period) and maintaining a positive pressure of inert gas.[7][9] In some cases, lowering the reaction temperature or using a direct Pd(0) source (e.g., Pd(PPh₃)₄) may also disfavor the homocoupling pathway.[9]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and solving common issues encountered during pilot-scale production.

Problem Area 1: Low Yield & Poor Conversion
QuestionPotential Cause(s)Recommended Solutions & Rationale
My conversion is <10% after several hours. What should I check first? Inactive Catalyst System: The most common issue. This can be due to poor ligand choice, catalyst decomposition, or inhibition by the pyridine substrate.[7][9]Solution: 1. Switch to a more robust ligand: For electron-deficient pyridines, standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which promote the crucial reductive elimination step and protect the palladium center.[9] 2. Use a Pre-formed Catalyst: Using a pre-catalyst can give more reproducible results than generating the active species in situ.[9] 3. Increase Catalyst Loading: While not ideal for cost, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor inhibition issues.
The reaction starts but then stalls. Why? 1. Catalyst Decomposition: At elevated temperatures, the catalyst may degrade over time, especially if the ligand is not robust enough.[9] 2. Insoluble Base: The base (e.g., K₂CO₃, K₃PO₄) must participate in the transmetalation step. If it is not sufficiently soluble or has poor surface area, the reaction can be slow or stall.[7]Solution: 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature (e.g., 80-90 °C).[9] 2. Base & Solvent Screening: Ensure the base is finely ground. Consider screening other bases like Cs₂CO₃ or K₃PO₄, which have different solubility profiles.[7] Ensure the solvent system (e.g., dioxane/water ratio) is optimized for both reagent and base solubility.
I see a lot of starting halide but my boronic acid is gone. What happened? Protodeboronation: This is the cleavage of the C-B bond by a proton source, most commonly water, converting your boronic acid into benzene.[7]Solution: Strict Anhydrous Conditions: This is non-negotiable. 1. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Dry Reagents: Ensure the base and other solid reagents are thoroughly dried under vacuum before use.[7] 3. Proper Glassware: All pilot-scale reactors and addition funnels must be rigorously dried and purged with inert gas.
Problem Area 2: Byproduct Formation & Purification
QuestionPotential Cause(s)Recommended Solutions & Rationale
How do I remove residual palladium from my final product? Palladium Contamination: Residual palladium is a major concern, especially for pharmaceutical applications. It can be complexed with the pyridine nitrogen, making it difficult to remove.Solution: Post-reaction, consider using a scavenger. Activated carbon, silica-based scavengers with thiol groups (e.g., SiliaMetS Thiol), or scavenger resins can be stirred with the crude product solution to bind and remove palladium prior to final purification.
My crude product contains significant amounts of biphenyl (from homocoupling). How can I separate it? Similar Polarity: Biphenyl and this compound can have similar polarities, making chromatographic separation challenging on a large scale.Solution: 1. Optimize Reaction: The best solution is to prevent its formation (see FAQ 4). 2. Crystallization: If the desired product is a solid, attempt to find a solvent system where the product crystallizes out, leaving the biphenyl impurity in the mother liquor. 3. Distillation: The boiling points may be sufficiently different for separation by fractional distillation under reduced pressure. This compound has a reported boiling point of ~148°C at 16 mmHg.[1]
I am seeing impurities derived from my phosphine ligand. Why? Ligand Aryl Scrambling/Degradation: In some cases, the aryl groups from the phosphine ligand (e.g., phenyl groups from triphenylphosphine) can be transferred in side reactions, leading to phenylated impurities.[10]Solution: This is another strong reason to use specialized biarylphosphine ligands (Buchwald-type). They are designed to be more resistant to these degradation pathways compared to simpler ligands like PPh₃.[10]

Visualizing the Troubleshooting Process

A logical decision-making process is key to efficient troubleshooting.

G Start Pilot Run Issue: Low Yield or Impure Product CheckConversion Analyze In-Process Sample (HPLC/TLC). Is Starting Material Consumed? Start->CheckConversion LowConversion Problem: Low Conversion CheckConversion->LowConversion No HighConversion Problem: High Conversion, Low Isolated Yield CheckConversion->HighConversion Yes CheckCatalyst Is Catalyst System Optimized? (Bulky Ligand, Anhydrous Base) LowConversion->CheckCatalyst OptimizeCatalyst Action: Screen Ligands (SPhos, XPhos). Ensure Base is Anhydrous & Fine. CheckCatalyst->OptimizeCatalyst No CheckAtmosphere Is Inert Atmosphere Guaranteed? (Degassed Solvents, N₂/Ar Purge) CheckCatalyst->CheckAtmosphere Yes Success Process Optimized OptimizeCatalyst->Success ImproveInert Action: Improve Degassing Protocol. Check Reactor for Leaks. CheckAtmosphere->ImproveInert No CheckAtmosphere->Success Yes ImproveInert->Success CheckByproducts Analyze Crude for Byproducts. (Homocoupling, Protodeboronation) HighConversion->CheckByproducts Homocoupling Issue: Homocoupling CheckByproducts->Homocoupling Yes Protodeboronation Issue: Protodeboronation CheckByproducts->Protodeboronation Yes CheckPurification Review Purification Method. (Distillation vs. Chromatography) CheckByproducts->CheckPurification No Major Byproducts Homocoupling->ImproveInert ImproveAnhydrous Action: Use Anhydrous Solvents/Reagents. Protodeboronation->ImproveAnhydrous ImproveAnhydrous->Success OptimizePurification Action: Develop Alternative Purification. (Crystallization, Scavengers) CheckPurification->OptimizePurification Ineffective CheckPurification->Success Effective OptimizePurification->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Pilot-Scale Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromo-3-methylpyridine and phenylboronic acid on a pilot scale. Warning: This procedure should only be performed by trained personnel in a facility equipped for pilot-scale chemical synthesis.

Reagents & Equipment
ItemQuantity (100 mol scale)Molar Eq.Notes
2-Bromo-3-methylpyridine17.2 kg1.0Purity >98%
Phenylboronic Acid13.4 kg1.1Moisture sensitive
SPhos (Ligand)821 g0.02Buchwald Ligand
Pd(OAc)₂ (Catalyst)224 g0.01Palladium(II) Acetate
K₃PO₄ (Base)42.5 kg2.0Finely ground, dried
1,4-Dioxane170 L-Anhydrous grade
Deionized Water42.5 L-Degassed
Equipment --500L Glass-lined Reactor, Condenser, Mechanical Stirrer, Inert Gas Inlet, Temperature Probe
Procedure
  • Reactor Preparation: Ensure the 500L reactor is clean, dry, and leak-tested. Purge the reactor with nitrogen for at least 2 hours to establish an inert atmosphere.

  • Reagent Charging: Under a positive nitrogen pressure, charge the reactor with 2-bromo-3-methylpyridine (17.2 kg), phenylboronic acid (13.4 kg), finely ground potassium phosphate (42.5 kg), SPhos (821 g), and Pd(OAc)₂ (224 g).

  • Solvent Addition: Add anhydrous 1,4-dioxane (170 L) and degassed deionized water (42.5 L) to the reactor. Begin vigorous stirring.

  • Reaction: Heat the reaction mixture to 85-90 °C. Monitor the internal temperature closely. Maintain the temperature and stir for 4-8 hours.

  • In-Process Control (IPC): After 4 hours, carefully take a sample for HPLC analysis to check for the consumption of the starting bromide. The reaction is considered complete when <1% of the starting material remains.

  • Workup - Quench & Separation: Cool the reactor contents to 20-25 °C. Add 100 L of water to the reactor and stir for 15 minutes. Stop stirring and allow the layers to separate. Transfer the lower aqueous layer to a waste container.

  • Extraction: Add 100 L of a suitable organic solvent (e.g., ethyl acetate or toluene) to the reactor, stir for 30 minutes, and separate the aqueous layer again.

  • Washing: Wash the organic layer with 100 L of brine. Separate and discard the aqueous layer.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude brown liquid by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[11]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97+%. Cole-Parmer.
  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • X-Chemic. (n.d.). Key Properties and Applications of this compound for Synthesis. X-Chemic.com.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • ECHEMI. (n.d.).
  • National Center for Biotechnology Information. (2015).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Fisher Scientific. (2020).
  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
  • ResearchGate. (2025).
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. BenchChem.
  • BenchChem. (2025).
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses Procedure.

Sources

Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed C-H Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-H alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common challenges that can lead to low reaction yields and provide in-depth, field-proven insights to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My Pd-catalyzed C-H alkylation reaction is not working at all. What are the first things I should check?

A1: When a reaction fails completely, it's crucial to systematically review the foundational components of your setup. Start with the following:

  • Inert Atmosphere: The active Pd(0) species in many catalytic cycles is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3]

  • Reagent Purity: Impurities in solvents, starting materials, or even the inert gas can act as catalyst poisons.[3] Use freshly distilled or purchased anhydrous solvents and ensure the purity of your substrates and reagents.[4]

  • Catalyst Activity: The palladium source itself might be inactive. If you are using an older bottle of catalyst, consider using a fresh batch. For air-sensitive pre-catalysts, ensure they were handled under appropriate inert conditions.

  • Correct Reagent Stoichiometry: Double-check your calculations for all reagents, including the catalyst, ligand, base, and any additives.

Q2: I'm observing the formation of palladium black. What does this mean and how can I prevent it?

A2: The formation of palladium black, which consists of aggregated, inactive palladium particles, is a common catalyst deactivation pathway.[1][5] It is often triggered by:

  • High Temperatures: Excessive heat can accelerate the decomposition of the active catalyst.[1] It is important to find the minimum temperature necessary for efficient conversion.[3]

  • Insufficient Ligand-to-Palladium Ratio: The ligand's role is to stabilize the palladium center.[1] An inadequate amount of ligand can leave the palladium vulnerable to aggregation.

  • Inappropriate Ligand Choice: For substrates containing coordinating heteroatoms, like pyridines, bulky and electron-rich ligands are often required to shield the palladium and prevent deactivation.[1][6]

To prevent palladium black formation, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio, or screening different ligands.

Q3: What is the role of a "directing group" and why is it important?

A3: A directing group is a functional group within the substrate that coordinates to the metal center and selectively delivers the catalyst to a specific C-H bond, typically in the ortho-position.[7][8][9] This strategy overcomes two major challenges in C-H functionalization:

  • Reactivity: It helps to overcome the inert nature of C-H bonds by creating a high effective concentration of the catalyst near the target bond.[8]

  • Selectivity: It allows for the selective functionalization of a single C-H bond in a molecule that may contain many similar C-H bonds.[7][8]

The choice of directing group is critical and can significantly impact the reaction's success.[10][11][12]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a more granular approach to troubleshooting specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material
Q: I've confirmed my setup is inert and my reagents are pure, but my starting material is not being consumed. What are the likely culprits?

A: Low or no conversion, despite a proper setup, often points to issues with the catalytic cycle's initiation or turnover. Here’s a systematic approach to diagnose the problem:

Potential Cause 1: Ineffective C-H Activation

The cleavage of the C-H bond is often the rate-limiting step.[6] Failure at this stage can be due to:

  • Suboptimal Directing Group: The chosen directing group may not be coordinating effectively to the palladium center. The geometry of the resulting palladacycle is crucial.[13]

  • Steric Hindrance: Bulky substituents near the target C-H bond can prevent the catalyst from approaching.[7]

  • Electronic Effects: Electron-withdrawing groups on the arene can make the C-H bond less susceptible to activation.

Troubleshooting Protocol:

  • Re-evaluate the Directing Group: Consult the literature for directing groups known to be effective for your specific substrate class.[14][15]

  • Modify the Substrate: If possible, synthesize a derivative with less steric hindrance around the reaction site.

  • Screen Additives: Carboxylic acid additives, such as pivalic acid, can act as proton abstraction agents, facilitating the C-H activation step.[14][16]

Potential Cause 2: Catalyst Inhibition

Your starting material or other components in the reaction mixture might be inhibiting the catalyst.

  • Strongly Coordinating Heterocycles: Substrates containing heterocycles like pyridines or imidazoles can bind too strongly to the palladium center, leading to catalyst poisoning.[17]

Troubleshooting Protocol:

  • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and prevent strong coordination with the substrate's heteroatoms.[1]

  • Use of a "Transient" Directing Group: This strategy involves a directing group that is installed for the C-H activation step and then removed, which can bypass issues with product inhibition.

Issue 2: Formation of Significant Byproducts
Q: My reaction is proceeding, but I'm getting a mixture of products, with my desired product in low yield. How can I improve selectivity?

A: Byproduct formation is often a result of competing reaction pathways. Identifying the major byproducts is the first step toward optimizing for your desired product.

Common Byproducts and Their Causes:

ByproductPotential CauseSuggested Solution
Homocoupling of the Alkylating Agent The oxidative addition of the alkyl halide to the palladium center is too slow, allowing for side reactions.Increase the concentration of the C-H substrate or screen for a more reactive palladium pre-catalyst.
Protodealkylation The alkylated product is unstable under the reaction conditions and is being cleaved.Lower the reaction temperature or reaction time.
Isomerization of the Product If your product contains a double bond, it may be isomerizing under the reaction conditions.Screen different bases or solvents to minimize isomerization.
Wacker-type Oxidation Products In allylic C-H alkylation, the alkene can be susceptible to oxidation, especially in the presence of an oxidant.[16]Optimize the oxidant and reaction conditions to favor the alkylation pathway.

Experimental Workflow for Optimizing Selectivity:

G cluster_0 Troubleshooting Byproduct Formation start Low Yield of Desired Product (High Byproduct Formation) identify Identify Major Byproducts (GC-MS, LC-MS, NMR) start->identify homocoupling Homocoupling of Alkylating Agent? identify->homocoupling protodealkylation Protodealkylation? identify->protodealkylation other Other Byproducts? identify->other increase_substrate Increase C-H Substrate Concentration or Change Pd Source homocoupling->increase_substrate Yes lower_temp Lower Reaction Temperature or Reduce Reaction Time protodealkylation->lower_temp Yes screen_conditions Systematically Screen: - Ligand - Solvent - Base - Additives other->screen_conditions Yes end Improved Yield and Selectivity increase_substrate->end Optimized lower_temp->end Optimized screen_conditions->end Optimized G A Pd(II) Pre-catalyst B Palladacycle Intermediate A->B C-H Activation C Pd(IV) Intermediate B->C Oxidative Addition of Alkyl Halide D Alkylated Product C->D Reductive Elimination E Pd(II) D->E Product Release E->A Regeneration

Caption: A simplified catalytic cycle for Pd(II)/Pd(IV) C-H alkylation.

1. C-H Activation: The Pd(II) pre-catalyst coordinates to the directing group and undergoes C-H activation to form a stable palladacycle intermediate. [8] 2. Oxidative Addition: The alkylating agent (typically an alkyl halide) undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate. [18] 3. Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) intermediate, releasing the alkylated product. [18] 4. Catalyst Regeneration: The resulting Pd(II) species is then ready to re-enter the catalytic cycle.

It is important to note that alternative mechanistic pathways, such as a Pd(0)/Pd(II) cycle, may also be operative depending on the specific reaction conditions.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. The Journal of Organic Chemistry, 74(15), 5836–5849.* [Link]
  • Poulsen, T. B., & Jørgensen, K. A. (2008). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 13(9), 2231–2277.* [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.* [Link]
  • Shabashov, D., & Daugulis, O. (2010). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. The Journal of Organic Chemistry, 75(15), 5090-5103.* [Link]
  • ResearchGate. (n.d.). Scheme 20.
  • Giri, R., Hartwig, J. F., & Yu, J.-Q. (2007). C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes. Angewandte Chemie International Edition, 46(30), 5727-5731.* [Link]
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp(2) and sp(3) C-H Bonds. The Journal of Organic Chemistry, 78(19), 9689-9714.* [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4937-4947.* [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]
  • Maji, A., & Dastidar, P. (2018). Directing group assisted meta-hydroxylation by C–H activation. Chemical Science, 9(21), 4816–4823.* [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4937-4947.* [Link]
  • White, M. C. (2013). Palladium(II)
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.* [Link]
  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Palladium-Catalyzed Alkyl C–H Bond Activation. Accounts of Chemical Research, 49(10), 2099-2110.* [Link]
  • Wang, D.-H., & Yu, J.-Q. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 133(14), 5164–5167.* [Link]
  • ResearchGate. (n.d.). a)
  • Sharma, S., & Kapur, M. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5514-5567.* [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 77(17), 7179-7190.* [Link]
  • Liu, T., & Engle, K. M. (2018). Palladium/norbornene-catalyzed distal alkenyl C–H arylation and alkylation of cis-olefins. Beilstein Journal of Organic Chemistry, 14, 1446–1455.* [Link]
  • Eigenberger, G. (2001). Poisoning and deactivation of palladium catalysts.
  • White, M. C. (2017). Palladium-Catalyzed Ligand-Directed C-H and C=C Bond Functionalization.
  • Poulsen, T. B., & Jørgensen, K. A. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
  • Overman, L. E., & Campos, K. R. (2001). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters, 3(16), 2511-2513.* [Link]
  • van der Meer, M., Ziebart, C., & Schaub, T. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Hartwig, J. F. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 831–851.* [Link]
  • ResearchGate. (n.d.). Directing groups (DG)
  • ECHE 430 - Lecture 20 - Catalyst Deactiv
  • Sahoo, B., & Ali, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-22.* [Link]
  • Poulsen, T. B., & Jørgensen, K. A. (2008). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 13(9), 2231–2277.* [Link]
  • Khan, A., & Al-Thabaiti, S. A. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Sharma, A., Kumar, A., & Kumar, V. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry.[Link]
  • Reddit. (2021).
  • Vantourout, J. C., & Buchwald, S. L. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and. Accounts of Chemical Research, 53(11), 2633-2647.* [Link]
  • ResearchGate. (2025).
  • ResearchGate. (2025). Palladium nanoparticles catalyzed Suzuki cross-coupling reactions in ambient conditions.[Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Phenylpyridine and 3-Phenylpyridine: Unveiling Isomer-Specific Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The substitution pattern of a molecule, however subtle, can profoundly dictate its biological function. Phenylpyridines, a class of heterocyclic aromatic compounds, serve as a quintessential example of this principle. The positional isomerism of the phenyl group on the pyridine ring—at position 2 versus position 3—gives rise to two structurally similar yet functionally distinct molecules: 2-phenylpyridine and 3-phenylpyridine. While both isomers are present in consumables like tea, their derivatives exhibit divergent and specific biological activities, making them compelling scaffolds in medicinal chemistry.[1] This guide provides a comparative analysis of the biological activities of 2-phenylpyridine and 3-phenylpyridine, drawing upon experimental data from studies on their derivatives to inform future drug discovery and development.

At a Glance: Structural and Physicochemical Properties

Property2-Phenylpyridine3-Phenylpyridine
Chemical Formula C₁₁H₉NC₁₁H₉N
Molar Mass 155.20 g/mol [2]155.20 g/mol [3]
Appearance Colorless viscous liquid[4]-
Boiling Point 268–270 °C[4]-
CAS Number 1008-89-5[2]1008-88-4[3]

Anticancer Activity: A Tale of Two Mechanisms

Derivatives of both 2-phenylpyridine and 3-phenylpyridine have demonstrated promising anticancer properties, though they appear to operate through distinct mechanisms of action. This divergence underscores the critical influence of phenyl group positioning on target engagement.[5]

2-Phenylpyridine Derivatives: Inducing Oxidative Stress

Research suggests that the anticancer effects of 2-phenylpyridine derivatives may be linked to the inhibition of thioredoxin reductase (TrxR).[5] TrxR is a crucial enzyme in maintaining cellular redox balance. Its inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), which induces oxidative stress and can subsequently trigger apoptosis in cancer cells.

3-Phenylpyridine Derivatives: Disrupting the Cytoskeleton and Cell Cycle

In contrast, derivatives of 3-phenylpyridine have been identified as potent inhibitors of tubulin polymerization and Cyclin-Dependent Kinase 2 (CDK2).[5][6]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape, these compounds can arrest the cell cycle and induce apoptosis.[5][7]

  • CDK2 Inhibition: CDK2 is a key regulator of the cell cycle. Its inhibition by 3-phenylpyridine derivatives can halt cell cycle progression, thereby preventing cancer cell proliferation.[6]

The following diagram illustrates the divergent anticancer mechanisms of 2- and 3-phenylpyridine derivatives.

G cluster_0 2-Phenylpyridine Derivatives cluster_1 3-Phenylpyridine Derivatives 2-PP 2-Phenylpyridine Derivatives TrxR Thioredoxin Reductase (TrxR) 2-PP->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Leads to Apoptosis_2 Apoptosis ROS->Apoptosis_2 3-PP 3-Phenylpyridine Derivatives Tubulin Tubulin Polymerization 3-PP->Tubulin Inhibition CDK2 Cyclin-Dependent Kinase 2 (CDK2) 3-PP->CDK2 Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest_3 Cell Cycle Arrest CDK2->CellCycleArrest_3 Microtubule->CellCycleArrest_3 Apoptosis_3 Apoptosis CellCycleArrest_3->Apoptosis_3

Caption: Divergent anticancer mechanisms of 2- and 3-phenylpyridine derivatives.

Comparative Biological Activity Profile

Beyond their anticancer potential, derivatives of these two isomers have been explored for a range of other biological activities.

Biological Activity2-Phenylpyridine Derivatives3-Phenylpyridine Derivatives
Anticancer Thioredoxin Reductase (TrxR) Inhibition[5]Tubulin Polymerization Inhibition, CDK2 Inhibition[5][6]
Anti-inflammatory Not prominently reportedCyclooxygenase-2 (COX-2) Inhibition[7]
Antimicrobial Active against Gram-positive and Gram-negative bacteria, and fungi[8]Not prominently reported
Insecticidal Active against various pests including Mythimna separata[9]Not prominently reported
Neurological Unlikely to cause Parkinson's Disease[1]Unlikely to cause Parkinson's Disease[1]

Experimental Protocols for Biological Activity Assessment

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of phenylpyridine derivatives.

Cell Proliferation (MTT) Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[7]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)[6]

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (phenylpyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)[7]

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the old medium with the medium containing various concentrations of the test compounds. Include vehicle and positive controls.[7]

  • Incubate the plates for 48-72 hours.[7]

  • Add MTT solution to each well and incubate for an additional 4 hours.[7]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

CDK2 Inhibition Assay

This assay determines the inhibitory activity of compounds against CDK2.[6]

Materials:

  • CDK2/Cyclin A2 enzyme

  • Substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Luminescence plate reader

Procedure:

  • Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.[6]

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add the CDK2/Cyclin A2 enzyme to each well.

  • Initiate the kinase reaction by adding the master mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Synthesis via Suzuki-Miyaura Coupling

The synthesis of phenylpyridines is often achieved through modern cross-coupling reactions like the Suzuki-Miyaura coupling.[10]

G Start Start Setup Reaction Setup: - 3-Bromopyridine - Phenylboronic acid - Pd(OAc)₂ (catalyst) - PPh₃ (ligand) - K₂CO₃ (base) - Dioxane (solvent) Start->Setup Reaction Reaction: - Reflux under inert atmosphere Setup->Reaction Workup Aqueous Workup: - Add water - Extract with ethyl acetate Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Product 3-Phenylpyridine Purification->Product

Caption: General workflow for the synthesis of 3-phenylpyridine via Suzuki-Miyaura coupling.

Conclusion

The comparative analysis of 2-phenylpyridine and 3-phenylpyridine reveals a compelling narrative of how subtle structural isomerism dictates profound differences in biological activity. While derivatives of both scaffolds show promise in oncology, their mechanisms diverge significantly, with 2-phenylpyridine derivatives acting as pro-oxidants and 3-phenylpyridine derivatives functioning as antimitotic and cell cycle inhibitory agents.[5] Furthermore, the derivatives of these isomers exhibit distinct activities in other therapeutic areas, such as inflammation, infectious diseases, and agriculture.[7][8][9] This understanding of their unique pharmacological profiles provides a robust foundation for the rational design of novel, isomer-specific therapeutic agents. The experimental protocols detailed herein offer a practical guide for researchers to further explore and validate the potential of these versatile chemical scaffolds.

References

  • Benchchem. Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents.
  • Benchchem. 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development.
  • Benchchem. A Comparative Analysis of the Biological Activities of 2-Phenylpyridine and 3.
  • ResearchGate. Synthesis of 2,5- and 3,5-Diphenylpyridine Derivatives for DNA Recognition and Cytotoxicity. | Request PDF.
  • Annals of Medical and Health Sciences Research. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
  • ResearchGate. (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent.
  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • PubChem. 3-Phenylpyridine | C11H9N | CID 13886.
  • PubChem. 2-Phenylpyridine | C11H9N | CID 13887.
  • Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity.
  • PubMed. Neuroprotective effects of (+/-)-catechin against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mice.
  • PubMed. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives.
  • International Journal on Science and Technology. Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • PubMed. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model.
  • NIH. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity.
  • PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Neuroprotective Effects of the Pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated Rats.
  • ResearchGate. Bioactive molecules of 2‐phenylpyridine. | Download Scientific Diagram.
  • The Role of 3-Phenylpyridine in Pharmaceutical Synthesis.
  • PubMed. 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease.
  • Wikipedia. 2-Phenylpyridine.
  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • ACS Publications. Potent Phenylpyridine and Oxodihydrofuran Inhibitors of Cyclooxygenase-2: Optimization toward a Long Residence Time with Balanced Internal Energetics | Biochemistry.
  • Benchchem. An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications.
  • PubMed. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride.
  • ResearchGate. (PDF) Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity.
  • MDPI. The Molecular Architecture of Neurodegeneration: An Integrative Overview of Convergent Mechanisms.
  • PubMed. Inhibition of pyridine-nucleotide-dependent enzymes by pyrazoles. Synthesis and enzymology of a novel A-ring pyrazole steroid.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. When an analytical method is transferred between laboratories, instruments, or even personnel, a critical process known as cross-validation ensures the continued reliability and consistency of the results. This guide provides an in-depth technical comparison of analytical methodologies for pyridine analogs, focusing on the essential steps and considerations for a robust cross-validation. Pyridine and its analogs, a class of basic nitrogen-containing heterocyclic compounds, are prevalent in pharmaceuticals and often present unique analytical challenges. This document will equip you with the expertise to navigate these complexities and design a self-validating cross-validation study.

The Imperative of Cross-Validation for Pyridine Analogs

Analytical method cross-validation is the systematic process of demonstrating that two or more analytical methods or the same method in different laboratories produce comparable results.[1] This is distinct from method validation, which establishes that a method is suitable for its intended purpose.[2] Cross-validation is crucial during drug development, particularly when:

  • A method is transferred from a research and development lab to a quality control setting.

  • Different analytical technologies are used to measure the same analyte (e.g., HPLC and UPLC).

  • Comparative data from multiple study sites needs to be integrated.

For pyridine analogs, their inherent basicity can lead to challenging chromatographic behavior, such as peak tailing and poor retention. These issues arise from interactions with the stationary phase in techniques like High-Performance Liquid Chromatography (HPLC).[3] Therefore, a well-designed cross-validation study is essential to ensure that these method-specific nuances do not lead to disparate results between sites or techniques.

Comparing Analytical Technologies: HPLC vs. UPLC for Pyridine Analog Analysis

The two most common liquid chromatography techniques for the analysis of pyridine analogs are HPLC and Ultra-Performance Liquid Chromatography (UPLC). While both are based on the same separation principles, they have key differences that can impact method performance and the cross-validation process.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (up to 400 bar)Higher (up to 1000 bar or more)[5]
Analysis Time LongerShorter[6]
Resolution GoodHigher, with sharper peaks[7]
Solvent Consumption HigherLower[5]
System Cost LowerHigher

Expert Insight: The choice between HPLC and UPLC often depends on the specific needs of the laboratory. HPLC is a robust and widely available technique, making it a common choice for routine quality control.[6] UPLC offers significant advantages in terms of speed and resolution, which can be critical in high-throughput screening or for complex mixtures.[8] When cross-validating between HPLC and UPLC methods, it is crucial to pay close attention to the translation of method parameters, particularly the gradient profile and flow rate, to account for the differences in column dimensions and particle size.

Designing a Robust Cross-Validation Protocol

A successful cross-validation study hinges on a well-defined protocol that outlines the objectives, procedures, and acceptance criteria.

Workflow for Inter-Laboratory Cross-Validation

cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase P1 Define Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop & Approve Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Originating Lab Analysis P4->E1 E2 Receiving Lab Analysis P4->E2 D1 Submit Data to Central Point E1->D1 E2->D1 D2 Statistical Comparison of Results D1->D2 D3 Investigate Discrepancies D2->D3 D4 Final Report & Conclusion D3->D4

Caption: A typical workflow for an inter-laboratory cross-validation study.

Key Cross-Validation Parameters and Acceptance Criteria

The following parameters are critical to assess during the cross-validation of analytical methods for pyridine analogs. The acceptance criteria should be predefined in the protocol and justified based on the intended use of the method.

ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of test results to the true value.The mean recovery should be within 98.0% to 102.0% for the drug substance and 95.0% to 105.0% for the drug product. For impurities, a wider range of 80.0% to 120.0% may be acceptable, especially at lower concentrations.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of the drug substance and drug product. For impurities, the RSD should be ≤ 10.0%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis should demonstrate no significant interference at the retention time of the analyte. Resolution between the analyte and the closest eluting peak should be ≥ 1.5.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.The correlation coefficient (r²) should be ≥ 0.999.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The signal-to-noise ratio should be at least 10:1.

Experimental Protocol: Cross-Validation of an HPLC Method for a Pyridine Analog Drug Substance

This protocol provides a detailed, step-by-step methodology for the cross-validation of an HPLC method for the assay of a fictional pyridine analog, "Pyridinol," between two laboratories (Lab A - Originating, Lab B - Receiving).

Materials and Equipment
  • Pyridinol Reference Standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC systems with UV detectors in both laboratories

Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of Pyridinol Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare three independent samples by accurately weighing approximately 10 mg of the Pyridinol drug substance into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped column to minimize peak tailing)

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid (adjust pH to mitigate peak tailing)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

Cross-Validation Procedure
  • Both Lab A and Lab B will analyze the same three lots of the Pyridinol drug substance.

  • Each laboratory will prepare the Working Standard Solution and three Sample Solutions in duplicate.

  • The analysis sequence will be: blank, five replicate injections of the Working Standard Solution, followed by duplicate injections of each Sample Solution.

  • System suitability will be assessed based on the five replicate injections of the Working Standard Solution. The RSD of the peak areas should be ≤ 1.0%.

Data Analysis and Acceptance Criteria
  • Calculate the assay value for each sample preparation.

  • Determine the mean assay value, standard deviation, and RSD for the results from each laboratory.

  • The difference in the mean assay values between the two laboratories should not be more than 2.0%.

  • The RSD of all individual assay results from both laboratories combined should be ≤ 2.0%.

Mitigating Challenges in the Analysis of Pyridine Analogs

As previously mentioned, the basic nature of pyridine analogs can lead to analytical challenges. Here are some expert recommendations to address these issues:

  • Column Selection: Utilize end-capped C18 columns or consider alternative stationary phases like polymer-based or phenyl columns to minimize interactions with residual silanol groups.[3]

  • Mobile Phase pH: Operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the pyridine nitrogen, which can improve peak shape. However, this may also decrease retention in reversed-phase chromatography. Experimentation with pH is key.

  • Use of Additives: Small amounts of a competing base, such as triethylamine, can be added to the mobile phase to saturate the active sites on the stationary phase and improve peak symmetry.

Logical Relationship of Cross-Validation Parameters

Accuracy Accuracy CrossValidation Successful Cross-Validation Accuracy->CrossValidation Precision Precision Precision->CrossValidation Specificity Specificity Specificity->CrossValidation Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ LOQ LOQ->Accuracy Robustness Robustness Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Conclusion

The cross-validation of analytical methods for pyridine analogs is a non-negotiable step in ensuring data integrity throughout the drug development lifecycle. By understanding the unique chemical properties of these compounds and designing a comprehensive cross-validation protocol, researchers can confidently transfer analytical methods between laboratories and technologies. This guide provides the foundational knowledge and practical insights to develop a robust and scientifically sound cross-validation strategy, ultimately contributing to the development of safe and effective medicines.

References

  • Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1163-1172. [Link]
  • Rajput, M., & Sharma, R. (2015). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 8(11), 1537-1542. [Link]
  • Compass Publications. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
  • Suryavanshi, R. U., & Rajasekaran, S. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. International Journal of Creative Research Thoughts, 9(9), a579-a585. [Link]
  • Kumar, A., & Saini, G. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review.
  • GMP Insiders. (2023).
  • Chromatography Forum. (2018).
  • Chromatography Forum. (2015).
  • ResearchGate. (2017). Acceptance Criteria for Method Equivalency Assessments. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
  • Charles University. (2017). Validation of chromatographic methods in pharmaceutical analysis. [Link]
  • Benchmark International. (2024).
  • ResearchGate. (2021).
  • American Pharmaceutical Review. (2018).
  • Molecules. (2023). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]
  • Journal of the Indian Chemical Society. (2011).
  • RSC Medicinal Chemistry. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
  • IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • Google Patents. (2016). CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • Journal of GXP Compliance. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • Science.gov. heterocyclic nitrogenous compounds: Topics by Science.gov. [Link]
  • Hovione. (2012). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • Science.gov. validate analysis methods: Topics by Science.gov. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). An Industry Perspective: How To Develop Analytical Method For Related Substances Of Drug Product By Applying A QbD. [Link]
  • ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
  • ResearchGate. (2017).
  • MDPI. Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. [Link]

Sources

A Comparative Guide to the Anticancer Mechanisms of 2-Phenylpyridine and 3-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1][2] Among these, 2-phenylpyridine and 3-phenylpyridine derivatives have emerged as promising candidates in oncology, demonstrating potent antiproliferative effects against a range of cancer cell lines.[3][4] Their structural isomerism, however, gives rise to distinct physicochemical properties that influence their interaction with biological targets, leading to divergent mechanisms of anticancer action. This guide provides a comparative analysis of the anticancer mechanisms of 2-phenylpyridine and 3-phenylpyridine derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Anticancer Mechanisms of 2-Phenylpyridine Derivatives

Derivatives of 2-phenylpyridine exhibit a multifaceted approach to combating cancer, often involving the generation of reactive oxygen species (ROS), inhibition of key signaling pathways, and induction of apoptosis. Many of these compounds, particularly as ligands in metal complexes, demonstrate significant cytotoxic potential.

A notable mechanism for 2-phenylpyridine derivatives, especially when complexed with metals like iridium(III), is the induction of apoptosis through a p53-dependent pathway.[5] These complexes can accumulate in cancer cells and trigger cell death. Furthermore, certain N2, N4-diphenylpyridine-2,4-diamine derivatives have been synthesized as potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[6] These compounds are designed to overcome resistance to existing cancer therapies by downregulating the phosphorylation of EGFR and interfering with downstream signaling pathways like mTOR.[6] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and promotes apoptosis through the activation of caspase-3.[6]

Some 2-phenylpyridine derivatives, particularly terpyridine complexes, can also act as DNA intercalating agents, leading to DNA damage and subsequent apoptosis.[7] The generation of ROS is another key mechanism, which induces oxidative stress and contributes to cell death.[7]

Anticancer Mechanisms of 3-Phenylpyridine Derivatives

The anticancer activity of 3-phenylpyridine derivatives is prominently linked to their ability to disrupt the cell cycle and inhibit crucial enzymes involved in cell proliferation. A significant body of research has identified these compounds as potent inhibitors of tubulin polymerization and Cyclin-Dependent Kinase 2 (CDK2).[2][8]

By binding to the colchicine site on β-tubulin, certain 3-phenylpyridine derivatives prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and ultimately triggers apoptosis.[9]

Furthermore, pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have been identified as effective inhibitors of CDK2.[8] CDK2 is a key regulator of the G1 to S phase transition in the cell cycle.[8] By inhibiting CDK2, these derivatives prevent the cell from entering the DNA synthesis phase, thereby halting proliferation.[8]

Comparative Analysis

While both 2- and 3-phenylpyridine derivatives exhibit potent anticancer activity, their primary mechanisms of action diverge significantly. The following table summarizes their key differences:

Feature2-Phenylpyridine Derivatives3-Phenylpyridine Derivatives
Primary Molecular Targets EGFR, DNA, components of ROS generationTubulin, Cyclin-Dependent Kinase 2 (CDK2)
Primary Mechanism of Action Kinase inhibition (EGFR), DNA intercalation and damage, ROS-induced apoptosisInhibition of tubulin polymerization, cell cycle arrest at G1/S phase (CDK2 inhibition) and G2/M phase (tubulin inhibition)
Commonly Studied as Ligands in metal complexes, standalone small moleculesStandalone small molecule inhibitors
Downstream Effects Downregulation of EGFR and mTOR signaling, cell cycle arrest at G2/M, apoptosisDisruption of microtubule dynamics, mitotic arrest, inhibition of G1/S phase transition

The following diagram illustrates the distinct signaling pathways targeted by each class of derivatives:

G cluster_0 2-Phenylpyridine Derivatives cluster_1 3-Phenylpyridine Derivatives TwoPP 2-Phenylpyridine Derivatives EGFR EGFR TwoPP->EGFR Inhibits ROS ROS Generation TwoPP->ROS DNA_damage DNA Damage TwoPP->DNA_damage Induces mTOR mTOR Pathway EGFR->mTOR Activates CellCycleArrest2 G2/M Arrest mTOR->CellCycleArrest2 Regulates Apoptosis2 Apoptosis ROS->Apoptosis2 Induces DNA_damage->Apoptosis2 Induces CellCycleArrest2->Apoptosis2 Leads to ThreePP 3-Phenylpyridine Derivatives Tubulin Tubulin ThreePP->Tubulin Inhibits Polymerization CDK2 CDK2 ThreePP->CDK2 Inhibits Microtubules Microtubule Formation Tubulin->Microtubules CellCycleArrest3 G2/M Arrest G1S G1/S Transition CDK2->G1S Apoptosis3 Apoptosis CellCycleArrest3->Apoptosis3 Leads to

Caption: Comparative signaling pathways of 2- and 3-phenylpyridine derivatives.

Quantitative Performance Data

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for representative 3-phenylpyridine derivatives against various cancer cell lines and molecular targets.

Compound ClassDerivative ExampleTargetCell LineIC50 (µM)Reference
3-Phenylpyridine Pyrazolo[3,4-b]pyridine derivative 14gCDK2-0.460 ± 0.024[8]
3-Phenylpyridine Pyrazolo[3,4-b]pyridine derivative 9aCDK2-1.630 ± 0.009[8]
Reference RibociclibCDK2-0.068 ± 0.004[8]
3-Phenylpyridine Pyrazolo[3,4-b]pyridine derivative 14gCytotoxicityHCT-1161.98[8]
3-Phenylpyridine Pyrazolo[3,4-b]pyridine derivative 14gCytotoxicityMCF-74.66[8]
Reference DoxorubicinCytotoxicityHCT-1162.11[8]
Reference DoxorubicinCytotoxicityMCF-74.57[8]

Data for 2-phenylpyridine derivatives often involves metal complexes and varies significantly based on the metal center and other ligands, making a direct comparison in a simplified table challenging.

Key Experimental Protocols

The investigation of the anticancer mechanisms of phenylpyridine derivatives relies on a suite of well-established in vitro assays. Below are detailed protocols for two fundamental experiments.

Protocol 1: MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenylpyridine derivatives in cell culture medium.[2] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[2] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with phenylpyridine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cell proliferation assay.

Protocol 2: In Vitro Kinase Inhibition Assay (for CDK2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then used to quantify the kinase activity. Inhibition of the kinase results in a lower amount of ADP production.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer, CDK2 enzyme solution, substrate solution (e.g., a specific peptide), and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the 3-phenylpyridine derivatives in the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound or a control inhibitor (e.g., Ribociclib), and the CDK2 enzyme solution.[8]

  • Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 60 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a commercial kinase assay kit (e.g., a luminescence-based kit).[8]

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

Conclusion

The distinct anticancer mechanisms of 2-phenylpyridine and 3-phenylpyridine derivatives underscore the profound impact of isomeric positioning on pharmacological activity. While 2-phenylpyridine derivatives often exert their effects through EGFR inhibition and the induction of oxidative and genotoxic stress, 3-phenylpyridine derivatives primarily act by disrupting cytoskeletal dynamics and key cell cycle checkpoints. This comparative understanding is crucial for the rational design of novel, potent, and selective anticancer agents. Further research into the structure-activity relationships within each class will undoubtedly pave the way for the development of next-generation cancer therapeutics.

References

  • Synthesis and Antitumor Activities of Phenylpyridine Substituted Semicarbazides. (Source Not Available)
  • Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. BenchChem.
  • An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. BenchChem.
  • 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. BenchChem.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed.
  • Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation. European Journal of Medicinal Chemistry.
  • The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC - NIH.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI.
  • Synthesis, structure and anticancer activity of three platinum(II) complexes with 2-phenylpyridine derivatives. ResearchGate.
  • Evaluation of the molecular mechanisms of a palladium(II) saccharinate complex with terpyridine as an anticancer agent. PubMed.
  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. NIH.
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][8][10]triazin-7-ones and Stable Free Radical Precursors. ResearchGate.
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][8][10]triazin-7-ones and Stable Free Radical Precursors. PMC - NIH.
  • The most susceptible cancer cell lines towards the impact of target... ResearchGate.
  • Molecular Targets of Natural Compounds with Anti-Cancer Properties. MDPI.
  • Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands. PMC - PubMed Central.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.

Sources

A Comparative Guide to Phenylpyridine Isomers in Catalysis: Unveiling the Impact of Substitution on Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Among the myriad of ligand scaffolds, phenylpyridines have emerged as a privileged class, demonstrating remarkable utility in a diverse range of catalytic applications, from cross-coupling reactions to photoredox catalysis. This guide provides an in-depth technical comparison of 3-methyl-2-phenylpyridine and its isomeric counterparts—2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine—as ligands in catalysis. We will delve into the structural and electronic nuances of these isomers and their profound impact on catalytic performance, supported by experimental data and detailed protocols for their application.

The Phenylpyridine Family: A Structural and Electronic Overview

Phenylpyridines are a class of bidentate ligands that coordinate to metal centers through the nitrogen of the pyridine ring and a carbon atom of the phenyl ring, forming a stable five-membered cyclometalated ring in the case of 2-phenylpyridine and its derivatives. This C^N coordination mode is a hallmark of their application in areas like C-H activation and photoredox catalysis. The isomeric forms—2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine—differ in the point of attachment of the phenyl ring to the pyridine core, leading to distinct electronic and steric properties.

This compound , the primary focus of this guide, introduces a methyl group at the 3-position of the pyridine ring. This seemingly subtle modification can exert significant steric and electronic effects, influencing the ligand's coordination geometry, the stability of the resulting metal complex, and ultimately, the catalytic activity.

CompoundStructureKey Features
2-Phenylpyridine The archetypal phenylpyridine ligand, extensively studied in C-H activation and as a cyclometalating ligand in photoredox catalysis.
This compound Introduces steric bulk adjacent to the coordinating nitrogen and an electron-donating methyl group, potentially influencing regioselectivity and reaction rates.
3-Phenylpyridine The phenyl group is not positioned for cyclometalation, typically acting as a monodentate or bridging ligand. Its electronic properties are influenced by the meta-substitution.
4-Phenylpyridine Similar to 3-phenylpyridine, it primarily functions as a monodentate ligand. The para-substitution allows for electronic communication between the two aromatic rings.

Phenylpyridines in Action: A Comparative Performance Analysis

The true measure of a ligand's utility lies in its performance in catalytic reactions. Here, we compare the application of this compound and other phenylpyridine isomers in key catalytic transformations.

C-H Activation and Functionalization

2-Phenylpyridine is a cornerstone directing group in transition metal-catalyzed C-H activation, facilitating the functionalization of the ortho-C-H bond of the phenyl ring.[1] The introduction of a methyl group in This compound can influence the regioselectivity and efficiency of these transformations.

In a study on palladium-catalyzed C-H arylation with diaryliodonium salts, this compound was successfully employed as a substrate, affording the mono-phenylated product in good yield.[2] The methyl group can sterically hinder one of the ortho positions, potentially leading to higher regioselectivity in certain C-H functionalization reactions.[3]

Caption: Generalized catalytic cycle for palladium-catalyzed C-H functionalization.

While 3- and 4-phenylpyridine lack the ortho-phenyl C-H bond for directed cyclometalation, they can act as ligands in other C-H activation scenarios, although their application in this specific context is less common.

Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Negishi

Phenylpyridine-based ligands have found utility in various palladium-catalyzed cross-coupling reactions. Their performance is often compared to more traditional phosphine or N-heterocyclic carbene (NHC) ligands.

Heck and Negishi Couplings: Similar to the Suzuki-Miyaura reaction, the performance of phenylpyridine ligands in Heck and Negishi couplings is dependent on their ability to modulate the reactivity of the metal center. While 2-phenylpyridine and its derivatives are more commonly employed as substrates with directing group capabilities in Heck-type reactions, 3- and 4-phenylpyridine can serve as simple monodentate ligands. The increased basicity of 3-methylpyridine compared to pyridine suggests that this compound could lead to enhanced catalytic activity in certain cross-coupling reactions where ligand basicity is a key factor.[4]

ReactionThis compound2-Phenylpyridine3- & 4-Phenylpyridine
Suzuki-Miyaura Potentially enhanced activity due to electron-donating methyl group.Standard ligand/directing group.Can act as simple monodentate ligands.
Heck Can act as a directing group with potential for altered regioselectivity.Widely used as a directing group.Can act as simple monodentate ligands.
Negishi Limited data available; potential as a supporting ligand.Used as a directing group in some instances.Limited data available.
Photoredox Catalysis

Iridium complexes bearing cyclometalating 2-phenylpyridine ligands are workhorses in photoredox catalysis. The electronic properties of the phenylpyridine ligand play a crucial role in tuning the photophysical and electrochemical properties of the complex.

A comparative study on cocatalyst-free photocatalytic hydrogen evolution (PHE) provides a direct comparison between a heteroleptic iridium(III) complex with 5-(trifluoromethyl)-2-phenylpyridine and a control complex with 2-phenylpyridine. The complex with the electron-withdrawing trifluoromethyl group exhibited a hydrogen production rate over 3.6 times higher than the complex with the unsubstituted 2-phenylpyridine.[5][6][7] This highlights the significant impact of substituents on the phenylpyridine ligand on the photocatalytic efficiency.

While direct comparative data for a this compound-based iridium photocatalyst is not available in the same system, the electron-donating nature of the methyl group would be expected to have an opposite effect to the electron-withdrawing trifluoromethyl group. This would likely lead to a red-shift in the emission spectrum and a decrease in the excited-state reduction potential, making it a potentially better photoreductant.

Iridium Complex LigandH₂ Production Rate (mmol g⁻¹ h⁻¹)Key PropertyReference
5-(Trifluoromethyl)-2-phenylpyridine3.2Electron-withdrawing group[5]
2-Phenylpyridine0.9Unsubstituted[5]

Experimental Protocols

To facilitate the application of these findings, detailed experimental protocols for the synthesis of this compound and its use in a representative catalytic reaction are provided below.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromo-3-methylpyridine and phenylboronic acid.[8]

Materials:

  • 2-Bromo-3-methylpyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine 2-bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-methyl-3-phenylpyridine.

Sources

A Comparative Guide to Assessing the Neurotoxicity of Phenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, understanding the neurotoxic potential of heterocyclic compounds is of paramount importance. The phenylpyridines, a class of aromatic compounds containing both a phenyl and a pyridine ring, represent a critical area of study due to their structural similarity to known neurotoxicants. This guide provides a comprehensive framework for assessing and comparing the neurotoxicity of the three primary phenylpyridine isomers: 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine.

This document moves beyond a simple listing of protocols. It delves into the causal logic behind experimental choices, grounding the methodologies in the well-established neurotoxic mechanisms of the potent dopaminergic toxin, 1-methyl-4-phenylpyridinium (MPP+). While direct evidence of neurotoxicity for the simple phenylpyridine isomers is limited, with some studies indicating a lack of toxicity[1][2], the experimental systems designed to characterize MPP+ neurotoxicity provide a robust and validated framework for their assessment. This guide, therefore, uses MPP+ as a benchmark and a positive control to present a self-validating system for the comparative toxicological analysis of its unmethylated analogues.

Foundational Understanding: The MPP+ Paradigm

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its active metabolite, MPP+, are cornerstone tools in neuroscience for modeling Parkinson's disease. MPP+ selectively destroys dopaminergic neurons in the substantia nigra[1][2]. Its mechanism of action is well-characterized and serves as our reference pathway for assessing the phenylpyridine isomers.

Key Mechanistic Steps of MPP+ Neurotoxicity:
  • Uptake: MPP+ is actively transported into dopaminergic neurons by the dopamine transporter (DAT). This selective uptake is a primary reason for its specific neurotoxicity.

  • Mitochondrial Accumulation: Once inside the neuron, MPP+ is concentrated within the mitochondria, driven by the mitochondrial membrane potential.

  • Inhibition of Mitochondrial Respiration: MPP+ potently inhibits Complex I of the electron transport chain, leading to a collapse in ATP production.

  • Oxidative Stress: The disruption of the electron transport chain results in the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

  • Apoptotic Cell Death: The combination of energy depletion and oxidative stress triggers the intrinsic apoptotic cascade, culminating in neuronal death.

Our assessment strategy for the phenylpyridine isomers will, therefore, systematically investigate each of these key mechanistic steps.

Experimental Models: Choosing the Right System

The choice of an appropriate experimental model is critical for obtaining relevant and reproducible data. Both immortalized cell lines and primary neuronal cultures are valuable tools, each with distinct advantages.

  • SH-SY5Y Human Neuroblastoma Cell Line: This is a widely used and well-characterized cell line in neurotoxicity studies[3][4][5]. These cells can be differentiated into a more mature neuron-like phenotype, expressing key dopaminergic markers such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT)[4]. Their human origin and ease of culture make them an excellent first-line screening tool.

  • Primary Dopaminergic Neuron Cultures: These cultures, typically derived from the ventral mesencephalon of embryonic rodents, provide a more physiologically relevant model[6][7][8]. While more technically demanding to prepare and maintain, they offer a closer representation of the in vivo neuronal environment.

Core Experimental Workflow for Neurotoxicity Assessment

The following sections detail the key assays for a comprehensive neurotoxicity assessment, presented in a logical workflow. For each assay, MPP+ should be used as a positive control to validate the experimental system.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Cell Culture (SH-SY5Y or Primary Neurons) B Treatment with Phenylpyridine Isomers (2-PP, 3-PP, 4-PP) & MPP+ A->B C Cell Viability Assay (MTT/MTS) B->C D ROS Measurement (DCFH-DA Assay) C->D If cytotoxicity is observed E Mitochondrial Membrane Potential (JC-1 Assay) D->E F Apoptosis Assessment (Caspase-3/7 Assay) E->F

Caption: General experimental workflow for assessing phenylpyridine neurotoxicity.

Cell Viability Assays: The First Line of Inquiry

The initial step is to determine if the phenylpyridine isomers induce cell death at a range of concentrations. The MTT and MTS assays are reliable colorimetric methods for assessing cell metabolic activity, which correlates with cell viability.

AssayPrincipleAdvantages
MTT Assay Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.Widely used, cost-effective.
MTS Assay A second-generation tetrazolium salt that is reduced to a water-soluble formazan, simplifying the protocol."One-step" procedure, higher throughput.
  • Cell Plating: Seed SH-SY5Y cells or primary neurons in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 2-phenylpyridine, 3-phenylpyridine, 4-phenylpyridine, and MPP+ (as a positive control) in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (medium with the same solvent concentration used for the test compounds).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Measurement of Reactive Oxygen Species (ROS)

If a decrease in cell viability is observed, the next logical step is to investigate the involvement of oxidative stress. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for this purpose.

G A DCFH-DA (Cell Permeable) B Intracellular Esterases A->B Enters cell C DCFH (Non-fluorescent) B->C Deacetylation D ROS C->D Oxidized by E DCF (Fluorescent) D->E Produces

Caption: Principle of the DCFH-DA assay for ROS detection.

  • Cell Culture and Treatment: Plate and treat cells with the phenylpyridine isomers and MPP+ as described for the viability assay.

  • Probe Loading: After the desired treatment duration, remove the medium and wash the cells with warm, phenol red-free medium.

  • Incubation with DCFH-DA: Incubate the cells with 5-10 µM DCFH-DA in phenol red-free medium for 30 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with phenol red-free medium to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate) and express it as a fold change relative to the vehicle control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A key event in MPP+-induced neurotoxicity is the disruption of the mitochondrial membrane potential. The JC-1 assay is a ratiometric method that provides a sensitive readout of mitochondrial health.

  • Healthy Mitochondria (High ΔΨm): JC-1 forms aggregates that emit red fluorescence.

  • Unhealthy Mitochondria (Low ΔΨm): JC-1 remains as monomers and emits green fluorescence.

A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Cell Culture and Treatment: Plate and treat cells with the phenylpyridine isomers and MPP+ as previously described. A known mitochondrial uncoupler like CCCP should be used as a positive control for depolarization.

  • JC-1 Staining: At the end of the treatment period, incubate the cells with 1-10 µg/mL JC-1 staining solution in culture medium for 15-30 minutes at 37°C.

  • Wash: Wash the cells twice with a suitable assay buffer.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader capable of detecting both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Evaluation of Apoptosis: Caspase-3/7 Activity

The final common pathway of many neurotoxic insults is apoptosis. Caspases are a family of proteases that are central to this process, with caspase-3 and caspase-7 being key executioner caspases.

  • Cell Culture and Treatment: Expose the cells to the test compounds for a duration determined by initial time-course experiments (typically 12-24 hours).

  • Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cleavage of the substrate by active caspases.

  • Signal Detection: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of viable cells and express the results as a fold increase in caspase activity over the vehicle control.

Comparative Data Summary and Expected Outcomes

Based on existing literature, the following table summarizes the expected outcomes when comparing the phenylpyridine isomers to the potent neurotoxin MPP+. This table serves as a template for presenting experimentally obtained data.

IsomerCell Viability (MTT)ROS Production (DCFH-DA)Mitochondrial Potential (JC-1)Caspase-3/7 ActivityPredicted Neurotoxicity
2-Phenylpyridine No significant changeNo significant changeNo significant changeNo significant changeLow / None
3-Phenylpyridine No significant changeNo significant changeNo significant changeNo significant changeLow / None
4-Phenylpyridine No significant changeNo significant changeNo significant changeNo significant changeLow / None
MPP+ (Positive Control) Significant decreaseSignificant increaseSignificant decrease (depolarization)Significant increaseHigh

Conclusion and Future Directions

This guide outlines a systematic and mechanistically-driven approach to assess the neurotoxicity of phenylpyridine isomers. By using the well-characterized neurotoxin MPP+ as a benchmark, the described workflow constitutes a self-validating system to robustly evaluate these compounds. Current evidence suggests that 2-, 3-, and 4-phenylpyridine are unlikely to be neurotoxic in the same manner as MPP+[1][2]. This is likely due to structural differences that may impede their transport by DAT or their interaction with Complex I of the mitochondrial electron transport chain.

However, the absence of evidence is not evidence of absence. The protocols detailed herein provide the scientific community with the necessary tools to conduct a thorough and comparative investigation. Future studies could expand on this framework by employing more advanced models, such as human iPSC-derived dopaminergic neurons or 3D brain organoids, to further probe the potential neurobiological effects of these and other related compounds.

References

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • protocols.io. (2023). Cortical, Striatal and Dopaminergic Neurons Cultures Protocol. [Link]
  • Lopez-Suarez, L., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology, 92, 131-155. [Link]
  • Springer Protocols. (n.d.). Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain.
  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]
  • Perry, T. L., et al. (1988). 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. Journal of the Neurological Sciences, 85(3), 309-317. [Link]
  • Perry, T. L., et al. (1987). 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets. Neuroscience Letters, 75(1), 65-70. [Link]
  • Presgraves, S. P., et al. (2004). Terminally differentiated SH-SY5Y cells provide a model system for studying neuroprotective effects of dopamine agonists. Neurotoxicity Research, 5(8), 579-598. [Link]
  • Xicoy, H., et al. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review.
  • Creative Biolabs. (n.d.). Cell Viability Assay Service.
  • Wikipedia. (n.d.). MTT assay.

Sources

A Comparative Guide to Palladium Catalysts in Suzuki Coupling: From Classical Complexes to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The heart of this powerful transformation lies in the palladium catalyst, and the judicious selection of this component is paramount to achieving optimal results.

This guide provides an in-depth, objective comparison of various classes of palladium catalysts employed in Suzuki coupling. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Catalytic Cycle: A Common Mechanistic Pathway

The efficacy of all palladium catalysts in the Suzuki-Miyaura coupling is rooted in a shared catalytic cycle. This cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the organohalide (R¹-X) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[3][6]

  • Transmetalation: In this step, the organic group from the organoboron species (R²) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound.[1][6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) Organohalide Organohalide (R¹-X) Organoboron Organoboron (R²-B(OR)₂) Base Base caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Classes

The evolution of the Suzuki coupling has led to the development of several distinct classes of palladium catalysts, each with its own set of advantages and ideal applications.

Classical Phosphine-Ligated Palladium Catalysts

These are the traditional workhorses of Suzuki coupling. The electronic and steric properties of the phosphine ligands can be finely tuned to modulate the reactivity of the palladium center.[1]

  • Common Examples: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) used in combination with phosphine ligands like triphenylphosphine (PPh₃), or more advanced, bulky, and electron-rich Buchwald ligands (e.g., XPhos, SPhos).[1][7]

  • Advantages: Wide commercial availability, extensive literature precedent, and effectiveness for a broad range of substrates.

  • Disadvantages: Pd(PPh₃)₄ can be sensitive to air and moisture, requiring inert atmosphere techniques. The use of simple phosphine ligands may not be sufficient for challenging substrates like aryl chlorides.

N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts

NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability forms a highly stable bond with the palladium center, leading to robust and highly active catalysts.[1][8]

  • Common Examples: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as (IPr)Pd(allyl)Cl.[6][8]

  • Advantages: Often air- and moisture-stable, exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), and are particularly effective for coupling sterically hindered and electron-deficient substrates.[1][6]

  • Disadvantages: Can be more expensive than traditional phosphine-based systems.

Palladacycle Precatalysts

Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond within a cyclic structure. They are typically stable and serve as a reliable source of the active Pd(0) species under reaction conditions.[1][9]

  • Common Examples: Herrmann's catalyst, Buchwald's palladacycle precatalysts.

  • Advantages: High stability (often air- and moisture-stable), making them easy to handle. They can provide very high catalytic activity.[1][10]

  • Disadvantages: The synthesis of specific palladacycles can be complex.

Heterogeneous Palladium Catalysts

These catalysts consist of palladium supported on a solid material, most commonly carbon (Pd/C).

  • Common Examples: Palladium on activated carbon (Pd/C).

  • Advantages: Ease of separation from the reaction mixture by simple filtration, which simplifies product purification and allows for catalyst recycling. They are also generally less expensive.[11]

  • Disadvantages: Generally exhibit lower catalytic activity compared to homogeneous catalysts, especially for challenging substrates like aryl chlorides. Leaching of palladium into the solution can sometimes occur.[11]

Performance Comparison: A Data-Driven Overview

The following tables provide a comparative summary of the performance of different palladium catalysts in Suzuki coupling reactions. It is important to note that reaction conditions can vary between studies, so this data should be used as a guide to relative performance.

Table 1: Suzuki Coupling of an Activated Aryl Bromide

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)4-BromonitrobenzenePhenylboronic acidK₂CO₃Dioxane/H₂O1001295[1]
Pd(OAc)₂ (1 mol%) / SPhos (2 mol%)4-BromonitrobenzenePhenylboronic acidK₃PO₄Toluene80298[7]
(IPr)Pd(allyl)Cl (1 mol%)4-BromonitrobenzenePhenylboronic acidNaOtBuDioxaneRT197[6]
3% Pd/C (10 mg)4-BromonitrobenzenePhenylboronic acidK₃PO₄H₂O1000.67100[11]

Table 2: Suzuki Coupling of a Challenging Aryl Chloride

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)4-ChlorotoluenePhenylboronic acidK₃PO₄t-Amyl alcohol1001898[7]
PEPPSI-IPr (1 mol%)4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane80492[8]
Herrmann's Palladacycle (1 mol%)4-ChlorotoluenePhenylboronic acidNa₂CO₃Toluene1101685[10]
3% Pd/C (10 mg)4-ChlorotoluenePhenylboronic acidK₃PO₄H₂O1002.5~85[11]

Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for representative Suzuki coupling reactions using different catalyst systems.

Protocol 1: Classical Suzuki Coupling with Pd(PPh₃)₄

This protocol is a general method for the coupling of an aryl bromide with a boronic acid using a traditional palladium catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Heterogeneous Catalysis with Pd/C in a Continuous Flow System

This protocol highlights the use of a heterogeneous catalyst for a more sustainable and scalable approach.

Materials:

  • Aryl iodide (1.00 mmol)

  • Arylboronic acid (1.10 mmol)

  • Sodium carbonate (Na₂CO₃) (1.50 mmol)

  • Ethanol (10 mL)

  • Water (10 mL)

  • Cartridge packed with 10% Pd/C

Procedure:

  • Prepare a solution of Na₂CO₃ in water.

  • Prepare a solution of the aryl iodide and arylboronic acid in ethanol.

  • Mix the two solutions.

  • Pass the resulting solution through the catalyst-packed cartridge using a syringe pump at a flow rate that allows for a residence time of approximately 20 seconds.

  • Collect the eluent. The product is obtained in solution and can be isolated by standard workup procedures.[4]

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: Selecting the Right Catalyst for the Job

The choice of a palladium catalyst for a Suzuki-Miyaura coupling reaction is a critical decision that can significantly impact the outcome of a synthesis.

  • For routine couplings with activated aryl bromides and iodides, classical phosphine-ligated catalysts like Pd(PPh₃)₄ or in situ systems with Pd(OAc)₂ offer a reliable and cost-effective solution.

  • When faced with challenging substrates such as sterically hindered aryl halides, electron-deficient heterocycles, or aryl chlorides, the superior reactivity and stability of NHC-ligated palladium catalysts or specialized palladacycles often justify their use.

  • For applications where catalyst removal, recycling, and process sustainability are primary concerns, heterogeneous catalysts like Pd/C present a compelling, albeit sometimes less reactive, alternative.

By understanding the strengths and weaknesses of each catalyst class and leveraging the wealth of available experimental data, researchers can confidently select the optimal catalytic system to drive their synthetic endeavors forward.

References

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. [Link]
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004).
  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. (2016). MDPI. [Link]
  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. (2018).
  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. (2018). IntechOpen. [Link]
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2005).
  • Palladium-N Heterocyclic Carbene (Pd-NHC) Complexes in Heterogeneous Suzuki Coupling Reaction. (2018).
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
  • Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. (2016).
  • N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. (2008).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]
  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. (2010).
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. (2022).
  • N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. (2023). MDPI. [Link]
  • Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl. (2010).
  • An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. (2013).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. (2007).
  • General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. (2017).
  • Suzuki Coupling: Mechanism & Examples. (2022). NROChemistry. [Link]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018).
  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. (2009).
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2017).

Sources

A Comparative Guide to the Validated Scaled-Up Synthesis of 3-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-2-phenylpyridine is a crucial heterocyclic intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its unique substitution pattern allows for diverse chemical modifications, making it a valuable building block in drug discovery and development.[1] While numerous methods exist for its synthesis at the laboratory scale, the transition to large-scale production presents significant challenges. These challenges include ensuring consistent yield and purity, managing reaction exotherms, and developing cost-effective and robust purification strategies.[2][3]

This guide presents a validated, scaled-up synthesis protocol for this compound, designed for robustness and efficiency. We will delve into the rationale behind the chosen synthetic route, provide a detailed experimental protocol, and present validation data to demonstrate its reproducibility. Furthermore, this protocol will be objectively compared with alternative laboratory-scale methods, offering researchers and process chemists a comprehensive understanding of its advantages for large-scale production. The validation of an API synthesis process is a critical step to ensure the consistent production of a high-quality product, and it is a core tenet of Good Manufacturing Practices (GMP).[4][5][6][7]

The Challenge of Scale-Up: From Benchtop to Production

Scaling up a chemical synthesis from grams to kilograms is not merely about using larger flasks and more reagents. The physical and chemical dynamics of the reaction can change dramatically. Key challenges that must be addressed include:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature spikes in a large reactor if not properly controlled.[2][3]

  • Mass Transfer and Mixing: Ensuring a homogenous reaction mixture is more difficult in large vessels, which can lead to the formation of localized "hot spots" and an altered impurity profile.[2][3]

  • Reaction Kinetics: The surface area-to-volume ratio decreases upon scale-up, which can affect reaction rates and overall efficiency.[3]

  • Downstream Processing: Isolating and purifying large quantities of the product requires scalable techniques that may differ significantly from lab-scale chromatography or crystallization.[2]

A Validated Scaled-Up Protocol: Suzuki-Miyaura Cross-Coupling

For the scaled-up synthesis of this compound, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction was selected. This choice is predicated on the reaction's well-established reliability, broad functional group tolerance, and high yields, making it a cornerstone of modern organic synthesis.[8][9] The general approach involves the coupling of an organoboron species with an organic halide.[8]

Our scaled-up protocol couples 2-chloro-3-methylpyridine with phenylboronic acid. While 2-chloropyridines can be less reactive than their bromo or iodo counterparts, they are significantly more cost-effective, a critical consideration for large-scale manufacturing.[8] The use of a highly active palladium catalyst system overcomes the lower reactivity of the chloride.[9]

Detailed Experimental Protocol (1 kg Scale)

Materials:

  • 2-Chloro-3-methylpyridine (1.00 kg, 7.84 mol)

  • Phenylboronic Acid (1.05 kg, 8.62 mol)

  • Palladium(II) Acetate (Pd(OAc)₂, 8.8 g, 0.039 mol)

  • SPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (32.2 g, 0.078 mol)

  • Potassium Phosphate (K₃PO₄) (3.33 kg, 15.68 mol)

  • Toluene (10 L)

  • Water (1 L)

Procedure:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is charged with 2-chloro-3-methylpyridine, phenylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.

  • Inerting: The reactor is purged with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Toluene (10 L) and water (1 L) are added to the reactor.

  • Reaction: The mixture is stirred and heated to 85-90 °C. The reaction progress is monitored by HPLC every 2 hours. The reaction is typically complete within 8-10 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is washed with 2 M NaOH (2 x 2 L) and then with brine (2 L).

  • Purification: The organic layer is concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[10]

Process Validation

To validate the protocol, three consecutive runs at the 1 kg scale were performed. The results are summarized below, demonstrating the process's consistency and robustness.

ParameterRun 1Run 2Run 3Acceptance Criteria
Yield (%) 88.589.288.1> 85%
Purity (HPLC, %) 99.699.799.5> 99.0%
Key Impurity 1 (%) < 0.1< 0.1< 0.1< 0.15%
Key Impurity 2 (%) 0.120.110.13< 0.15%
Reaction Time (h) 98.59.58-10 h
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reagents Charge Reagents & Catalysts to 20L Reactor inert Purge with Nitrogen charge_reagents->inert add_solvents Add Toluene & Water inert->add_solvents heat Heat to 85-90°C add_solvents->heat monitor Monitor by HPLC heat->monitor cool Cool to RT monitor->cool Reaction Complete separate Separate Layers cool->separate wash Aqueous Washes separate->wash concentrate Concentrate wash->concentrate distill Vacuum Distillation concentrate->distill end end distill->end Final Product G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex [Ar-Pd(II)-Ar'(L₂)]⁺ pd_complex->transmetal_complex Transmetalation (Ar'B(OH)₂ + Base) product_complex Ar-Ar'-Pd(0)L₂ transmetal_complex->product_complex Reductive Elimination product_complex->pd0 product Ar-Ar' (Product) product_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The validated Suzuki-Miyaura cross-coupling protocol presented here offers a robust, high-yielding, and scalable method for the synthesis of this compound. Its advantages over traditional methods like the Kröhnke synthesis lie in its superior yield, cleaner reaction profile, and greater suitability for large-scale production. The use of a cost-effective starting material (2-chloro-3-methylpyridine) and a highly active catalyst system makes this process economically viable for industrial applications. The validation data confirms the protocol's reproducibility, ensuring consistent product quality, a non-negotiable requirement in the pharmaceutical industry. This guide provides drug development professionals with a reliable and efficient pathway to secure a key intermediate for their discovery and manufacturing campaigns.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
  • Agalloco, J., & DeSantis, P. (2021). Validation of Active Pharmaceutical Ingredients. In Handbook of Validation in Pharmaceutical Processes, Fourth Edition. CRC Press. [Link]
  • Pharmaceutical Technology. (2014, November 25).
  • Kröhnke pyridine synthesis. (2023, November 29). In Wikipedia. [Link]
  • Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation. (2025, September 12). Pharmaceutical Guidelines. [Link]
  • Process Validation in Pharma Industry: A Complete Guide. (2024, September 25). SimplerQMS. [Link]
  • Bentzinger, G., Pair, E., Guillon, J., & Sonnet, P. (2020).

Sources

A Comparative Guide to the Reaction Kinetics of Substituted Phenyl Imines and 2-Phenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Nitrogen Heterocycles

Substituted phenyl imines, characterized by the azomethine (C=N) functional group, and 2-phenylpyridines, featuring a pyridine ring linked to a phenyl group, are foundational structures in organic synthesis. While both possess aromaticity and a key nitrogen atom, the electronic and steric differences between the imine and pyridine moieties lead to distinct reactivity profiles. Phenyl imines are prized for their dynamic covalent nature and susceptibility to nucleophilic attack at the imine carbon, making them versatile intermediates in the synthesis of amines and other nitrogen-containing compounds.[1][2] In contrast, 2-phenylpyridines are renowned for their stability and their role as directing groups in C-H activation reactions, facilitating the construction of complex biaryl structures.[3][4]

This guide will dissect the kinetic landscape of these two compound classes, exploring how substituents on the phenyl ring modulate their reactivity in various transformations. We will delve into quantitative data, examine reaction mechanisms, and provide detailed experimental protocols for the kinetic analysis of key reactions.

Theoretical Framework: The Electronic Influence of the Nitrogen Moiety

The reactivity of both phenyl imines and 2-phenylpyridines is fundamentally governed by the electronic nature of the nitrogen-containing group.

In phenyl imines , the nitrogen atom is sp²-hybridized and possesses a lone pair of electrons. The C=N double bond is polarized, rendering the imine carbon electrophilic and susceptible to nucleophilic attack.[2] The nitrogen atom itself can also act as a nucleophile. The overall reactivity is a delicate balance of these opposing characteristics and is highly tunable through substitution on the phenyl ring.

In 2-phenylpyridines , the nitrogen atom is part of an aromatic pyridine ring. The nitrogen is more electronegative than carbon, leading to a polarization of the ring and a decrease in electron density, particularly at the positions ortho and para to the nitrogen.[5] This makes the pyridine ring generally less susceptible to electrophilic attack than benzene but more prone to nucleophilic substitution, especially when activated by an appropriate leaving group. The nitrogen atom's lone pair is less available for donation compared to an imine due to its involvement in the aromatic system.

These intrinsic electronic differences form the basis for the divergent kinetic behaviors we will explore in the subsequent sections.

Comparative Reaction Kinetics: A Data-Driven Analysis

To provide a clear and objective comparison, we will examine the kinetics of several key reaction types for both substituted phenyl imines and 2-phenylpyridines.

C-H Activation: A Tale of Directing Groups

Both the imine and the pyridine nitrogen can act as directing groups in transition-metal-catalyzed C-H activation reactions, a cornerstone of modern synthetic chemistry. Kinetic studies reveal important differences in their directing ability and the influence of substituents.

A comparative study on the C-H activation of meta-substituted phenyl imines and 2-phenylpyridines with rhodium and iridium complexes found that substrates with electron-donating substituents react significantly faster than those with electron-withdrawing substituents for both classes of compounds. This is consistent with an electrophilic C-H activation mechanism where the metal center acts as an electrophile.

Compound ClassSubstituent (meta)Relative Rate
Phenyl Imines-OCH₃Fast
-CH₃Moderate
-FSlow
-COOCH₃Very Slow
2-Phenylpyridines-OCH₃Fast
-CH₃Moderate
-CF₃Slow

Table 1: Qualitative comparison of relative rates of C-H activation for meta-substituted phenyl imines and 2-phenylpyridines. Data synthesized from qualitative descriptions in the literature.

The faster rates with electron-donating groups suggest that a more electron-rich aromatic ring facilitates the electrophilic attack by the metal center.

Nucleophilic Attack: The Reactivity of the C=N vs. the Pyridine Ring

A fundamental difference in reactivity lies in the susceptibility to nucleophilic attack. The imine C=N bond is significantly more prone to nucleophilic addition than the aromatic C-N bond within the pyridine ring.

Phenyl Imines: The hydrolysis of phenyl imines is a classic example of nucleophilic attack by water. The reaction is highly pH-dependent, with the maximum rate typically observed in weakly acidic conditions (pH 4-5).[6] Under acidic conditions, protonation of the imine nitrogen forms a more electrophilic iminium ion, accelerating the attack by water.[7]

2-Phenylpyridines: The pyridine ring is generally resistant to nucleophilic attack unless activated by a strong electron-withdrawing group or a suitable leaving group. Kinetic studies on the nucleophilic aromatic substitution of substituted pyridines often show a strong dependence on the nature of the leaving group and the nucleophile.

Substituent Effects: A Hammett Plot Analysis

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying the effect of substituents on reaction rates. The reaction constant, ρ (rho), is particularly insightful, as its sign and magnitude reveal the nature of the charge development in the transition state.[8][9]

  • Positive ρ: The reaction is accelerated by electron-withdrawing groups, indicating the development of negative charge in the transition state.

  • Negative ρ: The reaction is favored by electron-donating groups, suggesting the build-up of positive charge in the transition state.

Reaction TypeCompound Classρ (rho) valueInterpretation
Base-catalyzed HydrolysisSubstituted Phenyl Benzoates (analogous to imines)+2.56Development of negative charge in the transition state, consistent with nucleophilic attack by hydroxide.
Nucleophilic SubstitutionSubstituted Pyridines-0.976 to +5.40The sign and magnitude of ρ are highly dependent on the specific reaction, with negative values indicating electrophilic attack on the pyridine and positive values suggesting nucleophilic attack.
C-H ActivationPhenyl Imines & 2-PhenylpyridinesNegativeConsistent with an electrophilic C-H activation mechanism where positive charge builds up on the aromatic ring in the transition state.

Table 2: Representative Hammett ρ values for reactions of substituted phenyl imines (and analogs) and 2-phenylpyridines. Values are illustrative and depend on specific reaction conditions.

The generally positive ρ values for nucleophilic attack on imine analogs and the variable ρ values for reactions involving pyridines underscore the different electronic demands of their respective transition states.

Experimental Protocols: A Practical Guide to Kinetic Analysis

Reproducible kinetic data is the bedrock of mechanistic understanding. Here, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Kinetic Analysis of Imine Hydrolysis via UV-Vis Spectroscopy

This protocol details the monitoring of the hydrolysis of a substituted N-benzylideneaniline in an acidic buffer. The disappearance of the imine can be followed by the decrease in its characteristic UV-Vis absorbance.

Materials:

  • Substituted N-benzylideneaniline

  • Acetonitrile (or other suitable organic solvent)

  • Aqueous buffer of desired pH (e.g., acetate buffer for pH 4-5)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare a stock solution of the N-benzylideneaniline in acetonitrile (e.g., 10 mM).

  • Set up the spectrophotometer: Set the desired temperature (e.g., 25 °C) and determine the λ_max of the imine in the reaction medium by scanning a dilute solution.

  • Equilibrate the buffer: Place the aqueous buffer in a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.

  • Initiate the reaction: Inject a small aliquot of the imine stock solution into the cuvette containing the buffer, ensuring rapid mixing. The final concentration should be such that the initial absorbance at λ_max is within the linear range of the instrument (typically < 1.5).

  • Monitor the reaction: Immediately start recording the absorbance at λ_max as a function of time. Continue data collection until the absorbance value stabilizes, indicating the completion of the hydrolysis.

  • Data Analysis: The hydrolysis of imines often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting linear plot will be -k.[10]

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis stock Prepare Imine Stock Solution setup Set up Spectrophotometer (Temp, λmax) stock->setup equilibrate Equilibrate Buffer in Cuvette setup->equilibrate initiate Initiate Reaction (Inject Stock) equilibrate->initiate monitor Monitor Absorbance vs. Time initiate->monitor plot Plot ln(At - A∞) vs. Time monitor->plot calculate Determine Rate Constant (k) from Slope plot->calculate

Workflow for UV-Vis kinetic analysis of imine hydrolysis.
Protocol 2: Kinetic Monitoring of C-H Activation by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the kinetics of a palladium-catalyzed C-H activation of a substituted 2-phenylpyridine using an internal standard for quantification.

Materials:

  • Substituted 2-phenylpyridine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Other reaction components (e.g., oxidant, solvent)

  • Internal standard (a stable compound with a distinct NMR signal that does not react, e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution: In a glovebox or under an inert atmosphere, prepare a stock solution of the 2-phenylpyridine, palladium catalyst, and internal standard in the deuterated solvent.

  • Set up the NMR experiment: Tune and shim the NMR spectrometer using a sample of the reaction solvent. Set up a series of 1D ¹H NMR experiments to be acquired at specific time intervals.

  • Initiate the reaction: Add the final reagent (e.g., the oxidant) to the stock solution at time t=0. Quickly mix and transfer an aliquot to an NMR tube.

  • Acquire data: Immediately place the NMR tube in the spectrometer and begin acquiring the pre-programmed series of spectra.

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signal of a characteristic proton of the starting material, the product, and the internal standard.

    • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the starting material or product versus time to determine the reaction rate and order.[11][12]

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution: Substrate, Catalyst, Internal Standard initiate Initiate Reaction (t=0) stock->initiate acquire Acquire Time-Resolved ¹H NMR Spectra initiate->acquire process Process Spectra acquire->process integrate Integrate Signals (Substrate, Product, Standard) process->integrate calculate Calculate Concentrations integrate->calculate plot Plot Concentration vs. Time calculate->plot

Workflow for NMR monitoring of C-H activation kinetics.

Conclusion: Guiding Principles for Rational Design

The comparative kinetic analysis of substituted phenyl imines and 2-phenylpyridines reveals a fascinating dichotomy in their reactivity, rooted in their distinct electronic structures. Phenyl imines are characterized by the electrophilic C=N bond, making them susceptible to nucleophilic addition, with reaction rates that are highly sensitive to pH and the electronic nature of substituents. In contrast, 2-phenylpyridines are more robust, with the pyridine nitrogen acting as a powerful directing group in C-H activation, a reaction that is also significantly influenced by substituent effects.

For the medicinal chemist, these differences inform the design of prodrugs that rely on imine hydrolysis for activation, or the synthesis of biaryl scaffolds via C-H activation of phenylpyridines. For the materials scientist, the dynamic nature of the imine bond can be harnessed in self-healing polymers, while the stability of the phenylpyridine moiety is advantageous in the design of robust organic electronics.

By understanding the kinetic principles that govern the reactivity of these two important classes of compounds, researchers can make more informed decisions in the design and optimization of synthetic routes, leading to the development of novel molecules with enhanced performance and desired properties.

References

  • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. (n.d.).
  • Activation volumes for the ligand-substitution reactions of nickel(II) and cobalt(II) cations with pyridine-2-azo-4-dimethylaniline in various solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.).
  • Hammett equation - Wikipedia. (n.d.).
  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987).
  • [3 + 2] Cycloadditions of Azomethine Imines | Request PDF. (n.d.).
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (n.d.).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. (n.d.).
  • Monitoring Kinetics by NMR. (2022, May 23).
  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. - Iowa Research Online. (n.d.).
  • Traditional directed C–H activation of 2-phenylpyridine (top) and boryl - ResearchGate. (n.d.).
  • Quantitative Measurement of Substituent Effects on Chemical Reactivity - MSU Denver Sites. (2020).
  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (n.d.).
  • Kinetic Profiling by NMR. (n.d.).
  • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Calculation of Hammett Equation parameters for some N,N'-bis (substituted-phenyl)-1,4-quinonediimines by density functional theory - ResearchGate. (n.d.).
  • Kinetics and Activation Energy of a Diels-Alder Reaction | Chem Lab - Truman ChemLab. (2014, February 5).
  • Kinetic Data for Imine Formation with n- Propylamine (top) and for... - ResearchGate. (n.d.).
  • Pyridine pK a (THF) changes caused by substituent effects. | Download Table - ResearchGate. (n.d.).
  • Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines - ResearchGate. (n.d.).
  • Chapter X: Imine Additions. (n.d.).
  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. (n.d.).
  • Kinetics of Diels-Alder Reaction Using Organic Molecular Models. (n.d.).
  • Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations - PMC - NIH. (2023, January 9).
  • for Reaction Monitoring by NMR. (n.d.).
  • Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines | PNAS. (n.d.).
  • 1.31: Electrophilic Substitution - Chemistry LibreTexts. (2022, September 12).
  • Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application - ResearchGate. (n.d.).
  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC - PubMed Central. (2024, October 6).
  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax. (2023, September 20).
  • Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018, September 3).
  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - NIH. (n.d.).
  • Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex - ARC Journals. (n.d.).
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7).
  • Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity - RSC Publishing. (n.d.).
  • Phosphine-catalyzed [3+2] cycloaddition reactions of azomethine imines with electron-deficient alkenes: a facile access to dinitrogen-fused heterocycles - PubMed. (n.d.).
  • Imine formation-Typical procedures - OperaChem. (2024, October 21).
  • Phosphine-Catalyzed Annulations of Azomethine Imines: Allene-Dependent [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Pathways - PMC - NIH. (2011, August 3).
  • REACTION DYNAMICS OF DIELS-ALDER REACTIONS FROM MACHINE LEARNED POTENTIALS - ChemRxiv. (2022, June 22).
  • [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones - MDPI. (n.d.).
  • FT-IR spectra of SBL and its metal complexes. (a) Azomethine group... - ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 3-Methyl-2-phenylpyridine via its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the integrity of a starting material is the bedrock of reproducible and successful outcomes. In the synthesis of novel chemical entities, particularly within the pharmaceutical pipeline, an intermediate like 3-Methyl-2-phenylpyridine (CAS No. 10273-90-2) is not just a line item on a purchase order; it is a critical determinant of yield, impurity profile, and ultimately, the viability of the final active pharmaceutical ingredient (API).[1][2] The Certificate of Analysis (CoA) is the primary document that attests to the quality of a specific batch of this material.[3][4]

However, treating the CoA as a mere checklist is a common and critical oversight. This guide is designed to move beyond a superficial reading, empowering you to dissect a CoA with the critical eye of an analytical scientist. We will explore the causality behind the data, compare the orthogonal analytical techniques used for verification, and provide a framework for making an informed, data-driven assessment of this compound purity.

Deconstructing the Certificate of Analysis: Beyond the Numbers

A CoA is a formal report card for a specific manufacturing lot, providing test results that confirm its quality characteristics.[3][5] While formats vary, a comprehensive CoA for a chemical intermediate like this compound will invariably contain the following sections. The first crucial step is always to ensure the lot number on the CoA matches the lot number on the physical container.[5]

  • Product Identification: Confirms the material's identity. This includes the chemical name, CAS number (10273-90-2), molecular formula (C₁₂H₁₁N), and molecular weight (169.23 g/mol ).[6]

  • Physical Properties: This section typically lists Appearance. For this compound, this is often described as a colorless to light yellow or orange liquid.[6] A significant deviation from this expected appearance is a primary red flag, potentially indicating degradation or gross contamination.

  • Analytical Test Results: This is the core of the CoA, where quantitative data is presented against pre-defined specifications.[7] For a high-purity chemical, this section is paramount.

The Logical Flow of CoA Evaluation

A systematic approach is essential for a thorough evaluation. The process involves not just reading the document but actively interrogating the data presented within the context of your specific application.

CoA_Evaluation_Workflow cluster_0 Initial Verification cluster_1 Data Analysis cluster_2 Decision Receive Receive Chemical & CoA Match Match Lot No. on CoA and Container Receive->Match ReviewID Verify Product ID (Name, CAS No.) Match->ReviewID Match Reject Reject & Contact Supplier Match->Reject Mismatch Assay Assess Purity/Assay Result (e.g., >98% GC) ReviewID->Assay Impurities Scrutinize Impurity Profile (Identify & Quantify) Assay->Impurities Spectra Evaluate Spectroscopic Data (NMR, MS for Identity) Impurities->Spectra Physical Check Physical Properties (Appearance, etc.) Spectra->Physical Decision Accept or Reject Batch? Physical->Decision Accept Accept for Use Decision->Accept Meets Specs Decision->Reject Fails Specs

Caption: Logical workflow for the critical evaluation of a Certificate of Analysis.

Core Analytical Techniques for Purity Assessment

The trustworthiness of a CoA hinges on the analytical methods used.[7] For an aromatic heterocyclic compound like this compound, purity is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method provides a different, complementary piece of the puzzle.

Comparison of Key Analytical Methods
Technique Principle of Operation Primary Role in Purity Assessment Strengths Limitations
HPLC (High-Performance Liquid Chromatography)Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8]Quantitative Purity & Impurity Profiling. The gold standard for assay determination of non-volatile organic molecules.[9]High resolution and sensitivity; applicable to a wide range of compounds; well-established and validated methods (e.g., per ICH guidelines).[9][10]Requires solubility in the mobile phase; can be more complex to develop methods compared to GC.
GC (Gas Chromatography)Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[11]Quantitative Purity & Volatile Impurity Analysis. Often used for the main assay if the compound is thermally stable and volatile.[11][12]Excellent for resolving volatile and semi-volatile compounds; high sensitivity, especially with detectors like FID.[13]Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile analytes.[8]
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy)Nuclei of atoms absorb and re-emit electromagnetic radiation in a magnetic field. The resonance frequency is specific to the atom's chemical environment.Identity Confirmation & Structural Elucidation. Can be used for quantitative purity against a certified internal standard (qNMR).Provides unambiguous structural information; can detect and quantify impurities without needing a reference standard for the impurity itself.[14][15]Lower sensitivity than chromatography; complex mixtures can have overlapping signals, making interpretation difficult.
MS (Mass Spectrometry)Ionization of molecules and separation of the ions based on their mass-to-charge ratio.Identity Confirmation (Molecular Weight) & Impurity Identification. Typically coupled with GC or HPLC (GC-MS, LC-MS).Extremely high sensitivity and selectivity; provides molecular weight of the parent compound and its impurities; fragmentation patterns aid in structural elucidation of unknowns.[16][17]Does not separate isomers on its own; quantification can be complex and requires appropriate standards.

A Deeper Dive: Purity Determination by Reversed-Phase HPLC

For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is a robust and common choice for purity determination.[18] The causality behind this choice is its excellent applicability to separating aromatic, moderately polar organic molecules from potential process-related impurities or degradation products.[9]

The principle is straightforward: a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds (like our analyte) interact more strongly with the stationary phase and thus take longer to elute, while more polar impurities elute faster. Purity is often calculated by "area percent," where the area of the main product peak is expressed as a percentage of the total area of all detected peaks.

Experimental Protocol: RP-HPLC Purity Assay

This protocol is a self-validating system, designed to ensure that the results are accurate and reproducible. Method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][19]

1. Instrumentation and Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[9]
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for its proven ability to separate aromatic compounds.[9]
  • Mobile Phase: A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities.
  • Solvent A: 0.1% Formic Acid in Water
  • Solvent B: 0.1% Formic Acid in Acetonitrile
  • Gradient Program:
  • 0-20 min: 10% B to 90% B
  • 20-25 min: Hold at 90% B
  • 25-26 min: 90% B to 10% B
  • 26-30 min: Hold at 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: PDA detector scanning from 200-400 nm. Monitoring at a specific wavelength (e.g., 254 nm) is used for quantification. The PDA is critical for assessing peak purity, which helps ensure a single chromatographic peak is not composed of co-eluting compounds.[20][21]
  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Diluent: A mixture of Acetonitrile/Water (50:50 v/v) is a common choice.
  • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 100 mL of diluent to get a concentration of ~0.1 mg/mL.
  • Sample Preparation: Prepare the sample from the batch at the same target concentration (~0.1 mg/mL) as the standard.[9]
  • Filtering: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.

3. Data Analysis and Interpretation:

  • System Suitability: Before analyzing samples, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0% to ensure the system is performing consistently.
  • Purity Calculation (Area %):
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
  • Limit of Detection (LOD) and Quantitation (LOQ): These values define the sensitivity of the method. The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be reliably quantified.[22][23] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.[24][25] Any impurities below the LOQ should be reported as such and not be assigned an inaccurate quantitative value.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_run 2. HPLC Analysis cluster_analysis 3. Data Interpretation MobilePhase Prepare Mobile Phase (Solvents A & B) SamplePrep Prepare Sample & Standard (~0.1 mg/mL) MobilePhase->SamplePrep Filter Filter all solutions (0.45 µm filter) SamplePrep->Filter Equilibrate Equilibrate System with Mobile Phase SST Perform System Suitability (5x Standard Injections) Equilibrate->SST Inject Inject Blank, Standard, and Sample SST->Inject Integrate Integrate Chromatogram (Identify all peaks) Purity Calculate Purity (Area Percent) Integrate->Purity Report Report Results vs. Specs (Assess LOD/LOQ) Purity->Report

Caption: Standard experimental workflow for purity analysis by RP-HPLC.

Conclusion: An Integrated Approach to Quality Assurance

Assessing the purity of this compound is a multi-faceted process that begins with the Certificate of Analysis. This document is not the end of the quality assessment but the beginning of a critical scientific evaluation. By understanding the principles and limitations of the analytical techniques employed—from the broad quantitative power of HPLC and GC to the definitive structural insights from NMR and MS—researchers can look beyond a simple pass/fail result. A thorough analysis of the CoA, backed by an understanding of the underlying science, transforms a routine quality check into a powerful risk mitigation tool, ensuring the integrity of your research and the quality of your results. Always compare data between batches, even from the same supplier, to maintain the highest level of data integrity in your work.[5]

References

  • What do Limit of Detection and Limit of Quantit
  • How to Read a Chemical Certificate of Analysis (COA). (2025). Lab Pro Inc.
  • Limit of Detection and Limit of Quantification Determination in Gas Chrom
  • How to Read a Certificate of Analysis (COA) for Research Chemicals. (2022). Cayman Chemical.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • How to Read a Certificate of Analysis (COA)
  • How to Read and Understand a Certificate of Analysis (COA). (2024). TrustPointe Analytics LLC.
  • Gas chrom
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.).
  • Gas chromatography - a key test of purity. (n.d.). Oshadhi Essential Oils.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency.
  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University.
  • Certificate of Analysis (CoA) in Pharma. (n.d.). Advent Chembio.
  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES FOR VACCINES. (n.d.). ASEAN.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024). Technology Networks.
  • What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018). Lösungsfabrik.
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (n.d.).
  • Gas Chromatography: A Robust Technique for Use With Volatile and Semivolatile Organic Compounds. (2011).
  • This compound. (n.d.).
  • This compound. (2018). SIELC Technologies.
  • Organic Compound Characterization. (n.d.). Center for Applied Isotope Studies (CAIS), University of Georgia.
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S.
  • The Limit of Detection. (n.d.).
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.).
  • Certificate of Analysis (CoA). (n.d.). Dedecke GmbH.
  • This compound(10273-90-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Definitive Structure Elucidation: A Comparative Guide to Analytical Techniques for 3-Methyl-2-(4-nitrophenyl)pyridine. (n.d.). Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • GMP Requirements for Certificates of Analysis (CoA). (2017). ECA Academy.
  • GMP Requirements For Certific
  • What is a Certificate of Analysis (CoA). (n.d.). DDReg Pharma.
  • Key Properties and Applications of this compound for Synthesis. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • Identifying and elucid
  • Ensuring Quality: Sourcing this compound for Pharmaceutical Applications. (n.d.).
  • 3-methyl pyridine, 108-99-6. (n.d.). The Good Scents Company.
  • Identification and structure elucidation by NMR spectroscopy. (2025).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008).
  • Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis. (n.d.). Thermo Fisher Scientific.
  • CAS 10273-90-2: this compound. (n.d.). CymitQuimica.
  • This compound | CAS. (n.d.).

Sources

A Comparative Guide to Pyridine Synthesis: Continuous Flow Chemistry vs. Batch Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyridine scaffolds is a foundational element of medicinal and process chemistry. Pyridines are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, with approximately 20% of the top 200 drugs featuring a pyridine-based active ingredient.[1] The efficiency, safety, and scalability of the synthetic route chosen can significantly impact development timelines and manufacturing costs.

Traditionally, pyridine synthesis has been the domain of batch processing. However, the paradigm is shifting. Continuous flow chemistry, a technique that has revolutionized the petrochemical industry, is now making significant inroads into pharmaceutical and fine chemical manufacturing.[2] This guide provides an in-depth, objective comparison of these two methodologies for pyridine synthesis, grounded in experimental data and field-proven insights, to empower you to make the most informed decisions for your projects.

The Two Worlds of Synthesis: A Conceptual Overview

The Realm of the Flask: Traditional Batch Synthesis

Batch synthesis is the classical approach familiar to every chemist. It involves charging a single vessel—the "batch reactor"—with all necessary reagents and solvents.[3] The reaction mixture is then subjected to controlled conditions (heating, cooling, stirring) for a predetermined time. Upon completion, the process stops, and the product is isolated through a series of workup and purification steps. This entire cycle must be repeated for each new quantity of product.

Several cornerstone reactions for pyridine synthesis were developed and are still widely practiced using this batch methodology:

  • Hantzsch Synthesis: A multicomponent reaction involving an aldehyde, a β-keto ester, and a nitrogen donor.[4][5]

  • Chichibabin Synthesis: A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia, often used for industrial-scale production of simple pyridines.[6][7]

  • Guareschi-Thorpe Synthesis: Prepares 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[8][9][10]

  • Bohlmann-Rahtz Synthesis: A two-step process involving the reaction of an enamine with an ethynyl ketone.[11]

While versatile for lab-scale discovery, batch processing faces inherent challenges, particularly during scale-up. These include inconsistent mixing, poor heat transfer in large vessels leading to safety risks with exothermic reactions, and significant downtime between batches for cleaning and setup.

The Power of the Stream: Continuous Flow Chemistry

Continuous flow chemistry operates on a fundamentally different principle. Reagents are introduced from separate reservoirs and continuously pumped through a network of tubes, coils, or microreactors.[12] Mixing and reaction occur as the components flow through the system under precisely controlled conditions. The product emerges continuously from the reactor outlet, enabling non-stop production.[13]

This methodology offers transformative advantages:

  • Superior Process Control: The small internal volume and high surface-area-to-volume ratio of flow reactors allow for exceptional control over temperature, pressure, and mixing, leading to more consistent and reproducible outcomes.[3][14]

  • Enhanced Safety: The minute quantity of material reacting at any given moment drastically reduces the risks associated with highly exothermic or hazardous reactions.[15][16][17] A pressure event in a flow system involves releasing a tiny volume, whereas in a batch reactor, the entire vessel's contents are at risk.[14]

  • Seamless Scalability: Scaling up production is often a matter of running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning larger, more complex vessels.[3]

Head-to-Head: A Quantitative Comparison

The decision to employ batch or flow chemistry hinges on a careful evaluation of key performance metrics. The following table provides a direct comparison based on critical parameters in chemical synthesis.

Metric Batch Synthesis Continuous Flow Chemistry Causality & Rationale
Safety Higher risk with exothermic reactions and hazardous materials due to large volumes.Inherently safer due to small reaction volumes and superior heat transfer.[15][17]The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, preventing thermal runaways.[2]
Process Control Difficult to maintain homogeneity; temperature and concentration gradients are common.Precise, real-time control over temperature, pressure, residence time, and stoichiometry.[3][12]Automated pumps and static mixers ensure consistent conditions and efficient mixing throughout the reaction stream.[18]
Reaction Efficiency Often requires longer reaction times to ensure complete conversion.Reaction times can be drastically reduced from hours to minutes.[12]Enhanced mass and heat transfer accelerate reaction kinetics. Superheating solvents above their boiling points is also possible.[18]
Yield & Quality Yields can decrease on scale-up; impurity profiles may vary between batches.[19]Typically higher yields and more consistent product quality with improved impurity profiles.[2][12]Uniform reaction conditions minimize side reactions and ensure reproducibility.
Scalability Complex and often requires significant process re-optimization and larger equipment.Straightforward; scale-up is achieved by extending run time or numbering-up reactors.[3]The fundamental reaction parameters remain constant, eliminating the challenges of changing heat/mass transfer dynamics in larger vessels.
Footprint & Cost Lower initial investment for lab scale but requires large, expensive reactors for production.[16]Higher initial investment in specialized equipment (pumps, reactors).The physical footprint of a continuous flow system is typically only 10-20% of a comparable batch system.[14]
Flexibility Highly flexible; ideal for exploratory synthesis and trying varied reaction conditions.Less flexible for rapid screening of disparate conditions; best for optimized processes.Batch reactors are multi-purpose vessels, while flow setups are often designed for a specific reaction or class of reactions.

Experimental Workflows: Visualizing the Methodologies

To fully appreciate the operational differences, let's examine a common pyridine synthesis, the Hantzsch reaction, through the lens of both batch and flow protocols.

Protocol 1: Batch Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol describes a typical lab-scale batch synthesis of a Hantzsch ester, the precursor to an oxidized pyridine.

Methodology:

  • Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (20 mL).

  • Sequentially add ethyl acetoacetate (2 equivalents, e.g., 5.0 mL, 39.1 mmol), an aldehyde (1 equivalent, e.g., benzaldehyde, 1.9 mL, 18.6 mmol), and a source of ammonia (e.g., concentrated ammonium hydroxide, 3.0 mL, 40.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) using an oil bath and stir for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 1,4-dihydropyridine.

Batch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reagents & Solvent to Round-Bottom Flask B Heat to Reflux (2-4 hours) A->B C Monitor by TLC B->C D Cool & Precipitate C->D E Filter Product D->E F Recrystallize E->F G G F->G Final Product

Caption: Workflow for a typical batch Hantzsch pyridine synthesis.

Protocol 2: Continuous Flow Hantzsch Synthesis

This protocol adapts the Hantzsch synthesis for a continuous flow system, highlighting the potential for rapid optimization and production.[20][21][22]

System Setup:

  • Pumps: Three syringe pumps or HPLC pumps.

  • Reactor: A heated microreactor or a PFA tubing coil (e.g., 10 mL volume) submerged in a heated oil bath.

  • Mixer: A T-mixer or micromixer.

  • Back Pressure Regulator (BPR): To maintain pressure and allow for superheating of the solvent.

Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a solution of the aldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in a suitable solvent (e.g., ethanol or acetonitrile).

    • Solution B: Prepare a solution of the ammonia source (e.g., ammonium hydroxide, 2.2 equivalents) in the same solvent.

  • System Priming: Prime the pumps and reactor with the solvent to ensure a stable flow.

  • Reaction Execution:

    • Set the reactor temperature (e.g., 120 °C) and BPR (e.g., 10 bar).

    • Pump Solution A and Solution B at defined flow rates (e.g., 0.4 mL/min and 0.1 mL/min respectively, for a total flow rate of 0.5 mL/min) into the T-mixer. This corresponds to a residence time of 20 minutes in a 10 mL reactor.

  • Steady State & Collection: Allow the system to reach a steady state (typically 2-3 reactor volumes). Collect the product stream continuously from the BPR outlet.

  • Workup: The collected solution can be cooled to induce precipitation or processed directly for purification (e.g., via continuous crystallization or liquid-liquid extraction).

Flow_Workflow cluster_inputs Reagent Streams PumpA Pump A (Aldehyde + Ketoester) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Ammonia Source) PumpB->Mixer Reactor Heated Flow Reactor (e.g., 120°C, 20 min res. time) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Continuous Product Collection BPR->Collection

Caption: Workflow for a continuous flow Hantzsch pyridine synthesis.

Case Study: A Leap in Pharmaceutical Production

A compelling real-world example underscores the transformative potential of flow chemistry. Researchers led by Prof. B. Frank Gupton at Virginia Commonwealth University addressed the synthesis of Nevirapine, an essential anti-HIV drug. The traditional manufacturing process was a five-step batch sequence. By redesigning the synthesis of a key halo-substituted nicotinonitrile intermediate, they converted the process into a single continuous step using flow reactors.[1]

The results were staggering:

  • Yield Improvement: The overall yield skyrocketed from 58% to 92% .

  • Cost Reduction: The streamlined process led to a projected 75% reduction in production costs .[1]

This case is a powerful testament to how flow chemistry can enhance efficiency and make essential medicines more accessible.[1][23]

Making the Right Choice: A Guide for Application

The selection of a synthetic methodology is not a one-size-fits-all decision. It is dictated by the specific goals of the project.

Batch Synthesis remains the pragmatic choice for:

  • Early-Stage Drug Discovery: When exploring novel scaffolds and synthesizing diverse libraries of compounds, the flexibility to quickly change reagents and conditions in a simple flask setup is invaluable.

  • Small-Scale, Multi-Step Syntheses: For complex syntheses where each step requires vastly different conditions, the versatility of batch reactors is often more practical than designing a complex, multi-stage flow setup.

  • Reactions with Significant Solids: While techniques for handling solids in flow are advancing, reactions that generate heavy precipitates or involve slurries can be challenging and may lead to reactor clogging.[17]

Continuous Flow Chemistry is the superior choice for:

  • Process Optimization and Scale-Up: Once a lead candidate is identified, flow chemistry provides a powerful platform for rapidly optimizing reaction conditions (temperature, pressure, stoichiometry) and seamlessly scaling production from grams to kilograms.[3]

  • Hazardous Chemistry: For reactions that are highly exothermic, use toxic or explosive reagents (e.g., azides, nitrations), or require high pressures, flow chemistry is the inherently safer option.[2][17]

  • High-Throughput Manufacturing: For the large-scale production of an established API or intermediate, the high throughput, automation potential, and consistent quality of continuous manufacturing offer significant economic and operational advantages.[13][16]

Conclusion

While batch synthesis remains a cornerstone of creative, exploratory chemistry, continuous flow technology represents the future of efficient, safe, and scalable chemical manufacturing. For pyridine synthesis, the advantages of flow—enhanced safety, superior control, higher yields, and simplified scale-up—are particularly compelling for process development and industrial production. As the pharmaceutical industry continues to embrace process intensification and green chemistry principles, the adoption of continuous flow for synthesizing pyridines and other critical heterocyclic scaffolds is not just a trend, but a necessary evolution.[2][3]

References

  • Batch vs. Continuous Process - Flow Chemistry - Kilolabs. (n.d.). Sentinel Process Systems.
  • Benefits of Continuous Flow Chemistry. (n.d.). Mettler Toledo.
  • Industrial Chemicals: How Pyridine Is Produced. (2024, June 24). Post Apple Scientific.
  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024, September 4). Yuhan CDMO.
  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. (2024, January 18). SEQENS.
  • Continuous Flow Chemistry in Pharmaceutical Manufacturing. (2024, September 19). GL CHEMTEC.
  • Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success. (2018, June 1). LabX.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? (n.d.). Uniqsis.
  • Batch Versus Flow in Pharma: The upsides of continuous chemistry. (2024, July 11). H.E.L Group.
  • One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. (2013, November 18). Technology Networks.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). National Institutes of Health.
  • Pyridine. (n.d.). Wikipedia.
  • Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. (2025, December). BenchChem.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013, September 11). ResearchGate.
  • Flow Chemistry vs. Batch Processes. (n.d.). Aragen Life Sciences.
  • Hazardous Chemistry: Choosing Batch or Flow. (2017, December 2). Pharmaceutical Technology.
  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. (2014). SciSpace.
  • The continuous‐flow process for the synthesis of pyrylium and Katrizky salts. (n.d.). ResearchGate.
  • Pyridines: From Lab to Production. (2013, September 4). Organic Process Research & Development.
  • Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021, March 2). National Institutes of Health.
  • Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021, March 2). ACS Publications.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023, July 12). National Institutes of Health.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). RSC Publishing.
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation. (2025). BenchChem.
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (2021). RSC Publishing.
  • Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021, March 2). ACS Publications.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). National Institutes of Health.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences.
  • Guareschi-Thorpe synthesis of pyridine. (n.d.). QuimicaOrganica.org.
  • Guareschi-Thorpe Condensation. (n.d.). Merck Index.
  • Guareschi-Thorpe Condensation. (n.d.). Merck Index.
  • synthesis-of-pyridines Research Articles. (n.d.). R Discovery.
  • Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (n.d.). Semantic Scholar.
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). National Institutes of Health.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). ResearchGate.
  • High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. (2018, March 12). Beilstein Journal of Organic Chemistry.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journals.
  • Continuous flow as a process intensification tool for the preparation of pharmaceutically relevant N-heterocycles. (2024, April 11). VCU Scholars Compass.
  • Continuous-flow approach proposed by Gupton. (n.d.). ResearchGate.

Sources

From Flask to Plant: A Senior Application Scientist's Guide to Scaling Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a pharmaceutical intermediate from a laboratory flask to a pilot plant reactor is more than a simple increase in volume; it is a fundamental transformation in process philosophy and engineering. For researchers, scientists, and drug development professionals, understanding the nuances of this transition is paramount to ensuring a scalable, safe, and economically viable manufacturing process. This guide provides an in-depth comparison of bench-scale and pilot-scale production, grounded in scientific principles and field-proven insights, to illuminate the path from discovery to robust production.

The Scale-Up Imperative: Why a 100x Increase is Not Just 100x the Reagents

At its core, the transition from bench-scale (typically milliliters to a few liters) to pilot-scale (tens to hundreds of liters) is a journey from a process defined by chemical kinetics to one dominated by engineering principles like heat and mass transfer.[1] What works flawlessly in a round-bottom flask can fail spectacularly in a 200-liter reactor due to hidden variables that emerge with scale.[2] The primary objective of the pilot plant is to bridge this gap, serving as an intermediary step to validate the process under conditions that mimic full-scale production, thereby minimizing risks before significant capital investment.[3][4]

The U.S. Food and Drug Administration (FDA) emphasizes a lifecycle approach to process validation, which begins with data collection and evaluation from the process design stage, including laboratory and pilot-scale studies, through to commercial production.[5][6] This ensures that the scaled-up process is capable of consistently delivering a quality product.[5][6]

Core Technical Divergences: A Comparative Analysis

The fundamental differences between bench and pilot scale can be categorized into several key areas. Each presents unique challenges and demands a shift in experimental design and control strategies.

The Dominance of Heat and Mass Transfer

At the bench, the high surface-area-to-volume ratio of glassware allows for efficient and uniform heat transfer.[1] An exothermic reaction can be easily managed with a simple ice bath. In a large metal reactor, this ratio decreases dramatically, making heat removal a critical challenge.[1] This can lead to:

  • Thermal Gradients: Uneven temperature distribution within the reactor.[1]

  • Localized Hotspots: Pockets of high temperature that can accelerate side reactions, generate impurities, and in the worst case, lead to thermal runaway.

  • Slower Heating and Cooling: Increased batch cycle times, impacting process economics.

Similarly, what appears as instantaneous and homogenous mixing with a magnetic stir bar at the bench becomes a significant engineering challenge at the pilot scale. Inadequate mixing can result in localized concentration gradients, affecting reaction rates, selectivity, and impurity profiles.[7]

Equipment: From Glassware to Automated Steel Reactors

The transition involves moving from flexible, manually operated glass reactors to more rigid, automated systems constructed from materials like glass-lined or stainless steel.[1][3] This introduces new variables:

  • Materials of Construction: Potential for leaching of metal ions or adsorption of reactants onto vessel walls.

  • Agitation Systems: Mechanical stirrers (e.g., impellers, turbines) replace magnetic stir bars, requiring careful selection and optimization to ensure proper mixing without introducing excessive shear stress.

  • Process Control: Manual additions and observations are replaced by automated dosing systems, probes (pH, temperature), and Process Analytical Technology (PAT) for real-time monitoring and control.[8]

Impurity Profiling: The Unseen Becomes Significant

Minor side reactions that are negligible at the bench scale can become major sources of impurities during scale-up.[2] Factors contributing to this include:

  • Longer reaction times.

  • The aforementioned temperature and concentration gradients.

  • Variations in raw material quality between small laboratory suppliers and bulk commercial vendors.

Regulatory bodies like the FDA require stringent control and characterization of impurities, making this a critical aspect of process development.[9]

Quantitative Comparison: Bench vs. Pilot Scale

The following table summarizes the key quantitative and qualitative differences between the two scales, providing a clear overview for process development scientists.

ParameterBench-ScalePilot-ScaleCausality and Implication
Typical Volume < 10 Liters[3]10 - 1000 Liters[3]Governs the transition from surface-area-dominated to volume-dominated phenomena.
Heat Transfer High surface area-to-volume ratio; efficient heat dissipation.Low surface area-to-volume ratio; heat removal is a critical challenge.Pilot reactors require jacketed systems, internal coils, and precise temperature control to prevent hotspots and runaways.
Mixing Rapid and homogenous (e.g., magnetic stir bar).Slower and potentially non-homogenous; requires optimized mechanical agitation.Inefficient mixing at pilot scale can lead to poor yield, increased impurities, and inconsistent product quality.
Process Control Manual (e.g., visual observation, manual additions).Automated (e.g., PLC/DCS, PAT, automated dosing).[3]Automation at pilot scale is necessary for reproducibility, safety, and generating data for regulatory submissions.
Impurity Profile Minor side products often undetected or insignificant.Amplification of minor impurities; potential for new impurities to form.[2]Requires robust analytical methods and process optimization to control impurities within acceptable limits.
Yield (Example) 91% (e.g., Grignard reaction in 1L reactor).[2]75% initially, improved to 88% with process optimization (20L reactor).[2]Initial yield drop on scale-up is common due to non-ideal conditions; process optimization is crucial to recover performance.
Cost of Goods (COGS) High per-unit cost due to expensive reagents and manual labor.Lower per-unit cost, but significant capital investment in equipment.[10][11]Pilot studies are essential to develop a process that is economically viable at commercial scale.
Regulatory Scrutiny Minimal; focus on proof of concept.[3]High; adherence to cGMP, process validation, and thorough documentation is required.[5][6]Data generated at pilot scale forms the basis of regulatory submissions for commercial manufacturing.

Experimental Workflow: The Scale-Up Process

The logical flow from a bench-scale concept to a validated pilot-scale process involves several critical stages. This workflow ensures that challenges are identified and addressed systematically.

G cluster_bench Bench-Scale (Lab) cluster_pilot Pilot-Scale (Plant) A Route Scouting & Proof of Concept B Reaction Optimization (DoE) A->B C Preliminary Analytical Method Development B->C D Process Safety Assessment (HAZOP) C->D Technology Transfer E Equipment Selection & Process Engineering Design D->E F Scale-Up Batches (Demonstration) E->F F->B Re-optimization Feedback Loop G Process Analytical Technology (PAT) Integration F->G H Process Validation & Regulatory Documentation G->H I Commercial Manufacturing H->I

Caption: Workflow from Bench-Scale Research to Pilot-Scale Validation.

Experimental Protocol: Scale-Up of a Grignard Reaction

This protocol provides a comparative methodology for a common and highly exothermic Grignard reaction, illustrating the practical changes required when moving from bench to pilot scale.

Reaction: Phenylmagnesium Bromide Synthesis

Part 1: Bench-Scale Synthesis (1-Liter Glass Reactor)
  • Reactor Setup: Assemble a 1-liter, three-necked, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.

  • Material Charging:

    • Charge magnesium turnings (e.g., 24.3 g, 1.0 mol) into the reactor under a nitrogen atmosphere.

    • Add anhydrous tetrahydrofuran (THF) (e.g., 250 mL).

  • Initiation:

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a small portion (e.g., 5 mL) of a solution of bromobenzene (e.g., 157 g, 1.0 mol) in 500 mL of anhydrous THF.

    • Monitor for a temperature increase and disappearance of the iodine color, indicating reaction initiation.

  • Addition & Temperature Control:

    • Once initiated, add the remaining bromobenzene solution dropwise via an addition funnel over 2-3 hours.

    • Maintain the internal temperature between 30-40°C by circulating coolant through the reactor jacket. Manual adjustment of the circulator setpoint is typical.

  • Reaction Completion & Quenching:

    • After the addition is complete, stir the mixture for an additional hour at 40°C.

    • Cool the reaction to 0-5°C using the circulator.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup & Analysis:

    • Perform a liquid-liquid extraction.

    • Analyze the organic phase by techniques like GC or titration to determine yield and purity.

Part 2: Pilot-Scale Synthesis (200-Liter Glass-Lined Reactor)
  • Reactor Setup & Safety:

    • Ensure the 200-liter glass-lined reactor is clean, dry, and passivated. Perform a pressure test.

    • Conduct a Hazard and Operability (HAZOP) study to identify potential risks associated with the large-scale exothermic reaction.

    • Equip the reactor with a robust agitation system (e.g., a retreat curve impeller), a baffled condenser, a calibrated temperature probe, a nitrogen sparging system, and an automated dosing pump.

  • Material Charging:

    • Charge magnesium turnings (e.g., 4.86 kg, 200 mol) into the reactor through a charging port under a strict nitrogen blanket.

    • Charge anhydrous THF (e.g., 50 L) using a closed-system transfer line.

  • Initiation:

    • Initiation is a critical step. A small amount of pre-formed Grignard reagent from a previous batch is often used as an initiator instead of iodine to ensure reliable and controlled initiation.

    • Slowly add a small volume (e.g., 1 L) of the bromobenzene solution (e.g., 31.4 kg in 100 L THF) and confirm initiation via a sustained exotherm before proceeding.

  • Addition & Temperature Control:

    • The bromobenzene solution is added via a calibrated, automated dosing pump at a pre-determined rate. This is not a dropwise addition but a controlled flow.

    • The addition rate is linked to the reactor's cooling capacity via a control system. If the temperature exceeds a set limit (e.g., 45°C), the pump automatically slows or stops. This feedback loop is crucial for safety.

    • Maintain the internal temperature between 30-40°C. The large volume and lower surface-area-to-volume ratio require a highly efficient cooling system and precise control.

  • Reaction Completion & Quenching:

    • After addition, a hold period of 1-2 hours is typical to ensure complete conversion.

    • Cooling the large volume to 0-5°C will take significantly longer than at the bench.

    • The quench is performed by slowly adding the ammonium chloride solution via the automated dosing system, with careful monitoring of temperature and pressure due to potential off-gassing.

  • Workup & Analysis:

    • The larger volumes necessitate the use of centrifugal pumps for phase transfers and a larger extraction vessel.

    • In-process controls using PAT, such as inline infrared spectroscopy, may be used to monitor the reaction progress and endpoint in real-time, reducing reliance on offline sampling.

Logical Relationships in Scale-Up Decisions

The decision-making process during scale-up is iterative and interconnected. Understanding these relationships is key to designing a robust pilot-scale process.

G A Reaction Kinetics (Bench Data) B Heat of Reaction (Calorimetry Data) A->B E Maximum Reagent Addition Rate B->E C Reactor Size & Geometry D Heat Transfer Coefficient (U) C->D D->E Determines Cooling Capacity G Impurity Formation & Yield E->G Impacts Localized Concentrations & Temp. H Process Safety (EHS) E->H Prevents Runaway I Economic Viability (COGS) E->I Affects Batch Time F Mixing Efficiency (Agitator Design) F->G Impacts Homogeneity G->I Affects Purification Costs

Caption: Interdependencies in Pilot-Scale Process Design.

Conclusion: Thinking at Scale from Day One

The transition from bench to pilot scale is a critical inflection point in pharmaceutical development. It is not merely an exercise in larger equipment but a comprehensive evaluation of a process's robustness, safety, and economic feasibility. Success hinges on anticipating the challenges posed by altered physical phenomena—primarily heat and mass transfer—and systematically addressing them through rigorous process engineering, automation, and in-depth analysis. By embracing a mindset that considers scalability from the earliest stages of research, scientists and engineers can de-risk the development process, ensuring a smoother and more efficient journey from the laboratory flask to commercial production.

References

  • U.S. Food and Drug Administration. (2011). Process Validation: General Principles and Practices. [Link]
  • Excedr. (2023). Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ. [Link]
  • HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
  • Gao, Z., Rohani, S., Gong, J., & Wang, J. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 3(3), 343-353. [Link]
  • Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Green Chemistry, 17(5), 2975-2978. [Link]
  • Xytel India. (2023).
  • The FDA Group. (2022). A Basic Guide to Process Validation in the Pharmaceutical Industry. [Link]
  • H.E.L Group. (2023).
  • Baertschi, S. W., et al. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. AAPS PharmSciTech, 16(1), 1-13. [Link]
  • Poechlauer, P., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. ACS Omega, 7(8), 6681-6689. [Link]
  • NetSuite. (2023). Cost of Goods Sold (COGS)
  • Pilot Plant Case Study. (n.d.). Continuus Pharmaceuticals. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, the proper disposal of specialized reagents like 3-Methyl-2-phenylpyridine is not merely a regulatory hurdle, but a critical component of a robust safety culture. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to provide a self-validating system for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound, a substituted pyridine derivative, requires careful management due to its inherent hazardous properties. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clear, actionable guidance for laboratory professionals.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any handling or disposal begins, a thorough understanding of the compound's risk profile is essential. This compound is classified with specific hazards that dictate the necessary precautions.[1] Mismanagement of this chemical can lead to acute health effects and environmental contamination.

Core Hazards Associated with this compound:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Damage: There is a significant risk of serious eye damage upon contact.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]

These classifications are the primary drivers for the stringent personal protective equipment (PPE) requirements and handling protocols. The ultimate goal is to prevent any direct contact or inhalation, thereby mitigating the risk of exposure.

Personal Protective Equipment (PPE) and Safe Handling

A multi-layered approach to PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste.

Equipment/MeasureSpecificationPurpose
Primary Engineering Control Certified Laboratory Chemical Fume HoodTo prevent the inhalation of harmful vapors and contain any potential spills.[2][3]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes, which could cause serious damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption. Always check the glove manufacturer's compatibility chart.[2]
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[2]
Emergency Equipment An emergency eyewash station and safety showerMust be readily accessible for immediate decontamination in case of accidental exposure.[4][5]

Operational Insight: Always handle this compound and its waste within a functioning chemical fume hood to minimize vapor inhalation.[3] Before use, inspect all PPE for integrity. Contaminated clothing should be removed immediately and laundered before reuse.[6][7]

Waste Segregation and Collection: A Step-by-Step Protocol

Improper segregation of chemical waste is a common source of laboratory incidents. This compound waste must never be disposed of in standard trash or poured down the drain.[2][8] It must be collected as hazardous waste.

Protocol for Waste Accumulation:

  • Select a Compatible Container: Choose a clean, sealable, and chemically compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.[2] The container must be in good condition with a secure, leak-proof lid.[9]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[4][9] The label must clearly state:

    • The full chemical name: "Waste this compound".[9]

    • The associated hazards (e.g., "Harmful," "Irritant," "Causes Serious Eye Damage").[1][4]

    • The date when waste is first added to the container (the "accumulation start date").[4]

  • Collect the Waste: Carefully transfer waste into the labeled container. If collecting solutions, list all chemical constituents and their approximate percentages on the label.[9]

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[3][9] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere. Do not leave a funnel in the container opening.[9]

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.[3][10]

  • Utilize a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation.[4][9] This area should be under the control of laboratory personnel and may require secondary containment to manage potential leaks.[4]

Disposal Workflow and Decision Making

The proper disposal route depends on the form of the waste. The following workflow illustrates the decision-making process for managing different waste streams containing this compound.

G start_end start_end process process decision decision output output start Start: this compound Waste Generated check_form What is the form of the waste? start->check_form pure_liquid Pure or Concentrated Liquid/ Dissolved in Organic Solvent check_form->pure_liquid Liquid solid_cont Contaminated Solid Waste (e.g., gloves, paper towels, silica gel) check_form->solid_cont Solid aqueous Dilute Aqueous Solution check_form->aqueous Aqueous collect_liquid Collect in a dedicated, labeled hazardous liquid waste container. pure_liquid->collect_liquid collect_solid Collect in a dedicated, labeled hazardous solid waste container (e.g., lined pail or bag). solid_cont->collect_solid collect_aqueous Collect in a dedicated, labeled hazardous aqueous waste container. aqueous->collect_aqueous store Store container in a designated Satellite Accumulation Area. Segregate from incompatibles. collect_liquid->store collect_solid->store collect_aqueous->store full Is container full or no longer in use? store->full full->store No contact_ehs Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed waste contractor. full->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end

Sources

Navigating the Safe Handling of 3-Methyl-2-phenylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Directive for Researchers in Synthesis and Development

For chemists and researchers engaged in the nuanced world of drug discovery and development, the ability to handle specialized reagents with confidence and precision is paramount. 3-Methyl-2-phenylpyridine, a key building block in various synthetic pathways, requires a thorough understanding of its properties to ensure both experimental success and, more importantly, personal and environmental safety. This guide serves as a comprehensive resource, moving beyond a simple checklist to provide the rationale behind each safety protocol, empowering you to work with this compound effectively and securely.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any manipulation of this compound, a comprehensive risk assessment is not just recommended—it is a mandatory first step. This compound, a brown, clear liquid, presents a multi-faceted hazard profile that demands careful consideration.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Danger): Causes serious eye damage.[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[2]

These classifications underscore the critical need for robust protective measures to prevent any direct contact or inhalation. The target organs for this chemical are the respiratory system, eyes, and skin.[1]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate Personal Protective Equipment is the most direct and critical control measure for mitigating the risks associated with this compound. The following table outlines the minimum required PPE, along with the scientific reasoning for each selection.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Essential for protecting against splashes of the liquid, which can cause serious eye damage.[1][2] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact, which can lead to irritation.[1][3][4] The choice of glove material should be based on chemical resistance data, as not all materials offer the same level of protection against all chemicals.[4][5][6]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure from accidental spills and provides a barrier against potential hazards.[1][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when handling the compound outside of a certified chemical fume hood or in areas with inadequate ventilation to prevent respiratory tract irritation from vapors.[1][7]

It is a regulatory requirement under the Occupational Safety and Health Administration (OSHA) for employers to provide and ensure the proper use of PPE.[4][8][9]

Engineering Controls and Safe Handling Practices: Creating a Secure Environment

Beyond personal gear, the laboratory environment itself must be engineered for safety.

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred and most effective engineering control to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][10] In the event of accidental exposure, immediate flushing is critical.

  • General Handling:

    • Avoid breathing any dust, vapor, mist, or gas.[1]

    • Prevent contact with eyes, skin, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

    • Wash hands and any exposed skin thoroughly after handling.[3][11]

    • Contaminated clothing should be removed immediately and washed before reuse.[1][3]

The following workflow diagram illustrates the essential steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_transfer Carefully Transfer Reagent prep_setup->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction (if necessary) handle_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff

Safe Handling Workflow for this compound

Spill Management and First Aid: Preparedness for Contingencies

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1]

  • Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

The following diagram outlines the procedural flow for responding to a chemical spill.

spill Spill Occurs assess Assess Severity spill->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill contain Contain with Absorbent small_spill->contain Yes evacuate Evacuate Area large_spill->evacuate Yes collect Collect Waste contain->collect clean Clean & Decontaminate Area collect->clean end Spill Response Complete clean->end notify Notify EHS & Supervisor evacuate->notify notify->end

Chemical Spill Response Procedure

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]

  • Segregation: Do not mix this compound waste with other waste streams. Collect it in a dedicated, properly labeled, and sealed hazardous waste container.[10]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful").[10]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[1][10]

  • Pickup: Arrange for the collection of the hazardous waste by your institution's authorized waste management personnel.[10][12]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

By integrating these principles of hazard awareness, meticulous use of protective equipment, and adherence to established protocols for handling and disposal, you can confidently and safely incorporate this compound into your research endeavors.

References

  • Material Safety Data Sheet - this compound, 97+%. Cole-Parmer.
  • This compound | C12H11N | CID 66302. PubChem - NIH.
  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction.
  • This compound. Starshinechemical.
  • OSHA Regulations for Chemical Protective Clothing. International Enviroguard.
  • Protective Equipment. American Chemistry Council.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • This compound | CAS#:10273-90-2. Chemsrc.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS. Loba Chemie.
  • Recommendations for Chemical Protective Clothing Disclaimer | NIOSH. CDC Archive.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • This compound, 25g, Each. CP Lab Safety.
  • Understanding the Composition of Chemical Resistant Gloves. HeighTech Safety.
  • NIOSH Pocket Guide to Chemical Hazards. CDC.
  • OSHA Glove Selection Chart. Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-phenylpyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.